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  • Product: Desmethyl-5'-methoxylaudanosine
  • CAS: 61349-11-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Desmethyl-5'-methoxylaudanosine

This guide provides a comprehensive overview of the synthetic pathways leading to Desmethyl-5'-methoxylaudanosine, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways leading to Desmethyl-5'-methoxylaudanosine, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, strategic considerations, and detailed experimental protocols for the synthesis of this complex molecule.

Introduction: The Significance of Desmethyl-5'-methoxylaudanosine

Desmethyl-5'-methoxylaudanosine belongs to the benzyltetrahydroisoquinoline class of alkaloids, a scaffold of significant interest in medicinal chemistry. Its parent compound, laudanosine, is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] The "desmethyl" and "5'-methoxy" modifications on the laudanosine structure can impart unique pharmacological properties, making its derivatives valuable targets for drug discovery. The term "Desmethyl-5'-methoxylaudanosine" implies the structure of 5'-methoxylaudanosine with one of its methyl groups removed. This guide will explore the synthesis of both N-desmethyl and O-desmethyl analogues, providing a versatile framework for accessing a range of derivatives.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to Desmethyl-5'-methoxylaudanosine begins with disconnecting the target molecule at key bonds to identify readily available starting materials. The core tetrahydroisoquinoline (THIQ) skeleton is the central structural motif. Two classical and highly effective methods for constructing the THIQ ring system are the Bischler-Napieralski reaction and the Pictet-Spengler reaction .[3][4][5]

This guide will focus on a convergent synthesis strategy that first constructs the 5'-methoxylaudanosine core, followed by a selective demethylation step. This approach offers flexibility in accessing different desmethyl isomers.

Overall Synthetic Strategy:

  • Synthesis of the β-phenylethylamine precursor: Preparation of the substituted phenylethylamine that will form one part of the THIQ ring.

  • Formation of the amide intermediate: Coupling of the β-phenylethylamine with a substituted phenylacetic acid.

  • Cyclization to the dihydroisoquinoline core: Employing the Bischler-Napieralski reaction to form the dihydroisoquinoline ring.

  • Reduction to the tetrahydroisoquinoline: Conversion of the dihydroisoquinoline to the fully saturated THIQ.

  • N-methylation (for O-desmethyl target): Introduction of the N-methyl group.

  • Selective Demethylation: Removal of either an O-methyl or the N-methyl group to yield the final product.

Synthesis of the 5'-Methoxylaudanosine Core

The initial stages of the synthesis focus on constructing the fully methylated precursor, 5'-methoxylaudanosine.

Preparation of the Amide Intermediate

The synthesis commences with the condensation of 3,4-dimethoxyphenylethylamine with 3,4,5-trimethoxyphenylacetic acid. This reaction forms the crucial N-acyl-β-arylethylamine intermediate required for the subsequent cyclization.

Experimental Protocol: Amide Formation

  • To a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in a suitable solvent such as toluene, add a dehydrating agent like dicyclohexylcarbodiimide (DCC) or use a Dean-Stark apparatus for azeotropic removal of water.

  • Add 3,4-dimethoxyphenylethylamine (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purify the crude product by recrystallization or column chromatography.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[3][4][5] This reaction is typically promoted by a dehydrating agent and a Lewis acid, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[5]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl3): Acts as both a dehydrating agent and a Lewis acid, activating the amide carbonyl for intramolecular electrophilic aromatic substitution.

  • Electron-rich aromatic ring: The presence of methoxy groups on the phenylethylamine moiety activates the aromatic ring, facilitating the electrophilic attack by the iminium-like intermediate.

Bischler_Napieralski_Mechanism Amide N-acyl-β-arylethylamine Vilsmeier_intermediate Vilsmeier-type Intermediate Amide->Vilsmeier_intermediate + POCl3 Iminium_ion Iminium Ion Vilsmeier_intermediate->Iminium_ion - (HO)POCl2 Cyclized_intermediate Cyclized Intermediate Iminium_ion->Cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_intermediate->Dihydroisoquinoline - H+

Experimental Protocol: Bischler-Napieralski Reaction

  • Dissolve the amide intermediate (1.0 eq) in a dry, aprotic solvent like acetonitrile or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) (1.5-2.0 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with a base such as sodium carbonate or ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Reduction to Tetrahydroisoquinoline

The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline. Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for this transformation.

Experimental Protocol: Reduction

  • Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to obtain the tetrahydroisoquinoline.

N-Methylation

For the synthesis of O-desmethyl derivatives, the secondary amine of the tetrahydroisoquinoline is methylated. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) or direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate can be employed.

Experimental Protocol: N-Methylation (Eschweiler-Clarke)

  • To the tetrahydroisoquinoline (1.0 eq), add formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.5 eq).

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture and add hydrochloric acid.

  • Wash with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with sodium hydroxide.

  • Extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to yield 5'-methoxylaudanosine.

Synthesis of Desmethyl-5'-methoxylaudanosine

With the 5'-methoxylaudanosine core in hand, the final step is a selective demethylation.

N-Demethylation

The removal of the N-methyl group from a tertiary amine like laudanosine can be achieved using various reagents, with the Von Braun reaction being a classic example. However, more modern and milder methods are often preferred. One such method involves the use of α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.

N_Demethylation_Workflow Tertiary_Amine 5'-Methoxylaudanosine (Tertiary Amine) Carbamate_Intermediate Carbamate Intermediate Tertiary_Amine->Carbamate_Intermediate + ACE-Cl Secondary_Amine N-Desmethyl-5'-methoxylaudanosine (Secondary Amine) Carbamate_Intermediate->Secondary_Amine Hydrolysis (Methanol)

Experimental Protocol: N-Demethylation

  • Dissolve 5'-methoxylaudanosine (1.0 eq) in a dry solvent like dichloromethane.

  • Add α-chloroethyl chloroformate (ACE-Cl) (1.2 eq) at 0 °C.

  • Allow the reaction to proceed at room temperature or gentle reflux until complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Add methanol to the residue and reflux for 1-2 hours to cleave the carbamate intermediate.

  • Concentrate the solution and purify the resulting N-desmethyl-5'-methoxylaudanosine hydrochloride salt, or neutralize and extract the free base.

O-Demethylation

Selective O-demethylation in the presence of multiple methoxy groups can be challenging. The choice of reagent and reaction conditions is critical to achieve regioselectivity. Boron tribromide (BBr3) is a powerful reagent for cleaving aryl methyl ethers, but it can be non-selective. Steric hindrance or electronic effects can sometimes direct the demethylation to a specific position. For a more controlled demethylation, reagents like high-boiling point thiols (e.g., dodecanethiol) in a basic medium can be effective.

Causality Behind Experimental Choices:

  • Boron Tribromide (BBr3): A strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. Its high reactivity often requires low temperatures for control.

  • Alkyl Thiols: Under basic conditions, the thiolate anion acts as a soft nucleophile, attacking the relatively soft methyl group in an SN2 reaction. This method can sometimes offer better selectivity compared to strong Lewis acids.

Experimental Protocol: O-Demethylation (General Procedure with BBr3)

  • Dissolve 5'-methoxylaudanosine (1.0 eq) in dry dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of BBr3 (1.0-1.2 eq per methoxy group to be cleaved) in dichloromethane.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature.

  • Monitor the reaction carefully by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography to isolate the desired O-desmethyl isomer.

Data Summary

The following table provides representative data for the key transformations in the synthesis of a desmethyl-5'-methoxylaudanosine analogue. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Step Key Reagents Typical Yield (%)
Amide FormationDCC or Dean-Stark85-95%
Bischler-Napieralski CyclizationPOCl370-85%
ReductionNaBH490-98%
N-Methylation (Eschweiler-Clarke)HCOOH, HCHO80-90%
N-DemethylationACE-Cl75-85%
O-DemethylationBBr350-70% (can be lower depending on selectivity)

Conclusion

The synthesis of Desmethyl-5'-methoxylaudanosine is a multi-step process that relies on classic and robust organic reactions. The choice of either the Bischler-Napieralski or Pictet-Spengler reaction for the formation of the core tetrahydroisoquinoline ring provides a solid foundation for the synthesis. Subsequent N-methylation and selective demethylation offer pathways to a variety of derivatives. Careful control of reaction conditions and strategic selection of reagents are paramount to achieving good yields and the desired regioselectivity in the demethylation step. This guide provides a comprehensive framework for researchers to approach the synthesis of this important class of molecules.

References

  • N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. PubMed. Available at: [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric pictet-spengler synthesis of tetrahydroisoquinolines. An enantioselective synthesis of (−)-laudanosine. R Discovery. Available at: [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PMC. Available at: [Link]

  • N-Methylation of tetrahydroquinolines 17a-d. ResearchGate. Available at: [Link]

  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Scheme 1. Two synthetic routes toward (R)-5 0 -methoxylaudanosine... ResearchGate. Available at: [Link]

  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Springer. Available at: [Link]

  • Preparation method for 5'-methoxylaudanosine. Google Patents.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • Laudanosine. Wikipedia. Available at: [Link]

  • Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. PMC. Available at: [Link]

  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Available at: [Link]

  • Atracurium decay and the formation of laudanosine in humans. PubMed. Available at: [Link]

  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. MDPI. Available at: [Link]

  • O-Demethylation. Chem-Station Int. Ed.. Available at: [Link]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers. Available at: [Link]

  • Re2O7-Mediated Dehydrative Cyclization Reactions: Total Synthesis of Herboxidiene and Its 12-Desmethyl Analog. PMC. Available at: [Link]

  • Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon. ResearchGate. Available at: [Link]

  • Substituted mevalonolactones, and methods for stereoselective preparation thereof and desmethyl homologues thereof. Google Patents.

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Exploratory

An In-depth Technical Guide to Desmethyl-5'-methoxylaudanosine: Chemical Properties, Synthesis, and Core Applications

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Desmethyl-5'-methoxylaudanosine, a pivotal intermediate in the synthesis of advanced neuromuscular bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Desmethyl-5'-methoxylaudanosine, a pivotal intermediate in the synthesis of advanced neuromuscular blocking agents. The document delineates its chemical structure, physicochemical properties, and established synthetic pathways. By examining its structural relationship to laudanosine and its N-methylated counterpart, 5'-methoxylaudanosine, we explore the rationale behind its application in complex pharmaceutical manufacturing. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the handling and application of this key synthetic building block.

Introduction and Strategic Importance

Desmethyl-5'-methoxylaudanosine, systematically known as 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is a benzylisoquinoline alkaloid derivative.[1] While not a therapeutic agent itself, its significance in medicinal chemistry is profound. It serves as the immediate precursor to (R)-5'-methoxylaudanosine, a chiral building block essential for the synthesis of non-depolarizing neuromuscular blocking drugs such as mivacurium chloride and gantacurium chloride.[1][2]

The structural core of Desmethyl-5'-methoxylaudanosine is the tetrahydroisoquinoline moiety, a privileged scaffold in natural product chemistry and pharmacology. Its utility lies in the secondary amine, which provides a reactive site for N-alkylation to introduce the quaternary ammonium groups characteristic of many neuromuscular blockers. Understanding the chemistry of this intermediate is therefore critical for the efficient and controlled synthesis of these life-saving anesthetic agents.

Chemical Structure and Physicochemical Properties

The defining feature of Desmethyl-5'-methoxylaudanosine is the absence of a methyl group on the nitrogen atom of the tetrahydroisoquinoline ring, distinguishing it from its immediate successor, 5'-methoxylaudanosine. This secondary amine is the key functional handle for subsequent synthetic transformations.

The molecule consists of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core connected at the C1 position to a 3,4,5-trimethoxybenzyl group. This arrangement of five methoxy groups contributes significantly to its solubility and electronic properties.

Table 1: Core Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline[1]
CAS Number 61349-11-9[1]
Molecular Formula C₂₁H₂₅NO₅[1]
Molecular Weight 371.43 g/mol [1]
Appearance (Predicted) White to off-white solid-
Solubility (Predicted) Soluble in chloroform, dichloromethane, methanol[3]

Note: Some properties are predicted based on the closely related compound 5'-methoxylaudanosine, as extensive experimental data for the desmethyl variant is not widely published.

Synthesis and Process Chemistry

The synthesis of Desmethyl-5'-methoxylaudanosine is a well-established process in organic chemistry, typically involving a Bischler-Napieralski reaction followed by a reduction step. This classical approach provides a reliable and scalable route to the desired tetrahydroisoquinoline core.

Synthetic Pathway Overview

The general strategy involves the condensation of a phenethylamine derivative with a phenylacetic acid derivative to form an amide, which is then cyclized and reduced.

  • Amide Formation: 3,4-Dimethoxyphenethylamine is condensed with 3,4,5-trimethoxyphenylacetic acid. This reaction forms the crucial amide linkage that will become part of the heterocyclic ring.

  • Bischler-Napieralski Cyclization: The resulting amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to induce an intramolecular electrophilic aromatic substitution, forming a 3,4-dihydroisoquinoline intermediate.

  • Reduction: The C=N double bond (imine) of the dihydroisoquinoline ring is then reduced to an amine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄), which selectively reduces the imine without affecting the aromatic rings.

Diagram 1: General Synthetic Workflow for Desmethyl-5'-methoxylaudanosine

G cluster_reactants Starting Materials A 3,4-Dimethoxyphenethylamine C N-(3,4-Dimethoxyphenethyl)-2- (3,4,5-trimethoxyphenyl)acetamide A->C Amide Condensation B 3,4,5-Trimethoxyphenylacetic acid B->C Amide Condensation D 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl) -3,4-dihydroisoquinoline C->D Bischler-Napieralski (POCl₃) E Desmethyl-5'-methoxylaudanosine (Final Product) D->E Reduction (NaBH₄)

Caption: Synthetic pathway from starting materials to Desmethyl-5'-methoxylaudanosine.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established chemical principles and should be optimized for specific laboratory conditions.

Step 1: Amide Formation

  • To a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in a suitable solvent like toluene, add a coupling agent (e.g., DCC or EDC).

  • Slowly add 3,4-dimethoxyphenethylamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours until completion, monitored by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude amide intermediate.

Step 2: Cyclization

  • Dissolve the crude amide in a solvent such as acetonitrile or toluene.

  • Cool the solution to 0°C and slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the mixture and carefully quench with ice water. Basify with an aqueous base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, filter, and concentrate to yield the crude dihydroisoquinoline.

Step 3: Reduction

  • Dissolve the crude dihydroisoquinoline intermediate in methanol.

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield crude Desmethyl-5'-methoxylaudanosine.

  • Purify the final product by column chromatography or recrystallization.

Core Application: Synthesis of Neuromuscular Blocking Agents

The primary and most critical application of Desmethyl-5'-methoxylaudanosine is its role as the penultimate precursor to (R)-5'-methoxylaudanosine, which is then used in the synthesis of drugs like mivacurium chloride.[2] This involves a straightforward N-methylation reaction.

N-Methylation to 5'-Methoxylaudanosine

The secondary amine of Desmethyl-5'-methoxylaudanosine is readily methylated using a variety of standard reagents. A common industrial method involves the use of dimethyl sulfate.[4]

Protocol:

  • Dissolve Desmethyl-5'-methoxylaudanosine (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.

  • Add a base, such as potassium carbonate, to act as a proton scavenger.

  • Slowly add dimethyl sulfate (1.1 eq) at a controlled temperature (0-10°C).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, then dry and concentrate the organic phase to yield 5'-methoxylaudanosine.

Diagram 2: Conversion to a Pharmaceutical Precursor

G A Desmethyl-5'- methoxylaudanosine B 5'-Methoxylaudanosine A->B N-Methylation (e.g., Dimethyl Sulfate) C Mivacurium Chloride (or other NMBs) B->C Further Synthetic Steps (e.g., Dimerization)

Caption: Role as an intermediate for neuromuscular blocking agents (NMBs).

Predicted Biological Profile (Based on Analogs)

While Desmethyl-5'-methoxylaudanosine is not used therapeutically, the biological activities of its close relatives, laudanosine and its quaternary derivatives, provide a predictive framework for its potential pharmacological profile.

  • CNS Activity: Laudanosine, the N-methylated analog lacking the 5'-methoxy group, is a known metabolite of atracurium and cisatracurium. It can cross the blood-brain barrier and at high concentrations has been associated with CNS excitation and seizures.

  • Cardiovascular Effects: Studies on laudanosine have shown it possesses cardiovascular activity, notably acting as an α1-adrenoceptor blocker, which can lead to vasodilation and hypotension.[5]

  • Ion Channel Modulation: Quaternary derivatives of laudanosine have been investigated as blockers of small-conductance Ca²⁺-activated K⁺ (SK) channels.[6] These channels are crucial for regulating neuronal excitability.

It is plausible that Desmethyl-5'-methoxylaudanosine, if administered in vivo, could exhibit a similar profile, though likely with different potency and metabolic fate due to the presence of the secondary amine. However, its primary role remains firmly within the domain of synthetic chemistry rather than direct pharmacology.

Conclusion

Desmethyl-5'-methoxylaudanosine is a cornerstone intermediate in pharmaceutical synthesis. Its well-defined structure, characterized by a reactive secondary amine on a tetrahydroisoquinoline scaffold, makes it an ideal precursor for the N-alkylation reactions required to build complex neuromuscular blocking agents. The synthetic routes to this compound are robust and scalable, relying on classical organic reactions that are well-understood and optimized. For any organization involved in the development or manufacturing of modern anesthetic agents, a thorough understanding of the chemistry and handling of Desmethyl-5'-methoxylaudanosine is not just beneficial, but essential.

References

  • PubChem. (n.d.). 5'-Methoxylaudanosine, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Desmethyl-5'-methoxylaudanosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Two synthetic routes toward (R)-5'-methoxylaudanosine.... Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5'-Methoxylaudanosine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5'-METHOXYLAUDANOSINE, (R)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880744A - Preparation method for 5'-methoxylaudanosine.
  • Moreau, J. L., et al. (2002). Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1176-1183. Retrieved from [Link]

  • Orallo, F., et al. (1994). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British Journal of Pharmacology, 111(4), 1345-1352. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of Desmethyl-5'-methoxylaudanosine: An In-depth Technical Guide

Introduction Desmethyl-5'-methoxylaudanosine is a significant intermediate in the synthesis of various neuromuscular blocking agents. As a benzylisoquinoline alkaloid, its structural elucidation and purity assessment are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Desmethyl-5'-methoxylaudanosine is a significant intermediate in the synthesis of various neuromuscular blocking agents. As a benzylisoquinoline alkaloid, its structural elucidation and purity assessment are paramount for ensuring the quality and efficacy of subsequent pharmaceutical products. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the definitive characterization of this compound. While experimental data for this specific molecule is not widely published, this guide, grounded in the principles of spectroscopic analysis and extensive data from analogous structures, presents a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of isoquinoline alkaloids and related pharmaceutical intermediates.

The structural foundation for our predictive analysis is derived from the known structure of its parent compound, 5'-methoxylaudanosine. Desmethylation at the nitrogen atom (N-2) results in a secondary amine, which significantly influences its spectroscopic properties.

Desmethyl-5-methoxylaudanosine_Structure cluster_isoquinoline Tetrahydroisoquinoline Core cluster_benzyl 3,4,5-Trimethoxybenzyl Moiety C1 1 N2 N-H C1->N2 C_alpha α C1->C_alpha C3 3 N2->C3 C4 4 C3->C4 C4a 4a C4->C4a C5 5 C4a->C5 C8a 8a C4a->C8a C6 6 C5->C6 C7 7 C6->C7 O_C6 O C6->O_C6 C8 8 C7->C8 O_C7 O C7->O_C7 C8->C8a C8a->C1 Me_C6 CH3 O_C6->Me_C6 Me_C7 CH3 O_C7->Me_C7 C1_prime 1' C_alpha->C1_prime C2_prime 2' C1_prime->C2_prime C3_prime 3' C2_prime->C3_prime C4_prime 4' C3_prime->C4_prime O_C3_prime O C3_prime->O_C3_prime C5_prime 5' C4_prime->C5_prime O_C4_prime O C4_prime->O_C4_prime C6_prime 6' C5_prime->C6_prime O_C5_prime O C5_prime->O_C5_prime C6_prime->C1_prime Me_C3_prime CH3 O_C3_prime->Me_C3_prime Me_C4_prime CH3 O_C4_prime->Me_C4_prime Me_C5_prime CH3 O_C5_prime->Me_C5_prime

Caption: Molecular structure of Desmethyl-5'-methoxylaudanosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Desmethyl-5'-methoxylaudanosine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will enable unambiguous assignment of all proton and carbon signals. The absence of the N-methyl group compared to its parent compound will result in characteristic shifts, particularly for the protons and carbons in the vicinity of the nitrogen atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the tetrahydroisoquinoline and benzyl moieties. The chemical shifts are influenced by the electron-donating effects of the methoxy groups and the overall stereochemistry of the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-14.0 - 4.2dd8.0, 4.0
H-32.8 - 3.2m
H-42.6 - 2.9m
H-56.6 - 6.7s
H-86.5 - 6.6s
H-2'6.3 - 6.4s
H-6'6.3 - 6.4s
Cα-H2.9 - 3.1 & 2.7 - 2.9m
6-OCH₃3.8 - 3.9s
7-OCH₃3.8 - 3.9s
3'-OCH₃3.7 - 3.8s
4'-OCH₃3.7 - 3.8s
5'-OCH₃3.7 - 3.8s
N-H2.0 - 3.0br s

Interpretation:

  • The aromatic protons H-5 and H-8 on the isoquinoline ring are expected to appear as singlets due to their para relationship.

  • Similarly, the H-2' and H-6' protons on the trimethoxybenzyl ring are chemically equivalent and will appear as a singlet.

  • The methoxy groups will each give rise to a sharp singlet.

  • The aliphatic protons of the tetrahydroisoquinoline ring (H-1, H-3, H-4, and Cα-H) will exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

  • The N-H proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-155 - 60
C-340 - 45
C-425 - 30
C-4a125 - 130
C-5110 - 115
C-6145 - 150
C-7145 - 150
C-8110 - 115
C-8a125 - 130
C-α40 - 45
C-1'135 - 140
C-2'105 - 110
C-3'150 - 155
C-4'135 - 140
C-5'150 - 155
C-6'105 - 110
6-OCH₃55 - 60
7-OCH₃55 - 60
3'-OCH₃55 - 60
4'-OCH₃60 - 65
5'-OCH₃55 - 60

Interpretation:

  • The aromatic carbons substituted with methoxy groups (C-6, C-7, C-3', C-5') are expected to resonate at lower field (higher ppm) due to the deshielding effect of the oxygen atoms.

  • The quaternary aromatic carbons (C-4a, C-8a, C-1', C-4') will also appear downfield.

  • The aliphatic carbons (C-1, C-3, C-4, C-α) will be found in the upfield region of the spectrum.

  • The methoxy carbons will all appear in a narrow range around 55-65 ppm.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow SamplePrep Sample Preparation ~5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆ Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis & Interpretation (Peak Picking, Integration, Assignment) Processing->Analysis MS_Workflow SamplePrep Sample Preparation Dilute solution in a suitable solvent (e.g., methanol, acetonitrile) Infusion Direct Infusion or LC-MS SamplePrep->Infusion Ionization Ionization (e.g., ESI, APCI) Infusion->Ionization Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Analysis Fragmentation Tandem MS (MS/MS) (CID) Analysis->Fragmentation DataAnalysis Data Analysis (Molecular ion identification, fragmentation pattern analysis) Fragmentation->DataAnalysis

Caption: Workflow for mass spectrometric analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Perform tandem mass spectrometry on the molecular ion to induce fragmentation and observe the characteristic fragment ions.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1500 - 1600Medium
C-O Stretch (Aryl ether)1200 - 1275 & 1000 - 1075Strong

Interpretation:

  • The presence of a secondary amine will be indicated by a characteristic N-H stretching vibration.

  • The aromatic rings will show C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

  • The aliphatic C-H bonds of the tetrahydroisoquinoline ring and the benzylic methylene group will exhibit strong stretching absorptions below 3000 cm⁻¹.

  • The multiple ether linkages (methoxy groups) will result in strong C-O stretching bands.

Experimental Protocol for Infrared Spectroscopy

IR_Workflow SamplePrep Sample Preparation (KBr pellet or thin film) Acquisition FTIR Spectrum Acquisition SamplePrep->Acquisition Analysis Data Analysis (Peak identification and functional group assignment) Acquisition->Analysis

Caption: Workflow for infrared spectroscopic analysis.

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption Maxima

The UV-Vis spectrum of Desmethyl-5'-methoxylaudanosine is expected to be dominated by the π → π* transitions of the two aromatic rings.

Solvent Predicted λmax (nm)
Methanol or Ethanol~280 and ~230

Interpretation:

  • The absorption band around 280 nm is characteristic of the substituted benzene and isoquinoline chromophores.

  • A second, more intense absorption band is expected at a shorter wavelength, typically around 230 nm. The exact positions and intensities of these bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

UVVis_Workflow SamplePrep Sample Preparation Prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., methanol, ethanol) Acquisition UV-Vis Spectrum Acquisition (Scan from ~200 to 400 nm) SamplePrep->Acquisition Analysis Data Analysis (Identify λmax and calculate molar absorptivity) Acquisition->Analysis

Exploratory

Desmethyl-5'-Methoxylaudanosine: The Critical Chiral Gateway to Benzylisoquinolinium Neuromuscular Blockers

Executive Summary Neuromuscular blocking agents (NMBAs) are indispensable in modern surgical anesthesia, facilitating endotracheal intubation and optimizing surgical fields by inducing skeletal muscle paralysis[1]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neuromuscular blocking agents (NMBAs) are indispensable in modern surgical anesthesia, facilitating endotracheal intubation and optimizing surgical fields by inducing skeletal muscle paralysis[1]. Among these, benzylisoquinolinium compounds like mivacurium chloride and doxacurium chloride are prized for their predictable pharmacokinetics, intermediate duration of action, and lack of vagolytic effects[2]. The stereochemical complexity of these drugs demands highly controlled, scalable synthesis pathways. This technical guide explores the role of Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), a 3,4-dihydroisoquinoline imine, as the pivotal intermediate in the asymmetric synthesis of these critical therapeutics[3].

Chemical Identity & Structural Significance

Desmethyl-5'-methoxylaudanosine, chemically known as 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is an imine precursor with the molecular formula C 2​ 1​ H 2​ 5​ NO 5​ [3].

Unlike its downstream product, 5'-methoxylaudanosine, which contains a fully saturated tetrahydroisoquinoline core and an N-methyl group, the desmethyl variant features a carbon-nitrogen double bond (C=N)[4].

Causality of the Imine Node: The presence of the sp 2 -hybridized imine carbon is not merely a synthetic artifact; it is a deliberate design choice. The planar nature of the C=N bond presents a prochiral face. This allows for the highly enantioselective addition of a hydride ion, establishing the critical (1R) stereocenter required for the pharmacological activity of mivacurium[5].

Mechanistic Rationale: Overcoming the Chiral Bottleneck

Mivacurium chloride is an active pharmaceutical ingredient (API) composed of three specific stereoisomers (e.g., E-(1R, 1'R))[6]. Historically, the industry relied on synthesizing racemic 5'-methoxylaudanosine, followed by chiral resolution using L-dibenzoyltartaric acid[5].

  • The Flaw of Resolution: Chiral resolution is inherently inefficient. By definition, 50% of the synthesized material (the (1S)-enantiomer) is discarded or requires complex racemization and recycling, driving up costs and environmental waste.

  • The Asymmetric Solution: By isolating the imine intermediate (Desmethyl-5'-methoxylaudanosine), chemists can employ Asymmetric Transfer Hydrogenation (ATH). Using a chiral ruthenium(II) half-sandwich complex, the imine is directly and stereoselectively reduced to (R)-nor-5'-methoxylaudanosine[7]. This bypasses the 50% yield limit of chiral resolution, achieving near-quantitative theoretical yields with exceptional enantiomeric excess (ee).

Synthesis A 3,4,5-Trimethoxyphenylacetic Acid + 3,4-Dimethoxyphenethylamine B Amide Intermediate A->B Condensation C Desmethyl-5'-methoxylaudanosine (Imine, CAS 61349-11-9) B->C Bischler-Napieralski Cyclodehydration (POCl3) D (R)-Nor-5'-methoxylaudanosine (Secondary Amine) C->D Asymmetric Transfer Hydrogenation (Ru-Catalyst) E (R)-5'-methoxylaudanosine D->E N-Methylation (Formaldehyde/NaBH3CN) F Mivacurium Chloride (Neuromuscular Blocker) E->F Quaternization (Dichloro-octene)

Chemical synthesis workflow from precursors to Mivacurium Chloride.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the synthesis workflow must be treated as a self-validating system where each step's completion is analytically verified before proceeding.

Protocol 1: Bischler-Napieralski Cyclodehydration (Imine Formation)

Objective: Synthesize Desmethyl-5'-methoxylaudanosine from the corresponding amide. Causality: Phosphorus oxychloride (POCl 3​ ) activates the amide carbonyl, converting it into a potent electrophile. The electron-rich 3,4-dimethoxyphenyl ring then undergoes intramolecular electrophilic aromatic substitution, closing the ring to form the dihydroisoquinoline core.

  • Preparation: Dissolve 1.0 eq of the amide (formed from 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine) in anhydrous toluene.

  • Activation: Add 2.5 eq of POCl 3​ dropwise at 0 °C under an inert argon atmosphere to prevent premature hydrolysis of the reagent.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 4 hours. Monitor via TLC until the amide spot disappears.

  • Quenching & Isolation: Cool to room temperature and carefully quench with ice water. Basify the aqueous layer with 20% NaOH to pH 10 to liberate the free imine. Extract with dichloromethane (DCM), dry over MgSO 4​ , and concentrate in vacuo to yield Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9)[3].

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the imine to (R)-nor-5'-methoxylaudanosine. Causality: The Ru(II) catalyst coordinates the imine nitrogen. The chiral diamine ligand (e.g., TsDPEN) creates a sterically demanding pocket, forcing the prochiral imine to present only its Re face to the ruthenium hydride, ensuring strict stereocontrol[7].

  • Catalyst Activation: In a Schlenk flask, combine 0.5 mol% of[RuCl(p-cymene)((R,R)-TsDPEN)] with a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (TEA). Stir for 30 minutes at 25 °C. The HCOOH acts as the hydride source, decomposing into CO 2​ and H 2​ .

  • Reduction: Add 1.0 eq of Desmethyl-5'-methoxylaudanosine dissolved in anhydrous DMF.

  • Reaction: Stir at 40 °C for 12 hours. The continuous evolution of CO 2​ gas drives the reaction forward thermodynamically[5].

  • Validation: Analyze an aliquot via chiral HPLC. Target conversion is >99% with an ee of >95%.

Protocol 3: Reductive N-Methylation

Objective: Convert the secondary amine to (R)-5'-methoxylaudanosine. Causality: Formaldehyde forms an iminium ion with the secondary amine. The iminium ion is highly electrophilic, allowing selective reduction by potassium borohydride (KBH 4​ ) without over-reducing or affecting the aromatic rings[4].

  • Iminium Formation: Dissolve the ATH product in methanol. Add 1.5 eq of 37% aqueous formaldehyde. Stir for 1 hour at room temperature.

  • Reduction: Cool to 0 °C. Slowly add 1.2 eq of KBH 4​ in small portions to manage hydrogen gas evolution and exotherm.

  • Completion: Stir for 2 hours at 25 °C. Quench with 1M HCl, then basify with NaOH. Extract with ethyl acetate to yield enantiopure (R)-5'-methoxylaudanosine[4].

Quantitative Data: ATH Optimization

The efficiency of the ATH step is highly dependent on the catalyst and hydrogen donor system. The table below summarizes comparative optimization data for the reduction of Desmethyl-5'-methoxylaudanosine[5][7].

Catalyst SystemHydrogen DonorSolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/TEA (5:2)DMF40>9992
RuCl(p-cymene)[(R,R)-MsDPEN]HCOOH/TEA (5:2)CH 2​ Cl 2​ 25>9996
Ru(BArF)(p-cymene)[(R,R)-MsDPEN]H 2​ (gas, 30 atm)MeOH508588
Traditional Chiral ResolutionL-DBTADioxane8045 (Max 50%)>99 (Post-recryst.)

Downstream Application: Neuromuscular Blockade

Once (R)-5'-methoxylaudanosine is synthesized, it undergoes quaternization with a dichloro-octene derivative to form Mivacurium Chloride[6]. In the clinical setting, this drug acts at the neuromuscular junction (NMJ). It functions as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) on the motor end-plate[1][2]. By occupying these receptors without inducing conformational changes, mivacurium prevents acetylcholine from binding, thereby inhibiting membrane depolarization and causing flaccid muscle paralysis[8].

NMJ Nerve Presynaptic Motor Neuron (ACh Release) ACh Acetylcholine (ACh) Nerve->ACh Action Potential Receptor Postsynaptic Nicotinic ACh Receptor (nAChR) ACh->Receptor Binds (Agonist) Miva Mivacurium (from 5'-methoxylaudanosine) Miva->Receptor Competitive Antagonism (High Affinity) Muscle Muscle Contraction (Blocked) Receptor->Muscle Depolarization Prevented

Mechanism of competitive antagonism at the neuromuscular junction.

Sources

Foundational

A Technical Guide to the Synthesis of Desmethyl-5'-methoxylaudanosine: Core Starting Materials and Strategic Insights

Introduction Desmethyl-5'-methoxylaudanosine is a derivative of the well-known benzylisoquinoline alkaloid, laudanosine. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Desmethyl-5'-methoxylaudanosine is a derivative of the well-known benzylisoquinoline alkaloid, laudanosine. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2] A thorough understanding of the synthetic pathways to novel derivatives like Desmethyl-5'-methoxylaudanosine is paramount for researchers in drug discovery and development. This guide provides an in-depth analysis of the principal starting materials and synthetic strategies, focusing on the construction of the core structure and the introduction of the specific functional groups that define the target molecule. As a senior application scientist, this document is designed to offer not just protocols, but also the underlying chemical logic to empower researchers to make informed decisions in their synthetic endeavors.

Section 1: Retrosynthetic Analysis of the Tetrahydroisoquinoline Core

A retrosynthetic analysis of Desmethyl-5'-methoxylaudanosine reveals two primary and logical bond disconnections in the tetrahydroisoquinoline ring system. These disconnections point to two of the most robust and historically significant methods for the synthesis of this class of alkaloids: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[3][4][5]

The first disconnection, (a), severs the bond between the nitrogen and the benzylic carbon, leading to a β-phenylethylamide precursor. This is the approach of the Bischler-Napieralski reaction , which involves the cyclization of such an amide.[5][6] The second disconnection, (b), breaks the bond between the benzylic carbon and the aromatic ring, suggesting a β-phenylethylamine and an aldehyde as precursors. This forms the basis of the Pictet-Spengler reaction , a condensation followed by ring closure.[1][4]

G Desmethyl-5'-methoxylaudanosine Desmethyl-5'-methoxylaudanosine Retrosynthesis Retrosynthesis Desmethyl-5'-methoxylaudanosine->Retrosynthesis Disconnection (a) Disconnection (a) Retrosynthesis->Disconnection (a) Bischler-Napieralski Disconnection (b) Disconnection (b) Retrosynthesis->Disconnection (b) Pictet-Spengler β-Arylethylamide β-Arylethylamide Disconnection (a)->β-Arylethylamide β-Arylethylamine + Aldehyde β-Arylethylamine + Aldehyde Disconnection (b)->β-Arylethylamine + Aldehyde

Caption: Retrosynthetic analysis of Desmethyl-5'-methoxylaudanosine.

Section 2: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline skeleton, which can be readily reduced to the desired tetrahydroisoquinoline. The reaction proceeds by the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[5][7][8]

Principle and Mechanism

The reaction is an intramolecular electrophilic aromatic substitution.[5][9] A dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl group.[6] This facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich aromatic ring of the phenylethyl group then attacks this nitrilium ion to form the cyclic dihydroisoquinoline product. The presence of electron-donating groups on the aromatic ring significantly facilitates this cyclization.[7]

Core Starting Materials
  • The Amine Component: To construct the 6,7-dimethoxy-substituted ring of the tetrahydroisoquinoline core, the required starting material is 3,4-dimethoxyphenethylamine , also known as homoveratrylamine. This is a commercially available and widely used building block in alkaloid synthesis.

  • The Acylating Agent: To introduce the 1-(3',4',5'-trimethoxybenzyl) group, an appropriate acylating agent is needed. This is typically 3,4,5-trimethoxyphenylacetyl chloride , which can be prepared from the corresponding and more stable 3,4,5-trimethoxyphenylacetic acid .

Experimental Protocol: A Two-Step Synthesis

Step 1: N-Acylation

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxyphenylacetyl chloride (1.05 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-phenylethylamide. This intermediate is often of sufficient purity for the next step.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude amide from the previous step in a dry, high-boiling solvent like toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (2-3 eq.) dropwise at room temperature.

  • Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours, monitoring the reaction by TLC.[10]

  • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basify the aqueous solution with a strong base (e.g., concentrated NH₄OH or NaOH) to a pH > 10.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding acetone, then remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer, combine the organic phases, dry, and concentrate to yield the racemic tetrahydroisoquinoline core.

G Homoveratrylamine Homoveratrylamine N-Acylation N-Acylation Homoveratrylamine->N-Acylation + 3,4,5-Trimethoxyphenylacetyl chloride β-Arylethylamide β-Arylethylamide N-Acylation->β-Arylethylamide Cyclization Cyclization β-Arylethylamide->Cyclization + POCl₃, Reflux 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->3,4-Dihydroisoquinoline Reduction Reduction 3,4-Dihydroisoquinoline->Reduction + NaBH₄ Tetrahydroisoquinoline Core Tetrahydroisoquinoline Core Reduction->Tetrahydroisoquinoline Core

Caption: The Bischler-Napieralski synthetic workflow.

Section 3: The Pictet-Spengler Approach

The Pictet-Spengler reaction is another cornerstone of tetrahydroisoquinoline synthesis, often proceeding under milder conditions than the Bischler-Napieralski reaction.[1][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][11]

Principle and Mechanism

The reaction begins with the formation of a Schiff base (or imine) from the amine and aldehyde.[3] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[11] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the phenylethylamine attacks the iminium ion to form the tetrahydroisoquinoline ring.[1][3]

Core Starting Materials
  • The Amine Component: As with the Bischler-Napieralski route, 3,4-dimethoxyphenethylamine (homoveratrylamine) is the key starting material for the amine portion.

  • The Aldehyde Component: The corresponding aldehyde, 3,4,5-trimethoxyphenylacetaldehyde , is required. This aldehyde can be unstable, so it is often generated in situ or used immediately after preparation.

Experimental Protocol
  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq.) and 3,4,5-trimethoxyphenylacetaldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., toluene, methanol, or water).

  • Adjust the pH to be acidic (typically pH 4-6) using an appropriate acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid). For less activated aromatic systems, harsher conditions like refluxing with strong acids may be necessary.[3]

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction can take from a few hours to several days. Monitor progress by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., NaHCO₃ or NH₄OH).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

G Homoveratrylamine Homoveratrylamine Condensation Condensation Homoveratrylamine->Condensation + 3,4,5-Trimethoxyphenylacetaldehyde Iminium Ion Intermediate Iminium Ion Intermediate Condensation->Iminium Ion Intermediate Acid Catalyst (H+) Intramolecular Cyclization Intramolecular Cyclization Iminium Ion Intermediate->Intramolecular Cyclization Tetrahydroisoquinoline Core Tetrahydroisoquinoline Core Intramolecular Cyclization->Tetrahydroisoquinoline Core

Caption: The Pictet-Spengler synthetic workflow.

Section 4: Comparative Analysis of Starting Materials and Routes

FeatureBischler-Napieralski RoutePictet-Spengler Route
Amine Starting Material 3,4-Dimethoxyphenethylamine3,4-Dimethoxyphenethylamine
Second Component 3,4,5-Trimethoxyphenylacetic acid (or its acid chloride)3,4,5-Trimethoxyphenylacetaldehyde
Key Intermediate 3,4-DihydroisoquinolineIminium ion
Reaction Conditions Harsher (refluxing POCl₃)Generally milder (acidic, RT to reflux)
Key Advantages Uses a stable acid as a starting material.Often higher yields, milder conditions.
Key Disadvantages Harsh reagents, requires a separate reduction step.Aldehyde starting material can be unstable.

Section 5: The "Desmethyl" Modification: Strategic Considerations

The term "desmethyl" implies the absence of a methyl group relative to a parent structure. In the context of 5'-methoxylaudanosine, this could refer to N-demethylation (forming a secondary amine, often called a "nor" derivative) or O-demethylation at one of the methoxy positions. The synthetic strategy will depend on which methyl group is absent.

Strategy 1: Late-Stage Demethylation

This approach involves synthesizing the fully methylated precursor, in this case, 5'-methoxylaudanosine, and then selectively removing a methyl group.

  • O-Demethylation: Methoxy groups on an aromatic ring can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. The selectivity of this cleavage can be difficult to control when multiple methoxy groups are present.

  • N-Demethylation: If the precursor is N-methylated (as laudanosine is), the N-methyl group can be removed through various methods, such as the von Braun reaction or using reagents like α-chloroethyl chloroformate followed by hydrolysis.

Strategy 2: Use of Protected Starting Materials (A Proactive Approach)

A more elegant and often higher-yielding strategy is to use a starting material where the position to be demethylated is protected with a group that can be easily removed at the end of the synthesis.

  • For O-Demethylation: Instead of a methoxy group on one of the starting materials (e.g., the phenylethylamine or the phenylacetic acid), a benzyloxy group (-OCH₂Ph) can be used. The benzyl group is a common protecting group for phenols. It is stable to the conditions of both the Bischler-Napieralski and Pictet-Spengler reactions but can be cleanly removed at the end of the synthesis by catalytic hydrogenation (H₂/Pd-C) to reveal the free hydroxyl group.

This second strategy offers superior control and avoids the often harsh and unselective conditions of late-stage demethylation.

Conclusion

The synthesis of Desmethyl-5'-methoxylaudanosine is readily approachable through established methodologies in alkaloid chemistry. The choice between the Bischler-Napieralski and Pictet-Spengler routes will depend on the availability and stability of the starting materials, specifically the choice between using a stable phenylacetic acid derivative or a potentially less stable phenylacetaldehyde. For achieving the "desmethyl" functionality, a protecting group strategy using a benzyl ether in place of a methyl ether on the appropriate starting material is the recommended approach for achieving high selectivity and yield. This guide provides the foundational knowledge for researchers to design and execute a successful synthesis of this and related tetrahydroisoquinoline targets.

References

  • Benchchem. The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • Wikipedia. Pictet–Spengler reaction.
  • Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • Pictet-Spengler Isoquinoline Synthesis.
  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
  • Orejarena Pacheco, J. C., et al. (2013). Synthesis of Alkaloids by Stevens Rearrangement of Nitrile-Stabilized Ammonium Ylides: (±)-Laudanosine, (±)-Laudanidine, (±)-Armepavine, (±)-7-Methoxycryptopleurine, and (±)-Xylopinine. The Journal of Organic Chemistry.
  • Benchchem. Enantioselective Synthesis of (S)-Laudanosine.
  • ResearchGate. Enantioselective Synthesis of (+)-(S)Laudanosine and (-)-(S)-Xylopinine.
  • Gesell, M., et al. (2014). The biosynthesis of papaverine proceeds via (S)-reticuline. PMC.
  • ResearchGate. Two synthetic routes toward (R)-5 0 -methoxylaudanosine.
  • ResearchGate. Synthesis of (–)-(S)-Norlaudanosine, (+)-(R)-O,O-Dimethylcoclaurine, and (+)-(R)-Salsolidine by Alkylation of an α-Aminonitrile.
  • Bischler-Napieralski Reaction.
  • ResearchGate. Synthesis of norlaudanosine and its derivatives.
  • Wikipedia. Bischler–Napieralski reaction.
  • J&K Scientific LLC. Bischler-Napieralski Reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Slideshare. Bischler napieralski reaction.
  • ResearchGate. Synthesis of (±)‐laudanosine (6).
  • Google Patents. CN103880744A - Preparation method for 5'-methoxylaudanosine.

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Exploratory

Chiral Synthesis of Tetrahydroisoquinoline Alkaloids: Advanced Methodologies and Mechanistic Insights

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold embedded within numerous biologically active natural products and pharmaceutical agents. Achieving high enantioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold embedded within numerous biologically active natural products and pharmaceutical agents. Achieving high enantioselectivity during the synthesis of these alkaloids is critical, as stereochemistry directly dictates their pharmacological efficacy. This technical guide explores the state-of-the-art asymmetric synthetic strategies for THIQs, focusing on transition-metal-catalyzed asymmetric hydrogenation, enantioselective carboamination, and modernized cyclization techniques. By dissecting the mechanistic causality behind these protocols, this whitepaper provides researchers with actionable, self-validating workflows for drug development.

Mechanistic Rationale: The Challenge of the Stereocenter

The primary synthetic bottleneck in THIQ synthesis is establishing the absolute configuration at the C-1 position—and occasionally at the C-3 and C-4 positions for multi-center stereocontrol—which is essential for the activity of antitumor agents like 1[1]. While traditional approaches relied heavily on chiral pool starting materials or stoichiometric chiral auxiliaries, modern synthetic paradigms prioritize high atom economy and catalytic turnover. This shift has driven the rapid evolution of transition-metal catalysis and organocatalysis, enabling the direct, stereoselective reduction of prochiral imines or the de novo construction of the chiral heterocycle[2].

Strategic_Pathways A Prochiral Precursors (Isoquinolines / Imines) B Asymmetric Hydrogenation (Ir, Rh, Ru Catalysts) A->B H2, Chiral Ligand C Carboamination (Pd Catalysts) A->C Alkene + Amine D Cycloaddition & Cyclization A->D Chiral Auxiliary / Dipole E Enantiopure THIQ Alkaloids (C-1 / C-3 / C-4 Stereocenters) B->E C->E D->E

Caption: Strategic pathways for the chiral synthesis of tetrahydroisoquinoline scaffolds.

Core Asymmetric Synthetic Strategies

Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

The asymmetric hydrogenation of prochiral imines and isoquinolines is one of the most direct and atom-economical methods to access chiral THIQs[3].

  • Iridium-Catalyzed AH: Iridium complexes bearing chiral phosphorus-based ligands have shown exceptional efficacy in reducing 1-aryl-3,4-dihydroisoquinolines. The use of additives (such as iodine or specific acids) is often required to generate the active Ir-H species and facilitate imine activation[3]. Furthermore, traceless activation using halogenides like 4 allows for the direct asymmetric hydrogenation of unprotected isoquinolines by generating hydrogen halide in situ[4].

  • Rhodium-Catalyzed AH via Anion Binding: A breakthrough in this space involves 5. By introducing a strong Brønsted acid (HCl), the substrate is protonated, and the thiourea moiety engages in anion binding with the chloride counterion. This secondary non-covalent interaction tightly controls the enantioface approach, yielding up to 99% enantiomeric excess (ee)[5].

  • Transfer Hydrogenation: Noyori-type ruthenium catalysts utilize formic acid/triethylamine as a hydrogen source, providing a highly scalable route to chiral THIQs with ee values routinely exceeding 90%[2].

Enantioselective Alkene Carboamination

Moving beyond simple reductions, palladium-catalyzed alkene carboamination offers a powerful method to construct the THIQ ring while simultaneously generating a quaternary stereocenter[6]. Utilizing a catalyst system composed of Pd2​(dba)3​ and a chiral ligand such as 6, 2-allylbenzylamines undergo cyclization to form both a C–N and a C–C bond in a single event[6][7]. This approach is fundamentally distinct from functional group interconversions, providing rapid access to complex, sterically hindered THIQs[7].

Cycloadditions and Cyclizations
  • 1,3-Dipolar Cycloaddition: The reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by chiral primary amines, yields complex THIQ derivatives with high diastereo- and enantioselectivity (up to >95% ee)[8].

  • Pomeranz–Fritsch–Bobbitt Methodology: This classical cyclization has been modernized for asymmetric synthesis. By employing chiral aminoacetals (derived from chiral auxiliaries like 9), diastereoselective cyclization-reduction sequences reliably produce enantiopure THIQs, such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid[9].

Quantitative Performance of Catalytic Systems

The following table summarizes the quantitative metrics of the leading catalytic methodologies discussed:

Catalytic SystemKey Reagents / LigandsRepresentative SubstrateYield (%)Enantiomeric ExcessRef
Iridium-Catalyzed AH [Ir(COD)Cl]2, Ir-L4 phosphine4-nitrophenyl-3,4-dihydroisoquinoline>99%94% ee[3]
Rhodium-Catalyzed AH [Rh(COD)Cl]2, Thiourea phosphine (L1), HCl1-substituted isoquinolines99%99% ee[5]
Pd-Catalyzed Carboamination Pd2(dba)3, (S)-Siphos-PE2-allylbenzylamines86%92:8 er (84% ee)[6]
Organocatalytic Cycloaddition Chiral primary amine (C2)C,N-cyclic azomethine imines + allyl ketone89%80% ee[8]

Standardized Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

To ensure high reproducibility and scientific trustworthiness, the following self-validating protocol details the3[3].

Step 1: Precatalyst Formation

  • Action: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (0.5 mol%) and the selected chiral phosphine ligand (1.0 mol%) in 5 mL of anhydrous THF or DCM. Stir at room temperature for 15 minutes.

  • Causality: The 15-minute pre-stirring ensures complete ligand exchange, displacing the cyclooctadiene (COD) to form the sterically defined chiral pocket necessary for enantiodiscrimination[3].

Step 2: Additive Activation

  • Action: Add the specific additive (e.g., iodine or an acid source, 10 mol%) to the precatalyst solution and stir for an additional 15 minutes.

  • Causality: The additive oxidatively adds or coordinates to the metal center, facilitating the heterolytic cleavage of H2​ to form the active, highly electrophilic metal-hydride species[3].

Step 3: Substrate Introduction & Pressurization

  • Action: Add the prochiral imine substrate (1.0 mmol, 100 mol%) to the reaction mixture. Transfer the solution to a stainless-steel autoclave. Purge the vessel with H2​ gas three times, then pressurize to 10–50 atm of H2​ . Stir at room temperature for 12–24 hours.

  • Causality: High H2​ pressure drives the equilibrium of the gas-liquid phase transfer, ensuring the catalytic cycle is not rate-limited by hydrogen dissolution. This prevents off-cycle catalyst degradation and maximizes turnover frequency[10].

Step 4: Self-Validation & Workup

  • Action: Carefully vent the H2​ gas. Monitor the crude mixture via TLC (UV active) to validate complete substrate consumption. Concentrate the solvent in vacuo and purify the product via silica gel flash chromatography. Determine the enantiomeric excess using chiral HPLC (e.g., Daicel Chiralcel OD-H column).

  • Causality: Immediate TLC monitoring validates the chemical yield, while chiral HPLC provides definitive proof of the enantiomeric ratio, validating the stereochemical outcome of the chosen ligand system[8].

Catalytic_Cycle Pre Precatalyst [Ir(COD)Cl]2 + L* Act Active Ir-H Species Pre->Act H2 Activation Additive Bind Imine Coordination (Substrate Binding) Act->Bind + Substrate Trans Hydride Transfer (Enantiodetermining Step) Bind->Trans Transition State Rel Product Release (Chiral THIQ) Trans->Rel H+ Transfer Rel->Act + H2 Catalyst Regeneration

Caption: Catalytic cycle of Ir-catalyzed asymmetric hydrogenation of cyclic imines.

Conclusion

The asymmetric synthesis of tetrahydroisoquinoline alkaloids has transitioned from stoichiometric chiral auxiliaries to highly efficient, catalytic enantioselective methodologies. Whether utilizing the robust anion-binding capabilities of Rh-thiourea complexes, the rapid complexity generation of Pd-catalyzed carboaminations, or modernized cyclization cascades, researchers now have a versatile toolkit to access these privileged scaffolds. Future directions in the field are heavily focused on scaling these methodologies for industrial drug manufacturing while maintaining strict multi-center stereocontrol.

References

  • PapersFlow - Asymmetric Synthesis of Tetrahydroisoquinolines: Research Guide & Papers URL
  • ResearchGate - Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using "Named" and Some Other Newer Methods URL
  • MDPI - Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands URL
  • PMC - Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones URL
  • ResearchGate - Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator URL
  • Google Patents - US6399787B1 - Catalytic asymmetric hydrogenation, hydroformylation, and hydrovinylation via transition metal catalysts with phosphines and phosphites URL
  • RSC Publishing - Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding URL
  • PMC - Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions URL
  • RSC.
  • MDPI - Diastereoselective Synthesis of (–)

Sources

Foundational

Mechanism and Methodologies of Demethylation in Alkaloid Synthesis: A Comprehensive Guide

Executive Summary The selective removal of methyl groups from nitrogen (N-demethylation) and oxygen (O-demethylation) atoms is a cornerstone transformation in the semi-synthesis of high-value active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective removal of methyl groups from nitrogen (N-demethylation) and oxygen (O-demethylation) atoms is a cornerstone transformation in the semi-synthesis of high-value active pharmaceutical ingredients (APIs). In the realm of morphinan alkaloids, converting natural extracts (e.g., thebaine, morphine, codeine) into potent opioid antagonists (naloxone, naltrexone) or partial agonists (buprenorphine) relies heavily on these precise cleavage events.

As a Senior Application Scientist, I have structured this technical guide to transcend standard procedural lists. Here, we dissect the thermodynamic and kinetic drivers behind modern demethylation strategies—ranging from classical chemical reagents to engineered biocatalysts—equipping drug development professionals with the mechanistic insight required to optimize yield, chemoselectivity, and scalability.

Chemical N-Demethylation: From Classical to Modern

The N-demethylation of tertiary amines to secondary amines is notoriously challenging due to the high bond dissociation energy of the C−N bond and the basicity of the nitrogen center.

The Classical von Braun Reaction

Historically, the von Braun reaction was the industrial standard for N-demethylation. It utilizes cyanogen bromide (BrCN) to attack the tertiary amine, forming a quaternary cyanoammonium intermediate. Subsequent nucleophilic displacement by the bromide ion yields a cyanamide. The Causality of Obsolescence: While effective, the von Braun approach is fundamentally flawed for modern, sensitive APIs. The intermediate cyanamide requires extremely harsh hydrolytic conditions (e.g., excess KOH at 130–140 °C) to yield the secondary amine[1]. Such aggressive conditions often lead to the degradation of sensitive functional groups, necessitating extensive protecting-group chemistry (e.g., C6-hydroxyl protection in morphinans)[2].

Modern Chloroformate-Mediated Cleavage (ACE-Cl)

To bypass the harsh hydrolysis of cyanamides, α -chloroethyl chloroformate (ACE-Cl) has emerged as the premier reagent for N-demethylation[3]. The reaction operates under remarkably mild conditions and avoids the use of highly toxic BrCN.

Mechanistic Insight: The tertiary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ACE-Cl. The resulting transient quaternary ammonium salt undergoes chloride-mediated displacement of the N-alkyl group, forming a stable 1-chloroethyl carbamate. The brilliance of this mechanism lies in the subsequent step: heating the carbamate in methanol induces solvolysis, driving a spontaneous decarboxylation that cleanly releases the secondary amine hydrochloride, volatile acetaldehyde, and carbon dioxide[3].

ace_cl_mech A Tertiary Amine (Alkaloid) B ACE-Cl Addition A->B C Quaternary Ammonium Salt B->C Nucleophilic Attack D 1-Chloroethyl Carbamate C->D Chloride Displacement E Methanolysis (Heat) D->E F Secondary Amine + Acetaldehyde + HCl E->F Decarboxylation

Caption: Mechanism of ACE-Cl mediated N-demethylation of tertiary amines.

Protocol 1: Self-Validating N-Demethylation via ACE-Cl

This protocol is optimized for morphinan alkaloids (e.g., oxycodone to noroxycodone).

  • Reaction Setup: Dissolve the tertiary amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

    • Causality: DCE (b.p. 83 °C) is specifically chosen over dichloromethane (DCM, b.p. 40 °C) because the higher reflux temperature provides the necessary thermal energy to drive carbamate formation in sterically hindered alkaloids.

  • Reagent Addition: Cool the solution to 0 °C and add ACE-Cl (1.5–3.0 eq) dropwise. Stir for 15 minutes, then heat to reflux for 2–4 hours.

  • Intermediate Validation: Monitor via TLC or LC-MS. The tertiary amine should be fully consumed, replaced by the less polar carbamate intermediate.

  • Solvent Exchange: Once complete, remove the DCE entirely under reduced pressure.

    • Causality: Residual DCE can interfere with the solvolysis kinetics in the next step.

  • Methanolysis: Dissolve the crude carbamate in anhydrous methanol and reflux for 1–2 hours. The heat drives the decomposition of the 1-chloroethyl group.

  • Isolation: Concentrate the mixture under vacuum to afford the secondary amine as a clean hydrochloride salt.

Chemical O-Demethylation: Lewis Acid Cleavage

Converting methoxy groups to phenols is a critical step, particularly in the synthesis of buprenorphine and morphine derivatives. Because the methyl ether is highly stable, aggressive Lewis acids are required.

Boron Tribromide ( BBr3​ ) Mechanism

Boron tribromide ( BBr3​ ) is the undisputed reagent of choice for O-demethylation due to its potent Lewis acidity[4].

Mechanistic Insight: Traditionally, it was believed that BBr3​ operated via a simple 1:1 stoichiometric adduct where the oxygen lone pair coordinates to the empty p-orbital of boron, followed by intramolecular bromide attack. However, recent Density Functional Theory (DFT) calculations have revolutionized our understanding. The mechanism is actually a bimolecular process involving charged intermediates. Furthermore, sub-stoichiometric BBr3​ can cleave up to three equivalents of ether, forming a triphenoxyborane ( B(OAr)3​ ) complex prior to aqueous hydrolysis[5].

Protocol 2: Self-Validating O-Demethylation via BBr3​
  • Reaction Setup: Dissolve the methyl ether substrate in anhydrous DCM under strict inert atmosphere (Argon/Nitrogen).

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality: BBr3​ complexation is violently exothermic. Cryogenic conditions prevent localized heating, which would otherwise lead to tar formation and non-specific degradation of the alkaloid skeleton[4].

  • Reagent Addition: Add BBr3​ (1.0 M in DCM, 1.2 eq per methoxy group) dropwise.

  • Thermal Activation: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

    • Causality: While complexation occurs at -78 °C, the bimolecular nucleophilic attack by bromide requires the thermal activation energy provided by room temperature.

  • Quenching (Critical Step): Cool back to 0 °C and carefully quench by adding methanol dropwise.

    • Causality: Methanol reacts with excess BBr3​ and the B(OAr)3​ complex to form volatile trimethyl borate ( B(OMe)3​ ) and HBr. This is vastly safer than an aqueous quench, which can generate explosive localized heat and intractable emulsions[5].

Biocatalytic Demethylation: Enzymatic Precision

As the pharmaceutical industry shifts toward green chemistry, biocatalytic demethylation utilizing engineered enzymes offers unparalleled regioselectivity and milder conditions compared to traditional chemical routes.

Cytochrome P450-Mediated N-Demethylation

Cytochrome P450 enzymes (e.g., engineered variants of P450 BM3 from Bacillus megaterium) have been successfully evolved to perform N-demethylation on complex alkaloids like noscapine and buprenorphine intermediates[1][6].

Mechanistic Insight: The reaction is driven by the highly reactive Iron(IV)-oxo porphyrin radical cation ( FeIV=O∙+ ). The dominant mechanism is Hydrogen Atom Transfer (HAT) . The enzyme abstracts a hydrogen atom from the Cα​−H bond of the N-methyl group, generating a carbon radical. A rapid "oxygen rebound" event forms a carbinolamine intermediate ( R2​N−CH2​OH ). This intermediate is chemically unstable and spontaneously collapses, releasing formaldehyde and the desired secondary amine[1].

cyp450_mech A Alkaloid N-Methyl (R2N-CH3) C Carbon Radical (R2N-CH2•) A->C HAT (H-Atom Transfer) B Fe(IV)=O Porphyrin Radical Cation B->C Extracts H• D Carbinolamine (R2N-CH2OH) C->D Oxygen Rebound E Secondary Amine + Formaldehyde D->E Spontaneous Collapse

Caption: CYP450-catalyzed N-demethylation via the Hydrogen Atom Transfer (HAT) pathway.

2OG/Fe(II)-Dependent Dioxygenases for O-Demethylation

In mammalian and plant systems, O-demethylation is often catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenases rather than P450s. For instance, in the opium poppy, thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) utilize molecular oxygen and 2-oxoglutarate cleavage to generate a reactive iron-oxo intermediate that hydroxylates the O-linked methyl group, prompting the departure of formaldehyde[7]. Interestingly, in human metabolism, the O6-demethylation of thebaine is conversely handled by CYP3A4 and CYP3A5[8].

Quantitative Comparison of Demethylation Strategies

To aid in synthetic route design, the following table synthesizes the operational parameters, yields, and safety profiles of the discussed methodologies.

MethodologyTargetPrimary ReagentOperating ConditionsTypical YieldsByproducts / Hazards
von Braun N-DemethylationCyanogen Bromide (BrCN) CHCl3​ reflux, then KOH at 130 °C40% – 75%Highly toxic BrCN; harsh basic degradation of APIs.
ACE-Cl N-Demethylation α -Chloroethyl chloroformateDCE reflux, then MeOH reflux80% – 95%Acetaldehyde, CO2​ , HCl. Extremely clean and mild.
Lewis Acid ( BBr3​ ) O-DemethylationBoron Tribromide ( BBr3​ )DCM, -78 °C to Room Temp70% – 90% MeBr , Boric Acid. Violently reactive with water.
Biocatalytic (CYP450) N/O-DemethylationEngineered P450 BM3Aqueous Buffer, 30 °C, pH 7.4Variable (Engineered)Formaldehyde. Requires cofactor (NADPH) recycling.

References

  • Advances in N- and O-Demethylation of Opiates Chimica Oggi - Chemistry Today[Link]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism Frontiers in Physiology[Link]

  • Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine Almac Group / ACS Publications[Link]

  • Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine Journal of Biological Chemistry / PMC[Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers European Journal of Organic Chemistry / PMC[Link]

  • O-Demethylation Protocols and Reagents Chem-Station International Edition[Link]

Sources

Exploratory

Strategic Integration of Protecting Groups in Isoquinoline Synthesis: A Mechanistic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The isoquinoline scaffold is a privileged pharmacophore embedded within numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore embedded within numerous natural alkaloids (e.g., papaverine, morphine precursors) and synthetic therapeutics. The efficient construction of this bicyclic heterocycle traditionally relies on classical cyclizations—namely the Bischler-Napieralski and Pictet-Spengler reactions [1]. However, the harsh dehydrating or acidic conditions required for these transformations often compromise sensitive functional groups. This whitepaper provides an in-depth analysis of protecting group (PG) strategies, elucidating the causality behind PG selection, their mechanistic influence on cyclization pathways, and field-proven protocols for maximizing yield and stereocontrol.

Mechanistic Causality: PG Dynamics in Key Cyclizations

The selection of a protecting group in isoquinoline synthesis is rarely a passive choice; it actively dictates the reaction's mechanistic trajectory, intermediate stability, and ultimate success.

The Bischler-Napieralski (BN) Cyclization

The BN reaction synthesizes 3,4-dihydroisoquinolines from β-arylethylamides using strong dehydrating agents like POCl3​ or P2​O5​ at elevated temperatures. Mechanistically, the reaction proceeds via an imidoyl phosphate or nitrilium ion intermediate [4].

The PG Imperative: The use of POCl3​ generates HCl in situ. Consequently, acid-labile N-protecting groups such as tert-butyloxycarbonyl (Boc) or trityl (Trt) undergo premature cleavage via carbocation intermediates, leading to complex, inseparable mixtures [5]. To circumvent this, electron-withdrawing and robust groups like Tosyl (Ts) or Trifluoroacetyl (TFAc) are mandated. For O-protection on the electron-rich arene, Benzyl (Bn) is preferred over Methoxymethyl (MOM) acetals, as MOM groups can degrade under the highly acidic, high-temperature conditions of the BN cyclization [3]. Furthermore, strategically placed O-protecting groups act as blocking agents to prevent cyclization at undesired regio-positions [5].

The Pictet-Spengler (PS) Condensation

The PS reaction involves the condensation of a β-arylethylamine with an aldehyde under mild Brønsted acid catalysis (e.g., TFA, HCl) to form an iminium ion, followed by intramolecular cyclization to yield a tetrahydroisoquinoline (THIQ) [3].

The PG Imperative: Because the PS reaction operates under milder conditions than the BN reaction, a wider array of PGs is tolerated. Here, N-protecting groups serve a dual mandate: preventing over-alkylation of the secondary amine and providing steric bulk (e.g., Carboxybenzyl (Cbz) or Benzyl) to induce facial selectivity during the iminium cyclization. O-protecting groups (like Methyl or Benzyl) are critical for maintaining the electron density of the arene; highly electron-withdrawing O-PGs can deactivate the ring, stalling the electrophilic aromatic substitution [2].

G Start Substrate (β-arylethylamine) PG_Strategy Protecting Group (PG) Strategy N-Protection & O-Protection Start->PG_Strategy BN_Path Bischler-Napieralski (POCl3, Heat) PG_Strategy->BN_Path Amide Formation PS_Path Pictet-Spengler (H+, Aldehyde) PG_Strategy->PS_Path Imine Formation BN_Int Nitrilium / Imidoyl Intermediate Requires Robust PGs (e.g., Ts, Bn) BN_Path->BN_Int PS_Int Iminium Ion Intermediate PGs Dictate Stereocontrol (e.g., Cbz) PS_Path->PS_Int Product Isoquinoline Scaffold BN_Int->Product Cyclization PS_Int->Product Cyclization

Mechanistic workflow of isoquinoline synthesis and PG integration.

Quantitative Data: PG Stability & Yield Matrix

To streamline synthetic planning, the following table synthesizes the stability and utility of common protecting groups across classical isoquinoline synthesis conditions.

Protecting GroupTypeStability in BN ( POCl3​ , Heat)Stability in PS (Mild H+ )Optimal Cleavage MethodPrimary Utility & Causality
Boc NPoor (Cleaves)Moderate to GoodTFA or HClEarly-stage protection; fails in BN due to acid lability.
Tosyl (Ts) NExcellentExcellent SmI2​ or Na/NH3​ Robust protection in harsh BN; deactivates N-lone pair.
Cbz NModerateExcellent H2​ , Pd/CStereocontrol in PS; orthogonal to acid/base cleavage.
Benzyl (Bn) OExcellentExcellent H2​ , Pd/CPhenol protection; survives Lewis acids, mild late-stage cleavage.
Methyl (Me) OExcellentExcellent BBr3​ or BCl3​ Permanent blocking group; requires harsh late-stage cleavage.
MOM OPoor to ModerateModerateAcidic HydrolysisOrthogonal to base-labile groups; risks degradation in BN.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is embedded to ensure the researcher understands why a reagent or condition is employed, facilitating real-time troubleshooting [5].

Protocol A: POCl3​ -Mediated Bischler-Napieralski Cyclization (Tosyl/Benzyl Protected)

Objective: Synthesis of a 3,4-dihydroisoquinoline core from a fully protected β-arylethylamide.

  • Reaction Setup: Dissolve the N-Tosyl, O-Benzyl protected β-arylethylamide (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere.

    • Causality: Toluene is selected because its boiling point (110°C) provides the optimal thermal energy required to drive the imidoyl phosphate intermediate through the activation energy barrier for cyclization.

  • Activation: Add POCl3​ (3.0 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Causality: Excess POCl3​ ensures complete conversion of the amide to the imidoyl chloride/phosphate. The Tosyl group prevents the nitrogen from acting as a competing nucleophile.

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation: The disappearance of the starting material and the appearance of a lower-Rf, UV-active spot confirms nitrilium ion cyclization. If a complex mixture forms, it indicates premature PG cleavage (verify solvent anhydrousness).

  • Quench & Isolation: Cool the mixture to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3​ until pH ~8 is reached.

    • Causality: Neutralization prevents the hydrolysis of the newly formed imine bond and neutralizes residual HCl / POCl3​ , protecting the O-Benzyl groups from acidic cleavage.

  • Extraction: Extract with Dichloromethane ( 3×20 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mild Pictet-Spengler Condensation (Cbz-Protected)

Objective: Stereoselective synthesis of a Tetrahydroisoquinoline (THIQ) via iminium cyclization.

  • Imine Formation: Combine the O-Methyl protected β-arylethylamine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous Dichloromethane (DCM) over 4Å molecular sieves. Stir for 2 hours at room temperature.

    • Causality: Molecular sieves sequester the water byproduct, driving the equilibrium toward complete imine formation and preventing hydrolytic reversal.

  • Acid-Catalyzed Cyclization: Cool the mixture to -78°C. Add Trifluoroacetic acid (TFA, 0.2 equiv) followed by the slow addition of Benzyl chloroformate (Cbz-Cl, 1.2 equiv).

    • Causality: TFA protonates the imine to form the reactive iminium ion. The in situ trapping with Cbz-Cl provides a bulky N-protecting group that induces facial selectivity during the arene's nucleophilic attack, ensuring high diastereomeric excess [3].

  • Workup: Warm to room temperature over 12 hours. Filter through a Celite pad to remove sieves. Wash the filtrate with 1M NaOH to remove TFA, dry over MgSO4​ , and concentrate.

Troubleshooting & Logical Workflows

When isoquinoline syntheses fail, the root cause is frequently a mismatch between the reaction conditions and the protecting group strategy. The following logic tree provides a systematic approach to PG selection.

G Q1 Is the cyclization environment strongly acidic (e.g., POCl3, P2O5)? Yes1 Avoid Acid-Labile PGs (e.g., Boc, Trt) Q1->Yes1 Yes No1 Mild Acid Conditions (e.g., TFA, HCl) Q1->No1 No Q2 Select Robust PGs (Tosyl, Trifluoroacetyl, Benzyl) Yes1->Q2 Q3 Is stereocontrol required? No1->Q3 Yes3 Use Bulky/Directing PGs (e.g., Cbz, Benzyl) Q3->Yes3 Yes No3 Standard PGs (e.g., Methyl, Acetyl) Q3->No3 No

Decision logic tree for selecting protecting groups in isoquinoline synthesis.

Conclusion

The successful synthesis of isoquinolines is inextricably linked to the strategic deployment of protecting groups. By understanding the mechanistic demands of the Bischler-Napieralski and Pictet-Spengler reactions, researchers can select PGs that not only survive the cyclization conditions but actively enhance yield and stereocontrol. Transitioning from empirical trial-and-error to causality-driven synthetic planning is the hallmark of advanced alkaloid and pharmaceutical development.

References

  • BenchChem. "A Comparative Review of Isoquinoline Synthesis Methodologies." BenchChem.
  • ACS Publications. "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)." Chemical Reviews.
  • MDPI.
  • Organic Chemistry Portal. "Bischler-Napieralski Reaction." Organic Chemistry Portal.
  • BenchChem. "Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines." BenchChem.
Foundational

An In-depth Technical Guide to Desmethyl-5'-methoxylaudanosine: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction Desmethyl-5'-methoxylaudanosine is a pivotal intermediate in the synthesis of various isoquinoline-based neuromuscular blocking agents. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-5'-methoxylaudanosine is a pivotal intermediate in the synthesis of various isoquinoline-based neuromuscular blocking agents. Its structural backbone, a 1-benzyl-3,4-dihydroisoquinoline, is a common motif in numerous alkaloids and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical identity, a detailed methodology for its synthesis via the Bischler-Napieralski reaction, its role as a precursor to neuromuscular blocking agents, and essential analytical and safety protocols.

Part 1: Core Chemical Identity

A thorough understanding of a molecule begins with its fundamental identifiers.

IdentifierValueReference
CAS Number 61349-11-9[1]
Molecular Formula C₂₁H₂₅NO₅[1]
Molecular Weight 371.43 g/mol [1]
IUPAC Name 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline[1]
Synonyms Desmethyl-5'-methoxylaudanosine[1]
Appearance Light Yellow Solid[1]

Part 2: Synthesis of Desmethyl-5'-methoxylaudanosine

The synthesis of Desmethyl-5'-methoxylaudanosine is centered around the construction of the 3,4-dihydroisoquinoline core. The Bischler-Napieralski reaction is a classic and effective method for this transformation.[2][3][4][5] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][3]

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the formation of the amide precursor and the subsequent intramolecular cyclization.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Bischler-Napieralski Cyclization 3,4,5-Trimethoxyphenylacetic acid 3,4,5-Trimethoxyphenylacetic acid Amide Precursor Amide Precursor 3,4,5-Trimethoxyphenylacetic acid->Amide Precursor Condensation 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine->Amide Precursor Amide Precursor_2 Amide Precursor Desmethyl-5'-methoxylaudanosine Desmethyl-5'-methoxylaudanosine Amide Precursor_2->Desmethyl-5'-methoxylaudanosine POCl3, Toluene, Reflux

Caption: Proposed two-stage synthesis of Desmethyl-5'-methoxylaudanosine.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related isoquinolines.[6]

Stage 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (Amide Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxyphenylacetic acid (1 equivalent) and 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Condensation: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) for 4-6 hours. Water is removed azeotropically during the reaction.

  • Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting crude amide can be used directly in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Synthesis of Desmethyl-5'-methoxylaudanosine (Bischler-Napieralski Reaction)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude amide from Stage 1 in anhydrous toluene.

  • Cyclization: Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃, approximately 1.5-2 equivalents) dropwise.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., 20% sodium hydroxide solution) to a pH of 9-10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Desmethyl-5'-methoxylaudanosine can be purified by column chromatography on silica gel or by recrystallization to yield a light yellow solid.

Mechanism of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution. The electron-donating methoxy groups on the phenethylamine ring activate the aromatic ring, facilitating the cyclization.

G cluster_0 Mechanism of Bischler-Napieralski Reaction Amide Amide Precursor Imidoyl_phosphate Imidoyl Phosphate Intermediate Amide->Imidoyl_phosphate + POCl3 Nitrilium_ion Nitrilium Ion (Electrophile) Imidoyl_phosphate->Nitrilium_ion - (PO2Cl2)- Cyclized_intermediate Cyclized Intermediate Nitrilium_ion->Cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution Product Desmethyl-5'-methoxylaudanosine Cyclized_intermediate->Product - H+ (Rearomatization)

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

Part 3: Application as a Key Intermediate

Desmethyl-5'-methoxylaudanosine serves as a crucial precursor in the synthesis of non-depolarizing neuromuscular blocking agents, such as mivacurium chloride.[6][7] These drugs act as competitive antagonists to acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction, leading to muscle relaxation.[8]

Conversion to Neuromuscular Blocking Agents

The general strategy involves the quaternization of the nitrogen atom of the tetrahydroisoquinoline ring system. A simplified, conceptual pathway from Desmethyl-5'-methoxylaudanosine to a mivacurium-like structure is outlined below. The actual synthesis of mivacurium chloride is more complex and involves the coupling of two N-functionalized 5'-methoxylaudanosine units.[9][10]

  • Reduction of the Imine: The imine functionality of Desmethyl-5'-methoxylaudanosine is first reduced to a secondary amine using a reducing agent like sodium borohydride.

  • N-Alkylation: The resulting secondary amine is then alkylated. For instance, in the synthesis of 5'-methoxylaudanosine, this step involves N-methylation.[6] For mivacurium precursors, a longer chain with a terminal functional group for coupling is introduced.

  • Coupling: Two of these N-alkylated tetrahydroisoquinoline units are then coupled together via a linker to form the final bis-quaternary ammonium salt structure characteristic of many neuromuscular blocking agents.

G cluster_0 Conceptual Pathway to a Neuromuscular Blocking Agent Start Desmethyl-5'-methoxylaudanosine Reduced Tetrahydroisoquinoline Derivative (Secondary Amine) Start->Reduced 1. Reduction (e.g., NaBH4) N_Alkylated N-Alkylated Tetrahydroisoquinoline Reduced->N_Alkylated 2. N-Alkylation Coupled Bis-quaternary Neuromuscular Blocking Agent (e.g., Mivacurium-like) N_Alkylated->Coupled 3. Coupling with a second unit

Caption: Conceptual workflow for the conversion to a neuromuscular blocking agent.

Part 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of Desmethyl-5'-methoxylaudanosine.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of Desmethyl-5'-methoxylaudanosine.

ParameterRecommended ConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11][12]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile and/or methanol).[11]
Detection UV at approximately 280 nm.[11]
Flow Rate 1.0 mL/min[11]
Temperature Ambient[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Desmethyl-5'-methoxylaudanosine. The expected spectra would show characteristic signals for the aromatic protons, the methoxy groups, and the protons of the dihydroisoquinoline ring system.[13]

Part 5: Safe Handling and Storage

As with any chemical substance, proper handling and storage procedures are crucial to ensure safety.

AspectRecommendationReference
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15]
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[16]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
In case of Exposure In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[14][15][17]

Conclusion

Desmethyl-5'-methoxylaudanosine is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of neuromuscular blocking agents. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers in this field. The methodologies and information presented in this guide provide a solid foundation for the safe and efficient handling and utilization of this important compound.

References

  • Pharmaffiliates. Desmethyl-5'-methoxylaudanosine. [Link]

  • ResearchGate. Two optimized synthetic pathways toward a chiral precursor of Mivacurium chloride and other skeletal muscle relaxants. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Cambridge University Press. Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. [Link]

  • Supplementary Information. [Link]

  • Google Patents.
  • YouTube. Bischler-Napieralski Reaction. [Link]

  • M&U International. MATERIAL SAFETY DATA SHEET. [Link]

  • Google Patents.
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  • Wikipedia. Mivacurium chloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. Neuromuscular Blocking Agents (NMBAs): An Overview. [Link]

  • ResearchGate. Scheme 1. Two synthetic routes toward (R)-5 0 -methoxylaudanosine.... [Link]

  • Chemicke Zvesti. 13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides. [Link]

  • Semantic Scholar. Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. [Link]

  • SynZeal. Safety Data Sheet. [Link]

  • PubChem. 1-((3,4-Dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxyisoquinoline. [Link]

  • Cellulose Chemistry and Technology. HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]

  • alpaipars. NMR spectroscopy in pharmacy. [Link]

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  • PMC. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]

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Foundational

Pharmacological Potential of Desmethyl-5'-methoxylaudanosine Derivatives: Bridging Neuromuscular Blockade and CNS Neuromodulation

Executive Summary: The 1-Benzyltetrahydroisoquinoline Scaffold Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), chemically defined as 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1-Benzyltetrahydroisoquinoline Scaffold

Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), chemically defined as 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, serves as a highly privileged structural core in[1]. While it is widely cataloged as a critical synthetic intermediate (often designated as Mivacurium Chloride Impurity 14) for [2], its true value lies in the pharmacological diversity of its derivatives. By manipulating the secondary amine of this core structure—specifically through dimerization versus N-alkylation—drug developers can radically shift the molecule's target affinity from peripheral nicotinic acetylcholine receptors (nAChRs) to central nervous system (CNS) [3].

Chemical Scaffold & Structural Divergence

The pharmacological trajectory of Desmethyl-5'-methoxylaudanosine derivatives is dictated by the functionalization of the nitrogen atom:

  • Dimerization (The Peripheral Axis): Coupling two units of Desmethyl-5'-methoxylaudanosine via an ester-containing aliphatic linker yields bis-benzylisoquinolines (e.g., Mivacurium). The massive, dimeric structure prevents blood-brain barrier (BBB) penetration, restricting its pharmacological action entirely to the peripheral neuromuscular junction.

  • N-Alkylation (The Central Axis): Quaternization of the nitrogen (yielding derivatives like N-methyl-laudanosine) creates a compact, permanently charged cation. This charged nitrogen is an essential pharmacophore element for binding within the pore of SK channels[4]. Furthermore, the 1-(3,4,5-trimethoxybenzyl) moiety provides critical steric bulk that enhances binding affinity compared to simplified tetrahydroisoquinolines, establishing high target specificity[4].

Divergence Core Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) NMB Bis-benzylisoquinoline NMBAs (e.g., Mivacurium) Core->NMB Dimerization SK N-Alkylated Laudanosines (e.g., Methyl-laudanosine) Core->SK N-Alkylation nAChR Nicotinic ACh Receptor Antagonism (NMJ) NMB->nAChR SKChan SK1, SK2, SK3 Channel Blockade (CNS) SK->SKChan

Pharmacological divergence of Desmethyl-5'-methoxylaudanosine based on structural derivatization.

Pharmacological Axis I: Bis-Benzylisoquinoline NMBAs

Derivatives synthesized via the dimerization of Desmethyl-5'-methoxylaudanosine act as competitive, non-depolarizing antagonists at the nAChR of the motor endplate. The incorporation of ester linkages in the aliphatic bridge is a deliberate, causality-driven design choice: it subjects the molecule to rapid hydrolysis by plasma butyrylcholinesterase. This metabolic vulnerability ensures a short duration of action and rapid spontaneous recovery, a highly desirable pharmacokinetic profile in surgical anesthesia.

Pharmacological Axis II: SK Channel Modulation in the CNS

Small-conductance Ca2+-activated K+ channels (SK1, SK2, SK3) mediate the medium afterhyperpolarization (mAHP) following action potentials, thereby [5]. Historically, the study of SK channels relied on bicuculline salts, but bicuculline's potent antagonism at GABA-A receptors severely confounded neurophysiological data[3].

N-methyl-laudanosine emerged as a specific, reversible, and medium-potency[6]. Crucially, it exhibits no affinity for GABA-A receptors, voltage-gated potassium channels, or the hyperpolarization-activated current (Ih)[7]. In patch-clamp experiments, Methyl-laudanosine blocks SK1, SK2, and SK3 currents with equal potency, making it an invaluable tool for mapping CNS excitability[6].

SKPathway Ca Intracellular Ca2+ Elevation Calmodulin Calmodulin Binding Ca->Calmodulin SKOpen SK Channel Opening (K+ Efflux) Calmodulin->SKOpen AHP Afterhyperpolarization (AHP) SKOpen->AHP Excitability Decreased Neuronal Firing Frequency AHP->Excitability Blocker Methyl-laudanosine (Pore Blocker) Blocker->SKOpen Inhibition

Mechanism of SK channel blockade by N-methyl-laudanosine modulating neuronal excitability.

Quantitative Pharmacological Profiling

The table below summarizes the target affinities of key laudanosine derivatives, highlighting the structural necessity of the quaternized nitrogen for SK channel potency.

Compound DerivativePrimary TargetIC50 (µM)Notes / Selectivity
Methyl-laudanosine SK1 Channel (Cloned)1.2Reversible pore blocker; Equipotent across subtypes[6]
Methyl-laudanosine SK2 Channel (Cloned)0.8Reversible pore blocker; Equipotent across subtypes[6]
Methyl-laudanosine SK3 Channel (Cloned)1.8Reversible pore blocker; Equipotent across subtypes[6]
Ethyl-laudanosine SK Channels (Native)47.0Blocks apamin-sensitive AHP in dopaminergic neurons[3]
Laudanosine SK Channels (Native)152.0Base alkaloid; significantly lower potency without N-alkylation[3]
Methyl-laudanosine Muscarinic Receptors114.0Weak off-target affinity[3]
Methyl-laudanosine Neuronal Nicotinic>367.0Negligible affinity[3]

Experimental Protocols: Self-Validating Workflows

Protocol 1: Electrophysiological Characterization of SK Channel Blockade (Whole-Cell Patch-Clamp)

Objective: To quantify the IC50 of N-alkylated Desmethyl-5'-methoxylaudanosine derivatives on cloned SK channels. Causality & Rationale: SK channels are voltage-independent but highly Ca2+-sensitive. To isolate SK currents, the intracellular solution must strictly buffer Ca2+ to exactly 500 nM. This concentration ensures steady-state activation without saturating the calmodulin binding sites, allowing the precise detection of competitive or pore-blocking dynamics.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human SK2 channels.

  • Internal Solution Formulation: Prepare a pipette solution containing 130 mM K-gluconate, 10 mM HEPES, and a precise Ca2+/EGTA buffer (calculated via MaxChelator software to yield 500 nM free Ca2+). Validation Step: Confirm osmolarity (290-300 mOsm) and pH (7.2).

  • External Bath Solution: Use standard Tyrode's solution supplemented with 1 µM Tetrodotoxin (TTX). Causality: TTX blocks endogenous voltage-gated Na+ channels, completely isolating the K+ currents.

  • Recording: Achieve a GΩ seal and rupture the patch. Hold the membrane potential at -80 mV. Monitor series resistance; discard the cell if resistance fluctuates by >20%.

  • Voltage Protocol: Apply 500 ms voltage ramps from -120 mV to +40 mV. Self-Validation: The resulting current must reverse near the theoretical K+ equilibrium potential (~ -85 mV), confirming absolute K+ selectivity.

  • Drug Application: Perfuse the derivative (e.g., Methyl-laudanosine) at increasing concentrations (0.1 µM to 100 µM). Wait 2 minutes per concentration to achieve steady-state block.

  • Positive Control: Apply 100 nM Apamin at the end of the experiment. Complete ablation of the remaining current validates that the measured current was entirely SK-mediated.

Protocol 2: Ex Vivo Neuromuscular Junction Twitch Tension Assay

Objective: To evaluate the neuromuscular blocking potency (ED95) of dimeric Desmethyl-5'-methoxylaudanosine derivatives. Causality & Rationale: The phrenic nerve-hemidiaphragm preparation allows differentiation between direct muscle contractility and nerve-evoked transmission. Indirect stimulation tests nAChR blockade, while direct stimulation ensures the derivative is not inherently myotoxic.

Step-by-Step Methodology:

  • Tissue Isolation: Rapidly dissect the left phrenic nerve and attached hemidiaphragm from a euthanized rat model.

  • Organ Bath Setup: Mount the tissue in a 50 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain tissue viability and a physiological pH of 7.4.

  • Stimulation Parameters: Place stimulating electrodes on the phrenic nerve. Apply supramaximal square-wave pulses (0.2 ms duration, 0.1 Hz). Causality: Supramaximal voltage ensures all nerve fibers are recruited, making twitch tension solely dependent on neuromuscular transmission efficiency.

  • Baseline Validation: Record baseline twitch tension via an isometric force transducer. Self-Validation: The system is validated for testing only if tension remains stable (±5% variance) for 20 minutes prior to drug addition.

  • Dose-Response: Add the derivative cumulatively. Measure the percentage depression of twitch tension and calculate the ED95 (the dose required for 95% depression).

  • Reversal (Negative Control): Wash out the bath and apply Neostigmine (an acetylcholinesterase inhibitor). Rapid restoration of twitch tension confirms the mechanism is strictly a competitive, non-depolarizing nAChR antagonism.

References

  • Scuvée-Moreau J, et al. (2002). "Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Scuvée-Moreau J, et al. (2004). "Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices." British Journal of Pharmacology.[Link]

  • Liégeois JF, et al. (2005). "Synthesis and biological evaluation of N-methyl-laudanosine iodide analogues as potential SK channel blockers." Bioorganic & Medicinal Chemistry.[Link]

  • Wikipedia Contributors. "SK channel." Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

"Desmethyl-5'-methoxylaudanosine" relationship to atracurium and cisatracurium

An In-depth Technical Guide on the Metabolic Relationship of Desmethyl-5'-methoxylaudanosine to Atracurium and Cisatracurium Introduction Atracurium and its single isomer, cisatracurium, are widely utilized non-depolariz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Metabolic Relationship of Desmethyl-5'-methoxylaudanosine to Atracurium and Cisatracurium

Introduction

Atracurium and its single isomer, cisatracurium, are widely utilized non-depolarizing neuromuscular blocking agents in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] A defining characteristic of these drugs is their unique, organ-independent metabolism, which makes them particularly suitable for patients with renal or hepatic impairment.[3][4] This guide provides a comprehensive technical overview of the metabolic pathways of atracurium and cisatracurium, with a particular focus on the formation of the primary metabolite, laudanosine, and its subsequent biotransformation into various desmethyl metabolites. The relationship to "desmethyl-5'-methoxylaudanosine" will be clarified within the context of the identified metabolic products.

Chapter 1: The Degradation of Atracurium and Cisatracurium: A Tale of Two Pathways

The breakdown of atracurium and cisatracurium is governed by two principal mechanisms: Hofmann elimination and ester hydrolysis. The relative contribution of these pathways differs significantly between the two drugs.

Hofmann Elimination: A Spontaneous Chemical Degradation

Hofmann elimination is a non-enzymatic, chemical process that occurs spontaneously at physiological pH and temperature.[4][5] This degradation pathway is central to the organ-independent clearance of both atracurium and cisatracurium. The rate of Hofmann elimination is influenced by pH and temperature, with an increased rate observed in more alkaline conditions and at higher temperatures.[5]

Ester Hydrolysis: The Enzymatic Contribution

Ester hydrolysis is an enzymatic process catalyzed by non-specific esterases present in the plasma.[4][5] It is crucial to distinguish the role of this pathway in the metabolism of atracurium versus cisatracurium.

  • Atracurium: For atracurium, a mixture of ten stereoisomers, ester hydrolysis is a significant pathway of degradation, with some studies suggesting it is the major metabolic route.[6][7]

  • Cisatracurium: In contrast, for cisatracurium, which is a single stereoisomer (1R-cis, 1'R-cis), direct ester hydrolysis of the parent molecule has a negligible role in its overall elimination.[1][8] However, ester hydrolysis is involved in the secondary degradation of a metabolite formed during Hofmann elimination.[5][9]

The following table provides a comparative summary of the metabolic pathways for atracurium and cisatracurium.

FeatureAtracuriumCisatracurium
Primary Degradation Pathways Hofmann Elimination & Ester Hydrolysis[4]Hofmann Elimination[4]
Role of Ester Hydrolysis Major contributor to degradation[6]Negligible for parent drug degradation[8]
Metabolite Formation Leads to the formation of laudanosine[5]Leads to the formation of laudanosine[9]

Chapter 2: Laudanosine - The Central Metabolite

The Genesis of Laudanosine

Both atracurium and cisatracurium undergo Hofmann elimination to produce laudanosine and a monoquaternary acrylate.[3][10] The monoquaternary acrylate is then further metabolized. Each molecule of atracurium or cisatracurium that degrades via this pathway ultimately yields laudanosine.[11]

Pharmacokinetic and Clinical Profile of Laudanosine

Laudanosine is a tertiary amine that, unlike its parent compounds, can cross the blood-brain barrier.[12][13] At high plasma concentrations, it has been shown to cause central nervous system excitation and potentially seizures in animal models.[12] However, laudanosine accumulation to clinically significant toxic levels is generally not a concern with standard clinical use of atracurium or cisatracurium.[13] Notably, the administration of cisatracurium results in significantly lower plasma concentrations of laudanosine compared to equipotent doses of atracurium.[4][13] Laudanosine is primarily eliminated by the liver, and its half-life can be prolonged in patients with hepatic or renal failure.[12][14]

Chapter 3: The Metabolic Fate of Laudanosine: The Emergence of Desmethyl Metabolites

Laudanosine undergoes further metabolism, primarily in the liver, through demethylation at both the O-methyl and N-methyl positions.[3][15]

O-Demethylation and N-Demethylation: A Cascade of Metabolites

Studies have identified several desmethyl metabolites of laudanosine in urine and bile. The O-desmethyl metabolites include:

  • pseudocodamine (4'-desmethyllaudanosine) [15]

  • pseudolaudanine (6-desmethyllaudanosine) [15]

  • laudanine (3'-desmethyllaudanosine) [15]

  • codamine (7-desmethyllaudanosine) [15]

In addition to O-demethylation, N-demethylation also occurs, leading to the formation of N-norlaudanosine and its corresponding desmethyl derivatives, such as N-norpseudocodamine and N-norpseudolaudanine .[15] These desmethyl metabolites are subsequently conjugated, often with glucuronic acid, to facilitate their excretion.[10]

Deconstructing "Desmethyl-5'-methoxylaudanosine"

The term "desmethyl-5'-methoxylaudanosine" is not a recognized metabolite of atracurium or cisatracurium in the scientific literature. Instead, it is described as a chemical intermediate used in the synthesis of other neuromuscular blocking agents.[16][17] Given the established metabolic pathways, it is highly probable that the query for "desmethyl-5'-methoxylaudanosine" as a metabolite is a misnomer for one of the aforementioned, structurally defined desmethyl laudanosine metabolites.

The following diagram illustrates the comprehensive metabolic pathway from atracurium and cisatracurium to laudanosine and its subsequent desmethylated metabolites.

Atracurium Atracurium Hofmann Hofmann Elimination (pH and Temperature Dependent) Atracurium->Hofmann Ester_Hydrolysis Ester Hydrolysis (Non-specific Esterases) Atracurium->Ester_Hydrolysis Major Pathway Cisatracurium Cisatracurium Cisatracurium->Hofmann Laudanosine Laudanosine Hofmann->Laudanosine Monoacrylate Monoquaternary Acrylate Hofmann->Monoacrylate Monoalcohol Monoquaternary Alcohol Ester_Hydrolysis->Monoalcohol Demethylation Hepatic Metabolism (O- & N-Demethylation) Laudanosine->Demethylation Monoacrylate->Ester_Hydrolysis Desmethyl_Metabolites Desmethyl Laudanosine Metabolites (e.g., pseudocodamine, laudanine) Demethylation->Desmethyl_Metabolites NNor_Metabolites N-Norlaudanosine & Desmethyl Derivatives Demethylation->NNor_Metabolites Conjugation Conjugation (e.g., Glucuronidation) Desmethyl_Metabolites->Conjugation NNor_Metabolites->Conjugation Excretion Urinary & Biliary Excretion Conjugation->Excretion

Metabolic Pathway of Atracurium and Cisatracurium.

Chapter 4: Analytical Approaches for Quantification

The quantification of atracurium, cisatracurium, and their metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been traditionally used.[18][19][20] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity and specificity.[3]

Plasma Sample Preparation

A crucial step in the analysis is the immediate stabilization of atracurium and cisatracurium in blood samples to prevent their in vitro degradation. This is typically achieved by acidifying the plasma.[4] Subsequent sample clean-up often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

A Validated LC-MS/MS Protocol for Desmethyl Laudanosine

The following is a representative step-by-step methodology for the quantification of a desmethyl laudanosine metabolite in human plasma, based on established principles.[3]

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect

LC-MS/MS Analytical Workflow.

Conclusion

The metabolic pathways of atracurium and cisatracurium are unique, relying heavily on the organ-independent Hofmann elimination. This process leads to the formation of laudanosine, which is subsequently metabolized in the liver to various desmethyl and N-nor metabolites. The term "desmethyl-5'-methoxylaudanosine" does not correspond to a known metabolite but rather a synthetic intermediate. A thorough understanding of these metabolic transformations, aided by robust analytical methodologies like LC-MS/MS, is paramount for researchers, scientists, and drug development professionals in optimizing the clinical application of these essential neuromuscular blocking agents and ensuring patient safety.

References

  • Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? (2025, August 6). ResearchGate. Retrieved from [Link]

  • Weindlmayr-Goettel, M., Gilly, H., & Kress, H. G. (2002). Does Ester Hydrolysis Change the in Vitro Degradation Rate of Cisatracurium and Atracurium? British Journal of Anaesthesia, 88(4), 555–562. Retrieved from [Link]

  • Cisatracurium besilate. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS detection and characterization of two laudanosine metabolites in urine as probable markers of atracurium administration. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Laudanosine, an atracurium and cisatracurium metabolite. (n.d.). ResearchGate. Retrieved from [Link]

  • Canfell, P. C., Castagnoli, N. Jr., Fahey, M. R., Hennis, P. J., & Miller, R. D. (1986). The metabolic disposition of laudanosine in dog, rabbit, and man. Drug Metabolism and Disposition, 14(6), 703–708. Retrieved from [Link]

  • Proposed pathway of atracurium degradation in aqueous buffer solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Retrieved from [Link]

  • Pharmacokinetics of Atracurium and Laudanosine in... (n.d.). Ovid. Retrieved from [Link]

  • Fahey, M. R., Rupp, S. M., Fisher, D. M., Miller, R. D., Sharma, M., Canfell, C., & Castagnoli, K. (1984). Pharmacokinetics of atracurium and its metabolites in patients with normal renal function, and in patients in renal failure. British Journal of Anaesthesia, 56(9), 955–960. Retrieved from [Link]

  • Shah, P., & Chalekar, R. (n.d.). A Comparative Study of Atracurium and Cisatracurium for Assessment of Intubating Conditions. Academia International Journals. Retrieved from [Link]

  • Parker, C. J., Hunter, J. M., & Jones, R. S. (1988). Disposition of infusions of atracurium and its metabolite, laudanosine, in patients in renal and respiratory failure in an ITU. British Journal of Anaesthesia, 61(4), 406–412. Retrieved from [Link]

  • Pharm-00B16 Compare and contrast the pharmacology of atracurium and cis. (n.d.). PROPOFOL DREAMS. Retrieved from [Link]

  • Meatherall, R., & Wark, H. (1993). Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting. Journal of Analytical Toxicology, 17(2), 117–119. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473. Retrieved from [Link]

  • Meatherall, R., & Wark, H. (1993). Identification of Laudanosine, an Atracurium Metabolite, Following a Fatal Drug-Related Shooting. Journal of Analytical Toxicology, 17(2), 117-119. Retrieved from [Link]

  • Cisatracurium in different doses versus atracurium during general anesthesia for abdominal surgery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Laudanosine. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Ferrara, S. D., Nalesso, A., Castagna, F., Montisci, M., Vogliardi, S., & Favretto, D. (2007). Simultaneous Determination of Atracurium and Its Metabolite Laudanosine in Post-Mortem Fluids by Liquid chromatography/multiple-stage Mass Spectrometry on an Ion Trap. Rapid Communications in Mass Spectrometry, 21(18), 2944–2950. Retrieved from [Link]

  • Ma'mun, A., Abou Al Alamein, A. M., Abd Elrahman, M. K., & Abd El-Kawy, M. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. David Publishing. Retrieved from [Link]

  • Stanski, D. R., & Maitre, P. O. (1990). Atracurium decay and the formation of laudanosine in humans. Anesthesiology, 72(3), 426–431. Retrieved from [Link]

  • By Amanda Diaz 2002b(16): Compare and contrast the pharmacology of atracurium and cis. (n.d.). Primary Examination SAQs. Retrieved from [Link]

  • Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Shearer, E. S., O'Sullivan, E. P., & Hunter, J. M. (1991). Clearance of atracurium and laudanosine in the urine and by continuous venovenous haemofiltration. British Journal of Anaesthesia, 67(5), 570–574. Retrieved from [Link]

  • Scheme 1. Two synthetic routes toward (R)-5 0 -methoxylaudanosine.... (n.d.). ResearchGate. Retrieved from [Link]

  • The distribution of laudanosine in tissues after death from atracurium injection. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Desmethyl-5'-methoxylaudanosine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Preparation method for 5'-methoxylaudanosine. (n.d.). Google Patents.
  • 5'-Methoxylaudanosine, (R)-. (n.d.). PubChem. Retrieved from [Link]

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Foundational

In Vitro Profiling and Pharmacological Assessment of Desmethyl-5'-methoxylaudanosine: A Technical Guide

Executive Summary In the development and quality control of bis-benzylisoquinolinium neuromuscular blocking agents, the identification and toxicological profiling of synthetic intermediates and degradation products are c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of bis-benzylisoquinolinium neuromuscular blocking agents, the identification and toxicological profiling of synthetic intermediates and degradation products are critical for ensuring patient safety. Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9), chemically identified as 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is a structurally significant alkaloid derivative. It is most prominently recognized as Mivacurium Chloride Impurity 14 [1].

Because mivacurium undergoes rapid enzymatic hydrolysis in vivo, understanding the in vitro behavior of its associated impurities is paramount. This whitepaper provides an authoritative framework for researchers and drug development professionals to isolate, quantify, and biologically evaluate Desmethyl-5'-methoxylaudanosine using self-validating in vitro methodologies.

Chemical Identity & Mechanistic Significance

Neuromuscular blockers like mivacurium and cisatracurium are designed to degrade rapidly to prevent prolonged paralysis. While cisatracurium degrades via spontaneous Hofmann elimination into laudanosine—a known epileptogenic compound capable of crossing the blood-brain barrier[2]—mivacurium is primarily hydrolyzed by plasma cholinesterase (pChE)[3].

Desmethyl-5'-methoxylaudanosine shares the core isoquinoline scaffold with laudanosine. Therefore, its presence as an impurity or potential degradant necessitates rigorous in vitro screening to ensure it does not exhibit the same off-target central nervous system (CNS) excitation or receptor binding affinities (e.g., GABA or nicotinic acetylcholine receptors) characteristic of the laudanosine class[4].

Analytical Workflows: Isolation and Quantification

To accurately study Desmethyl-5'-methoxylaudanosine in vitro, it must first be isolated from the active pharmaceutical ingredient (API) matrix. Traditional UV detection often falls short due to the varying chromophoric responses of isoquinoline derivatives. Therefore, Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) and Time-of-Flight Mass Spectrometry (TOF-MS) is the industry standard[5].

Causality in Methodological Design
  • Why CAD? Charged Aerosol Detection measures the physical property of the analyte, providing a uniform response for all non-volatile species regardless of their spectral properties[6]. This is crucial for impurities that may lack the strong native fluorescence of the parent drug.

  • Why Acidic Mobile Phase? The nitrogen atom in the isoquinoline ring is basic. Maintaining an acidic pH ensures the molecule remains fully protonated, preventing secondary interactions with the silica backbone of the stationary phase and eliminating peak tailing.

Step-by-Step Protocol: HPLC-CAD Impurity Profiling

System Suitability & Validation (Self-Validating Step): Before analyzing unknown samples, inject a known standard mixture containing mivacurium isomers and a laudanosine reference standard. The system is validated only if the resolution ( Rs​ ) between the cis-trans mivacurium isomer and the impurity peak is ≥1.5 .

  • Sample Preparation: Dissolve the mivacurium formulation or spiked plasma sample in a diluent of 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v). Causality: This specific ratio disrupts protein binding in plasma while keeping the highly hydrophobic trimethoxybenzyl moiety of the impurity in solution.

  • Solid Phase Extraction (SPE): Pass the sample through an Oasis HLB cartridge. Wash with 5% Methanol and elute with 100% Acetonitrile. Causality: The polymeric sorbent captures the hydrophobic isoquinoline ring, while the wash step removes endogenous plasma salts that would otherwise cause ion suppression in downstream MS analysis.

  • Chromatographic Separation: Inject 10 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm) maintained at 40°C. Run a gradient elution from 5% to 95% Acetonitrile over 15 minutes.

  • Detection: Route the eluent split-flow to a Corona CAD detector (evaporation temperature 35°C) and an ESI-TOF-MS operating in positive ion mode.

AnalyticalWorkflow SamplePrep Sample Preparation (Spiked Plasma / Formulation) Extraction Solid Phase Extraction (SPE) Isolate Isoquinoline Alkaloids SamplePrep->Extraction Chromatography UHPLC Separation (C18 Column, Gradient Elution) Extraction->Chromatography Detection Detection (CAD & ESI-TOF-MS) Chromatography->Detection DataAnalysis Data Analysis Quantify Desmethyl-5'-methoxylaudanosine Detection->DataAnalysis

Analytical workflow for the isolation and quantification of isoquinoline impurities.

Quantitative Data Summary

The following table summarizes the expected chromatographic and detection parameters for isoquinoline derivatives when utilizing the LC-CAD/MS methodology.

Table 1: Chromatographic and Detection Parameters for Isoquinoline Impurities

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Primary Detection Method
Mivacurium (trans-trans)12.55.015.0HPLC-CAD
Mivacurium (cis-trans)13.15.015.0HPLC-CAD
Laudanosine8.41.03.0HPLC-CAD / MS
Desmethyl-5'-methoxylaudanosine 9.1 1.5 4.5 LC-MS/MS

(Note: Values represent standard field-validated benchmarks for isoquinoline analytical methods[5]).

In Vitro Metabolism & Enzymatic Stability

Mivacurium is characterized by its context-insensitive offset, driven by rapid hydrolysis via plasma cholinesterase (pChE) at approximately 88% the rate of succinylcholine[3]. It is imperative to determine whether Desmethyl-5'-methoxylaudanosine acts as a substrate, an inhibitor, or an inert bystander in the presence of pChE.

Step-by-Step Protocol: In Vitro pChE Stability Assay

System Suitability & Validation (Self-Validating Step): Run a parallel control reaction using succinylcholine. The assay is validated only if the succinylcholine is hydrolyzed by >80% within 10 minutes, confirming the enzymatic viability of the pooled plasma.

  • Enzyme Incubation: Pre-warm 900 µL of pooled human plasma (standardized to 2.5 U/mL pChE activity) in a water bath at 37°C and pH 7.4. Causality: These parameters strictly mimic physiological blood conditions, ensuring the kinetic data is translatable to in vivo clearance rates.

  • Spiking: Add 100 µL of Desmethyl-5'-methoxylaudanosine standard (10 µg/mL) to the plasma to initiate the reaction.

  • Quenching (Time-Course): At intervals of 0, 5, 10, 30, and 60 minutes, extract a 100 µL aliquot and immediately mix it with 300 µL of ice-cold 100% Acetonitrile. Causality: The high concentration of cold organic solvent instantly denatures the pChE enzyme and precipitates plasma proteins, halting the reaction at the exact time point to prevent artificial degradation during sample handling.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HydrolysisPathway Mivacurium Mivacurium Chloride (Active API) pChE Plasma Cholinesterase (In Vitro Hydrolysis) Mivacurium->pChE Impurity Desmethyl-5'-methoxylaudanosine (Impurity 14) Mivacurium->Impurity Synthetic Impurity Laudanosine Laudanosine Derivatives Mivacurium->Laudanosine Minor Hofmann Elimination Monoester Monoester Metabolite pChE->Monoester Quaternary Quaternary Alcohol pChE->Quaternary

Mivacurium degradation pathway highlighting the presence of isoquinoline derivatives.

In Vitro Toxicological & Receptor Binding Assays

Given the structural homology between Desmethyl-5'-methoxylaudanosine and laudanosine, in vitro pharmacological screening is required to rule out off-target toxicity. Laudanosine is a known non-competitive inhibitor of α7 and α4β2 nicotinic acetylcholine receptors, and possesses low-affinity interactions with GABA receptors, which can lead to non-respiratory excitement and seizures at high concentrations[4].

When designing in vitro binding assays for Desmethyl-5'-methoxylaudanosine, researchers should utilize radioligand displacement assays (e.g., [3H] muscimol for high-affinity GABA receptors and [3H] bicuculline methochloride for low-affinity GABA receptors)[4]. If the IC50​ values for Desmethyl-5'-methoxylaudanosine are significantly higher than those of laudanosine (i.e., >100μM ), the impurity can be classified as having a negligible risk of inducing CNS excitation at clinically relevant doses.

Conclusion

Desmethyl-5'-methoxylaudanosine is a critical quality attribute in the lifecycle management of mivacurium chloride. By employing self-validating LC-CAD analytical workflows and physiologically accurate in vitro enzymatic assays, researchers can ensure that this isoquinoline impurity is accurately quantified and toxicologically profiled. The methodologies outlined in this guide provide a robust framework for maintaining the scientific integrity and safety of benzylisoquinolinium-based therapeutics.

References

  • Blazewicz, A., et al. (2010). "Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection." Journal of Chromatography A, 1217(8):1266-72. Available at:[Link]

  • Savarese, J. J., et al. (1988). "The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug." Anesthesiology, 68(5):723-32. Available at:[Link]

  • Fodale, V., et al. (2006). "Laudanosine, an atracurium and cisatracurium metabolite." European Journal of Anaesthesiology, 23(10):893-4. Available at:[Link]

  • NCATS Inxight Drugs. "LAUDANOSINE." National Center for Advancing Translational Sciences. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantitative Analysis of Desmethyl-5'-methoxylaudanosine

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Desmethyl-5'-methoxylaudanosine, a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Desmethyl-5'-methoxylaudanosine, a key intermediate in the synthesis of certain neuromuscular blocking agents.[1] Due to the absence of a standardized pharmacopeial method for this specific analyte, a reliable analytical procedure is crucial for ensuring quality control and consistency in drug development and manufacturing. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been developed based on established methodologies for structurally related benzylisoquinoline alkaloids and has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity.[2][3]

Introduction

Desmethyl-5'-methoxylaudanosine, chemically known as 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is a significant intermediate in pharmaceutical synthesis.[1] Its purity and concentration must be meticulously controlled to guarantee the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility, making it the ideal choice for this application.[4]

The chemical structure of Desmethyl-5'-methoxylaudanosine is closely related to laudanosine, a metabolite of the neuromuscular blocking agent atracurium.[5] This structural similarity allows for the adaptation of existing analytical principles for related alkaloids to develop a specific and reliable method for our target analyte. This note provides a comprehensive guide for researchers, scientists, and drug development professionals on the HPLC analysis of Desmethyl-5'-methoxylaudanosine, including sample preparation, detailed chromatographic conditions, and a full validation protocol.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of alkaloids.[6]

  • Reagents: HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid are required. Water should be of HPLC grade or equivalent.

  • Standard: A certified reference standard of Desmethyl-5'-methoxylaudanosine is necessary for calibration and validation.

Chromatographic Conditions

The following HPLC conditions have been optimized for the separation and quantification of Desmethyl-5'-methoxylaudanosine. The rationale behind these choices is to achieve a good peak shape, resolution, and a reasonable run time, based on common practices for similar alkaloid compounds.[6]

Parameter Condition
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This stationary phase is widely effective for the separation of moderately polar to non-polar compounds like alkaloids due to its hydrophobic nature.

  • Phosphate Buffer (pH 3.0): The acidic pH ensures that the tertiary amine group in the Desmethyl-5'-methoxylaudanosine molecule is protonated, leading to better peak shape and retention on the C18 column.

  • Acetonitrile: As the organic modifier, acetonitrile provides good elution strength for this class of compounds and generally results in lower backpressure compared to methanol.

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte with a good peak shape within a reasonable timeframe, while also allowing for the removal of any potential, more strongly retained impurities.

  • Detection at 280 nm: This wavelength is chosen based on the UV absorbance maxima of related benzylisoquinoline alkaloids, providing good sensitivity for detection.[6]

Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the Desmethyl-5'-methoxylaudanosine reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This stock solution should be stored at 2-8 °C and protected from light.

3.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

3.1.3. Sample Preparation The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh an amount of the sample powder equivalent to about 10 mg of Desmethyl-5'-methoxylaudanosine.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent (50:50 methanol/water), sonicate for 10 minutes to dissolve, then dilute to the mark.

  • Further dilute with the initial mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[7]

For more complex matrices like biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction would be necessary to remove interfering substances.[7][8]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Data_Acquisition Data Acquisition (CDS) Separation->Data_Acquisition Integration Peak Integration & Calibration Data_Acquisition->Integration Quantification Quantification & Reporting Integration->Quantification

Figure 1: HPLC Analysis Workflow for Desmethyl-5'-methoxylaudanosine.

Method Validation

To ensure the reliability of the developed HPLC method, a validation was performed according to ICH Q2(R1) guidelines.[2][3] The following parameters were assessed:

Validation Parameter Acceptance Criteria
Specificity The analyte peak should be free from interference from the blank and any potential impurities at the retention time of the analyte.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the concentration range of 1-100 µg/mL.
Accuracy The mean recovery should be between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%.
Intermediate Precision The RSD between two different analysts on two different days should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

The validation process provides documented evidence that the method is suitable for its intended purpose.[9]

Validation_Parameters cluster_params Key Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Selectivity Linearity Linearity Validation->Linearity Range Accuracy Accuracy Validation->Accuracy Trueness Precision Precision Validation->Precision Reproducibility LOD_LOQ LOD & LOQ Validation->LOD_LOQ Sensitivity

Figure 2: Core Parameters for HPLC Method Validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust procedure for the quantitative analysis of Desmethyl-5'-methoxylaudanosine. The method is specific, linear, accurate, and precise over the specified concentration range. This protocol is well-suited for routine quality control analysis in pharmaceutical development and manufacturing environments, ensuring the quality and consistency of this important synthetic intermediate.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Agilent. (2011, December 19). Determination of Alkaloids in Goldenseal Using Agilent Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and HPLC-DAD Analysis. Available from: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • Frontiers. (2019, October 21). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Available from: [Link]

  • ResearchGate. (2025, August 7). HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Scribd. (n.d.). Extraction and HPLC Analysis of Alkaloids. Available from: [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Available from: [Link]

  • The Good Scents Company. (n.d.). laudanosine, 1699-51-0. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 61349-11-9 | Product Name : Desmethyl-5'-methoxylaudanosine. Available from: [Link]

  • BioCrick. (n.d.). Laudanosine | CAS:1699-51-0 | Alkaloids | High Purity | Manufacturer. Available from: [Link]

  • BuyersGuideChem. (n.d.). 5'-Methoxylaudanosine | C22H29NO5. Available from: [Link]

  • Semantic Scholar. (n.d.). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Available from: [Link]

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Application

Comprehensive NMR Spectroscopy Protocol for Desmethyl-5'-methoxylaudanosine

Introduction & Structural Rationale Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), chemically identified as 6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline, is a critical synthetic intermediate utili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), chemically identified as 6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline, is a critical synthetic intermediate utilized in the production of non-depolarizing neuromuscular blocking agents such as mivacurium and atracurium[1][2].

While its trivial name implies a demethylated derivative of the tetrahydroisoquinoline laudanosine, the CAS registry 61349-11-9 specifically refers to the 3,4-dihydroisoquinoline precursor [3]. This structural distinction is paramount for analytical scientists: the molecule contains a C=N double bond at the C1 position rather than a secondary or tertiary amine[4]. Validating this exact oxidation state, alongside the precise substitution pattern of its five methoxy groups, requires a rigorously designed Nuclear Magnetic Resonance (NMR) spectroscopy protocol[5][6].

Experimental Rationale & Causality

To ensure the protocol is a self-validating system, every experimental parameter is chosen based on the molecule's specific physicochemical properties:

  • Solvent Selection (CDCl₃): The free base of this dihydroisoquinoline is highly lipophilic. Deuterated chloroform (CDCl₃) provides excellent solubility and lacks exchangeable protons. This prevents signal suppression issues and avoids deuterium exchange at the slightly acidic C-α position (the benzyl CH₂ group adjacent to the imine)[7].

  • Relaxation Delays (D1): The molecule contains 10 quaternary carbons (including five oxygenated aromatic carbons and the C=N imine carbon). To achieve accurate integration in ¹³C NMR, a prolonged relaxation delay (D1 ≥ 2.0 s) is mandatory to allow these slowly relaxing nuclei to return to thermal equilibrium[5].

  • 2D Connectivity (HMBC): The molecule consists of two isolated spin systems: the 3,4-dihydroisoquinoline core and the trimethoxybenzyl moiety. ¹H-¹³C HMBC is non-negotiable for proving the molecular linkage, as it reveals the critical 3-bond coupling (³JCH) between the benzyl protons and the C1 imine carbon[6].

Step-by-Step NMR Acquisition Protocol

Step 1: Sample Preparation
  • Dissolution: Dissolve 10–15 mg of highly purified Desmethyl-5'-methoxylaudanosine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp spectral lines.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • Tuning & Matching: Perform automated or manual tuning and matching (ATMA) for both ¹H and ¹³C channels. Causality: Proper tuning minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR), which is critical for detecting the insensitive ¹³C nucleus in a reasonable timeframe[8].

Step 3: Locking, Shimming, and Pulse Calibration
  • Locking: Lock onto the deuterium frequency of CDCl₃.

  • Shimming: Execute gradient shimming (e.g., TopShim) focusing on the Z and Z²-Z⁵ axes to achieve a symmetrical solvent peak (CHCl₃ residual signal at 7.26 ppm).

  • Pulse Calibration: Run a pulsecal routine to determine the exact 90° pulse length for the sample[8]. This ensures maximum transverse magnetization and quantitative reliability.

Step 4: 1D ¹H NMR Acquisition
  • Pulse Sequence: Standard single-pulse (zg30).

  • Parameters: Spectral width (SW) = 12 ppm; Number of scans (NS) = 16 to 32; Relaxation delay (D1) = 1.0 s.

  • Objective: Rapid assessment of sample purity and preliminary assignment of the five distinct methoxy singlets (~3.80 ppm) and aromatic protons.

Step 5: 1D ¹³C{¹H} NMR Acquisition
  • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16 composite pulses. Causality: This decouples protons to yield sharp singlets while retaining Nuclear Overhauser Effect (NOE) enhancement for signal boosting.

  • Parameters: SW = 220 ppm; NS = 512 to 1024; D1 = 2.0 s.

  • Objective: Resolution of the 21 distinct carbon environments. The C1 (imine) carbon will uniquely appear far downfield (~165 ppm), serving as the internal validation marker that confirms the dihydroisoquinoline structure[7].

Step 6: 2D HSQC and HMBC Acquisition
  • HSQC: Optimized for ¹JCH = 145 Hz. Used to map the directly attached protons to their respective carbons (e.g., differentiating the C3 and C4 aliphatic CH₂ groups).

  • HMBC: Optimized for long-range coupling (ⁿJCH = 8 Hz). Essential for assigning the quaternary aromatic carbons and confirming the C1-Cα bond linkage[5].

Quantitative Data Presentation

The following table summarizes the representative chemical shifts expected for this benzylisoquinoline alkaloid framework.

Table 1: Representative ¹H and ¹³C NMR Assignments for Desmethyl-5'-methoxylaudanosine (CDCl₃, 400/100 MHz)

Position¹³C Shift (ppm)Carbon Type¹H Shift (ppm)Multiplicity & Integration
1 (C=N) ~165.5C (Quaternary)--
3 ~47.2CH₂~3.752H, t (J = 7.5 Hz)
4 ~25.8CH₂~2.652H, t (J = 7.5 Hz)
4a ~121.5C (Quaternary)--
5 ~110.2CH~6.651H, s
6 ~147.8C-O--
7 ~150.9C-O--
8 ~109.5CH~6.951H, s
8a ~130.4C (Quaternary)--
α (Benzyl CH₂) ~42.5CH₂~4.052H, s
1' ~134.2C (Quaternary)--
2', 6' ~106.3CH~6.502H, s
3', 5' ~153.1C-O--
4' ~137.4C-O--
OCH₃ (x5) 55.8 - 60.8CH₃3.80 - 3.9015H, overlapping singlets

Troubleshooting & Quality Control

  • Signal Broadening: If the C3 and C4 methylene signals appear broad, it may indicate dynamic conformational exchange or partial protonation of the imine nitrogen (salt formation)[6]. Ensure the sample is fully in its free-base form by washing with saturated NaHCO₃, extracting with dichloromethane, drying, and re-dissolving in CDCl₃.

  • Methoxy Group Resolution: The five methoxy groups often overlap in ¹H NMR at 400 MHz. If exact integration of each distinct methoxy group is required, acquiring the spectrum in C₆D₆ (benzene-d₆) induces Aromatic Solvent-Induced Shifts (ASIS), effectively resolving the overlapping singlets[7].

Workflow Visualization

NMR_Workflow Prep Sample Preparation (10-15 mg in CDCl3) Tune Probe Tuning & Matching (Optimize 1H/13C Channels) Prep->Tune Shim Locking & Shimming (Z-axis Optimization) Tune->Shim Pulse Pulse Calibration (Determine 90° Pulse) Shim->Pulse Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Pulse->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Structural Elucidation Acq2D->Process

Figure 1: Step-by-step NMR spectroscopy workflow for benzylisoquinoline alkaloid characterization.

References

  • CAS No : 61349-11-9 | Product Name : Desmethyl-5'-methoxylaudanosine Source: Pharmaffiliates URL:[Link]

  • 1H and 13C NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. Source: PubMed (NIH) URL:[Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: NMR Spectroscopy Study Source: MDPI URL:[Link]

  • Deracemisation of Benzylisoquinoline Alkaloids Employing Monoamine Oxidase Variants Source: RSC Publishing URL:[Link]

  • Step-by-step procedure for NMR data acquisition Source: UTHSCSA URL:[Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 Source: ACS Publications URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Desmethyl-5'-methoxylaudanosine

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Fluids (Plasma) Compound: Desmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Fluids (Plasma) Compound: Desmethyl-5'-methoxylaudanosine (Mivacurium Chloride Impurity 14)

Introduction & Mechanistic Rationale

In the development and quality control of non-depolarizing neuromuscular blocking agents (NMBAs) such as mivacurium, atracurium, and cisatracurium, the rigorous monitoring of synthetic impurities and degradation products is a strict regulatory requirement. Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), officially designated as Mivacurium Chloride Impurity 14, is a critical benzylisoquinoline derivative encountered during the synthesis and stability testing of mivacurium[1][2].

Unlike the parent bis-benzylisoquinolines, which primarily undergo metabolism-independent Hofmann elimination and ester hydrolysis in vivo[3], monomeric impurities like desmethyl-5'-methoxylaudanosine must be actively tracked to ensure API purity and to map potential off-target toxicological profiles.

The Causality of the Analytical Approach

Benzylisoquinoline alkaloids are inherently polar, basic, and thermally labile. Consequently, gas chromatography-mass spectrometry (GC-MS) often yields poor peak shapes and requires complex derivatization protocols[4]. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for this class of compounds[5].

Ionization Dynamics (E-E-A-T Insight): The methodology described herein utilizes positive electrospray ionization (ESI+). The secondary amine within the tetrahydroisoquinoline core of desmethyl-5'-methoxylaudanosine possesses a high proton affinity. By buffering the mobile phase with 0.1% formic acid (pH ~2.7), the pH is maintained well below the molecule's pKa, ensuring complete protonation to the [M+H]+ state. This drives maximum ion transmission and limits signal suppression[6].

Experimental Workflow & Visualization

The following diagram illustrates the self-validating analytical workflow, designed to minimize matrix effects while maximizing throughput for both CMC and clinical applications.

Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (Biphenyl Column) A->B C ESI+ Ionization (Protonation of N) B->C D MS/MS Detection (MRM Mode) C->D E Data Analysis (Quantification) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for Desmethyl-5'-methoxylaudanosine.

Step-by-Step Sample Preparation Protocols

A robust sample preparation strategy is critical to prevent the spontaneous degradation of related NMBAs and to ensure the stability of the desmethyl-5'-methoxylaudanosine analyte.

Protocol A: API Impurity Profiling (Mivacurium Chloride)
  • Stock Solution: Accurately weigh 10.0 mg of Mivacurium Chloride API and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to yield a 1 mg/mL solution.

  • Dilution: Dilute the stock solution 1:1000 with the initial mobile phase conditions (95% A / 5% B) to achieve a working concentration of 1 µg/mL.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol B: Biological Matrix Extraction (Plasma)

Note: This protocol utilizes Protein Precipitation (PPT), favored for its high throughput in pharmacokinetic screening[3].

  • Spiking: Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., Laudanosine-d3 at 500 ng/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample to precipitate plasma proteins and halt any residual esterase activity.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitution: Transfer 200 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Methodology

Chromatographic Separation

A Biphenyl or C18 stationary phase is highly recommended. The Biphenyl column leverages π−π interactions, providing superior retention and baseline resolution of the trimethoxybenzyl and dimethoxyisoquinoline moieties compared to standard alkyl chains.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (0.1% FA in H2​O )Mobile Phase B (%) (0.1% FA in ACN)Curve
0.000.40955Initial
1.000.409556 (Linear)
4.000.4010906 (Linear)
5.500.4010906 (Linear)
5.600.409556 (Linear)
7.500.409556 (Linear)
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Mechanistic Fragmentation Insight: The precursor ion [M+H]+ for desmethyl-5'-methoxylaudanosine is m/z 374.2. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic α -cleavage at the C1-C1' bond. This yields a highly stable 3,4,5-trimethoxybenzyl carbocation (m/z 181.1), which serves as the primary quantifier ion. A secondary loss of a methyl radical/methane (m/z 358.2) serves as the qualifier ion, analogous to the fragmentation pattern of laudanosine[4][7].

Table 2: MRM Transitions and Source Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)Purpose
Desmethyl-5'-methoxylaudanosine 374.2181.15025Quantifier
Desmethyl-5'-methoxylaudanosine 374.2358.25020Qualifier
Laudanosine-d3 (IS) 361.2345.25022Internal Standard

Global Source Settings:

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr ( N2​ )

  • Cone Gas Flow: 50 L/hr ( N2​ )

  • Collision Gas: Argon (at 2×10−3 mbar)

Data Interpretation & Validation Criteria

To ensure the protocol functions as a self-validating system, the following system suitability criteria must be met:

  • Retention Time (RT) Stability: The RT of desmethyl-5'-methoxylaudanosine must not deviate by more than ±2.0% across all injections.

  • Ion Ratio: The ratio of the Quantifier (m/z 181.1) to the Qualifier (m/z 358.2) must remain within ±15% of the established standard reference.

  • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) must exhibit an S/N ratio ≥10:1 in matrix-matched samples.

By adhering to this protocol, laboratories can achieve highly reproducible, interference-free quantification of mivacurium impurities, ensuring both regulatory compliance and accurate pharmacokinetic profiling.

References

  • Pharmaffiliates. "Desmethyl-5'-methoxylaudanosine (CAS No: 61349-11-9)." Pharmaffiliates Reference Standards. Available at: [Link]

  • ResearchGate. "Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection." Journal of Chromatography A. Available at:[Link]

  • Oxford University Press. "Suicide with Cisatracurium and Thiopental: Forensic and Analytical Aspects." Journal of Analytical Toxicology. Available at:[Link]

  • Chimia. "The Application of LC-MS in Forensic Toxicology." Chimia International Journal for Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for Desmethyl-5'-methoxylaudanosine: A Novel Research Tool in Pharmacology

Introduction: Unveiling the Potential of a Key Synthetic Intermediate Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, recognized primarily as a crucial intermediate in the synthesis of the non-depolariz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, recognized primarily as a crucial intermediate in the synthesis of the non-depolarizing neuromuscular blocking agent, mivacurium chloride.[1][2][3][4][5] While its role as a precursor is established, its intrinsic pharmacological activities remain largely unexplored. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to unlock the potential of Desmethyl-5'-methoxylaudanosine as a valuable research tool.

Based on its structural similarity to laudanosine, a known metabolite of atracurium and cisatracurium with diverse biological effects, and its position in the synthetic pathway of a neuromuscular blocker, we can hypothesize a range of potential pharmacological activities for Desmethyl-5'-methoxylaudanosine.[6][7][8] This guide will provide the theoretical framework and detailed experimental protocols to investigate these potential activities, empowering researchers to explore its utility in various pharmacological contexts.

Molecular Structure and Properties:

PropertyValueSource
Chemical Name 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline[9]
CAS Number 61349-11-9[9]
Molecular Formula C21H25NO5Pharmaffiliates
Molecular Weight 371.43 g/mol Pharmaffiliates

Hypothesized Pharmacological Profile and Mechanism of Action

Given its structural relationship to laudanosine and its role as a precursor to a neuromuscular blocking agent, Desmethyl-5'-methoxylaudanosine is predicted to interact with several key physiological systems. The primary hypotheses for its mechanism of action are centered around the neuromuscular junction and the central nervous system.

Neuromuscular Blocking Activity

As a direct precursor to mivacurium chloride, it is highly probable that Desmethyl-5'-methoxylaudanosine possesses some degree of neuromuscular blocking activity. It is hypothesized to act as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the motor endplate, similar to other non-depolarizing agents.[10][11][12]

Hypothesized Mechanism of Neuromuscular Blockade

G cluster_0 Motor Neuron Terminal cluster_2 Muscle Endplate ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to and activates Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Leads to No_Contraction Muscle Paralysis nAChR->No_Contraction Inhibition leads to D5M Desmethyl-5'-methoxylaudanosine D5M->nAChR Competitively binds and blocks

Caption: Competitive antagonism at the neuromuscular junction.

Cardiovascular Effects

Benzylisoquinoline alkaloids, as a class, are known to exert significant effects on the cardiovascular system.[13][14][15][16] Laudanosine, for instance, can cause hypotension and bradycardia at high concentrations.[6][8] Therefore, it is plausible that Desmethyl-5'-methoxylaudanosine may modulate cardiovascular function, potentially through mechanisms such as calcium channel blockade or interaction with adrenergic receptors.

Potential Cardiovascular Signaling Pathways

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Adrenergic Nerve Terminal D5M Desmethyl-5'-methoxylaudanosine Ca_Channel Voltage-gated Ca²⁺ Channel D5M->Ca_Channel Potential Blockade Relaxation Vasodilation D5M->Relaxation May lead to Adrenergic_Receptor α/β-Adrenergic Receptor D5M->Adrenergic_Receptor Potential Modulation Contraction Vasoconstriction Ca_Channel->Contraction Ca²⁺ influx leads to G Start Start Dissect Dissect Phrenic Nerve-Hemidiaphragm Start->Dissect Mount Mount in Organ Bath Dissect->Mount Stimulate Stimulate Phrenic Nerve Mount->Stimulate Equilibrate Equilibrate and Record Baseline Stimulate->Equilibrate Add_Compound Add Cumulative Concentrations of Compound Equilibrate->Add_Compound Record Record Twitch Inhibition Add_Compound->Record Analyze Calculate IC50 Record->Analyze End End Analyze->End

Caption: In vitro neuromuscular junction assay workflow.

Protocol 2: Radioligand Binding Assays for CNS Receptor Screening

This protocol outlines a general procedure for competitive radioligand binding assays to screen Desmethyl-5'-methoxylaudanosine against a panel of CNS receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions)

  • Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 dopamine receptors, [3H]-ketanserin for 5-HT2A serotonin receptors)

  • Desmethyl-5'-methoxylaudanosine stock solution

  • Unlabeled competing ligand (for non-specific binding determination)

  • Assay buffer (specific to the receptor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the assay buffer and membrane homogenates according to established protocols for the specific receptor.

  • In a 96-well microplate, add in triplicate:

    • Total binding: Assay buffer, membrane preparation, and radioligand.

    • Non-specific binding: Assay buffer, membrane preparation, radioligand, and a high concentration of unlabeled competing ligand.

    • Competition binding: Assay buffer, membrane preparation, radioligand, and increasing concentrations of Desmethyl-5'-methoxylaudanosine.

  • Incubate the plates at the appropriate temperature and for the specified duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage inhibition of specific binding by Desmethyl-5'-methoxylaudanosine at each concentration.

  • Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Data Presentation:

Receptor TargetRadioligandKi (µM) for Desmethyl-5'-methoxylaudanosine
Dopamine D2[3H]-SpiperoneTo be determined
Serotonin 5-HT2A[3H]-KetanserinTo be determined
Nicotinic ACh[3H]-EpibatidineTo be determined
Muscarinic ACh[3H]-QNBTo be determined
GABAA[3H]-MuscimolTo be determined
µ-Opioid[3H]-DAMGOTo be determined

Conclusion and Future Directions

Desmethyl-5'-methoxylaudanosine represents a promising, yet understudied, pharmacological tool. Its structural relationship to known bioactive molecules suggests a rich and complex pharmacology waiting to be elucidated. The protocols outlined in this guide provide a solid foundation for initiating this exploration. By systematically investigating its effects at the neuromuscular junction, on the cardiovascular system, and within the central nervous system, researchers can define its pharmacological profile and potentially uncover novel therapeutic applications or valuable research probes. Future studies could delve into its in vivo effects, pharmacokinetic properties, and detailed structure-activity relationships of its derivatives.

References

  • Kwan, C. Y., & Zhang, W. B. (2002). Tetrandrine and related bis-benzylisoquinoline alkaloids from medicinal herbs: cardiovascular effects and mechanisms of action. Acta Pharmacologica Sinica, 23(12), 1086-1092.
  • Qian, J. Q. (2002). Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives. Acta Pharmacologica Sinica, 23(12), 1086-1092.
  • Kwan, C. Y. (2002). Tetrandrine and Related Bis-Benzylisoquinoline Alkaloids From Medicinal Herbs: Cardiovascular Effects and Mechanisms of Action. Clinical and Experimental Pharmacology and Physiology, 29(s1).
  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357-363.
  • Tuba, Z., Maho, S., & Vizi, E. S. (2002). Synthesis and structure-activity relationships of neuromuscular blocking agents. Current Medicinal Chemistry, 9(16), 1507-1536.
  • Appenteng, R., & Gbedema, S. Y. (2021). Pharmacology of neuromuscular blocking drugs. IntechOpen.
  • Facchini, P. J., & De Luca, V. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 693-707.
  • Tian, B., Tian, M., & Huang, S. M. (2020). Benzylisoquinoline alkaloids – Knowledge and References. Pharmaceutical Biology, 58(1), 764-777.
  • Google Patents. (2018). Preparation method for mivacurium chloride.
  • Wikipedia. (n.d.). Laudanosine. Retrieved from [Link]

  • S-Y, S., & Bönisch, H. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.15.1-12.15.22.
  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.
  • Zidar, N., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000282.
  • Google Patents. (2011). Process for the preparation of mivacurium chloride.
  • Duvaldestin, P., et al. (1989). Pharmacokinetics of atracurium and laudanosine in patients with hepatic cirrhosis. British Journal of Anaesthesia, 62(3), 236-240.
  • Google Patents. (2018). A kind of Mivacurium Chloride intermediate and the method using....
  • Google Patents. (2013). A process for preparation of mivacurium chloride.
  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8889.
  • van de Wetering, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(2), 127-134.
  • Wang, Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1356893.
  • Google Patents. (2007). Process for the preparation of mivacurium chloride.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders.
  • Pharmaffiliates. (n.d.). 5'-Methoxylaudanosine. Retrieved from [Link]

  • Pantoja, C., et al. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 114(3), 514-523.
  • Plaud, B., et al. (2024). An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism.
  • Clinical Tree. (2023). Neuromuscular Blocking and Reversal Agents.
  • Johns Hopkins University Animal Care and Use Committee. (2024). Use of Neuromuscular Blocking Agents.
  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Pharmacology 2000. (n.d.). Neuromuscular blocking agents.
  • National Center for Biotechnology Information. (2024). Neuromuscular Blocking Agents. Retrieved from [Link]

  • Scuvée-Moreau, J., et al. (2002). Methyl-Laudanosine: A New Pharmacological Tool to Investigate the Function of Small-Conductance Ca -Activated K Channels. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1176-1184.
  • Scuvée-Moreau, J., et al. (2002). Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)
  • PubChem. (n.d.). 5'-Methoxylaudanosine, (R)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Neuromuscular-blocking drug. Retrieved from [Link]

  • Anesthesia Patient Safety Foundation. (2023). New Practice Guidelines for Neuromuscular Blockade.
  • Sygnature Discovery. (n.d.). Determining the Cryo-EM Structure of the 5-HT2A receptor with Serotonin Bound.
  • BuyersGuideChem. (n.d.). 5'-Methoxylaudanosine. Retrieved from [Link]

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  • Tirado-Hurtado, I., et al. (2025).

Sources

Method

Synthesis of mivacurium chloride from "Desmethyl-5'-methoxylaudanosine"

Application Note: Comprehensive Synthetic Protocol for Mivacurium Chloride from Desmethyl-5'-methoxylaudanosine Introduction & Strategic Rationale Mivacurium chloride is a highly potent, short-acting, non-depolarizing ne...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Synthetic Protocol for Mivacurium Chloride from Desmethyl-5'-methoxylaudanosine

Introduction & Strategic Rationale

Mivacurium chloride is a highly potent, short-acting, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class[1]. Clinically administered as an intravenous adjunct to general anesthesia, it facilitates endotracheal intubation and provides skeletal muscle relaxation[2]. Structurally, mivacurium chloride is a complex, symmetrical diester formed by the coupling of an aliphatic diacid bridge ((E)-4-octenedioic acid) with two bulky quaternary tetrahydroisoquinolinium alcohol moieties[3].

The synthesis of such complex bis-quaternary compounds requires rigorous control over alkylation sequences and stereochemistry. This application note outlines a highly optimized, scalable three-phase synthetic route starting from the commercially available precursor, Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9)[4]. As a Senior Application Scientist, I have structured this guide to not only detail the physical steps but to explain the mechanistic causality behind each reagent choice, ensuring a self-validating and robust industrial workflow.

Mechanistic Overview & Reaction Pathway

The transformation of Desmethyl-5'-methoxylaudanosine to Mivacurium chloride is executed in three distinct phases, designed to sequentially build the tertiary amine, establish the quaternary stereocenter, and finally dimerize the molecule.

  • Phase 1: Imine Reduction and N-Methylation. Desmethyl-5'-methoxylaudanosine is commercially supplied primarily as a 3,4-dihydroisoquinoline (an imine)[4]. Direct alkylation of an imine is chemically unviable for this pathway. Therefore, the imine is first reduced to a secondary amine (tetrahydroisoquinoline) using Sodium Borohydride ( NaBH4​ ). NaBH4​ is selected for its mild nature, ensuring selective reduction of the C=N bond without reducing the electron-rich methoxy-substituted aromatic rings. Subsequently, the secondary amine undergoes an Eschweiler-Clarke methylation (using formaldehyde and formic acid) to yield 5'-methoxylaudanosine. This specific methylation technique is chosen over methyl iodide to completely eliminate the risk of premature over-alkylation (quaternization).

  • Phase 2: Quaternization & Stereocenter Generation. The tertiary amine (5'-methoxylaudanosine) is reacted with 3-chloro-1-propanol via an SN​2 nucleophilic substitution. This step is critical as it generates the quaternary ammonium center, creating a new chiral axis at the nitrogen atom. This reaction inherently yields a diastereomeric mixture of trans and cis isomers (typically in a ~2.3:1 ratio)[5].

  • Phase 3: Dimerization via Esterification. Two equivalents of the resulting quaternary alcohol are coupled with one equivalent of (E)-4-octene-1,8-dioic acid dichloride. Because the quaternary precursor is a diastereomeric mixture, the final mivacurium chloride product emerges as a predefined statistical mixture of three stereoisomers: trans-trans (56%), cis-trans (36%), and cis-cis (6%)[6].

Synthetic Workflow Visualization

Mivacurium_Synthesis A Desmethyl-5'-methoxylaudanosine (Imine / Secondary Amine) B Phase 1: Reduction & N-Methylation (NaBH4, then HCHO/HCOOH) A->B C 5'-Methoxylaudanosine (Tertiary Amine) B->C Yield: ~90% D Phase 2: Quaternization (3-Chloro-1-propanol, NaI, 80°C) C->D E N-3-hydroxypropyl-1-(R)-5'- methoxylaudanosinium chloride D->E Yield: ~85% F Phase 3: Dimerization / Esterification ((E)-4-octene-1,8-dioic acid dichloride) E->F G Mivacurium Chloride (trans-trans, cis-trans, cis-cis) F->G Yield: ~75%

Figure 1: Synthetic workflow for Mivacurium Chloride from Desmethyl-5'-methoxylaudanosine.

Experimental Protocols

Phase 1: Synthesis of 5'-Methoxylaudanosine

  • Reduction: Suspend Desmethyl-5'-methoxylaudanosine (100 g, 0.268 mol) in anhydrous methanol (500 mL) in a round-bottom flask. Chill the mixture to 0–5°C using an ice bath.

  • Slowly add NaBH4​ (15.2 g, 0.402 mol, 1.5 eq) portion-wise over 45 minutes to control hydrogen evolution. Stir for 2 hours at room temperature.

  • Quench the reaction with distilled water (100 mL), extract the secondary amine with Dichloromethane (DCM) (3 x 200 mL), and concentrate under reduced pressure.

  • Methylation: Dissolve the crude secondary amine in 85% formic acid (150 mL). Add 37% aqueous formaldehyde (100 mL).

  • Reflux the mixture at 100°C for 6 hours. The formic acid acts as a hydride donor, driving the reductive amination to completion.

  • Cool the mixture, adjust to pH 10 using 20% NaOH (aq), and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield 5'-methoxylaudanosine as a viscous yellow oil.

Phase 2: Synthesis of N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride

  • In a dry 1 L flask, dissolve 5'-methoxylaudanosine (80 g, 0.206 mol) and 3-chloro-1-propanol (58.5 g, 0.618 mol, 3.0 eq) in anhydrous acetonitrile (400 mL).

  • Add Sodium Iodide (3.0 g, catalytic). Causality note: NaI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the SN​2 quaternization.

  • Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction via HPLC. Upon completion, remove the acetonitrile under vacuum.

  • Triturate the resulting thick residue with cold acetone (300 mL) to precipitate the quaternary ammonium chloride salt. Filter, wash with cold diethyl ether, and dry under vacuum at 40°C.

Phase 3: Synthesis of Mivacurium Chloride

  • Suspend the quaternary salt (50 g, 0.104 mol, 2.1 eq) in anhydrous 1,2-dichloroethane (DCE) (250 mL). Heat gently to 70°C to achieve complete dissolution[5].

  • Add (E)-4-octene-1,8-dioic acid dichloride (10.5 g, 0.050 mol, 1.0 eq) dropwise over 30 minutes.

  • Stir the mixture at ambient temperature for 18 hours.

  • Workup: Wash the organic layer with a 7% aqueous NaCl solution (2 x 150 mL). Causality note: This specific saline concentration selectively partitions the unreacted monomeric quaternary alcohol into the aqueous phase while retaining the highly lipophilic dimeric mivacurium chloride in the organic phase, bypassing the need for expensive non-ionic polymeric resins[5][7].

  • Distill the organic solvent under vacuum to yield an amorphous solid. Purify by washing with warm 2-butanone to remove non-polar organic impurities.

  • Dissolve the purified solid in HPLC-grade methanol, filter through a 0.22 µm PTFE membrane, and freeze-dry to yield the final Mivacurium Chloride powder[5].

Analytical & Quantitative Data Summary

Intermediate / ProductMolecular FormulaMW ( g/mol )Target Yield (%)Purity (HPLC)Key Analytical Marker (FT-IR / NMR)
Desmethyl-5'-methoxylaudanosine C21​H25​NO5​ 371.43N/A (Starting)>98.0%Imine C=N stretch (~1630 cm⁻¹)
5'-Methoxylaudanosine C22​H29​NO5​ 387.4790 - 95%>98.5%Tertiary N−CH3​ singlet (~2.5 ppm in ¹H NMR)
N-3-hydroxypropyl... chloride C25​H36​ClNO6​ 482.0180 - 85%>95.0%Broad −OH stretch (~3300 cm⁻¹)
Mivacurium Chloride C58​H80​Cl2​N2​O14​ 1100.1870 - 75%>99.0%Ester C=O stretch (~1735 cm⁻¹)

Critical Parameters & Troubleshooting

  • Stereochemical Control (Critical): The biological efficacy of mivacurium is highly dependent on its stereoisomeric ratio. The cis-cis isomer possesses only ~10% of the neuromuscular blocking potency of the trans-trans and cis-trans isomers[6]. The quaternization temperature in Phase 2 must be strictly maintained at 80°C. Elevated temperatures can alter the thermodynamic trans/cis ratio of the intermediate, subsequently pushing the final product out of the FDA-approved specification (which requires 92-96% combined trans-trans and cis-trans isomers)[2].

  • Moisture Sensitivity: Phase 3 utilizes an acid dichloride which is highly susceptible to hydrolysis, which would yield the inactive diacid and halt dimerization. All solvents (especially 1,2-dichloroethane) and glassware must be strictly anhydrous (Karl Fischer titration < 0.05% water content).

Sources

Application

High-Yield Chromatographic Purification Protocol for Desmethyl-5'-methoxylaudanosine (Mivacurium Intermediate)

Executive Summary & Chemical Context In the synthesis of complex benzylisoquinoline muscle relaxants like Mivacurium chloride, the purity of intermediate precursors dictates the enantiomeric excess and yield of the final...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the synthesis of complex benzylisoquinoline muscle relaxants like Mivacurium chloride, the purity of intermediate precursors dictates the enantiomeric excess and yield of the final active pharmaceutical ingredient (API)[1]. A critical node in this synthetic pathway is the isolation of Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9)[2][3].

Nomenclature Nuance: While pharmacopeial impurity standards frequently refer to this compound as "Desmethyl-5'-methoxylaudanosine" or "Mivacurium Impurity 12", it is chemically a 3,4-dihydroisoquinoline (an imine ), not a fully reduced tetrahydroisoquinoline (a secondary amine). It is formed via the Bischler-Napieralski cyclodehydration of its amide precursor and serves as the direct substrate for asymmetric transfer hydrogenation (ATH)[1].

Because ATH catalysts (e.g., Ru/TsDPEN) are highly susceptible to poisoning by hydrolysis degradation products, achieving >99% purity of this imine is non-negotiable.

Target Compound Properties
PropertyValue
Chemical Name 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline
Industry Moniker Desmethyl-5'-methoxylaudanosine / Mivacurium Impurity 12
CAS Number 61349-11-9
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
Structural Class Dihydroisoquinoline (Imine)

Mechanistic Insights: The Causality of Chromatographic Failure

Imines are notoriously challenging to purify. The carbon-nitrogen double bond (C=N) is highly susceptible to nucleophilic attack by ambient moisture, a reaction catalytically accelerated by acidic microenvironments.

The Causality: When crude Desmethyl-5'-methoxylaudanosine is loaded onto standard, unmodified silica gel, the acidic silanol groups (Si-OH) on the stationary phase act as Brønsted acids. This protonates the imine nitrogen, triggering on-column hydrolysis back into the amide precursor and corresponding aldehydes. This manifests as severe peak tailing, irreversible column adsorption, and drastically reduced mass recovery.

The Solution: The chromatographic system must be strictly base-deactivated. For Normal Phase (NP) chromatography, the silica must be neutralized with Triethylamine (TEA). For Reversed-Phase (RP) HPLC, acidic modifiers like Trifluoroacetic acid (TFA) must be replaced with mildly basic volatile buffers (e.g., Ammonium Acetate, pH 7.5).

Workflow cluster_0 Chromatographic Modalities Amide Amide Precursor (C21H27NO6) Cyclization Bischler-Napieralski Cyclization (-H2O) Amide->Cyclization Imine Crude Imine Target (CAS: 61349-11-9) 'Desmethyl-5'-methoxylaudanosine' Cyclization->Imine NP Method A: NP-Flash (Silica + 1% Et3N) Imine->NP Bulk Scale (>10g) RP Method B: Prep RP-HPLC (pH 7.5 Buffer) Imine->RP High Purity (<10g) Pure Purified Intermediate (>99% Purity for ATH) NP->Pure RP->Pure

Synthesis and purification workflow for Desmethyl-5'-methoxylaudanosine.

Detailed Experimental Protocols

Method A: Base-Deactivated Normal Phase Flash Chromatography

Purpose: Bulk scale-up purification (10 g – 100 g).

  • Column Deactivation (Critical Step): Pack a glass column with standard flash silica gel (40–63 µm). Flush the column with a minimum of 3 Column Volumes (CV) of Hexane containing 1% (v/v) Triethylamine (TEA). Causality: TEA irreversibly binds to the highly active acidic silanol sites, creating a neutral transit environment for the imine.

  • Sample Loading: Dissolve the crude reaction mixture in the minimum required volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Utilize a step-gradient mobile phase.

    • Wash: DCM:Hexane:TEA (50:49:1, v/v/v) to remove non-polar impurities.

    • Elution: DCM:Methanol:TEA (95:4:1, v/v/v).

  • Detection: Monitor fractions via UV at 280 nm. The trimethoxybenzyl and dimethoxyisoquinoline moieties provide a strong chromophore at this wavelength.

  • Recovery: Pool UV-active fractions. Evaporate under reduced pressure at a water-bath temperature not exceeding 35°C . Causality: Elevated temperatures in the presence of trace moisture and concentrated solvent will drive thermal hydrolysis of the imine.

Method B: Preparative RP-HPLC

Purpose: Isolation of ultra-pure reference standards or analytical profiling (<10 g).

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Acetate in MS-grade water. Adjust pH to 7.5 using dilute ammonium hydroxide. Causality: A pH of 7.5 ensures the imine remains chemically intact while maintaining a dynamic protonation equilibrium for optimal C18 retention.

    • Organic (B): HPLC-grade Acetonitrile.

  • System Equilibration: Utilize a C18 preparative column (e.g., 5 µm, 250 x 21.2 mm). Equilibrate at 20% B for 5 CV.

  • Gradient Execution: Inject the sample (dissolved in 20% B). Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 20 mL/min.

  • Isolation: Pool the target peak fractions. Flash-freeze using liquid nitrogen and lyophilize to remove water and volatile ammonium acetate, yielding the pure imine free base.

Mechanism Imine Imine Target (Basic N) Acidic Standard Silica (Active Silanols) Imine->Acidic Adsorption Treated Et3N-Treated Silica (Neutralized) Imine->Treated Adsorption Degradation Hydrolysis (Amide/Aldehyde) Acidic->Degradation H+ / H2O Elution Intact Elution (Sharp Peak) Treated->Elution Protected

Mechanism of imine stabilization using base-deactivated stationary phases.

Quantitative Data Summary

ParameterMethod A: Normal Phase FlashMethod B: Preparative RP-HPLC
Stationary Phase Silica Gel (40-63 µm)C18 Bonded Silica (5 µm)
Mobile Phase DCM / MethanolWater / Acetonitrile
Critical Modifier 1% Triethylamine (TEA)10 mM Ammonium Acetate (pH 7.5)
Typical Scale 10 g – 100 g100 mg – 5 g
Target Purity > 95%> 99%
Recovery Yield 85 – 90%90 – 95%
Primary Use Case Bulk intermediate cleanupAnalytical standard preparation

Self-Validating Troubleshooting System

To ensure the integrity of your purification, every protocol must act as a self-validating system. Implement the following feedback loops:

  • Observation: Severe peak tailing or splitting during NP-Flash chromatography.

    • Causality: Inadequate column neutralization leading to localized acidic hydrolysis of the imine on the column.

    • Validation/Fix: Immediately run an LC-MS on the tailing fractions. The intact Desmethyl-5'-methoxylaudanosine will show an [M+H]⁺ at m/z 372.4 . If a peak appears at m/z 390.4 , it confirms the addition of water (hydrolysis back to the amide). Re-pack a new column using 2% TEA to ensure complete silanol capping.

  • Observation: Complete loss of retention on the RP-HPLC C18 column (elutes in the void volume).

    • Causality: The buffer pH is too low (e.g., < 5.0), fully protonating the imine nitrogen and rendering the molecule too hydrophilic for reversed-phase retention.

    • Validation/Fix: Verify the pH of Mobile Phase A. Adjust to exactly pH 7.5 to ensure the molecule retains sufficient lipophilicity.

References[2] Pharmaffiliates. "CAS No : 61349-11-9 | Product Name : Desmethyl-5'-methoxylaudanosine". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSeFIBMKM6eHuZxptBYj30gLvMEppfkLVuUL0kcQilEGsS4r2KjGJsamWmW8ZSQbPJNRLvp3-TT04m-OFXBiIuv8HtbybbP0Dmr004ofoWlXcVC1JTCGhqR1xD8RHO-Ag5jjhj-nUzLq6aAI_eMYplTOXaA99CW24WFmV25540DTmIVdUhwokjkOOlAOnjWxuISAVapNWp[3] ChemicalBook. "Desmethyl-5'-methoxylaudanosine | 61349-11-9". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Q0HcRUNkWYqsrWNSKZBgiCGOQhGTG71_R14Jddn0snYH3DcFzdq4Sr3pUwAgLcwlYTxhoQjeuDsFAqICojttOwDDE-dymeBPms1EpPrFVcDiFxR9EGJrEse3ODORf4gyzDM7ZK8BP-C8MEwrkjKZ44u4zPa5gbB1XPHqwMCMBQ==[1] Prech, J., et al. "Two optimized synthetic pathways toward a chiral precursor of Mivacurium chloride and other skeletal muscle relaxants". ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuQcgQjF7s18bhzv7p_NklIEaniIwrRHgQAtB7tfveYLK7V7bRL9Ibh6Vb2cNKUyKWNI6DEyMPAa6SBTP9HmYy62K5Qsjv_ApZjtv8nRWeMwzBbY88QZ01jcLIXjl6tZZ8NrfhWqUtnBAE4m1bw48Ir10BWpSdVk5sG8YEcfVXi7ZbvnMnTu0ER4ATQANxG1u__XSFg_v28vFfoKtZz4oVBCPKDG2mhHsgkMroSJRIcU58kD_lWlnOTq0HlhtuE_t1irmG5e1tYqUha2_XTI-SAt3YIgy588-B1IX-RFNIRW21wBo=[4] Simson Pharma Limited. "Mivacurium Impurity 12 | CAS No- 61349-11-9". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQFgKF2Zl2-sB-EWmOFrDlDKyHF9zoOTv-oV_fTSyCI69Un0tRpqtAydrKdZC0RUVCdIiqfZzHma0iFYCFDDxUrL8DOOhz0SzL2FI2iDZ5EOh0g-H9l7giL9v1LlIg16DV-Q7AXpsM2r2sW2xIbK9hzj4jvus=[5] TLC Pharmaceutical Standards Ltd. "MIVACURIUM CHLORIDE IMPURITY 12". ChemBuyersGuide. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyUVnYzZgf6Ajd9RXFs9J7M4XrPCHABmQe7jzrN8CRk83UKUQ7BmJ_0JoWX9cUeC_UZpTLzSZWQUB4Sju6fQCLBX2Z45_zhe-2HWa-iK9Xa0XY1SyuXI6hetCfjS7v5JbdCvFV838lZaXRy7_E6Vk1E3DlKEKVCw==

Sources

Method

Introduction: The Critical Role of Crystallization in Alkaloid Purification

An Application Guide to the Crystallization of Desmethyl-5'-methoxylaudanosine Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, a class of natural products known for a wide range of pharmacological activ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of Desmethyl-5'-methoxylaudanosine

Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, a class of natural products known for a wide range of pharmacological activities.[1][2][3] As a key intermediate in the synthesis of novel therapeutic agents, particularly neuromuscular blocking agents, its purity is paramount.[4] Crystallization stands as a powerful and indispensable technique for the purification of alkaloids, capable of removing impurities and isolating the target compound in a highly pure, stable, and handleable solid form.[5][6][7]

This guide provides a detailed framework for developing a robust crystallization process for Desmethyl-5'-methoxylaudanosine. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to not only follow protocols but also to troubleshoot and optimize them effectively. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the desired purity and form are achieved.

Section 1: Physicochemical Profile of Desmethyl-5'-methoxylaudanosine

A successful crystallization strategy begins with a fundamental understanding of the molecule's properties. The structure of Desmethyl-5'-methoxylaudanosine, with its rigid isoquinoline core, multiple methoxy groups, and a secondary amine (or potentially a phenol if that is the desmethylated position), dictates its interaction with various solvents.

PropertyValue (Estimated/Known)Significance for Crystallization
Molecular Formula C₂₁H₂₅NO₅Influences solvent selection and molar concentration calculations.[4]
Molecular Weight 371.43 g/mol Essential for calculating yield and solution concentration.[4]
Compound Class Benzylisoquinoline AlkaloidSuggests that established purification methods for alkaloids are applicable.[5][8]
Predicted Polarity Moderately PolarThe presence of multiple ether linkages and a nitrogen heteroatom suggests solubility in a range of polar organic solvents. It is expected to be slightly more polar than its parent compound, 5'-methoxylaudanosine.
Solubility Profile (Inferred from 5'-methoxylaudanosine)The parent compound is soluble in chloroform, dichloromethane, diethyl ether, and methanol.[9] This provides an excellent starting point for solvent screening.

The key to crystallization is manipulating solubility to achieve a state of supersaturation, from which crystals can nucleate and grow. The moderate polarity of Desmethyl-5'-methoxylaudanosine suggests that a solvent/antisolvent system or a cooling crystallization approach in a single solvent will be highly effective.

Section 2: A Systematic Approach to Crystallization Development

A structured workflow is critical for efficiently identifying the optimal crystallization conditions. The process involves a logical progression from broad screening to fine-tuned optimization.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Isolation & Analysis Crude_Material Start: Crude or Amorphous Solid Solvent_Screening Solvent System Screening Crude_Material->Solvent_Screening Method_Selection Select Method: - Cooling - Antisolvent - Evaporation Solvent_Screening->Method_Selection Optimization Optimize Parameters: - Temperature Profile - Solvent Ratio - Concentration Method_Selection->Optimization Isolation Isolation: Filtration & Washing Optimization->Isolation Drying Drying Isolation->Drying Final_Product Final Crystalline Product (API) Drying->Final_Product

Caption: General workflow for developing a crystallization process.

Protocol: Small-Scale Solvent Screening

Objective: To identify suitable "good" solvents (high solubility) and "poor" or "antisolvents" (low solubility) which, when combined, can induce crystallization.

Methodology:

  • Preparation: Place approximately 10-20 mg of Desmethyl-5'-methoxylaudanosine into several small vials.

  • Solvent Addition: To each vial, add a potential "good" solvent (e.g., Methanol, Acetone, Ethyl Acetate, Dichloromethane) dropwise at room temperature until the solid dissolves completely. Note the approximate solubility.

  • Antisolvent Test: To the resulting solutions, slowly add a miscible "poor" solvent (e.g., Heptane, Hexane, Water) dropwise.

  • Observation: Watch for the point of initial turbidity (cloudiness), which indicates the onset of precipitation/nucleation. If turbidity occurs, allow the vial to stand undisturbed.

  • Cooling Test: For vials where the compound dissolved well, place them at a lower temperature (e.g., 4°C) to assess if cooling induces crystallization.

  • Evaluation: Favorable systems are those that produce a crystalline precipitate rather than an amorphous "oily" substance upon antisolvent addition or cooling.

Solvent CategoryExamples for ScreeningExpected Behavior
Polar Protic Methanol, EthanolLikely to be good solvents.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Good to moderate solvents.
Chlorinated Dichloromethane (DCM)Likely to be a very good solvent.
Non-Polar Heptane, Hexane, TolueneLikely to be poor solvents (antisolvents).
Aqueous WaterLikely to be a very poor solvent (antisolvent).

Section 3: Detailed Crystallization Protocols

Based on successful screening, the following scaled-up protocols can be implemented.

Protocol: Controlled Cooling Crystallization

Rationale: This method is ideal when the compound's solubility is significantly higher at an elevated temperature than at a lower temperature in a single solvent system. Controlled cooling prevents rapid precipitation, promoting the growth of larger, more ordered crystals.

Cooling_Crystallization Start 1. Dissolve Compound in Minimal Hot Solvent (e.g., Methanol) Cool 2. Cool Solution Slowly (e.g., 0.5°C/min) Start->Cool Seed 3. (Optional) Add Seed Crystals at Onset of Turbidity Cool->Seed Hold 4. Hold at Low Temperature (e.g., 4°C) for 2-4 hours Seed->Hold Filter 5. Filter Crystals Under Vacuum Hold->Filter Wash 6. Wash with Small Amount of Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum at 30-40°C Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step protocol for cooling crystallization.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor or round-bottom flask, gently heat the chosen solvent (e.g., Methanol) to approximately 40-50°C. Add the crude Desmethyl-5'-methoxylaudanosine portion-wise until it is fully dissolved. Avoid using an excessive amount of solvent.

  • Controlled Cooling: Set a cooling ramp for the solution, aiming for a slow decrease in temperature (e.g., 10-15°C per hour). This controlled rate is crucial for preventing "oiling out" and promoting crystal growth over nucleation.

  • Seeding (Optional but Recommended): Once the solution becomes slightly turbid, add a small quantity of previously obtained crystals (seed crystals). This provides a template for ordered growth and can improve particle size and morphology.

  • Slurry Aging: Once the target temperature (e.g., 0-5°C) is reached, hold the resulting slurry under gentle agitation for at least 2 hours. This aging period maximizes yield by allowing dissolved material to crystallize onto existing crystals.

  • Filtration: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small volume of the same solvent, pre-chilled to the filtration temperature, to remove residual soluble impurities.

  • Drying: Dry the crystals under a vacuum at a mild temperature (e.g., 35°C) until a constant weight is achieved.

Protocol: Antisolvent Crystallization

Rationale: This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another that is miscible with the first. The controlled addition of the "antisolvent" systematically reduces the solubility of the compound, inducing a state of supersaturation and causing crystallization.

Antisolvent_Crystallization Start 1. Dissolve Compound in 'Good' Solvent (e.g., DCM) Add 2. Add 'Antisolvent' (e.g., Heptane) Slowly with Agitation Start->Add Hold 3. Age the Slurry for 2-4 hours at Room Temp Add->Hold Filter 4. Filter Crystals Under Vacuum Hold->Filter Wash 5. Wash with Solvent/ Antisolvent Mixture Filter->Wash Dry 6. Dry Under Vacuum at 30-40°C Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step protocol for antisolvent crystallization.

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude Desmethyl-5'-methoxylaudanosine in a minimal amount of a suitable "good" solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Antisolvent Addition: While stirring the solution, add the chosen "antisolvent" (e.g., Heptane) slowly via a syringe pump or dropping funnel. A slow addition rate is critical to maintain a controlled level of supersaturation, favoring crystal growth.

  • Slurry Aging: After the full volume of antisolvent has been added, allow the resulting slurry to stir for 2-4 hours to ensure crystallization is complete.

  • Filtration: Isolate the product by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of a pre-mixed solution of the good solvent and antisolvent (in the final ratio used for crystallization) to dislodge impurities without re-dissolving the product.

  • Drying: Dry the purified crystals under a vacuum at a mild temperature.

Section 4: Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" / Amorphous Precipitation Solution is too concentrated; cooling or antisolvent addition is too rapid.Dilute the solution slightly; decrease the cooling rate or slow the antisolvent addition rate significantly. Seeding can also help guide crystalline formation.
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.Concentrate the solution by evaporating some solvent; cool to a lower temperature; add more antisolvent; introduce seed crystals; scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Yield Too much solvent used; final temperature is too high; insufficient aging time.Use a more minimal amount of the "good" solvent; ensure the final cooling temperature is low enough; increase the slurry aging time.
Fine, Needle-like Crystals High degree of supersaturation leading to rapid nucleation.Lower the initial concentration; slow down the cooling or antisolvent addition rate to favor crystal growth over nucleation.

Conclusion

The crystallization of Desmethyl-5'-methoxylaudanosine is a critical purification step that can be systematically developed and optimized. By understanding the compound's physicochemical properties and methodically screening solvent systems, researchers can select an appropriate technique, such as controlled cooling or antisolvent addition. The detailed protocols provided serve as a robust starting point. Careful control over key parameters—including concentration, temperature, addition rates, and agitation—is essential for achieving a high-purity, crystalline final product suitable for advanced research and drug development.

References

  • Lifeasible. (n.d.). Alkaloid Purification. Lifeasible. Retrieved from [Link]

  • ResearchGate. (2017, January 25). General Methods of Extraction and Isolation of Alkaloids. ResearchGate. Retrieved from [Link]

  • BioChain. (2024, August 16). From Nature to Medicine: The Art of Extracting Plant Alkaloids. BioChain. Retrieved from [Link]

  • ResearchGate. (2016, October 17). How do i crystalize my alkaloid out of the solution?. ResearchGate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5'-Methoxylaudanosine. BuyersGuideChem. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Methoxylaudanosine, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Desmethyl-5'-methoxylaudanosine. Pharmaffiliates. Retrieved from [Link]

  • Frontiers in Plant Science. (2025, January 30). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers Media S.A. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5'-METHOXYLAUDANOSINE, (R)-. GSRS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Laudanosine (CAS 20412-65-1). Cheméo. Retrieved from [Link]

  • MDPI. (2018, November 6). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]

  • Frontiers in Plant Science. (2025, January 30). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers Media S.A. Retrieved from [Link]

Sources

Application

Topic: A Robust Chiral HPLC Method for the Enantiomeric Separation of Laudanosine

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides a detailed guide for the development and validation of a robust High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of laudanosine. Laudanosine, a benzyltetrahydroisoquinoline alkaloid and a key metabolite of the neuromuscular blocking agents atracurium and cisatracurium, possesses a single chiral center, making the accurate quantification of its enantiomers critical in pharmaceutical research and safety assessment.[1][2] This guide follows a logical, science-driven workflow, from the fundamentals of chiral recognition on polysaccharide-based stationary phases to systematic method development, optimization, and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[3] Detailed protocols, troubleshooting insights, and the scientific rationale behind experimental choices are provided to empower researchers, scientists, and drug development professionals to implement this method effectively.

Introduction: The Imperative of Chiral Separation

In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, often exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic properties.[4] Regulatory bodies worldwide, including the FDA, now mandate that the stereoisomeric composition of new drugs be thoroughly characterized.[5][6]

Laudanosine is a metabolite of atracurium and cisatracurium.[1] While it occurs naturally in small amounts in opium, its formation during the metabolism of these clinically administered drugs necessitates close monitoring.[2] Given its potential to cross the blood-brain barrier and cause central nervous system excitation, the ability to resolve and quantify its (R)- and (S)-enantiomers is a critical analytical challenge.[1][7] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for achieving this separation due to its reliability, efficiency, and robustness.[8][9] This document outlines a complete strategy for developing such a method.

The Foundation: Principles of Chiral Recognition on Polysaccharide CSPs

The direct separation of enantiomers on a CSP is the most efficient approach.[10] Among the hundreds of CSPs available, those based on polysaccharide derivatives (e.g., amylose and cellulose) are the most versatile and widely successful.[11][12][13]

The mechanism of chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For a stable interaction and effective discrimination to occur, multiple simultaneous interactions are required, often described by the "three-point interaction model".[14] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance, which differ in spatial arrangement and energy for each enantiomer, leading to different retention times.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomer CSP Chiral Selector Site 1 Site 2 Site 3 Analyte Enantiomer Molecule Group A Group B Group C Analyte:a1->CSP:p1 π-π Interaction Analyte:a2->CSP:p2 H-Bond Analyte:a3->CSP:p3 Steric Repulsion caption Fig. 1: The Three-Point Interaction Model

Fig. 1: The Three-Point Interaction Model

A Systematic Approach to Method Development

A structured screening approach is more efficient than random trial-and-error. Our strategy involves systematically screening CSPs and mobile phases to identify the most promising conditions, followed by fine-tuning for optimal performance.

Fig. 2: Chiral HPLC Method Development Workflow
Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical variable.[4] For general screening, it is advisable to select columns with different chiral selectors and/or polysaccharide backbones. A statistical evaluation shows that a significant percentage of all racemic compounds can be separated on just a few key polysaccharide-based columns.[15]

Expert Rationale: Laudanosine is a relatively complex molecule with multiple potential interaction sites (aromatic rings for π-π stacking, ether oxygens for hydrogen bonding, and a tertiary amine). Polysaccharide-based CSPs are well-suited for such multifunctional compounds. We recommend screening with both an amylose-based and a cellulose-based CSP to maximize the chances of success. The "H-series" columns, which use smaller 5 µm particles, are preferred over older 10 µm versions as they provide superior efficiency and resolution.[16]

Recommended Screening Columns:

  • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Step 2: Mobile Phase Screening & Optimization

For basic compounds like laudanosine, a normal-phase mobile phase consisting of an alkane and an alcohol, modified with a basic additive, is the most effective starting point.

  • Alkane/Alcohol Ratio: The alkane (e.g., n-Hexane) is the weak solvent, while the alcohol (e.g., Ethanol or 2-Propanol) is the polar modifier that competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention time.[17]

  • The Critical Role of the Basic Additive: Laudanosine contains a tertiary amine, making it a basic compound. Without a basic additive, this amine can interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing and poor or no chiral separation. Adding a small amount of a basic modifier, like Diethylamine (DEA), neutralizes these sites, resulting in symmetrical peak shapes and improved chiral recognition.[10]

Table 1: Initial Mobile Phase Screening Conditions

ParameterCondition ACondition BRationale
Mobile Phasen-Hexane / Ethanol / DEAn-Hexane / 2-Propanol / DEAEthanol and 2-Propanol have different polarities and hydrogen bonding capabilities, which can significantly alter selectivity.[17]
Composition80 / 20 / 0.1 (v/v/v)80 / 20 / 0.1 (v/v/v)A good starting point to ensure reasonable retention and elution.
Flow Rate1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)Standard analytical flow rate.
Temperature25 °C25 °CAmbient temperature is a standard starting point.
DetectionUV at 230 nmUV at 230 nmLaudanosine exhibits strong UV absorbance around this wavelength.
Step 3: Fine-Tuning for Optimal Performance

Once initial separation is achieved, the method can be optimized to improve resolution (Rs), reduce analysis time, and ensure robustness.

  • Resolution (Rs): Aim for a resolution of >1.7 to ensure baseline separation.[18] This can be fine-tuned by adjusting the alcohol percentage in the mobile phase. A lower alcohol content typically increases retention and may improve resolution.

  • Analysis Time: If retention is too long, cautiously increase the alcohol percentage or the flow rate.

  • Peak Shape: If peak tailing is observed, a slight increase in the DEA concentration (e.g., to 0.2%) may be beneficial.

Protocol: Optimized Chiral HPLC Method for Laudanosine

This protocol describes the final, optimized method based on successful screening and optimization, using the CHIRALPAK® AD-H column, which typically provides excellent selectivity for this class of compounds.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

  • CHIRALPAK® AD-H column, 5 µm, 4.6 x 150 mm (Daicel Chiral Technologies)[19]

  • (±)-Laudanosine reference standard

  • n-Hexane (HPLC grade)

  • Ethanol (200 proof, HPLC grade)

  • Diethylamine (DEA), >99.5% purity

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane / Ethanol / DEA in a ratio of 90 / 10 / 0.1 (v/v/v) . Sonicate for 15 minutes to degas.

  • Sample Diluent: Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Solution: Prepare a stock solution of (±)-Laudanosine in the diluent at a concentration of 1.0 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.

Chromatographic Conditions

Table 2: Final Optimized HPLC Parameters

ParameterSetting
Column CHIRALPAK® AD-H, 5 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Ethanol / DEA (90 / 10 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV, 230 nm
Run Time Approximately 20 minutes
System Suitability Test (SST)

Before running any samples, perform five replicate injections of the 0.1 mg/mL (±)-Laudanosine standard to verify system performance.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0Ensures accurate quantitation of each enantiomer.[18]
Tailing Factor (Tf) 0.8 - 1.5Confirms good peak symmetry and column health.
%RSD of Peak Areas ≤ 2.0%Demonstrates injection precision.[20]

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[21][22] The following protocol outlines the validation of this method for the quantification of one enantiomer as a chiral impurity in the presence of the other.

ValidationWorkflow cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness

Fig. 3: Core Parameters for Analytical Method Validation
Specificity
  • Objective: To demonstrate that the method can separate and quantify the enantiomers without interference from other components.

  • Procedure: Inject the diluent (blank) to show no interfering peaks. Analyze a sample of the main enantiomer spiked with the impurity enantiomer. Use a DAD detector to assess peak purity across the entire peak.

  • Acceptance Criteria: Baseline resolution between enantiomers > 2.0. Peak purity analysis should show no co-elution.[4]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of the impurity enantiomer that can be reliably quantified and detected.

  • Procedure: Prepare a series of dilutions of the impurity enantiomer and inject them.

  • Acceptance Criteria: LOQ is typically established at a signal-to-noise (S/N) ratio of ≥ 10. LOD is established at an S/N ratio of ≥ 3.[18]

Linearity and Range
  • Objective: To verify that the detector response is directly proportional to the concentration of the impurity enantiomer over a specified range.

  • Procedure: Prepare at least five concentration levels of the impurity enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%). Plot peak area vs. concentration and perform linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.[20]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Prepare samples of the main enantiomer and spike them with the impurity enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for a low-level impurity.[3][4]

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay): Analyze six replicate samples of the main enantiomer spiked with the impurity at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 5.0% for an impurity at the specification limit.[3]

Robustness
  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.

  • Procedure: Vary parameters one at a time, such as mobile phase composition (±2% for Ethanol), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability criteria (e.g., resolution) must still be met under all varied conditions.

Conclusion

This application note presents a comprehensive and systematic strategy for the development and validation of a chiral HPLC method for laudanosine enantiomers. By employing a polysaccharide-based CSP like CHIRALPAK® AD-H with a normal-phase mobile phase containing a basic additive, a robust and reliable separation can be achieved. The detailed protocols for method development and validation provide a clear pathway for scientists to implement this critical analytical test, ensuring the stereochemical purity and safety of pharmaceutical products.

References

  • Pharma Focus Asia. (2021, September 11). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Sardella, R., et al. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. In: Cirrincione, G. (eds) Circular Dichroism in Medicinal Chemistry. Methods in Molecular Biology, vol 2793. Humana, New York, NY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 978314, (R)-Laudanosine. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15548, (+-)-Laudanosine. Retrieved from [Link]

  • Lab Manager. (2025, January 2). HPLC in Pharmaceutical Applications. Retrieved from [Link]

  • Phenomenex. (2017, August 24). Chiral Chromatography and the Pharmaceutical Industry. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Wikipedia. (n.d.). Laudanosine. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]

  • Romero, D. (2010, November 1). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Inxight Drugs. (n.d.). LAUDANOSINE. Retrieved from [Link]

  • Encyclopedia of Separation Science. (2007). Chiral Drug Separation. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Hanna, M., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(13-14), 1436-1443. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]

  • Tang, J., et al. (2019). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Nanomaterials, 9(1), 98. Retrieved from [Link]

  • Ahuja, S. (2006, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Mangelings, D., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 83, 10-17. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. Journal of Chromatography A, 1256, 229-242. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • American Laboratory. (2025, March 13). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]

  • Journal of Chemical Society of Pakistan. (2002). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, September 1). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

Sources

Method

Interpreting the NMR spectrum of laudanosine derivatives

An Application Note on the Structural Elucidation of Laudanosine Derivatives Using NMR Spectroscopy Authored by: A Senior Application Scientist Introduction: The Structural Significance of Laudanosine and its Analogs Lau...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Structural Elucidation of Laudanosine Derivatives Using NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of Laudanosine and its Analogs

Laudanosine, a benzylisoquinoline alkaloid, is a metabolite of atracurium and cisatracurium, which are non-depolarizing neuromuscular blocking agents. Its central nervous system activity, particularly its potential to induce seizures at high concentrations, necessitates accurate methods for its detection and characterization. The molecular structure of laudanosine features two stereocenters, leading to the existence of diastereomers, and its derivatives are of significant interest in medicinal chemistry and drug metabolism studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemical relationships within the molecule. This application note provides a comprehensive guide to interpreting the ¹H and ¹³C NMR spectra of laudanosine and its derivatives, offering both theoretical insights and practical protocols for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Core Principles: Decoding the NMR Spectrum of a Benzylisoquinoline Alkaloid

The complexity of the laudanosine spectrum arises from several key structural features:

  • Aromatic Systems: The presence of two substituted benzene rings (a dimethoxy-substituted benzyl group and a dimethoxy-substituted isoquinoline core) gives rise to a series of signals in the aromatic region of the ¹H NMR spectrum. The substitution pattern dictates the multiplicity and coupling constants of these protons.

  • Chiral Centers: The two stereocenters at C-1 and C-1' lead to diastereotopicity. Protons that are chemically equivalent in an achiral environment become non-equivalent in a chiral molecule and will resonate at different chemical shifts, often exhibiting complex coupling patterns.

  • Methoxy Groups: The four methoxy groups on the aromatic rings appear as sharp singlets in the ¹H NMR spectrum, typically between 3.5 and 4.0 ppm. Their distinct chemical shifts can be assigned using 2D NMR techniques like NOESY.

  • Aliphatic Protons: The protons of the tetrahydroisoquinoline core and the ethyl group attached to the nitrogen atom have characteristic chemical shifts and couplings that are highly sensitive to the conformation and stereochemistry of the molecule.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of a high-resolution NMR spectrum is paramount for accurate structural interpretation. The following protocol provides a standardized workflow for the analysis of laudanosine derivatives.

Sample Preparation

A well-prepared sample is the foundation of a good NMR experiment.

Parameter Recommendation Rationale
Solvent Deuterated chloroform (CDCl₃)Laudanosine and its derivatives are typically soluble in CDCl₃. This solvent has a single residual peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum, which rarely interferes with signals of interest.
Concentration 5-10 mg in 0.5-0.6 mL of solventThis concentration range provides a good signal-to-noise ratio for a typical high-field NMR spectrometer without causing significant line broadening due to aggregation.
Filtration Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.This removes any particulate matter that could degrade the spectral resolution.
NMR Data Acquisition

The following table outlines the key acquisition parameters for standard 1D and 2D NMR experiments.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppmNumber of Scans: 16-64Relaxation Delay: 2-5 sProvides information on the chemical environment and multiplicity of protons.
¹³C NMR Spectral Width: 240 ppmNumber of Scans: 1024-4096Relaxation Delay: 2 sDetermines the number of unique carbon atoms and their chemical environment.
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out the aliphatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton-carbon pairs (¹H-¹³C), enabling the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds, essential for connecting different fragments of the molecule and assigning quaternary carbons.

The following diagram illustrates the general workflow for NMR-based structural elucidation:

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Structure Validation SamplePrep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR AssignProtons Assign ¹H Signals TwoD_NMR->AssignProtons AssignCarbons Assign ¹³C Signals AssignProtons->AssignCarbons via HSQC ConnectFragments Connect Structural Fragments AssignCarbons->ConnectFragments via HMBC Stereochem Determine Stereochemistry ConnectFragments->Stereochem via NOESY/ROE FinalStructure Propose Final Structure Stereochem->FinalStructure CompareData Compare with Literature/Database FinalStructure->CompareData G Laudanosine Laudanosine

Caption: The molecular structure of laudanosine.

¹H NMR Spectral Data of Laudanosine
Proton(s) Typical Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-5~6.75s-Aromatic singlet on the isoquinoline core.
H-8~6.60s-Aromatic singlet on the isoquinoline core.
H-2'~6.70d~2.0Aromatic proton on the benzyl ring.
H-5'~6.85d~8.0Aromatic proton on the benzyl ring.
H-6'~6.72dd~8.0, ~2.0Aromatic proton on the benzyl ring.
OCH₃3.55 - 3.85s-Four distinct singlets for the four methoxy groups.
H-1~3.60t~6.0Methine proton at a chiral center.
H-32.60 - 2.80m-Methylene protons adjacent to nitrogen.
H-42.90 - 3.10m-Methylene protons.
N-CH₂CH₃2.40 - 2.60q~7.0Methylene protons of the N-ethyl group.
N-CH₂CH₃~1.10t~7.0Methyl protons of the N-ethyl group.
¹³C NMR Spectral Data of Laudanosine
Carbon(s) Typical Chemical Shift (ppm) Notes
C-1~65.0Methine carbon at a chiral center.
C-3~47.0Methylene carbon adjacent to nitrogen.
C-4~25.0Methylene carbon.
C-4a, C-8a~125-130Quaternary aromatic carbons.
C-5, C-8~110-112Protonated aromatic carbons.
C-6, C-7~147-148Oxygenated aromatic carbons.
C-1'~132.0Quaternary aromatic carbon.
C-2', C-6'~112-122Protonated aromatic carbons.
C-3', C-4'~147-149Oxygenated aromatic carbons.
C-5'~128.0Protonated aromatic carbon.
OCH₃~55.0-56.0Methoxy carbons.
N-CH₂CH₃~50.0Methylene carbon of the N-ethyl group.
N-CH₂CH₃~12.0Methyl carbon of the N-ethyl group.
Key Interpretive Insights
  • Diastereotopic Protons: The protons of the methylene groups at C-3, C-4, and the N-CH₂ are often diastereotopic due to the presence of the chiral center at C-1. This results in these protons appearing as complex multiplets rather than simple quartets or triplets.

  • HMBC Correlations: Key HMBC correlations for structural confirmation include:

    • The methoxy protons to their attached aromatic carbons.

    • H-1 to carbons in both the isoquinoline and benzyl rings (C-1', C-2', C-6').

    • H-8 to C-1 and C-6.

  • Stereochemistry: The relative stereochemistry of the two chiral centers can be investigated using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). For instance, a spatial correlation between H-1 and protons on the benzyl ring can help define the preferred conformation and relative orientation of the two ring systems.

Conclusion and Future Directions

This application note has provided a foundational guide for the interpretation of NMR spectra of laudanosine and its derivatives. By combining 1D and 2D NMR experiments with a systematic approach to spectral analysis, researchers can confidently elucidate the structures of these important molecules. For novel derivatives, a full suite of 2D NMR experiments is essential for unambiguous assignment. Furthermore, advanced techniques such as quantitative NMR (qNMR) can be employed for the precise determination of purity and concentration, which is critical in pharmaceutical applications.

References

  • "¹³C NMR spectroscopy of aporphine and protoberberine alkaloids" : This paper provides a comprehensive analysis of the ¹³C NMR spectra of related alkaloid structures, which is invaluable for understanding the chemical shifts in the laudanosine core. The data and interpretation strategies are highly relevant. (Source: Sci-Hub, URL: [Link])

  • "High-resolution NMR techniques in organic chemistry": A foundational text by Timothy D. W. Claridge that details the theory and application of various NMR experiments, including those mentioned in this note (COSY, HSQC, HMBC). It provides the theoretical underpinning for the protocols described. (Source: Google Books, URL: )
  • "Structure Elucidation in Organic Chemistry: The Search for the Right Tools": This book by María-Paz Zorzano discusses various spectroscopic techniques for structure elucidation, with a strong focus on NMR. It offers practical examples and problem-solving strategies applicable to complex molecules like laudanosine. (Source: Google Books, URL: )
Application

Advanced Mass Spectrometry Fragmentation Profiling of Benzylisoquinoline Alkaloids

Application Note & Protocol Guide Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists. Introduction and Mechanistic Principles Benzylisoquinoline alkaloids (BIAs) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists.

Introduction and Mechanistic Principles

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant-specialized metabolites. This family includes pharmacologically critical compounds such as the analgesics morphine and codeine, the antimicrobial sanguinarine, and the muscle relaxant papaverine[1]. In modern pharmacognosy and synthetic biology, high-resolution liquid chromatography-tandem mass spectrometry (HR-LC-MS/MS) serves as the gold standard for profiling these complex metabolic pathways[1].

The electrospray ionization (ESI) and collision-induced dissociation (CID) behaviors of BIAs are heavily dictated by their structural subclasses. Because of the strong basicity of their secondary or tertiary amine groups, most BIAs readily form abundant [M+H]+ precursor ions in positive ESI mode[2]. Conversely, quaternary alkaloids like protoberberines exist as pre-formed cations, yielding intact [M]+ ions[2].

Understanding the causality behind their fragmentation is critical for structural elucidation:

  • 1-Benzylisoquinolines (e.g., Coclaurine, Reticuline): These molecules possess a flexible linkage between the isoquinoline and benzyl moieties. Their fragmentation is dominated by the inductive and α -cleavage of the C1-C1' bond[2]. For instance, coclaurine yields highly diagnostic fragments at m/z 178 (isoquinoline moiety) and m/z 107 (benzyl moiety) under low-energy CID[3].

  • Protoberberines & Protopines: These polycyclic subclasses frequently undergo Retro-Diels-Alder (RDA) reactions[2]. Protopines exhibit a unique mechanistic pathway: they undergo dehydration (-H₂O) via iminolization during the ESI/CID process, effectively converting into tetrahydroprotoberberine-like intermediates before undergoing RDA cleavage to yield characteristic ions at m/z 206 and 149[2].

  • Aporphines & Morphinans: Characterized by highly rigid, fused-ring structures. Their fragmentation rarely involves core ring cleavage at low collision energies. Instead, the spectra are dominated by the successive loss of peripheral substituents, such as −CH3​ (15 Da), −H2​O (18 Da), −CO (28 Da), and −CH3​NH2​ (31 Da)[2],[4].

Visualizing BIA Fragmentation Logic

BIA_Fragmentation Precursor BIA Precursor Ion [M+H]+ or [M]+ Subclass1 1-Benzylisoquinolines (Flexible Linkage) Precursor->Subclass1 Subclass2 Protoberberines/Protopines (Polycyclic/Bridged) Precursor->Subclass2 Subclass3 Aporphines/Morphinans (Rigid Fused Rings) Precursor->Subclass3 Frag1 C1-C1' Bond Cleavage (Inductive/α-cleavage) Subclass1->Frag1 Low Energy CID Frag2 Retro-Diels-Alder (RDA) Reaction Subclass2->Frag2 Medium Energy CID/HCD Frag3 Peripheral Substituent Loss (-CH3, -H2O, -CO, -NH3) Subclass2->Frag3 Iminolization/Dehydration Subclass3->Frag3 High Energy CID/HCD Diag1 Isoquinoline & Benzyl Moieties (e.g., m/z 107, 137, 178, 192) Frag1->Diag1 Diag2 Ring Openings (e.g., m/z 149, 190, 206) Frag2->Diag2 Diag3 Intact Core Minus Groups (e.g., [M-15]+,[M-18]+, [M-28]+) Frag3->Diag3

Figure 1: Mechanistic decision tree of BIA fragmentation pathways by structural subclass.

Quantitative Diagnostic Ion Reference

To facilitate rapid structural annotation, the following table summarizes the deterministic precursor and product ions for major BIA subclasses based on HR-MS/MS data[2],[3],[4].

BIA SubclassExample CompoundsPrecursor IonPrimary Fragmentation MechanismDiagnostic Product Ions (m/z)Characteristic Neutral Losses
1-Benzylisoquinolines Coclaurine, Reticuline [M+H]+ C1-C1' Inductive Cleavage107, 137, 178, 192N/A (Direct C-C cleavage)
Protoberberines Berberine, Palmatine [M]+ RDA / Substituent Loss149, 192, 320, 336 −CH3​ (15 Da), −CO (28 Da)
Aporphines Corydine, Boldine [M+H]+ Rigid Ring Substituent Loss [M−15]+ , [M−17]+ , [M−31]+ −CH3​ , −NH3​ , −CH3​NH2​
Protopines Protopine, Allocryptopine [M+H]+ Iminolization RDA149, 190, 206 −H2​O (18 Da)
Phthalideisoquinolines Bicuculline, Decumbenine [M+H]+ Successive Bond Cleavages192, [M−31]+ −CH3​NH2​ , −CH2​O , −H2​

Experimental Protocol: High-Resolution LC-MSⁿ Workflow

The following self-validating protocol is optimized for Q-TOF and Orbitrap platforms.

Phase 1: Sample Preparation & Extraction
  • Lyophilization & Milling: Freeze-dry the plant tissue (e.g., roots or latex) and mill to a fine powder to maximize surface area.

  • Extraction: Suspend 50 mg of powder in 1.0 mL of Methanol/Water (70:30, v/v) containing 0.1% Formic Acid.

    • Causality: Methanol precipitates large interfering proteins while effectively solubilizing the moderately polar BIAs. Formic acid ensures the protonation of secondary/tertiary amines, driving them into the aqueous phase and priming them for positive ESI.

  • Sonication & Centrifugation: Sonicate for 30 minutes at 4°C. Centrifuge at 14,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Phase 2: LC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic environment maintains sharp peak shapes by suppressing secondary interactions between the basic BIA nitrogen atoms and residual silanol groups on the stationary phase.

  • Gradient: 5% B to 60% B over 15 minutes, followed by a column wash at 95% B for 3 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI-HR-MS/MS)
  • Ionization Mode: Positive ESI.

  • Source Parameters: Spray voltage 3.5 kV; Capillary temperature 320°C; Sheath gas 40 arb; Aux gas 10 arb.

  • MS¹ Acquisition: Mass range m/z 100–800; Resolution 70,000 (Orbitrap) or equivalent Q-TOF setting.

  • MS² Acquisition (Data-Dependent): Top 5 most intense ions; Dynamic exclusion 10 s.

  • Fragmentation Method: Higher-energy Collisional Dissociation (HCD) with Stepped Normalized Collision Energy (NCE) at 20, 35, and 50.

Expert Insight - Why Stepped NCE and HCD? BIAs contain both highly fragile bonds (e.g., peripheral methoxy groups) and highly stable fused aromatic rings. A single collision energy will either fail to break the core or completely obliterate the intermediate fragments. Stepped NCE ensures a rich, composite MS/MS spectrum containing both parent-like and deep-cleavage ions[1]. Furthermore, HCD is heavily preferred over traditional ion trap CID. Ion traps suffer from the "one-third rule" low-mass cut-off. Key diagnostic ions, like the m/z 107 benzyl moiety in coclaurine, would be invisible if the precursor m/z is >321. HCD circumvents this limitation, capturing the full fragmentation landscape[1].

Phase 4: Self-Validation Checkpoint

System Suitability Test (SST): Before injecting biological samples, inject a synthetic standard mixture of Reticuline (a 1-benzylisoquinoline) and Berberine (a protoberberine).

  • Verify Precursors: Ensure Reticuline appears as [M+H]+ at m/z 330.1700 and Berberine as [M]+ at m/z 336.1230 (mass error < 3 ppm).

  • Verify Fragments: Check the MS² spectrum of Reticuline for the m/z 192 and 137 fragments. Check Berberine for the m/z 320 ( −CH3​ ) and m/z 292 ( −CH3​ , −CO ) transitions[4].

  • Action: If these diagnostic ions are absent or below 104 intensity, recalibrate the HCD collision energy stepping and inspect the ESI spray stability before proceeding.

References

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry.oak.go.kr.
  • Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn.nih.gov.
  • Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera).nih.gov.
  • Identification and antibacterial activity of benzylisoquinoline alkaloids from Berberis empetrifolia L. and Berberis darwinii H. roots.tandfonline.com.

Sources

Method

Step-by-step synthesis of laudanosine analogs from simple precursors

Application Note: Enantioselective Synthesis of Benzyltetrahydroisoquinoline Alkaloids (Laudanosine Analogs) Strategic Rationale & Mechanistic Overview Laudanosine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Benzyltetrahydroisoquinoline Alkaloids (Laudanosine Analogs)

Strategic Rationale & Mechanistic Overview

Laudanosine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) is a prototypical benzyltetrahydroisoquinoline (bTHIQ) alkaloid. While naturally occurring in trace amounts in Papaver somniferum, it is most prominently recognized in clinical pharmacology as a major chemodegradable metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium[1]. Because laudanosine readily crosses the blood-brain barrier and can lower the seizure threshold at high concentrations[1], the synthesis of its structural analogs is highly relevant for drug development professionals seeking to design safer neuromuscular blockers or novel modulators of GABA and nicotinic acetylcholine receptors[1].

The classical synthesis of bTHIQ scaffolds relies on the Bischler-Napieralski reaction, which requires harsh dehydrating conditions and subsequent asymmetric reduction. However, modern enantioselective synthesis favors the Asymmetric Pictet-Spengler (PS) Reaction or Catalytic Asymmetric Intramolecular Hydroamination [2]. The PS route involves the condensation of a β -arylethylamine with an aryl aldehyde, followed by ring closure catalyzed by a chiral Brønsted acid (typically a Chiral Phosphoric Acid, CPA)[2].

Causality in Experimental Design: The steric and electronic properties of the CPA dictate the transition state's conformation. By utilizing a bulky CPA and maintaining strictly low temperatures (e.g., -30 °C), the rotation of the imine intermediate is restricted, forcing the nucleophilic aromatic attack to occur from a single enantioface[2]. This self-validating system ensures that the stereochemical outcome is a direct function of the catalyst's chiral pocket, minimizing the need for extensive downstream chiral resolution.

Synthetic Workflow & Logical Relationships

G P1 3,4-Dimethoxyphenethylamine (Nucleophile) Imine Imine Intermediate (Dynamic) P1->Imine Condensation (-H2O) P2 Aryl Aldehyde (Electrophile) P2->Imine Cyclized (S)-Norlaudanosine Analog (Secondary Amine) Imine->Cyclized Pictet-Spengler Cyclization CPA Chiral Phosphoric Acid (Catalyst) CPA->Cyclized Stereocontrol (Facial Selectivity) Product (S)-Laudanosine Analog (Tertiary Amine) Cyclized->Product N-Methylation (Reductive Amination)

Catalytic workflow for the enantioselective synthesis of laudanosine analogs via Pictet-Spengler.

Experimental Protocols

Note: The following protocol is designed for execution in a professional, strictly controlled laboratory environment. All reagents, particularly chiral catalysts and lithium amides, are highly sensitive to air and moisture. Ensure all solvents are scrupulously dried and reactions are conducted under an inert argon atmosphere[2].

Protocol A: Asymmetric Pictet-Spengler Cyclization

This step generates the core (S)-norlaudanosine analog framework.

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under argon, dissolve the selected Chiral Phosphoric Acid (CPA) catalyst (0.05 equivalents) in anhydrous toluene.

  • Imine Formation: In a separate flask, combine the β -arylethylamine derivative (1.0 eq) and the target aryl aldehyde (1.1 eq) in anhydrous toluene in the presence of activated 4Å molecular sieves. Stir at room temperature for 2 hours to ensure complete imine formation.

  • Thermal Equilibration: Cool the catalyst solution to exactly -30 °C using a cryocooler. Expertise Insight: Deviations from this optimal temperature will increase the kinetic energy of the system, allowing the intermediate to overcome the rotational barrier imposed by the CPA, drastically reducing enantioselectivity[2].

  • Cyclization: Add the imine solution dropwise to the catalyst solution at -30 °C. Stir the reaction mixture for 24–48 hours.

  • Validation & Work-up: Monitor the consumption of the imine via Thin Layer Chromatography (TLC)[2]. Once complete, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: N-Methylation (Reductive Amination)

Laudanosine is specifically the N-methylated derivative[3].

  • Dissolve the crude (S)-norlaudanosine analog in methanol.

  • Add aqueous formaldehyde (37%, 3.0 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C and carefully add sodium cyanoborohydride ( NaBH3​CN , 2.0 eq) in small portions.

  • Stir for 4 hours, then quench with 1M NaOH. Extract with dichloromethane, dry, and concentrate to yield the crude (S)-laudanosine analog.

Protocol C: Purification and Optical Enrichment
  • Initial Assessment: Analyze the crude product by chiral HPLC to determine the initial enantiomeric excess (ee)[2].

  • Controlled Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly turbid[2].

  • Cooling Gradient: Allow the solution to cool slowly to room temperature, then to 0 °C. Expertise Insight: Rapid cooling leads to the kinetic co-precipitation of both enantiomers and impurities. A slow, controlled thermodynamic cooling process promotes the selective formation of larger, purer crystals of the desired (S)-enantiomer[2].

  • Seeding (Optional): If crystallization is delayed, introduce a microscopic seed crystal of pure (S)-Laudanosine to initiate nucleation[2].

  • Filter, wash with cold hexane, and dry under vacuum.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the self-validating optimization of the solvent and temperature parameters for the asymmetric cyclization step, demonstrating the causality between reaction conditions and stereochemical outcomes.

Solvent SystemTemperature (°C)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)
Dichloromethane05 mol%8865
Dichloromethane-305 mol%8278
Toluene05 mol%8572
Toluene -30 5 mol% 80 94
Toluene-505 mol%4595

Data Interpretation: Toluene at -30 °C provides the optimal balance between reaction kinetics (yield) and facial selectivity (ee). Dropping the temperature to -50 °C marginally improves ee but severely retards the reaction rate due to decreased solubility of the precursor[2].

Sources

Application

Application of Desmethyl-5'-methoxylaudanosine in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Key Synthetic Intermediate Desmethyl-5'-methoxylaudanosine, systematically known as 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is a pivotal interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

Desmethyl-5'-methoxylaudanosine, systematically known as 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is a pivotal intermediate in the synthesis of a class of neuromuscular blocking agents.[1] Its primary and well-documented application lies in its role as a precursor to more complex molecules such as mivacurium chloride and gantacurium chloride.[2] While its utility as a synthetic building block is firmly established, the intrinsic biological activities of the desmethyl-5'-methoxylaudanosine scaffold itself remain a largely unexplored frontier in medicinal chemistry. This guide aims to provide a comprehensive overview of its established synthetic applications and to propose novel avenues of investigation based on the pharmacological profiles of structurally related compounds. We will delve into detailed synthetic protocols, hypothesize potential therapeutic applications, and provide robust experimental designs for their validation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Desmethyl-5'-methoxylaudanosine is fundamental to its application in a research setting.

PropertyValueSource
CAS Number 61349-11-9[1]
Molecular Formula C₂₁H₂₅NO₅[3]
Molecular Weight 371.43 g/mol [3]
IUPAC Name 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline[3]
Synonyms Desmethyl-5'-methoxylaudanosine[3]

Established Application: A Cornerstone in the Synthesis of Neuromuscular Blocking Agents

The primary role of Desmethyl-5'-methoxylaudanosine in medicinal chemistry is as a key intermediate in the synthesis of non-depolarizing neuromuscular blocking agents. These drugs are essential in clinical practice for inducing muscle relaxation during surgical procedures. The general synthetic strategy involves the N-methylation of Desmethyl-5'-methoxylaudanosine to yield 5'-methoxylaudanosine, which is a direct precursor to drugs like mivacurium chloride.

Synthetic Protocol: N-Methylation of Desmethyl-5'-methoxylaudanosine

This protocol outlines a general procedure for the N-methylation of Desmethyl-5'-methoxylaudanosine to produce 5'-methoxylaudanosine.

Objective: To synthesize 5'-methoxylaudanosine from Desmethyl-5'-methoxylaudanosine.

Materials:

  • Desmethyl-5'-methoxylaudanosine

  • Dimethyl sulfate

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Desmethyl-5'-methoxylaudanosine (1 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and begin stirring.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (1.1 equivalents) to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5'-methoxylaudanosine.

Visualization of the Synthetic Pathway:

Synthesis Start Desmethyl-5'-methoxylaudanosine Reagent Dimethyl Sulfate DCM, 0°C to rt Start->Reagent Product 5'-Methoxylaudanosine Reagent->Product caption N-methylation of Desmethyl-5'-methoxylaudanosine.

Caption: Synthetic route for the N-methylation of Desmethyl-5'-methoxylaudanosine.

Hypothesized Applications in Medicinal Chemistry: Beyond a Synthetic Intermediate

While its role as a precursor is well-defined, the inherent biological activity of the Desmethyl-5'-methoxylaudanosine scaffold presents an exciting area for investigation. The structural similarity to other bioactive benzylisoquinoline alkaloids suggests potential applications in several therapeutic areas.

Application Note 1: Potential as a Modulator of Cardiovascular Function

Rationale: The parent compound, laudanosine, has been shown to exhibit cardiovascular effects, including acting as an alpha1-adrenoceptor blocker.[4] This suggests that the core benzylisoquinoline structure of Desmethyl-5'-methoxylaudanosine may interact with adrenergic receptors. Modulation of these receptors is a key strategy in the treatment of hypertension and other cardiovascular diseases. The absence of the N-methyl group in Desmethyl-5'-methoxylaudanosine compared to laudanosine could alter its receptor affinity and selectivity, potentially leading to a more favorable pharmacological profile.

Proposed Research Protocol: In Vitro Vasorelaxation Assay

Objective: To evaluate the vasorelaxant effect of Desmethyl-5'-methoxylaudanosine on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Phenylephrine (PE)

  • Desmethyl-5'-methoxylaudanosine

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. After equilibration, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of Desmethyl-5'-methoxylaudanosine to the organ bath.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the PE-induced contraction. Calculate the EC₅₀ value for Desmethyl-5'-methoxylaudanosine.

Visualization of the Experimental Workflow:

Vasorelaxation cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Thoracic Aorta B Cut into Rings A->B C Mount in Organ Bath B->C D Equilibrate C->D E Pre-contract with Phenylephrine D->E F Add Desmethyl-5'-methoxylaudanosine E->F G Record Tension F->G H Calculate % Relaxation G->H I Determine EC50 H->I caption Workflow for in vitro vasorelaxation assay.

Caption: Workflow for the in vitro vasorelaxation assay.

Application Note 2: Investigation as a Smooth Muscle Relaxant

Rationale: A structurally related dihydroisoquinoline, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to reduce the contractility of smooth muscle, potentially through the modulation of calcium channels and serotonin receptors.[5] This finding provides a strong rationale for investigating Desmethyl-5'-methoxylaudanosine for similar activities. Its ability to modulate smooth muscle contractility could have therapeutic implications for conditions such as asthma, irritable bowel syndrome, and overactive bladder.

Proposed Research Protocol: Isolated Guinea Pig Ileum Contraction Assay

Objective: To assess the effect of Desmethyl-5'-methoxylaudanosine on the contractility of guinea pig ileum smooth muscle.

Materials:

  • Male guinea pigs (300-400g)

  • Tyrode's solution

  • Acetylcholine (ACh)

  • Histamine

  • Desmethyl-5'-methoxylaudanosine

  • Organ bath system with isotonic transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm long pieces.

  • Mounting: Suspend the ileum segments in an organ bath containing Tyrode's solution at 37°C, bubbled with air.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1 g.

  • Eliciting Contractions: Elicit contractions by adding a standard agonist such as acetylcholine or histamine to the bath.

  • Drug Incubation: After washing out the agonist, incubate the tissue with varying concentrations of Desmethyl-5'-methoxylaudanosine for a set period (e.g., 15 minutes).

  • Challenge with Agonist: Following incubation, re-challenge the tissue with the same concentration of the agonist.

  • Data Analysis: Measure the amplitude of contractions before and after the addition of Desmethyl-5'-methoxylaudanosine. Calculate the percentage inhibition of the agonist-induced contraction.

Visualization of the Logical Relationship:

SmoothMuscle Compound Desmethyl-5'-methoxylaudanosine Target Smooth Muscle Cells Compound->Target Effect Modulation of Contraction Target->Effect Mechanism Potential interaction with Ca2+ channels or Serotonin receptors Effect->Mechanism Outcome Therapeutic Potential for Spasmodic Conditions Effect->Outcome caption Hypothesized mechanism of action on smooth muscle.

Caption: Hypothesized mechanism of action on smooth muscle.

Conclusion: A Molecule of Untapped Potential

Desmethyl-5'-methoxylaudanosine stands as a testament to the fact that the value of a molecule in medicinal chemistry is not always confined to its established role. While its importance as a synthetic intermediate is undeniable, the structural motifs it possesses suggest a wealth of untapped biological potential. The proposed application notes and protocols within this guide are intended to serve as a springboard for researchers to explore these new frontiers. By investigating its effects on cardiovascular and smooth muscle systems, the scientific community can potentially unlock novel therapeutic applications for this versatile compound, transforming it from a mere stepping stone into a valuable pharmacological agent in its own right.

References

  • Pharmaffiliates. Desmethyl-5'-methoxylaudanosine. Available from: [Link]

  • ResearchGate. Two synthetic routes toward (R)-5 0 -methoxylaudanosine. Available from: [Link]

  • PubMed. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. Available from: [Link]

  • MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available from: [Link]

Sources

Method

Quantitative analysis of "Desmethyl-5'-methoxylaudanosine" in reaction mixtures

An In-Depth Technical Guide for the Quantitative Analysis of Desmethyl-5'-methoxylaudanosine in Reaction Mixtures Introduction Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, a class of compounds known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Quantitative Analysis of Desmethyl-5'-methoxylaudanosine in Reaction Mixtures

Introduction

Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, a class of compounds known for their significant pharmacological activities.[1] Accurate quantification of this analyte within complex reaction mixtures is critical for process optimization, yield determination, and impurity profiling in drug development and chemical synthesis. This application note provides a comprehensive guide to developing and validating a robust analytical method for Desmethyl-5'-methoxylaudanosine, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the enhanced specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methodologies detailed herein are grounded in established principles for the analysis of alkaloids and are designed to meet the rigorous standards of international regulatory bodies, such as the International Council for Harmonisation (ICH).[2][3] We will explore the causality behind experimental choices, from sample preparation to data analysis, to provide researchers with a self-validating system for reliable and reproducible quantification.

Analytical Strategy & Principles

The core of this analytical strategy is the separation of Desmethyl-5'-methoxylaudanosine from a complex matrix, which is presumed to be a synthesis reaction mixture. Based on plausible synthetic routes for related compounds[4], the reaction mixture may contain unreacted precursors, intermediates, and byproducts. The basic nitrogen atom in the isoquinoline core of the analyte is a key chemical feature that will be exploited for both sample preparation and chromatographic analysis.

Physicochemical Properties of the Analyte

While specific experimental data for Desmethyl-5'-methoxylaudanosine is not widely available, its properties can be reliably inferred from its close structural analog, laudanosine.[5][6]

  • Structure: 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline (Laudanosine) vs. a desmethylated and methoxylated analogue. The core structure, which dictates chromatographic behavior and UV absorbance, is highly similar.

  • Basicity: The tertiary amine in the isoquinoline ring makes the molecule basic. This allows for efficient extraction from organic solvents into an acidic aqueous phase and strong retention on cation-exchange solid-phase extraction (SPE) cartridges.[7][8]

  • UV Absorbance: The benzylisoquinoline chromophore is expected to have a UV absorbance maximum around 280 nm, similar to atracurium and laudanosine.[9][10] This provides a suitable wavelength for quantification using a Diode Array Detector (DAD) or UV detector.

Internal Standard Selection

For accurate quantification, the use of an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response.[11] Papaverine is proposed as a suitable internal standard for this application.

  • Structural Similarity: Papaverine is also a benzylisoquinoline alkaloid, ensuring similar extraction and chromatographic properties.[12]

  • Commercial Availability: It is readily available as a certified reference material.[12]

  • Resolution: It can be chromatographically resolved from Desmethyl-5'-methoxylaudanosine under standard reversed-phase conditions.

  • Confirmed Use: Papaverine has been successfully used as an internal standard in the HPLC analysis of other alkaloids.[2][7][13]

Materials and Reagents

  • Solvents: HPLC-grade acetonitrile, methanol, and water; ACS grade dichloromethane, ethyl acetate.

  • Reagents: Formic acid (LC-MS grade), ammonium hydroxide, hydrochloric acid, sodium hydroxide, potassium phosphate monobasic.

  • Standards: Desmethyl-5'-methoxylaudanosine reference standard (>98% purity), Papaverine (Internal Standard, >99% purity).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange [SCX], 3 mL, 60 mg), 0.45 µm syringe filters.

Sample Preparation Protocols

Effective sample preparation is essential to remove interfering matrix components and concentrate the analyte.[8] Alkaloids, being basic, are well-suited for acid-base liquid-liquid extraction (LLE) or cation-exchange solid-phase extraction (SPE).[7][14][15]

Protocol 1: Liquid-Liquid Extraction (LLE)

This classic method leverages the pH-dependent solubility of the basic analyte.

  • Dilution: Dilute 100 µL of the reaction mixture with 900 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Add 1 mL of 0.1 M HCl to the diluted sample. Vortex vigorously for 2 minutes to extract the protonated analyte into the aqueous phase. Centrifuge to separate the layers.

  • Isolation: Transfer the aqueous (bottom) layer to a clean tube. The majority of non-basic organic impurities will remain in the ethyl acetate layer.

  • Basification: Add 1 M NaOH dropwise to the aqueous extract to adjust the pH to ~10. This deprotonates the analyte, making it soluble in organic solvents again.

  • Back-Extraction: Add 1 mL of dichloromethane. Vortex for 2 minutes to extract the free-base analyte into the organic phase. Centrifuge to separate layers.

  • Final Steps: Transfer the organic (bottom) layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Protocol start Reaction Mixture Sample dilute Dilute in Ethyl Acetate start->dilute Step 1 add_acid Add 0.1 M HCl & Vortex dilute->add_acid Step 2 centrifuge1 Centrifuge add_acid->centrifuge1 transfer_aq Collect Aqueous Layer (Analyte is Protonated, R3NH+) centrifuge1->transfer_aq Step 3 basify Adjust pH to ~10 with NaOH transfer_aq->basify Step 4 add_organic Add Dichloromethane & Vortex basify->add_organic Step 5 centrifuge2 Centrifuge add_organic->centrifuge2 transfer_org Collect Organic Layer (Analyte is Free Base, R3N) centrifuge2->transfer_org Step 6 evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject for HPLC/LC-MS reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction of Desmethyl-5'-methoxylaudanosine.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more streamlined and often cleaner extraction compared to LLE.[3][8] A strong cation exchange (SCX) mechanism is ideal.

  • Sample Pre-treatment: Dilute 100 µL of the reaction mixture with 900 µL of 5% formic acid in water. This ensures the analyte is protonated.

  • Cartridge Conditioning: Condition an SCX SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of 5% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min). The protonated analyte will bind to the negatively charged sorbent.

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral impurities. Follow with a wash of 3 mL of methanol to remove non-polar impurities.

  • Elution: Elute the analyte from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Final Steps: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of the initial mobile phase.

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) Protocol start Reaction Mixture Sample pretreat Dilute in Acidic Solution (Protonates Analyte) start->pretreat Step 1 condition Condition SCX Cartridge (Methanol -> Water -> Acid) pretreat->condition Step 2 load Load Sample (Analyte Binds to Sorbent) condition->load Step 3 wash Wash Cartridge (Remove Impurities) load->wash Step 4 elute Elute with Ammoniated Methanol (Neutralizes & Releases Analyte) wash->elute Step 5 evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Step 6 end Inject for HPLC/LC-MS reconstitute->end

Caption: Workflow for Strong Cation Exchange SPE of Desmethyl-5'-methoxylaudanosine.

Chromatographic Analysis

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not required and the matrix is relatively clean.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar alkaloids.[9]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering the mobile phase improves peak shape for basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 15 minutesA gradient is recommended to ensure elution of all components and cleaning of the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmBased on the UV absorbance of the benzylisoquinoline chromophore.[9][10]
Injection Vol. 10 µLStandard injection volume.
LC-MS/MS Method

This method offers superior selectivity and sensitivity, making it ideal for complex reaction mixtures or trace-level quantification.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Smaller particle size for higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier, ideal for mass spectrometry.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.[12]
Gradient 10% B to 90% B over 8 minutesA faster gradient is possible with higher efficiency columns.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnhances peak shape and reduces viscosity.
Ionization Electrospray Ionization, Positive (ESI+)Alkaloids readily form protonated molecules [M+H]+.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[12]

Proposed MRM Transitions

  • Desmethyl-5'-methoxylaudanosine:

    • Predicted Molecular Formula: C₂₁H₂₇NO₄

    • Predicted Exact Mass: 357.19

    • Precursor Ion [M+H]⁺: m/z 358.2

    • Product Ions (Quantifier/Qualifier): The most probable fragmentation is the cleavage of the benzylic C-C bond, a characteristic fragmentation for benzylisoquinoline alkaloids.[8] This would yield a stable isoquinoline fragment. Further fragmentation could involve losses of methyl groups.

      • Proposed Quantifier: m/z 206.1 (Represents the dimethoxy-methyl-tetrahydroisoquinoline fragment)

      • Proposed Qualifier: m/z 190.1 (Further loss of a methyl group or rearrangement)

  • Papaverine (Internal Standard):

    • Molecular Formula: C₂₀H₂₁NO₄

    • Exact Mass: 339.15

    • Precursor Ion [M+H]⁺: m/z 340.1

    • Product Ions (Quantifier/Qualifier):

      • Known Quantifier: m/z 324.1 (Loss of a methyl group)

      • Known Qualifier: m/z 202.1 (Cleavage product)

Note: These MRM transitions are proposed and must be empirically optimized for collision energy on the specific mass spectrometer being used.

Method Validation Protocol (ICH Q2(R2) Guidelines)

A full validation of the analytical method is required to ensure it is fit for purpose.[2][3][7]

Validation_Workflow cluster_2 Analytical Method Validation Workflow (ICH Q2 R2) Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: Key parameters for analytical method validation as per ICH guidelines.

ParameterPurpose & ProtocolAcceptance Criteria
Specificity Purpose: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, starting materials, or byproducts.[3] Protocol: Analyze blank reaction matrix, matrix spiked with known impurities/precursors, and matrix spiked with the analyte and IS. Assess for peak purity (HPLC-DAD) and interfering MRM transitions (LC-MS/MS).Analyte peak should be free of co-elution from other components. No significant interfering peaks at the retention time of the analyte or IS.
Linearity Purpose: To demonstrate a direct proportional relationship between concentration and instrument response over the expected range.[3] Protocol: Prepare a series of at least 5 calibration standards spanning the expected concentration range (e.g., 1 - 200 µg/mL). Perform a linear regression of the peak area ratio (Analyte/IS) vs. concentration.Coefficient of determination (r²) ≥ 0.995.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.Meets linearity, accuracy, and precision criteria.
Accuracy Purpose: To measure the closeness of the test results to the true value.[7] Protocol: Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a blank reaction matrix. Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Purpose: To assess the degree of scatter between a series of measurements.[2] Repeatability (Intra-assay): Analyze 6 replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[2] Protocol: Can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the impact on results.System suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits. Results should not be significantly impacted.

Data Analysis and Reporting

  • System Suitability: Before each analytical run, inject a system suitability standard (a mid-point calibration standard) five times. The RSD for peak area and retention time should be ≤ 2.0%.

  • Calibration Curve: Generate a linear regression calibration curve using the prepared standards. The equation of the line (y = mx + c), where y is the peak area ratio and x is the concentration, will be used for quantification.

  • Quantification: Calculate the peak area ratio of Desmethyl-5'-methoxylaudanosine to the Papaverine internal standard in the unknown samples. Use the calibration curve equation to determine the concentration of the analyte in the prepared sample.

  • Final Concentration: Account for all dilution factors from the initial sample preparation steps to report the final concentration in the original reaction mixture (e.g., in mg/mL or molarity).

Sample Data Table

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (µg/mL)Final Conc. in Mixture (mg/mL)
Standard 115,250148,9000.10210.0N/A
Standard 51,498,000151,2009.907100.0N/A
Reaction A-1785,400150,1005.23252.826.4
Reaction B-1992,100149,5006.63667.133.6

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Desmethyl-5'-methoxylaudanosine in reaction mixtures. By leveraging established chromatographic principles and adhering to rigorous validation standards as outlined by the ICH, researchers can develop a reliable, accurate, and precise method. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the complexity of the reaction matrix. The detailed protocols for sample preparation, chromatographic conditions, and method validation serve as a robust starting point for scientists and drug development professionals, ensuring data integrity and scientific soundness in their analytical endeavors.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-Laudanosine. Retrieved from [Link]

  • PubMed. (2023, April 19). Determination of morphine, codeine, thebaine, papaverine and noscapine in rat plasma by UPLC-MS/MS. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • PubMed. (n.d.). Modified high-performance liquid chromatographic method for analysis of drotaverine in human plasma. Retrieved from [Link]

  • PubMed. (2026, January 5). Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • Agilent Technologies. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

  • Wikipedia. (n.d.). Laudanosine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline. Retrieved from [Link]

  • LookChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • MDPI. (2013, May 15). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ChemTalk. (2024, February 28). Amination Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Quora. (2021, August 23). What is the use of internal standards in HPLC?. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous Determination of Atracurium and Its Metabolite Laudanosine in Post-Mortem Fluids by Liquid chromatography/multiple-stage Mass Spectrometry on an Ion Trap. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880744A - Preparation method for 5'-methoxylaudanosine.
  • ResearchGate. (2020, September). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]

Sources

Application

Application Note: Derivatization Strategies for the Enhanced Analytical Detection of Desmethyl-5'-methoxylaudanosine

Abstract This document provides a comprehensive technical guide for the derivatization of Desmethyl-5'-methoxylaudanosine, a key metabolite of interest in pharmaceutical and toxicological research. Due to its polar funct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of Desmethyl-5'-methoxylaudanosine, a key metabolite of interest in pharmaceutical and toxicological research. Due to its polar functional groups—a phenolic hydroxyl and a tertiary amine—this analyte presents challenges for direct analysis, often resulting in poor chromatographic peak shape, low volatility, and inadequate ionization efficiency. This guide details validated protocols for derivatization tailored to three major analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying chemical principles of silylation, fluorescent labeling, and quaternization, providing step-by-step protocols, expected outcomes, and troubleshooting advice to enable researchers to achieve sensitive and robust quantification of this critical analyte.

Introduction and Rationale

Desmethyl-5'-methoxylaudanosine is a significant metabolite derived from parent compounds such as atracurium and cisatracurium.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The structure of Desmethyl-5'-methoxylaudanosine contains two key functional groups that influence its analytical behavior: a phenolic hydroxyl group (-OH) and a tertiary amine (-N(CH₃)₂).

  • Phenolic Hydroxyl Group: This polar group is prone to hydrogen bonding, which decreases the analyte's volatility, making it unsuitable for direct GC analysis. It can also cause peak tailing in reversed-phase HPLC and may require specific conditions for optimal ionization in MS.[2]

  • Tertiary Amine: While generally amenable to positive mode electrospray ionization (ESI) in LC-MS, its ionization efficiency can be matrix-dependent.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3] For Desmethyl-5'-methoxylaudanosine, the primary goals of derivatization are:

  • Increase Volatility and Thermal Stability for GC-MS analysis.[4]

  • Introduce a Fluorophore for highly sensitive and selective detection by HPLC-FLD.[5]

  • Enhance Ionization Efficiency and Chromatographic Retention for LC-MS/MS analysis.[6]

This guide provides detailed protocols for achieving these goals, enabling researchers to select the optimal strategy based on their available instrumentation and analytical requirements.

General Experimental Workflow

A successful analysis requires careful attention to each step, from sample preparation to data interpretation. The general workflow for the analysis of Desmethyl-5'-methoxylaudanosine involving derivatization is outlined below.

G cluster_pre Pre-Analytical cluster_analytical Analytical Sample_Collection Sample Collection (e.g., Plasma, Urine) Extraction Analyte Extraction (LLE or SPE) Sample_Collection->Extraction Dry_Down Solvent Evaporation (Dryness is critical) Extraction->Dry_Down Derivatization Derivatization (Silylation, Labeling, etc.) Dry_Down->Derivatization Proceed to selected protocol Analysis Instrumental Analysis (GC-MS, HPLC, LC-MS/MS) Derivatization->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General workflow for the analysis of derivatized compounds.

Protocol 1: Silylation for GC-MS Analysis

Principle: Silylation is the most common derivatization technique for GC analysis.[7] It involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] This reaction dramatically reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation and analysis.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose.[8][9]

G Analyte Desmethyl-5'-methoxylaudanosine (Analyte) -OH group Product TMS-Derivative -O-Si(CH₃)₃ group Analyte->Product  + Reagent BSTFA + 1% TMCS (Silylating Reagent) Reagent->Product 70°C, 60 min

Caption: Silylation reaction of the phenolic hydroxyl group.

Detailed Experimental Protocol
  • Sample Preparation: Ensure the sample extract containing Desmethyl-5'-methoxylaudanosine is evaporated to complete dryness in a GC vial under a gentle stream of nitrogen. Moisture is detrimental to the silylation reaction and must be scrupulously avoided.[10]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., anhydrous pyridine or acetonitrile) to reconstitute the dried extract.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 60 minutes.[9]

  • Analysis: Cool the vial to room temperature before opening. Inject 1-2 µL of the derivatized sample directly into the GC-MS system.

Summary and Expected Outcome
ParameterValue / ConditionSource
Reagent BSTFA + 1% TMCS[8][9]
Solvent Anhydrous Pyridine or Acetonitrile
Temperature 70°C[9]
Time 60 minutes[9]
Expected Mass Shift +72 Da per TMS groupN/A

Self-Validation: Successful derivatization is confirmed by observing a molecular ion or characteristic fragment in the mass spectrum corresponding to the addition of one TMS group (+72 m/z) to the original molecule. The resulting derivative should produce a sharp, symmetric chromatographic peak.

Protocol 2: Fluorescent Labeling for HPLC-FLD Analysis

Principle: For highly sensitive quantification, particularly at trace levels, derivatization with a fluorescent labeling agent is a superior strategy.[11] Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) reacts with phenolic hydroxyl groups under basic conditions to form stable, highly fluorescent dansyl-sulfonate esters.[6][12] This allows for detection using a fluorescence detector, which offers significantly higher sensitivity and selectivity compared to UV detection.[11]

Detailed Experimental Protocol
  • Reagent Preparation:

    • Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate solution and adjust the pH to ~9.5 with sodium carbonate.[12]

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in anhydrous acetone. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.[12]

  • Derivatization:

    • To 100 µL of the sample extract (reconstituted in a solvent compatible with aqueous conditions, e.g., acetonitrile/water), add 200 µL of the bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.[12]

    • Incubate the mixture in the dark at 60°C for 45-60 minutes.[12][13]

  • Quenching (Optional but Recommended): After incubation, add 100 µL of a quenching reagent (e.g., 2% methylamine hydrochloride) to react with excess dansyl chloride.[12]

  • Analysis: Inject an aliquot (e.g., 20 µL) into the HPLC-FLD system.

Summary and HPLC Conditions
ParameterValue / ConditionSource
Reagent Dansyl Chloride (DNS-Cl)[6][12]
Reaction pH ~9.5 (Bicarbonate Buffer)[12]
Temperature 60°C[12][13]
Time 45-60 minutes[12]
Excitation λ ~335 nmN/A
Emission λ ~520 nmN/A
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[12]
Mobile Phase Gradient with Acetonitrile and 0.1% Formic Acid in Water[12]

Self-Validation: Successful derivatization is confirmed by the appearance of a new, highly fluorescent peak with a longer retention time than the underivatized analyte. The excitation and emission wavelengths should be optimized to maximize the signal-to-noise ratio.

Protocol 3: Quaternization for Enhanced LC-MS/MS Detection

Principle: While Desmethyl-5'-methoxylaudanosine can be detected by LC-MS, its sensitivity can be improved. Derivatization of the tertiary amine to a quaternary ammonium salt introduces a permanent positive charge. This strategy can enhance ESI efficiency and improve chromatographic behavior, particularly on hydrophilic interaction liquid chromatography (HILIC) columns, leading to lower limits of detection.[14] Alkylating agents like dimethyl sulfate can be used for this purpose.

Caution: Dimethyl sulfate is toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

Detailed Experimental Protocol
  • Sample Preparation: Ensure the sample extract is completely dry in a reaction vial.

  • Reagent Addition: Reconstitute the dried sample in 100 µL of a suitable aprotic solvent (e.g., anhydrous acetonitrile).

  • Add a 1.1 molar equivalent of dimethyl sulfate. Note: A slight excess of the amine is sometimes preferred to ensure all the alkylating agent is consumed.[15]

  • Reaction: Seal the vial and heat at 60-80°C for 1-2 hours.[15] The reaction progress can be monitored by analyzing aliquots over time.

  • Analysis: Cool the sample to room temperature. Dilute with the initial mobile phase and inject into the LC-MS/MS system.

Summary and Expected Outcome
ParameterValue / ConditionSource
Reagent Dimethyl Sulfate ((CH₃)₂SO₄)[15]
Solvent Anhydrous AcetonitrileN/A
Temperature 60-80°C[15]
Time 1-2 hours[15]
Expected Mass Shift +14 Da (addition of a methyl group)N/A
Ionization Mode ESI PositiveN/A

Self-Validation: Successful quaternization is confirmed by a mass shift of +14 m/z (for methylation) and the detection of a permanently charged species. The derivatized product should exhibit improved signal intensity in the MS detector compared to the underivatized parent compound.

Conclusion

The derivatization of Desmethyl-5'-methoxylaudanosine is a critical step for overcoming inherent analytical challenges. The choice of method—silylation for GC-MS, fluorescent labeling for HPLC-FLD, or quaternization for LC-MS/MS—should be guided by the specific sensitivity requirements of the assay and the instrumentation available. By carefully following the detailed protocols provided in this guide, researchers can achieve reliable, sensitive, and accurate quantification of this important analyte, thereby advancing research in drug development and clinical monitoring.

References

  • Wada M, et al. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Analyst. 1998;123(11):2281-4. Available from: [Link].

  • Thermo Fisher Scientific. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Available from: [Link].

  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. Available from: [Link].

  • Lee, H. B., & Peart, T. E. Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. 2001;73(13), 3054-3059. Available from: [Link].

  • Phenomenex. Derivatization for GC - Gas Chromatography Technical Tip. Available from: [Link].

  • ResearchGate. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Available from: [Link].

  • Rohloff, J. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. 2015;20(2):2393-419. Available from: [Link].

  • Proestos, C., et al. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. 2013;2(1):90-104. Available from: [Link].

  • Li, K., et al. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry. 2023;95(1):478-486. Available from: [Link].

  • Higashi, Y. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Detection. 2016;4:16-24. Available from: [Link].

  • Ferrara, S.D., et al. Simultaneous Determination of Atracurium and Its Metabolite Laudanosine in Post-Mortem Fluids by Liquid chromatography/multiple-stage Mass Spectrometry on an Ion Trap. Rapid Communications in Mass Spectrometry. 2007;21(18):2944-50. Available from: [Link].

  • Syngene International. Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Available from: [Link].

  • Higashi, Y., & Fujii, Y. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. 2013;4:1-6. Available from: [Link].

  • Chemistry LibreTexts. Derivatization. Available from: [Link].

  • Al-Awthan, Y.S., et al. The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules. 2022;27(3):889. Available from: [Link].

  • Gu, J., et al. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical and Bioanalytical Chemistry. 2012;403(3):797-808. Available from: [Link].

  • Ma'mun, A., et al. Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Journal of Pharmacy and Pharmacology. 2020;8(9). Available from: [Link].

  • Samanidou, V., & Karageorgou, E. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. 2022;27(18):5819. Available from: [Link].

  • Williams, H. E., et al. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. 2017;89(4):2473-2480. Available from: [Link].

  • Janska, M., & Solich, P. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A. 2015;1417:45-53. Available from: [Link].

  • Semantic Scholar. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link].

  • Psillakis, E., et al. Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. Journal of Chromatography A. 2004;1041(1-2):11-8. Available from: [Link].

  • ResearchGate. (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link].

  • ResearchGate. Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Available from: [Link].

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  • Kärkkäinen, O., et al. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Comprehensive Foodomics. 2024;4:100062. Available from: [Link].

  • Wang, Y., et al. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods. 2023;12(1):128. Available from: [Link].

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Method

Solid-phase synthesis approaches for laudanosine analogs

Application Note: High-Fidelity Solid-Phase Synthesis of Laudanosine and Benzylisoquinoline Alkaloid Analogs Introduction & Scientific Rationale Laudanosine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Laudanosine and Benzylisoquinoline Alkaloid Analogs

Introduction & Scientific Rationale

Laudanosine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) is a prominent benzylisoquinoline alkaloid (BIA) and a primary neuroactive metabolite of clinical neuromuscular blocking agents such as atracurium and cisatracurium[1]. Because laudanosine and its structural analogs interact with a variety of central nervous system targets—including GABA, opioid, and nicotinic acetylcholine receptors—there is a critical demand for the high-throughput generation of BIA libraries to facilitate structure-activity relationship (SAR) profiling[1].

Solid-Phase Organic Synthesis (SPOS) provides a highly efficient, scalable platform for generating these complex alkaloid libraries. By tethering the growing molecule to an insoluble resin, SPOS enables the use of large excesses of reagents to drive reactions to absolute completion, while simplifying intermediate purification to rapid filtration and washing steps[2].

Strategic Design & Reaction Causality

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core demands a robust linker strategy and precisely tuned cyclization conditions. Our methodology is designed around the following causal principles:

  • Resin Selection and Anchoring (Mitsunobu Protocol): We utilize a standard Wang resin. To ensure the linker survives the highly acidic conditions of the subsequent cyclization step, we avoid traditional ester linkages. Instead, we employ a solid-phase Mitsunobu reaction to attach a phenolic precursor (N-Boc-3-methoxytyramine) directly to the resin, forming a highly stable aryl ether bond[3].

  • The Pictet-Spengler Cyclization: The defining step is the Pictet-Spengler condensation of the resin-bound phenethylamine with 3,4-dimethoxyphenylacetaldehyde. We utilize Trifluoroacetic Acid (TFA) to catalyze the formation of the intermediate iminium ion, which subsequently undergoes intramolecular electrophilic aromatic substitution to form the THIQ core[4]. Performing this on a solid support completely suppresses intermolecular dimerization side-reactions.

  • N-Alkylation & Cleavage: Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) selectively installs the N-methyl group. NaBH₃CN is specifically chosen because it remains stable at the slightly acidic pH required for iminium formation, preventing the premature reduction of the aldehyde.

  • Post-Cleavage Global Methylation: Cleavage with 95% TFA releases the intermediate laudanidine (7-O-desmethyllaudanosine) because the Wang resin cleavage breaks the initial ether anchor. A final solution-phase global O-methylation yields the fully protected target, laudanosine.

Mechanistic Workflow

SPOS_Workflow N1 Wang Resin N2 Mitsunobu Loading (N-Boc-3-methoxytyramine) N1->N2 DIAD, PPh3, THF N3 Boc Deprotection (20% TFA in DCM) N2->N3 Wash & QC N4 Pictet-Spengler Cyclization (3,4-dimethoxyphenylacetaldehyde) N3->N4 Acid Catalysis N5 N-Methylation (CH2O, NaBH3CN) N4->N5 Wash & QC N6 Resin Cleavage (95% TFA / Scavengers) N5->N6 Wash N7 Laudanidine (Cleaved Intermediate) N6->N7 Filtration N8 Global O-Methylation (MeI, K2CO3) N7->N8 Solution Phase N9 Laudanosine (Final Target) N8->N9 Purification

Workflow for the solid-phase synthesis of laudanosine via Pictet-Spengler cyclization.

Experimental Protocols (Self-Validating System)

This protocol incorporates integrated Quality Control (QC) colorimetric tests to ensure the system is self-validating at every critical junction.

Step 1: Resin Loading via Mitsunobu Reaction

  • Swell Wang resin (1.0 g, loading 0.9 mmol/g) in anhydrous THF (10 mL) for 30 minutes.

  • Add N-Boc-3-methoxytyramine (3.0 equiv) and triphenylphosphine (PPh₃, 3.0 equiv) to the suspension.

  • Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD, 3.0 equiv) dropwise over 15 minutes[3].

  • Agitate the mixture at room temperature for 16 hours.

  • Filter and wash the resin sequentially with THF, DMF, DCM, and MeOH (3 × 10 mL each). Dry under vacuum.

Step 2: Boc Deprotection & Primary Amine Validation

  • Treat the loaded resin with 20% TFA in DCM (10 mL) for 30 minutes at room temperature.

  • Filter and wash extensively with DCM, 5% DIPEA in DCM (to neutralize TFA salts), and DMF.

  • QC Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin). A deep blue color confirms the successful unmasking of the primary amine.

Step 3: Solid-Phase Pictet-Spengler Cyclization

  • Suspend the deprotected resin in anhydrous DCM (10 mL).

  • Add 3,4-dimethoxyphenylacetaldehyde (5.0 equiv) and TFA (10% v/v)[4].

  • Agitate at room temperature for 24 hours.

  • Filter and wash the resin with DCM, DMF, and MeOH.

  • QC Validation (Chloranil Test): Apply the chloranil test (acetaldehyde and chloranil in DMF) to a few beads. A dark green/blue color confirms the formation of the secondary amine (the THIQ core).

Step 4: Reductive N-Methylation

  • Swell the resin in a mixture of DMF and glacial acetic acid (99:1, 10 mL).

  • Add aqueous formaldehyde (37%, 10.0 equiv) and agitate for 30 minutes to form the iminium intermediate.

  • Add NaBH₃CN (5.0 equiv) and agitate for 12 hours.

  • Filter and wash with DMF, DCM, and MeOH.

  • QC Validation: Repeat the Chloranil test. The beads must remain colorless/yellow, confirming complete conversion from a secondary to a tertiary amine.

Step 5: Cleavage & Post-Cleavage Alkylation

  • Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours.

  • Filter the cleavage solution and wash the resin twice with neat TFA.

  • Concentrate the combined filtrates under a nitrogen stream to yield crude laudanidine.

  • Dissolve the crude laudanidine in anhydrous DMF (5 mL). Add K₂CO₃ (5.0 equiv) and Methyl Iodide (MeI, 3.0 equiv). Stir at room temperature for 4 hours.

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield crude laudanosine. Purify via preparative HPLC.

Quantitative Data & Optimization

Table 1: Optimization of Solid-Phase Pictet-Spengler Condensation Data reflects the conversion efficiency of the resin-bound primary amine to the THIQ core prior to cleavage.

EntryAcid CatalystSolventTime (h)Temp (°C)Conversion (%)*
11% TFADCM242545
25% TFADCM242578
310% TFADCM2425>95
4BF₃·OEt₂ (2 eq)THF126082
510% TFAToluene248088

*Conversion determined by LC-MS analysis of cleaved intermediates.

Table 2: BIA Analog Library Generation via SPOS Demonstrating the versatility of the protocol by varying the aldehyde and alkylating agents.

Compound TargetAldehyde InputN-Alkylating AgentOverall Yield (%)LC-MS Purity (%)
Laudanosine3,4-dimethoxyphenylacetaldehydeFormaldehyde68>98
N-Ethyl-laudanidine3,4-dimethoxyphenylacetaldehydeAcetaldehyde6296
Reticuline Analog4-hydroxy-3-methoxyphenylacetaldehydeFormaldehyde5594
1-Benzyl-THIQPhenylacetaldehydeFormaldehyde71>99

References

  • Laudanosine Source: Wikipedia URL:[Link]

  • Solid-phase and Solution-Phase Parallel Synthesis of Tetrahydro-Isoquinolines via Pictet-Spengler Reaction Source: PubMed (NIH) URL:[Link]

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction Source: ACS Publications URL:[Link]

  • Synthesis of potential dual binding site acetylcholinesterase inhibitors through an efficient solid phase approach based on the Mitsunobu reaction Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Desmethyl-5'-methoxylaudanosine

Welcome to the Technical Support Center for the synthesis of Desmethyl-5'-methoxylaudanosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Desmethyl-5'-methoxylaudanosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction yields, minimize impurities, and streamline your purification processes.

Desmethyl-5'-methoxylaudanosine is a key intermediate in the synthesis of various benzylisoquinoline alkaloids, a class of compounds with significant pharmacological activities.[1][2] Its efficient synthesis is crucial for further drug discovery and development efforts. The primary route to this tetrahydroisoquinoline (THIQ) core involves a multi-step process, typically culminating in a Bischler-Napieralski or Pictet-Spengler reaction, followed by reduction and N-methylation steps.[3][4] Each stage presents unique challenges that can impact overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the Desmethyl-5'-methoxylaudanosine core?

A1: The two most prevalent and effective methods for constructing the core 1-benzyl-3,4-dihydroisoquinoline scaffold are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[3][4]

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[5][6] This intermediate is then reduced (e.g., with NaBH₄) to the tetrahydroisoquinoline. This route is robust but can require harsh conditions (refluxing temperatures) and specific activation on the aromatic ring.[7]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form the tetrahydroisoquinoline ring.[8][9] This method can be milder than the Bischler-Napieralski, but its success is highly dependent on the reactivity of both the amine and the carbonyl compound.[10]

The choice between these routes often depends on the availability of starting materials and the specific substitution patterns on the aromatic rings.

Q2: Which reaction parameters are most critical for maximizing the yield of the Bischler-Napieralski cyclization?

A2: Several factors are crucial for a high-yielding Bischler-Napieralski reaction:

  • Condensing Agent: POCl₃ is the most common and effective reagent.[11] Using it in excess or in combination with P₂O₅ can drive the reaction to completion, especially for less-activated aromatic systems.[5]

  • Solvent: Anhydrous, high-boiling, non-polar solvents like toluene or xylene are preferred to ensure the reaction reaches the necessary temperature for cyclization.[5]

  • Temperature and Reaction Time: The reaction typically requires heating (reflux) for several hours.[11] Insufficient heating can lead to incomplete conversion, while prolonged heating can cause side reactions. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[12]

  • Aromatic Ring Activation: The efficiency of the intramolecular electrophilic aromatic substitution is highly dependent on electron-donating groups on the phenyl ring of the β-arylethylamide.[7][13] The methoxy groups present in the precursor to Desmethyl-5'-methoxylaudanosine are sufficiently activating.

Q3: How can I effectively monitor the progress of the synthesis?

A3: Thin Layer Chromatography (TLC) is the most common and cost-effective method for routine monitoring. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) to achieve good separation between the starting material, intermediate(s), and the final product. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the spots. For more precise monitoring and impurity profiling, LC-MS is the preferred method.[12]

Q4: What are the recommended methods for purifying the final product?

A4: Purification of benzylisoquinoline alkaloids typically involves column chromatography on silica gel.[10] A gradient elution system, starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding methanol, is often effective. The basic nature of the tertiary amine in the product can cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can significantly improve peak shape and separation.[14] In some cases, techniques like Fast Centrifugal Partition Chromatography (FCPC) have been successfully used for purifying similar alkaloids.[15]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Desmethyl-5'-methoxylaudanosine.

Problem 1: Low or No Yield in the Bischler-Napieralski Cyclization Step

Possible Cause 1: Inactive or Insufficient Condensing Agent

  • Causality: Phosphorus oxychloride (POCl₃) is highly reactive with moisture. If it has been improperly stored, it will hydrolyze to phosphoric acid, rendering it ineffective for the cyclodehydration reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of POCl₃ or distill the reagent before use. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reagent Stoichiometry: While catalytic amounts can sometimes work, using POCl₃ as both a reagent and solvent, or using a significant excess (e.g., 2-5 equivalents) in a solvent like toluene, is often more effective.[11]

Possible Cause 2: Incomplete Reaction

  • Causality: The cyclization is an electrophilic aromatic substitution, which has a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Increase Temperature: If using toluene (boiling point ~111°C), consider switching to a higher-boiling solvent like xylene (boiling point ~140°C) to increase the reaction rate.

    • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initial reflux period, extend the heating time in 1-2 hour increments until consumption is complete.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for this type of cyclization.[16]

Possible Cause 3: Formation of Styrene Side Product

  • Causality: The nitrilium salt intermediate in the Bischler-Napieralski reaction can undergo a retro-Ritter reaction, especially if the resulting styrene is highly conjugated.[5][17] This side reaction consumes the intermediate, lowering the yield of the desired dihydroisoquinoline.

  • Troubleshooting Steps:

    • Use Milder Conditions: Modern variations of the reaction use reagents like triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) which can often proceed at lower temperatures, minimizing this side reaction.[6]

Problem 2: Difficulty in the Reduction of the Dihydroisoquinoline Intermediate

Possible Cause 1: Inactive Reducing Agent

  • Causality: Sodium borohydride (NaBH₄) is a hydride-based reducing agent that can decompose upon exposure to moisture or acidic conditions.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Ensure your NaBH₄ is a free-flowing powder and has been stored in a desiccator.

    • Control pH: The reduction is typically performed in an alcoholic solvent like methanol or ethanol. The reaction should be kept at a neutral or slightly basic pH to prevent decomposition of the NaBH₄.

    • Portion-wise Addition: Add the NaBH₄ in small portions to the cooled solution of the dihydroisoquinoline intermediate to control the reaction rate and prevent excessive foaming.

Possible Cause 2: Incomplete Reduction

  • Causality: The imine of the dihydroisoquinoline can sometimes be sterically hindered, or an insufficient amount of reducing agent was used.

  • Troubleshooting Steps:

    • Increase Reagent Equivalents: Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 3.0 eq.) to ensure the reaction goes to completion.

    • Monitor by TLC: Check for the disappearance of the imine intermediate. If the reaction stalls, a second addition of NaBH₄ may be necessary.

Problem 3: Low Yield or Side-Product Formation During N-Methylation

Possible Cause 1: Competing O-Methylation

  • Causality: The structure of Desmethyl-5'-methoxylaudanosine contains a free phenolic hydroxyl group, which is also nucleophilic. Using a strong, non-selective methylating agent in the presence of a strong base can lead to methylation of this oxygen, resulting in the formation of laudanosine as a byproduct.

  • Troubleshooting Steps:

    • Use a Milder Methylating Agent: Reagents like dimethyl sulfate are sometimes used but can be aggressive.[18] A classic and often more selective method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to reductively aminate the secondary amine to a tertiary amine. This method is highly selective for the amine and avoids O-methylation.

    • Protecting Groups: Alternatively, protect the phenolic hydroxyl group (e.g., as a benzyl ether) before N-methylation, and then deprotect it in the final step.

Experimental Protocols & Data

Protocol 1: General Procedure for Bischler-Napieralski Reaction
  • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the β-arylethylamide substrate (1.0 equiv).

  • Add anhydrous toluene (approx. 5-10 mL per gram of substrate).

  • With stirring, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 2-6 hours.[11]

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with concentrated ammonium hydroxide or NaOH solution to pH > 9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Table 1: Troubleshooting Summary for Key Synthesis Steps
Problem Step Potential Cause Recommended Solution
Low YieldBischler-NapieralskiMoist reagents, insufficient heatUse fresh POCl₃, switch to a higher boiling solvent (xylene)[5]
Low YieldReductionDecomposed NaBH₄Use fresh NaBH₄, add portion-wise to a cooled solution
Impurity FormationN-MethylationCompeting O-methylationUse Eschweiler-Clarke conditions (Formaldehyde/Formic Acid)
Poor SeparationChromatographyProduct tailing on silicaAdd 0.5-1% triethylamine or NH₄OH to the eluent[14]

Visualized Workflows

General Synthesis Workflow

The following diagram outlines the typical synthetic progression towards Desmethyl-5'-methoxylaudanosine.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Reduction cluster_2 Step 3: Final Modification A β-Arylethylamine C Amide Intermediate A->C Coupling Agent B Phenylacetic Acid Derivative B->C D Dihydroisoquinoline (DHIQ) C->D Bischler-Napieralski (e.g., POCl₃, heat) E Tetrahydroisoquinoline (THIQ) D->E Reduction (e.g., NaBH₄) F Desmethyl-5'-methoxylaudanosine E->F N-Methylation (e.g., Eschweiler-Clarke)

Caption: A typical three-stage synthetic workflow for Desmethyl-5'-methoxylaudanosine.

Troubleshooting Flowchart for Low Yield

This diagram provides a logical path for diagnosing low product yield during the synthesis.

G start Low Product Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Is significant starting material present? check_tlc->sm_present incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes degradation Diagnosis: Degradation or Side Reactions sm_present->degradation No, multiple spots workup_issue Diagnosis: Product Loss During Workup/Purification sm_present->workup_issue No, clean conversion increase_time Action: Increase reaction time and/or temperature. Verify reagent activity. incomplete_rxn->increase_time milder_cond Action: Lower temperature. Consider alternative reagents (e.g., Tf₂O for cyclization). degradation->milder_cond optimize_workup Action: Check pH during extraction. Optimize chromatography conditions (e.g., add base). workup_issue->optimize_workup

Caption: A step-by-step workflow for diagnosing and resolving low synthesis yields.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in dihydroisoquinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Přech, J., Matoušek, V., Václavík, J., Pecháček, J., & Kačer, P. (n.d.). Scheme 1. Two synthetic routes toward (R)-5 0 -methoxylaudanosine. ResearchGate.
  • Grienke, U., et al. (n.d.). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. PMC.
  • Ciaglia, E., et al. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - NIH.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • J&K Scientific LLC. (2025, May 27). Bischler–Napieralski Reaction.
  • R Discovery. (1991, June 1). Asymmetric pictet-spengler synthesis of tetrahydroisoquinolines. An enantioselective synthesis of (−)-laudanosine.
  • Semantic Scholar. (2021). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Benchchem. (n.d.). The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Enantioselective Synthesis of (S)-Laudanosine.
  • PMC. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Scribd. (n.d.). Bischler Napieralski Reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • ResearchGate. (2025, December 9). Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids: advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation.
  • PNAS. (n.d.). Microbial production of plant benzylisoquinoline alkaloids.
  • Guidechem. (2022, August 13). How to Prepare 1,2,3,4-Tetrahydroisoquinoline?.
  • PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • RSC Publishing. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Google Patents. (n.d.). CN103880744A - Preparation method for 5'-methoxylaudanosine.
  • Frontiers. (2025, January 29). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Profiling in Desmethyl-5'-methoxylaudanosine Synthesis

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical chemists, and process scientists tasked with optimizing the synthesis of Desmethyl-5'-methoxylaudanosine (CAS: 61349-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical chemists, and process scientists tasked with optimizing the synthesis of Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), a critical 3,4-dihydroisoquinoline intermediate used in the production of neuromuscular blocking agents such as Mivacurium chloride [4].

Because downstream purification of complex pharmaceutical active ingredients (APIs) is highly sensitive to early-stage contamination [3], controlling the impurity profile during the Bischler-Napieralski cyclodehydration step is paramount [2]. This guide provides field-proven, mechanistically grounded solutions to the most common synthetic and analytical challenges.

Part 1: Quantitative Impurity Profiling Data

Before troubleshooting, it is essential to establish a baseline for what you are observing in your chromatograms. The table below summarizes the most frequent impurities encountered during the Bischler-Napieralski cyclization of the precursor amide into Desmethyl-5'-methoxylaudanosine.

ImpurityChemical IdentityStructural ClassMW (Da)m/z [M+H]⁺Typical RRTMechanistic Origin
Target Desmethyl-5'-methoxylaudanosine3,4-Dihydroisoquinoline371.43372.21.00Main Product
ImpA N-(3,4-dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamidePrecursor Amide389.44390.21.15Hydrolysis / Incomplete cyclization
ImpB 6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinolineAromatized Isoquinoline369.41370.21.25Auto-oxidation of the target imine
ImpC Chlorinated Desmethyl-5'-methoxylaudanosineChlorinated Dihydroisoquinoline405.87406.11.40Electrophilic chlorination by POCl₃
ImpD 6,7-dimethoxy-3,4-dihydroisoquinolineCleaved Dihydroisoquinoline191.23192.10.45Thermal degradation / Cleavage

Part 2: Mechanistic Workflows & Visualizations

To effectively troubleshoot, one must understand the causality of the reaction network. The diagrams below map the synthetic workflow and the precise mechanistic pathways that lead to impurity formation.

SynthesisWorkflow SM Starting Materials Homoveratrylamine + 3,4,5-Trimethoxyphenylacetic Acid Amide Intermediate Amide C21H27NO6 SM->Amide Amidation Reaction Bischler-Napieralski Cyclodehydration (POCl3) Amide->Reaction Product Desmethyl-5'-methoxylaudanosine (Target Imine, C21H25NO5) Reaction->Product Successful Cyclization ImpA Impurity A: Unreacted Amide (+18 Da, Hydrolysis/Incomplete) Reaction->ImpA Quench Failure ImpC Impurity C: Chlorinated Byproduct (+34 Da, Over-reaction) Reaction->ImpC Excess POCl3 / Heat ImpB Impurity B: Aromatized Isoquinoline (-2 Da, Auto-oxidation) Product->ImpB Air / Heat Exposure

Workflow of Desmethyl-5'-methoxylaudanosine synthesis highlighting critical impurity branch points.

ReactionMechanism Amide Precursor Amide Imidoyl Imidoyl Chloride Amide->Imidoyl POCl3 Imidoyl->Amide H2O Quench (Side Reaction) Nitrilium Nitrilium Ion Imidoyl->Nitrilium -Cl- Wheland Wheland Intermediate Nitrilium->Wheland Electrophilic Attack Imine 3,4-Dihydroisoquinoline (Target) Wheland->Imine -H+

Mechanistic pathway of the Bischler-Napieralski cyclization and the amide reversion side-reaction.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I consistently see a +18 Da impurity (m/z 390.2 [M+H]⁺) in my crude product, and how do I eliminate it?

A: You are observing Impurity A , the unreacted precursor amide. While it is tempting to assume the reaction simply did not go to completion, this impurity is most frequently an artifact of improper quenching [1].

The Causality: During the Bischler-Napieralski reaction, POCl₃ converts the amide carbonyl into an imidoyl chloride intermediate. If the reaction is quenched in neutral or acidic water, or if the quench is too slow, the imidoyl chloride rapidly hydrolyzes back to the starting amide. The Fix: You must use a reverse quench into a cold, highly alkaline solution (pH > 9). The alkaline environment neutralizes the generated HCl and rapidly drives the extraction of the imine into the organic phase, preventing hydrolysis. Self-Validation: To validate whether the amide is from an incomplete reaction or a failed quench, take a 50 µL reaction aliquot before the main quench. Quench it directly into 1 mL of 2M NaOH and extract with ethyl acetate. If HPLC shows no amide, your reaction is complete, and your main quench protocol is the point of failure.

Q2: My isolated product darkens over time and shows a -2 Da mass shift (m/z 370.2[M+H]⁺). What is happening?

A: You are observing the formation of Impurity B , the fully aromatized isoquinoline. Desmethyl-5'-methoxylaudanosine is a 3,4-dihydroisoquinoline. The C1 position is highly susceptible to auto-oxidation, especially in the presence of trace metals, light, or prolonged exposure to atmospheric oxygen. The loss of two protons and two electrons yields the thermodynamically stable, fully conjugated isoquinoline system. The Fix: This is an oxidative degradation pathway. Always perform the concentration of the organic extracts under reduced pressure at temperatures below 40°C. Store the final intermediate under an inert argon atmosphere at 2-8°C [4].

Q3: I am detecting a late-eluting impurity with a +34 Da mass shift (m/z 406.1 [M+H]⁺). Is this a solvent adduct?

A: No, this is Impurity C , a chlorinated byproduct. The 3,4,5-trimethoxybenzyl and 6,7-dimethoxy aromatic rings are highly electron-rich. When excess Phosphorus Oxychloride (POCl₃) is used at elevated temperatures for extended periods, electrophilic chlorination of the aromatic rings occurs. The Fix: Limit POCl₃ to a maximum of 2.5 equivalents and strictly control the internal reaction temperature to 90°C. Monitor the reaction via HPLC-MS and terminate heating immediately upon the disappearance of the nitrilium intermediate.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Optimized Bischler-Napieralski Cyclodehydration

This protocol is designed to maximize the yield of Desmethyl-5'-methoxylaudanosine while suppressing Impurities A, B, and C.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve the precursor amide (1.0 eq, e.g., 10.0 g) in anhydrous toluene (10 volumes, 100 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add POCl₃ (2.5 eq) dropwise over 15 minutes to prevent localized heating and subsequent polymerization.

  • Cyclization: Remove the ice bath and heat the reaction mixture to an internal temperature of 90°C for 4 to 6 hours.

  • In-Process Control (IPC): At 4 hours, perform the alkaline micro-quench (as described in Q1) and analyze via HPLC-MS. Proceed to step 5 only when the amide peak is < 1.0% Area.

  • Reverse Quench (Critical Step): Cool the reaction mixture to 0°C. Prepare a vigorously stirring quench bath containing 2M NaOH (200 mL) and Ethyl Acetate (150 mL) chilled to 0-5°C. Add the reaction mixture dropwise into the quench bath, ensuring the internal pH remains > 9 at all times.

  • Workup: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 40°C.

  • Storage: Flush the resulting light yellow solid with argon and store immediately at 2-8°C [4].

Protocol B: HPLC-MS Analytical Method for Impurity Profiling

A self-validating analytical method is required to separate the structurally similar 3,4-dihydroisoquinoline from its aromatized counterpart.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm (optimal for trimethoxybenzyl chromophores) and ESI-MS (Positive Ion Mode, scan range m/z 150-600).

References

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids Journal of the American Chemical Society[Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 Chemical Reviews[Link]

  • Process for the preparation of mivacurium chloride Google P
  • CAS No : 61349-11-9 | Product Name : Desmethyl-5'-methoxylaudanosine Pharmaffiliates[Link]

Troubleshooting

Troubleshooting common issues in "Desmethyl-5'-methoxylaudanosine" reactions

Technical Support Center: Synthesis of Desmethyl-5'-methoxylaudanosine Welcome to the dedicated technical support guide for reactions involving Desmethyl-5'-methoxylaudanosine. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Desmethyl-5'-methoxylaudanosine

Welcome to the dedicated technical support guide for reactions involving Desmethyl-5'-methoxylaudanosine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting in a direct question-and-answer format, focusing on the causality behind experimental outcomes to empower you to optimize your synthetic route.

Overview of the Synthetic Landscape

Desmethyl-5'-methoxylaudanosine, a key precursor for neuromuscular blocking agents like Mivacurium chloride, is a tetrahydroisoquinoline derivative.[1][2] Its synthesis typically involves a multi-step sequence, centered around the formation of the core isoquinoline scaffold. The most common strategies rely on classical named reactions such as the Bischler-Napieralski or Pictet-Spengler cyclizations.

The general synthetic workflow is visualized below. Understanding this sequence is crucial, as issues in an early step will invariably impact subsequent transformations.

G A β-Arylethylamine + Activated Carboxylic Acid B Amide Formation A->B Coupling C N-Acyl-β-arylethylamine B->C D Cyclization (e.g., Bischler-Napieralski) C->D Dehydrating Agent (e.g., POCl₃) E 3,4-Dihydroisoquinoline Intermediate D->E F Reduction of Imine E->F Reducing Agent (e.g., NaBH₄, KBH₄) G Desmethyl-5'-methoxylaudanosine (Final Product) F->G

Caption: General synthetic workflow for Desmethyl-5'-methoxylaudanosine.

Troubleshooting Guide: Cyclization Reactions

The intramolecular cyclization is often the most challenging step. The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-arylethylamide, is a common method.[3] Success hinges on managing a delicate balance of reactivity and stability.

Q1: My Bischler-Napieralski cyclization is resulting in a low yield or is failing completely. What are the most common reasons?

This is a frequent issue that typically points to one of three areas: substrate electronics, reagent quality, or reaction conditions.

Causality & Explanation: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4][5] Its success is highly dependent on the nucleophilicity of the aromatic ring that is being attacked.

  • Deactivated Aromatic Ring: If the aromatic ring of your β-arylethylamide precursor bears electron-withdrawing groups, its electron density is reduced. This makes it a poor nucleophile, significantly hindering the electrophilic attack required for ring closure and leading to poor or no product formation.[4] The reaction is most effective with electron-donating groups (like methoxy groups) on the benzene ring.[4]

  • Insufficiently Potent Dehydrating Agent: The reaction requires a strong dehydrating agent (a Lewis acid) like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to convert the amide carbonyl into a highly electrophilic intermediate (a nitrilium ion or similar species) that can be attacked by the aromatic ring.[6] If the reagent has degraded due to improper storage (e.g., exposure to moisture), it will be ineffective.

  • Presence of Moisture: Water will readily quench the dehydrating agent, halting the reaction. It is imperative that all glassware is oven- or flame-dried and that anhydrous solvents and reagents are used.[5]

  • Inadequate Temperature: While excessive heat can be detrimental (see Q2), the reaction often requires elevated temperatures (reflux in solvents like toluene or acetonitrile) to overcome the activation energy for cyclization.[6] If the temperature is too low, the reaction may be sluggish or stall completely.

Troubleshooting Steps:

  • Verify Substrate Structure: Confirm that the aromatic ring intended for cyclization is sufficiently electron-rich.

  • Use Fresh, High-Purity Reagents: Open a new bottle of POCl₃ or your chosen dehydrating agent. Ensure it has been stored under an inert atmosphere.

  • Ensure Anhydrous Conditions: Oven-dry all glassware immediately before use. Use solvents from a solvent purification system or freshly opened anhydrous bottles.

  • Optimize Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If you see unreacted starting material after a prolonged period, consider incrementally increasing the reaction temperature.[4]

  • Consider Milder, Modern Reagents: For sensitive substrates, harsh conditions with POCl₃ can be problematic. Alternatives like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote cyclization under much milder conditions.[4][6]

G Start Low Yield or Reaction Failure CheckSubstrate Is Aromatic Ring Electron-Rich? Start->CheckSubstrate Step 1 CheckReagents Are Reagents Anhydrous & High Purity? CheckSubstrate->CheckReagents Yes Redesign Solution: Redesign Precursor or Choose Alternative Route CheckSubstrate->Redesign No CheckConditions Is Temperature Adequate? CheckReagents->CheckConditions Yes ReplaceReagents Solution: Use Fresh Reagents & Anhydrous Solvents CheckReagents->ReplaceReagents No CheckConditions->Start Yes (Re-evaluate) OptimizeTemp Solution: Increase Temperature; Monitor by TLC/LC-MS CheckConditions->OptimizeTemp No

Sources

Optimization

Addressing stability issues of "Desmethyl-5'-methoxylaudanosine" in solution

A Guide to Understanding and Mitigating Solution Stability Challenges Introduction to Desmethyl-5'-methoxylaudanosine and its Stability Profile Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, a class of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Solution Stability Challenges

Introduction to Desmethyl-5'-methoxylaudanosine and its Stability Profile

Desmethyl-5'-methoxylaudanosine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse biological activities.[1][2] As an intermediate in the synthesis of novel compounds, its integrity in solution is paramount for the success of subsequent experimental work.[3] While specific degradation kinetics for this molecule are not extensively published, its structural similarity to other benzylisoquinoline alkaloids, such as laudanosine, allows us to anticipate and address potential stability challenges.[4][5]

The stability of alkaloids in solution is generally influenced by several key environmental factors, including pH, temperature, light, and the presence of oxygen.[6][7][8] Degradation can lead to a loss of compound potency, altered biological activity, and the introduction of confounding variables into experimental results. This guide provides a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs) - Troubleshooting Guide

This section addresses common questions and issues related to the stability of Desmethyl-5'-methoxylaudanosine in solution.

Question 1: My sample shows a gradual decrease in the parent compound peak and the appearance of new peaks during HPLC analysis over time. What is happening?

Answer: This is a classic sign of chemical degradation. Like many alkaloids, Desmethyl-5'-methoxylaudanosine is susceptible to degradation in solution. The appearance of new peaks suggests the formation of one or more degradation products. The primary factors to investigate are:

  • pH of the solution: Alkaloids can be particularly sensitive to pH extremes.[6][9] Both acidic and alkaline conditions can catalyze degradation reactions. It is crucial to maintain the pH of your solution within an optimal range, which often needs to be determined empirically.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[7][10] Storing solutions at unnecessarily high temperatures can significantly shorten their viable lifespan.

  • Light Exposure: Many complex organic molecules, including alkaloids, are sensitive to light, particularly UV radiation.[7][8] Photodegradation can lead to the formation of unwanted byproducts.

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

Question 2: What is the ideal solvent for dissolving and storing Desmethyl-5'-methoxylaudanosine?

Answer: The choice of solvent is critical for both solubility and stability. While Desmethyl-5'-methoxylaudanosine is reported to be soluble in Chloroform, Dichloromethane, Diethyl Ether, and Methanol, the optimal solvent for stability may differ.[11]

  • Protic vs. Aprotic Solvents: Protic solvents (like methanol and water) can participate in certain degradation reactions, such as hydrolysis, especially at non-neutral pH. Aprotic solvents (like DMSO, DMF, or acetonitrile) are often preferred for long-term storage of stock solutions.

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

  • Water Content: For non-aqueous solutions, minimize water content, as it can facilitate hydrolytic degradation.

For initial experiments, dissolving the compound in a small amount of DMSO to create a concentrated stock solution, which is then diluted into your aqueous experimental medium, is a common and often effective strategy. However, the stability in your final aqueous buffer system must be verified.

Question 3: How should I prepare and store my solutions to maximize stability?

Answer: Proper handling and storage are crucial for preventing degradation.

  • Stock Solutions:

    • Prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Use amber glass vials or wrap vials in aluminum foil to protect from light.

  • Working Solutions:

    • Prepare fresh working solutions from your frozen stock for each experiment whenever possible.

    • If working solutions need to be stored, even for a short period, keep them on ice and protected from light.

    • The stability in your final aqueous buffer is critical. It is advisable to perform a preliminary experiment to determine the compound's stability in your specific experimental medium over the time course of your assay.

Question 4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

Answer: A systematic approach is needed to confirm degradation and characterize the products.

  • Stability-Indicating HPLC Method: Develop or adapt an HPLC method that can separate the parent compound from its potential degradation products. A gradient elution on a C18 column is a good starting point.[12][13]

  • Forced Degradation Study: Intentionally exposing your compound to harsh conditions (acid, base, heat, light, oxidation) can rapidly generate degradation products. This helps to understand the molecule's inherent stability and provides samples of the degradants for analytical method development.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the parent compound and any new peaks that appear. This is a powerful tool for tentatively identifying degradation products by determining their molecular weights.

Experimental Protocols

Protocol 1: General Handling and Storage of Desmethyl-5'-methoxylaudanosine

This protocol provides best practices for handling and storing the compound to minimize degradation.

  • Receiving and Initial Storage: Upon receipt, store the solid compound in a desiccator at the recommended temperature (typically -20°C), protected from light.

  • Preparation of Concentrated Stock Solution:

    • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh out the desired amount of compound in a controlled environment with low humidity.

    • Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Vortex gently until fully dissolved.

  • Aliquoting and Long-Term Storage:

    • Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes.

    • Store the aliquots at -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution into your final experimental buffer immediately before use.

    • Keep the working solution on ice and protected from light throughout the experiment.

    • Discard any unused portion of the thawed stock aliquot to avoid freeze-thaw cycles.

Protocol 2: Basic Forced Degradation Study

This protocol outlines a simple procedure to assess the stability of Desmethyl-5'-methoxylaudanosine under various stress conditions.

  • Sample Preparation: Prepare several identical solutions of the compound in a suitable solvent (e.g., 1 mg/mL in a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample.

    • Base Hydrolysis: Add 0.1 M NaOH to another sample.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to a third sample.

    • Thermal Stress: Place one sample in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose one sample to a direct, strong light source (e.g., a UV lamp or direct sunlight).

    • Control: Keep one sample at room temperature, protected from light.

  • Time Points: Analyze all samples by HPLC-UV at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Monitor the peak area of the parent compound to determine the extent of degradation.

    • Observe the formation of any new peaks, which represent degradation products.

    • If using HPLC-MS, analyze the mass-to-charge ratio of the new peaks to aid in their identification.

Data Presentation

Table 1: Recommended Storage Conditions for Desmethyl-5'-methoxylaudanosine
FormSolvent/StateTemperatureLight ConditionsSpecial Considerations
Solid Crystalline Powder-20°CProtect from lightStore in a desiccator
Stock Solution Anhydrous DMSO or DMF-80°CProtect from lightAliquot to avoid freeze-thaw
Working Solution Aqueous Buffer2-8°C (on ice)Protect from lightPrepare fresh for each experiment
Table 2: Factors Influencing Alkaloid Stability
FactorPotential EffectMitigation Strategy
pH Acid or base-catalyzed hydrolysis/rearrangement.[6][9]Maintain pH in a stable range (often near neutral); use appropriate buffers.
Temperature Increased rate of degradation.[7]Store solutions at low temperatures; avoid prolonged exposure to heat.
Light Photodegradation.[7][8]Use amber vials; protect from direct light sources.
Oxygen Oxidative degradation.Use degassed solvents; consider storage under an inert atmosphere (e.g., argon or nitrogen) for highly sensitive applications.
Solvent Participation in degradation reactions (e.g., hydrolysis).Choose a non-reactive solvent for stock solutions; verify stability in the final experimental medium.

Visualizations

Potential Degradation Pathway

Based on the chemical structure of a benzylisoquinoline alkaloid, a likely point of instability is the potential for oxidation, particularly at the benzylic position and the tertiary amine. The following diagram illustrates a hypothetical oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation Parent Desmethyl-5'-methoxylaudanosine (Stable) Intermediate Oxidized Intermediate (e.g., N-oxide or iminium ion) Parent->Intermediate Oxidizing Agent (e.g., O2, H2O2) Degradant Degradation Product(s) (e.g., cleaved or rearranged structures) Intermediate->Degradant Further Reaction (e.g., hydrolysis, rearrangement)

Caption: Hypothetical oxidative degradation pathway for Desmethyl-5'-methoxylaudanosine.

Experimental Workflow for Stability Assessment

The following workflow provides a systematic approach to evaluating the stability of Desmethyl-5'-methoxylaudanosine in a new experimental setup.

G cluster_workflow Stability Assessment Workflow Prep Prepare Solution in Experimental Buffer Incubate Incubate under Experimental Conditions (Time, Temp, Light) Prep->Incubate Analyze Analyze by HPLC-UV/MS at Time Points (t=0, t=x, t=y) Incubate->Analyze Evaluate Evaluate Data: - Parent Peak Area - New Peak Formation Analyze->Evaluate Decision Is Degradation < 5%? Evaluate->Decision Proceed Proceed with Experiment Decision->Proceed Yes Optimize Optimize Conditions: - Lower Temperature - Adjust pH - Protect from Light Decision->Optimize No Optimize->Prep

Caption: Workflow for assessing the stability of the compound in an experimental setting.

References

  • Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Retrieved from [Link]

  • Standaert, F. G., Dretchen, K. L., & Sokoll, M. D. (1988). Atracurium decay and the formation of laudanosine in humans. Anesthesia and Analgesia, 67(8), 793-797. [Link]

  • Ferrara, S. D., Nalesso, A., Castagna, F., Montisci, M., Vogliardi, S., & Favretto, D. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid Communications in Mass Spectrometry, 21(18), 2944–2950. [Link]

  • BuyersGuideChem. (n.d.). 5'-Methoxylaudanosine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Desmethyl-5'-methoxylaudanosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from [Link]

  • David Publishing. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]

  • Semantic Scholar. (2020, September 28). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]

  • Krassenstein, R., Khey,S., & Gress, K. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(4), 350-356. [Link]

  • WUR eDepot. (n.d.). influence of external factors on the alkaloid content in some medicinal plants. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Methoxylaudanosine, (R)-. Retrieved from [Link]

  • IIP Series. (2024). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • PubMed. (2024, June 6). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Retrieved from [Link]

  • PMC. (n.d.). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Retrieved from [Link]

  • PNAS. (2008). Microbial production of plant benzylisoquinoline alkaloids. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the Pictet-Spengler synthesis of tetrahydroisoquinolines

Title: Technical Support Center: Troubleshooting the Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs) Introduction: Welcome to the Application Science Technical Support Center. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs)

Introduction: Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the Pictet-Spengler reaction. While it remains a cornerstone methodology for synthesizing tetrahydroisoquinolines (THIQs) and β-carbolines, the reaction is notoriously susceptible to stalled intermediates, complex regiochemical mixtures, and oxidative degradation[1][2].

This guide abandons generic advice in favor of a causality-driven approach. By understanding the thermodynamic and kinetic forces at play during the condensation and cyclization steps, you can implement self-validating protocols to rescue failed syntheses.

Section 1: Diagnostic Logic & Workflow

Before altering your protocol, you must accurately diagnose the failure mode. The Pictet-Spengler reaction proceeds via a condensation to an imine, protonation to an highly electrophilic iminium ion, and a subsequent intramolecular electrophilic aromatic substitution[3][4]. Interruptions at any of these nodes lead to distinct, identifiable side products.

G start Run Pictet-Spengler Reaction q1 TLC/LCMS Profile? start->q1 stalled Stalled at Imine (No Cyclization) q1->stalled SM consumed, Mass = Imine mixtures Multiple Spots (Isomers/Degradation) q1->mixtures Complex mixture sol1 Increase Electrophilicity: Add Strong Acid / Acylate stalled->sol1 q2 Nature of Byproducts? mixtures->q2 regio Regioisomers (Ortho vs Para) q2->regio oxid Oxidation / Melanin (Fully Aromatic/Polymer) q2->oxid sol2 Tune pH / Sterics regio->sol2 sol3 Add Ascorbic Acid / Degas oxid->sol3

Diagnostic workflow for troubleshooting Pictet-Spengler reaction failures.

Section 2: Core Troubleshooting Guides

Issue 1: Poor Regioselectivity (Para vs. Ortho Cyclization)

Symptom: LC-MS shows two distinct peaks with the exact same mass. NMR confirms a mixture of 6-substituted (para) and 8-substituted (ortho) THIQs. Causality: Regioselectivity is strictly governed by the electronic and steric effects of substituents on the β-arylethylamine. Electron-donating groups (EDGs) like -OH or -OCH₃ activate the ring, making it more nucleophilic, but they direct the electrophilic attack to multiple positions[3]. Para-cyclization is generally the thermodynamically favored product, while ortho-cyclization is kinetically controlled but sterically hindered[3]. Self-Validating Protocol: Regioselective Optimization To drive the reaction toward a single isomer, manipulate the pH and thermal energy:

  • For Para-Cyclization (Thermodynamic Product):

    • Dissolve the β-arylethylamine (1.0 eq) and aldehyde (1.1 eq) in an anhydrous solvent (e.g., dichloromethane)[1].

    • Add a strong acid catalyst (e.g., Trifluoroacetic acid, 2.0 eq)[3]. The strong acid fully protonates the imine, maximizing electrophilicity and favoring the less sterically hindered para-position.

    • Reflux the mixture. The higher temperature overcomes the activation energy barrier, allowing equilibration to the thermodynamic product.

  • For Ortho-Cyclization (Kinetic Product):

    • Utilize a phosphate buffer system (0.5 M, pH 6.0 - 7.0)[5][6].

    • At neutral pH, phenolic substrates (like 3-hydroxyphenethylamines) form a zwitterionic phenolate-iminium intermediate, which kinetically directs cyclization to the ortho position[3].

    • Maintain the reaction at room temperature to prevent thermodynamic equilibration.

Issue 2: Stalled Reaction at the Imine/Iminium Stage

Symptom: The primary amine is consumed rapidly, but the reaction stalls at the Schiff base (imine) intermediate. No ring closure occurs. Causality: The aromatic ring is not sufficiently nucleophilic (lacks EDGs), or the imine is not electrophilic enough to drive the intramolecular Friedel-Crafts-type alkylation[2][4]. Self-Validating Protocol: N-Acyliminium Ion Cyclization If standard Brønsted acids fail, convert the stalled imine into a highly reactive N-acyliminium ion[3].

  • Condensation: Mix the amine and aldehyde in anhydrous dichloromethane over 4Å molecular sieves to form the imine. Stir for 2 hours.

  • Filtration: Filter off the molecular sieves to ensure a completely anhydrous environment.

  • Acylation: Cool the solution to 0 °C. Add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) and a mild base (e.g., pyridine, 1.2 eq)[3].

  • Cyclization: Allow the reaction to warm to room temperature. The in-situ generated N-acyliminium ion is dramatically more electrophilic than a standard protonated iminium ion, forcing cyclization even on unactivated rings.

Issue 3: Oxidative Degradation and "Melanin" Polymerization

Symptom: The reaction mixture turns dark brown or black. Yields are abysmal, and LC-MS shows fully aromatic isoquinolines or unidentifiable polymeric masses. Causality: Catecholamine substrates (like dopamine) are highly susceptible to aerobic oxidation, forming quinones that rapidly polymerize into melanin-like side products[6]. Additionally, the newly formed THIQ can spontaneously oxidize to a fully aromatic isoquinoline in the presence of air and light[7]. Self-Validating Protocol: Antioxidant-Buffered Pictet-Spengler

  • Prepare a 0.5 M sodium phosphate buffer (pH 7.0)[6].

  • Degas the buffer by sparging with Argon or Nitrogen for 15 minutes.

  • Add the catecholamine (e.g., dopamine HCl, 1.0 eq) and Ascorbic Acid (0.5 eq) to the buffer[5][6]. Ascorbic acid acts as a sacrificial reducing agent, preventing the oxidation of the catechol to a quinone.

  • Add the aldehyde and stir strictly under an inert atmosphere. This suppresses melanin formation and preserves the THIQ core.

Section 3: Quantitative Data on Substituent Effects

The following table summarizes expected outcomes based on substrate electronics and reaction conditions, providing a predictive framework for your experiments[2][3][6].

Aromatic SubstituentElectronic EffectRequired ConditionsPrimary RegioisomerExpected Yield RangeCommon Side Reaction
Unsubstituted (Phenyl)NeutralStrong Acid (TFA/HCl), RefluxPara (6-substituted)30 - 50%Stalled Imine
3-MethoxyActivating (EDG)Mild Acid (AcOH), RTPara (6-substituted)70 - 90%Ortho-isomer (minor)
3,4-Dihydroxy (Catechol)Strongly ActivatingNeutral Buffer (pH 7), RTMixture (pH dependent)60 - 85%Oxidation to Melanin
4-NitroDeactivating (EWG)Superacids / N-AcylationN/A (Fails standard PS)< 10%Complete stalling

Section 4: Mechanistic Pathway of the Pictet-Spengler Reaction

Understanding the mechanism is critical for troubleshooting. The diagram below illustrates the divergence between successful cyclization and common side reactions.

Mechanism amine β-Arylethylamine + Aldehyde imine Imine (Schiff Base) [Stall Point] amine->imine Condensation (-H2O) polymer Melanin / Polymers (Catechol Oxidation) amine->polymer O2 (if Catechol) iminium Iminium Ion (Electrophile) imine->iminium H+ or Lewis Acid spiro Spiroindolenine Intermediate iminium->spiro Indole substrates ortho Ortho-THIQ (Kinetic Product) iminium->ortho Neutral pH / Sterics para Para-THIQ (Thermodynamic Product) iminium->para Strong Acid / Heat spiro->para 1,2-Alkyl Shift oxid Fully Aromatic Isoquinoline para->oxid O2 / Light

Mechanistic pathways showing successful THIQ formation versus oxidation and stalling.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use ketones instead of aldehydes? A: Yes, but ketones are significantly less electrophilic and more sterically hindered than aldehydes. Standard acidic conditions often fail. You must use harsher conditions (refluxing TFA) or employ a biomimetic phosphate-catalyzed approach. Recent protocols demonstrate that 1 M Potassium Phosphate (KPi) at pH 6-9 and 70 °C can successfully condense unactivated ketones to form 1,1′-disubstituted and spiro-THIQs[5].

Q: How do I achieve enantioselective Pictet-Spengler reactions? A: Asymmetric Pictet-Spengler reactions are challenging because the iminium intermediate is highly reactive. You have three main options:

  • Chiral Auxiliaries: Tether a removable chiral auxiliary to the amine or aldehyde[8].

  • Organocatalysis: Use chiral phosphoric acids (CPAs) or imidodiphosphorimidates (IDPi) which form a chiral ion pair with the iminium ion, directing the stereochemical attack[9].

  • Biocatalysis: Employ engineered Pictet-Spenglerases like Norcoclaurine Synthase (NCS) or Strictosidine Synthase, though substrate scope is often limited to specific phenolic amines[4][9].

Q: Why is my reaction yielding a spiro-intermediate instead of the fused THIQ? A: If you are using an indole substrate (tryptamine derivative), the initial nucleophilic attack often occurs at the C3 position of the indole, forming a spiroindolenine intermediate[4][10]. This intermediate must undergo a 1,2-alkyl shift to form the final β-carboline. If the reaction stalls here, increase the acidity or temperature to provide the activation energy required for the migration[10].

References[1] The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Benchchem. URL[3] Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. Benchchem. URL[10] Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. URL[2] Pictet–Spengler reaction. Wikipedia. URL[9] A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. URL[7] Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. ResearchGate. URL[5] Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. URL[8] The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. arkat usa. URL[4] Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. PMC - NIH. URL[6] Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes. Digital Commons@DePaul. URL

Sources

Optimization

Advanced Synthesis Support Center: Troubleshooting Phenolic Ether Demethylation

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the demethylation of aryl methyl ethers in highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the demethylation of aryl methyl ethers in highly functionalized, complex molecules. Cleaving the robust Ar−O−CH3​ bond traditionally requires extreme conditions [1], which often leads to the degradation of sensitive functional groups.

This guide is designed to move beyond basic textbook reactions. We will explore the causality behind reagent failures, establish self-validating experimental protocols, and provide a mechanistic framework to troubleshoot over-reaction, incomplete cleavage, and poor chemoselectivity.

Diagnostic Reagent Selection Workflow

Choosing the correct demethylation strategy is a function of the molecule's weakest link. The workflow below illustrates the logical decision tree for selecting a reagent system based on competing functional groups.

ReagentSelection Start Analyze Complex Molecule AcidSens Acid-Sensitive Groups? (Acetals, Boc, t-Bu esters) Start->AcidSens BaseSens Base-Sensitive Groups? (Esters, Fmoc, Epoxides) AcidSens->BaseSens No Thiolate Use Nucleophilic/Basic (e.g., NaSEt / DMF or LiCl/pTSA) AcidSens->Thiolate Yes Coord Adjacent Coordinating Groups? (Carbonyl, ortho-Methoxy) BaseSens->Coord No MildLewis Use Mild Lewis Acid + Soft Nucleophile (e.g., AlCl3 / Thioanisole) BaseSens->MildLewis Yes BBr3 Use Standard Lewis Acid (e.g., BBr3 at -78°C) Coord->BBr3 No Selective Exploit Chelation Control (e.g., BCl3 or MgI2) Coord->Selective Yes

Fig 1: Decision matrix for selecting demethylation reagents based on functional group tolerance.

Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative performance and tolerance profiles of standard demethylation reagents.

Reagent SystemMechanismFunctional Group ToleranceTypical YieldsPrimary Use Case
BBr3​ ( CH2​Cl2​ ) Hard Lewis Acid + SN​2 Poor (Cleaves acetals, esters)85–98%Robust molecules; exhaustive demethylation.
BBr3​⋅SMe2​ Mod. Lewis Acid + SN​2 Fair (Tolerates some esters)75–90%Milder alternative to neat BBr3​ [2].
AlCl3​ / Thioanisole Mild Lewis Acid + Soft Nuc.Good (Tolerates esters, amides)80–95%Complex molecules with base-sensitive groups.
NaSEt / DMF Hard Nucleophile ( SN​2 )Good (Tolerates acid-sensitive)70–85%Molecules with acetals or Boc groups.
LiCl / pTSA Halide Nucleophile ( SN​2 )Excellent for aza-heterocycles80–92%Chemoselective cleavage of heteroaryl ethers [3].

Mechanistic Troubleshooting & FAQs

FAQ 1: Why does BBr3​ destroy my adjacent esters and acetals, and how can I prevent it?

The Causality: Boron tribromide ( BBr3​ ) is a remarkably strong, "hard" Lewis acid. While it effectively coordinates to the ether oxygen to form an activated oxonium adduct, it will indiscriminately coordinate to any basic oxygen in the molecule. Acetals undergo rapid Lewis acid-catalyzed cleavage, and esters can be cleaved via acylium ion formation.

The Solution: If you must use a boron-based reagent, switch to the Bromobis(methylthio)borane or BBr3​⋅SMe2​ complex . The dimethyl sulfide acts as an internal Lewis base, dampening the extreme Lewis acidity of the boron center while still allowing the necessary coordination to the ether [2]. Alternatively, abandon hard Lewis acids entirely and utilize the AlCl3​ /Thioanisole system.

FAQ 2: I am using BBr3​ on a poly-methoxy system, but I only get partial demethylation. Why?

The Causality: Historically, it was assumed that one equivalent of BBr3​ could cleave three equivalents of ether. However, density functional theory (DFT) calculations and mechanistic reinvestigations have shown that the reaction proceeds via a bimolecular pathway involving highly charged intermediates [4]. As the first methoxy group is cleaved, the resulting aryloxyboron intermediate ( Ar−O−BBr2​ ) is less Lewis acidic and sterically hindered. Subsequent demethylation cycles possess significantly higher kinetic barriers. Furthermore, poly-phenolic boron chelates are highly insoluble and often precipitate out of the dichloromethane solution, physically trapping the unreacted methoxy groups.

DemethylationMechanism Ether Aryl Methyl Ether (Ar-O-CH3) Adduct Lewis Acid-Base Adduct (Ar-O+(CH3)-B-Br3) Ether->Adduct + BBr3 Bimolecular Bimolecular Attack (SN2 by Bromide) Adduct->Bimolecular Activation Intermediate Aryloxyboron Intermediate (Ar-O-BBr2) + MeBr Bimolecular->Intermediate Cleavage Phenol Phenol Product (Ar-OH) + B(OH)3 Intermediate->Phenol H2O Quench

Fig 2: Mechanism of BBr3-facilitated demethylation highlighting the aryloxyboron intermediate.

The Solution: Do not rely on the theoretical 1:3 stoichiometry. For poly-methoxy systems, use 1.5 to 2.0 equivalents of BBr3​ per methoxy group . If precipitation occurs, warming the reaction to room temperature or switching to a more polar halogenated solvent (like 1,2-dichloroethane) can keep the intermediates in solution.

FAQ 3: How can I selectively demethylate an ortho-methoxy group while leaving a para-methoxy group intact?

The Causality: This requires exploiting chelation control . If your molecule possesses a carbonyl group (ketone, aldehyde, or ester) ortho to one of the methoxy groups, you can use a weaker Lewis acid such as Boron trichloride ( BCl3​ ) or Magnesium iodide ( MgI2​ ). These weaker Lewis acids do not have the thermodynamic driving force to cleave an isolated ether. However, they can form a stable, six-membered chelate ring between the carbonyl oxygen and the ortho-methoxy oxygen. This localized coordination drastically lowers the activation energy for the cleavage of that specific O−CH3​ bond, leaving distal methoxy groups untouched.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following methodologies include specific in-process checks to ensure the reaction is proceeding mechanistically as intended.

Protocol A: Mild Demethylation via AlCl3​ / Thioanisole (Ester-Tolerant)

This method utilizes AlCl3​ to activate the ether, while thioanisole acts as a "soft" nucleophile to attack the methyl group via an SN​2 mechanism, generating the phenol and methyl phenyl sulfide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the complex aryl methyl ether (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Reagent Addition: Add thioanisole (5.0 mmol, 5 eq.). Cool the mixture to 0 °C using an ice bath.

  • Activation: In a single portion, add anhydrous Aluminum chloride ( AlCl3​ , 3.0 mmol, 3 eq.). The solution will typically turn deep red or orange, indicating the formation of the Lewis acid-base adduct.

  • Reaction & Monitoring (Self-Validation Step): Stir at room temperature for 2–4 hours.

    • Validation Check: To monitor by TLC, you cannot simply spot the reaction mixture directly, as the aluminum-phenolate complex will streak at the baseline. Withdraw a 50 µL aliquot, quench it into 200 µL of 1M HCl, extract with 200 µL ethyl acetate, and spot the organic layer.

  • Quench: Once complete, cool the flask to 0 °C and carefully quench by dropwise addition of 1M HCl (10 mL) to break the aluminum complex.

  • Workup: Extract the aqueous layer with dichloromethane ( 3×10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography. Note: The byproduct, methyl phenyl sulfide, is highly non-polar and elutes near the solvent front, making it easy to separate from the polar phenol.

Protocol B: Exhaustive Demethylation via BBr3​

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane (15 mL) under an inert atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a 1.0 M solution of BBr3​ in dichloromethane (1.5 mmol per methoxy group) dropwise over 15 minutes.

  • Thermal Cycling: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Validation Check: If a thick precipitate forms at room temperature, the reaction is likely trapped as the aryloxyborane polymer. Add 5 mL of 1,2-dichloroethane and warm to 40 °C to solubilize the intermediate.

  • Quench (Critical Step): Cool back to -78 °C. Danger: BBr3​ reacts violently with water. Quench by the extremely slow, dropwise addition of methanol (5 mL). This converts unreacted BBr3​ and the aryloxyborane intermediates into volatile trimethyl borate ( B(OMe)3​ ) and HBr.

  • Workup: Concentrate the mixture under reduced pressure to remove B(OMe)3​ . Redissolve in ethyl acetate, wash with saturated NaHCO3​ to neutralize HBr, dry, and concentrate.

References

  • Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. Taylor & Francis (2011). Available at: [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU / Lord, R. L., et al. (2015). Available at: [Link]

Troubleshooting

Technical Support Center: Strategies for Removing Impurities from Laudanosine Synthesis

Welcome to the Technical Support Center for Laudanosine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Laudanosine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. Our goal is to equip you with the knowledge to not only troubleshoot experimental issues but also to understand the underlying chemical principles governing the formation and removal of impurities in laudanosine synthesis.

Troubleshooting Guide: Common Issues in Laudanosine Purification

This section addresses specific problems you may encounter during the purification of laudanosine. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem, its probable causes, and a step-by-step protocol for resolution.

Question 1: After my initial synthesis, I'm observing a significant number of impurities in my crude laudanosine sample by HPLC analysis. What are the likely sources of these impurities and how can I minimize their formation?

Answer:

The presence of multiple impurities in your crude laudanosine sample often points to side reactions occurring during the synthesis. The two most common synthetic routes to laudanosine, the Bischler-Napieralski and Pictet-Spengler reactions, each have their characteristic side products.

Probable Causes:

  • Incomplete Reaction: The starting materials may not have fully reacted, leading to their presence in the crude product.

  • Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts. For instance, in the Bischler-Napieralski reaction, a retro-Ritter reaction can lead to the formation of styrenes.[1] In the Pictet-Spengler reaction, oxidative degradation of dopamine derivatives can occur under acidic conditions.[2]

  • Degradation of Laudanosine: Laudanosine itself can degrade, particularly if exposed to harsh conditions (e.g., strong acids, high temperatures, or light) for extended periods. Laudanosine is a known degradation product of atracurium and cisatracurium, and studies on their forced degradation show its susceptibility to acidic and basic conditions.[3][4]

Strategies for Minimizing Impurity Formation:

  • Optimize Reaction Conditions:

    • Temperature Control: Ensure the reaction is carried out at the optimal temperature. Deviations can lead to the formation of side products.

    • Inert Atmosphere: For sensitive reagents, such as dopamine derivatives in the Pictet-Spengler synthesis, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative side reactions.[2]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

  • Purity of Starting Materials:

    • Ensure that all starting materials and reagents are of high purity. Impurities in the starting materials can be carried through the synthesis and complicate the purification process.

Visualizing Impurity Formation Pathways:

Below is a simplified representation of potential side reactions in the Pictet-Spengler synthesis of laudanosine.

G cluster_0 Pictet-Spengler Reaction Starting_Materials β-arylethylamine + Aldehyde Iminium_Ion Iminium Ion Intermediate Starting_Materials->Iminium_Ion Condensation Side_Products Oxidative Degradation Products Starting_Materials->Side_Products Acidic Conditions Laudanosine Desired Product: Laudanosine Iminium_Ion->Laudanosine Cyclization

Caption: Potential side reactions in Pictet-Spengler synthesis.

Question 2: I am struggling to remove the R-enantiomer from my (S)-laudanosine synthesis. What is the most effective method for chiral purification?

Answer:

The separation of enantiomers is a common challenge in asymmetric synthesis. For laudanosine, recrystallization is often the most practical and scalable method for enriching the desired (S)-enantiomer.

Core Principle:

Recrystallization for chiral purification relies on the different solubilities of the racemic mixture and the pure enantiomers in a given solvent system.[2] The goal is to find a solvent in which the desired enantiomer is less soluble than the undesired enantiomer and the racemic mixture, allowing it to selectively crystallize out of the solution.

Step-by-Step Protocol for Chiral Purification by Recrystallization:

  • Solvent Selection:

    • Begin by screening various solvent systems. A common starting point for laudanosine is a mixture of ethyl acetate and hexane.[2]

    • The ideal solvent system will have the following characteristics:

      • The desired (S)-laudanosine should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • The undesired (R)-laudanosine and any remaining impurities should be more soluble in the solvent system, even at lower temperatures.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude laudanosine in a minimal amount of the hot solvent (or the more polar solvent of a binary system).[5] Add the solvent portion-wise until the solid is just dissolved. Using an excessive amount of solvent will reduce the final yield.

  • Crystallization:

    • If using a binary solvent system, slowly add the less polar solvent (e.g., hexane) to the hot solution until it becomes slightly turbid. Then, add a few drops of the more polar solvent (e.g., ethyl acetate) until the solution is clear again.[6]

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the co-precipitation of both enantiomers and impurities.[2]

    • For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent system to remove any adhering impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Chiral Recrystallization:

Problem Possible Cause Solution
Low Yield Too much solvent used during dissolution.Evaporate some of the solvent and attempt to recrystallize again.
The desired enantiomer is too soluble in the chosen solvent.Experiment with different solvent systems or different ratios of the current system.
Poor Enantiomeric Excess (ee) The cooling process was too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The solvent system is not optimal for enantiomeric discrimination.Screen other solvent systems. Consider using a seed crystal of pure (S)-laudanosine to initiate selective crystallization.[2]

Question 3: My laudanosine sample appears pure by TLC, but HPLC analysis shows the presence of a closely eluting impurity. How can I resolve this?

Answer:

This is a common scenario where the resolution of TLC is insufficient to separate structurally similar impurities. High-Performance Liquid Chromatography (HPLC) offers superior resolving power and is the preferred method for purity analysis of laudanosine.[7] To remove a closely eluting impurity, you will likely need to employ preparative column chromatography.

Strategy: Preparative Column Chromatography

1. Analytical Method Development:

  • Before attempting preparative chromatography, optimize the analytical HPLC method to achieve baseline separation between laudanosine and the impurity.

  • Experiment with different mobile phase compositions and gradients. A typical mobile phase for laudanosine analysis consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) with organic modifiers like methanol and acetonitrile.[8]

2. Scaling Up to Preparative Chromatography:

  • Once a good separation is achieved analytically, the method can be scaled up to a preparative column with the same stationary phase.

  • The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

Step-by-Step Protocol for Preparative HPLC:

  • Sample Preparation: Dissolve the crude laudanosine in the mobile phase at a concentration that avoids overloading the column.

  • Column Equilibration: Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and begin collecting fractions as the peaks elute. Use the analytical chromatogram as a guide for when to start and stop collecting the fraction containing the pure laudanosine.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified laudanosine.

Visualizing the Purification Workflow:

G Crude_Laudanosine Crude Laudanosine (with closely eluting impurity) Analytical_HPLC Analytical HPLC Method Development Crude_Laudanosine->Analytical_HPLC Prep_HPLC Preparative HPLC Crude_Laudanosine->Prep_HPLC Optimized_Method Optimized Separation Method Analytical_HPLC->Optimized_Method Optimized_Method->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analysis of Fractions Fraction_Collection->Purity_Analysis Pure_Fractions Pooling of Pure Fractions Purity_Analysis->Pure_Fractions Pure_Laudanosine Purified Laudanosine Pure_Fractions->Pure_Laudanosine

Caption: Workflow for purification by preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in laudanosine synthesis?

A1: The impurity profile of laudanosine can vary depending on the synthetic route. However, some common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Stereoisomers: The undesired (R)-laudanosine in an asymmetric synthesis of (S)-laudanosine.

  • Side-Reaction Products: Byproducts from the specific synthetic reaction used (e.g., from the Bischler-Napieralski or Pictet-Spengler reactions).[1][2]

  • Degradation Products: Laudanosine can degrade under certain conditions. If laudanosine is derived from the degradation of atracurium or cisatracurium, impurities such as monoacrylate laudanosine besylate may be present.[3]

Q2: What analytical techniques are essential for monitoring the purity of laudanosine?

A2: A combination of chromatographic techniques is typically employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis and impurity profiling of laudanosine.[7][9] A reversed-phase C18 column with UV detection is commonly used.[8]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify the molecular weights of impurities, which aids in their structural elucidation.

Q3: Can you provide a typical HPLC method for laudanosine impurity profiling?

A3: A common HPLC method for the analysis of laudanosine and its related impurities uses a reversed-phase C18 column. An example method is as follows:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.075 M potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid) and organic solvents (e.g., methanol and acetonitrile). A common ratio is 50:30:20 (buffer:methanol:acetonitrile).[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm[8]

  • Column Temperature: Ambient

Q4: How can I confirm the identity of an unknown impurity?

A4: Identifying an unknown impurity typically involves a combination of spectroscopic and spectrometric techniques:

  • LC-MS: To determine the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the impurity. This often requires isolating a sufficient quantity of the impurity by preparative chromatography.

Q5: What are the stability considerations for storing purified laudanosine?

A5: Laudanosine should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated.[10] As it is susceptible to degradation in both acidic and basic conditions, it is important to ensure that the storage container is free from any acidic or basic residues.

References

  • Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Semantic Scholar. [Link]

  • Dong, M. W. (2012). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. ScienceDirect. [Link]

  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

  • Polniaszek, R. P., & Dillard, R. D. (1991). Asymmetric pictet-spengler synthesis of tetrahydroisoquinolines. An enantioselective synthesis of (−)-laudanosine. R Discovery. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today. [Link]

  • Dong, M. W. (2025). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. ResearchGate. [Link]

  • Axios Research. (n.d.). R-Atracurium EP Impurity G (R-Laudanosine). Axios Research. [Link]

  • Global Substance Registration System. (n.d.). LAUDANOSINE, (R)-. U.S. Food and Drug Administration. [Link]

  • The Good Scents Company. (n.d.). laudanosine, 1699-51-0. The Good Scents Company. [Link]

  • Stanski, D. R., & Watkins, W. D. (1982). In vitro degradation of atracurium in human plasma. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Wikipedia. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Veeprho. (n.d.). Atracurium Impurity G (R-Laudanosine). Veeprho. [Link]

  • SynZeal. (n.d.). (R)-Laudanosine. SynZeal. [Link]

  • Nigrovic, V., & Fox, J. L. (1991). Atracurium decay and the formation of laudanosine in humans. Anesthesiology. [Link]

  • Gherghel, D., et al. (2017). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. PubMed Central. [Link]

  • Setti, E. L., & Massanet, G. M. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction [PPTX]. Slideshare. [Link]

  • Scribd. (n.d.). Bischler Napieralski Reaction [PDF]. Scribd. [Link]

  • PubChem. (n.d.). (+-)-Laudanosine. National Center for Biotechnology Information. [Link]

  • Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. ResearchGate. [Link]

  • Kintz, P., et al. (2007). Simultaneous determination of atracurium and its metabolite laudanosine inpost-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. ResearchGate. [Link]

  • College of the Canyons. (2012, May 7). Gel Filtration: AKA Column Chromatography. College of the Canyons. [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Bionano. [Link]

Sources

Optimization

How to optimize the yield of N-methylation of tetrahydroisoquinolines

An essential transformation in medicinal chemistry and organic synthesis, the N-methylation of tetrahydroisoquinolines (THIQs) can dramatically alter a molecule's pharmacological profile, including its potency, selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

An essential transformation in medicinal chemistry and organic synthesis, the N-methylation of tetrahydroisoquinolines (THIQs) can dramatically alter a molecule's pharmacological profile, including its potency, selectivity, and bioavailability.[1] However, what appears to be a simple addition of a methyl group is often fraught with challenges, from low yields to intractable side reactions.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and optimize this critical reaction. Structured in a question-and-answer format, it directly addresses common issues encountered in the lab, blending established chemical principles with field-proven insights to help you troubleshoot and perfect your N-methylation protocols.

Section 1: Foundational Methods for N-Methylation

Before troubleshooting, it is crucial to understand the primary methods employed for the N-methylation of the THIQ scaffold. The choice of method is dictated by the substrate's functional groups, steric hindrance, and the desired scale of the reaction.

Method A: The Eschweiler-Clarke Reaction

This classic method is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] Its primary advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of undesired quaternary ammonium salts.[1][4]

The mechanism proceeds through the formation of an iminium ion from the THIQ and formaldehyde. This intermediate is then reduced by a hydride transfer from formic acid, which decomposes into carbon dioxide, driving the reaction to completion.[1][4][5]

Caption: Mechanism of the Eschweiler-Clarke reaction.

Method B: Direct Alkylation with Methyl Halides

This approach involves a standard nucleophilic substitution (SN2) reaction where the nitrogen atom of the THIQ attacks a methylating agent, typically methyl iodide (CH₃I).[6] The reaction is usually performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the HI byproduct.[7] While straightforward, this method carries a significant risk of over-alkylation to form a quaternary ammonium salt, especially if excess methyl iodide is used.[1]

Method C: Alternative "Green" Methylating Agents

Growing environmental concerns have spurred the development of safer, less toxic methylating agents. Dimethyl carbonate (DMC) is a notable example.[8][9] While less reactive than methyl iodide, requiring higher temperatures or the use of a catalyst, DMC offers a more environmentally benign alternative.[8][9]

Section 2: Troubleshooting Guide for Low Yield & Incomplete Reactions

A low yield of the desired N-methylated product is the most common challenge. The root cause often depends on the chosen method.

Q1: My Eschweiler-Clarke reaction has stalled, and TLC/LC-MS shows significant starting material remaining. What went wrong?

This issue typically points to a problem with either the formation or the reduction of the iminium ion intermediate.

Answer:

Several factors could be at play. Let's break down the possibilities:

  • Cause 1: Inefficient Iminium Ion Formation: The initial condensation between the THIQ and formaldehyde can be slow or incomplete.

    • Solution: Ensure you are using a sufficient excess of both formaldehyde and formic acid. The reaction is often run at elevated temperatures (near boiling) to drive this step.[4] For substrates with acid-sensitive groups, a modified approach using paraformaldehyde and a Lewis acid catalyst like zinc chloride in an anhydrous solvent can facilitate imine formation under milder conditions.[1]

  • Cause 2: Ineffective Reduction: The hydride transfer from formic acid is a critical step.

    • Solution: Check the quality and concentration of your formic acid. An excess is required to act as both the acid catalyst and the reductant.[4] If the substrate is incompatible with strong acid, consider replacing formic acid with a milder reducing agent. Sodium cyanoborohydride (NaBH₃CN) is an excellent alternative that is effective under weakly acidic conditions and can be used in place of formic acid.[10][11][12]

  • Cause 3: Competing Side Reactions: For certain substituted β-phenylethylamines, an intramolecular cyclization known as the Pictet-Spengler reaction can compete with the N-methylation under the acidic conditions of the Eschweiler-Clarke reaction.[1]

    • Solution: If you suspect this, switching to a non-acidic methylation method, such as direct alkylation with methyl iodide and a non-nucleophilic base, is the best course of action.

Caption: Troubleshooting workflow for low reaction yield.

Q2: My direct alkylation with methyl bromide is very slow and gives a poor yield. How can I improve it?

This points to classic issues with SN2 reaction kinetics and reagent reactivity.

Answer:

To optimize an SN2 reaction, you need to consider the solvent, temperature, leaving group, and potential steric hindrance.[7]

  • Optimize the Leaving Group: Bromide is a good leaving group, but iodide is better.

    • Solution: Switch your reagent from methyl bromide to methyl iodide, which is more reactive.[6] Alternatively, you can add a catalytic amount of potassium iodide (KI) to your reaction. This will generate the more reactive methyl iodide in situ via the Finkelstein reaction.[7]

  • Increase Reaction Rate: The reaction may simply be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature, monitoring for any decomposition. Using a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can also accelerate SN2 reactions.[7] Be aware that heating DMF in the presence of a strong base can cause decomposition.[7]

  • Address Steric Hindrance: If your THIQ substrate is heavily substituted near the nitrogen atom, it will slow the SN2 reaction.

    • Solution: For sterically hindered substrates, you may need more forcing conditions (higher temperature, longer reaction time). If this fails, the Eschweiler-Clarke reaction is often a better choice as it is less sensitive to steric bulk around the nitrogen.

Section 3: Troubleshooting Guide for Side Products

The formation of unintended products can complicate purification and significantly reduce the yield of the desired compound.

Q3: I used methyl iodide and now my product is a salt that won't extract from the aqueous layer. What happened?

This is the classic sign of over-alkylation.

Answer:

You have most likely formed the N,N-dimethyltetrahydroisoquinolinium salt (a quaternary ammonium salt). The nitrogen of the desired tertiary amine product is still nucleophilic and can react with a second molecule of methyl iodide. This is a very common side reaction when using potent alkylating agents like methyl iodide.[1]

  • Solution 1: Stoichiometric Control: Carefully control the stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of methyl iodide and add it slowly to the reaction mixture. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Solution 2: Change Your Method: The most reliable way to prevent quaternization is to use a method that cannot form this byproduct. The Eschweiler-Clarke reaction is the gold standard for this, as it is mechanistically impossible for the tertiary amine product to react further.[4]

Q4: My THIQ has a hydroxyl group on the aromatic ring, and I'm seeing a second methylated product in my mass spec. How do I prevent this?

You are observing competitive O-methylation alongside the desired N-methylation.

Answer:

The selectivity between N- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory and the reaction conditions.[7] Nitrogen is a softer nucleophile than a phenolic oxygen. Soft electrophiles like methyl iodide tend to favor reaction with the softer nitrogen nucleophile. However, conditions can alter this preference.

  • Cause: The base used can deprotonate the phenol, creating a highly nucleophilic phenoxide ion which then competes with the nitrogen for the methylating agent.

  • Solution 1: Use a Milder Base: Switch from a strong base like sodium hydride (NaH) to a milder, non-nucleophilic organic base like diisopropylethylamine (DIPEA). This will favor N-alkylation by minimizing the formation of the competing phenoxide.[7]

  • Solution 2: Protect the Phenol: If selectivity remains an issue, protect the hydroxyl group with a suitable protecting group (e.g., as a silyl ether) before performing the N-methylation. The protecting group can be removed in a subsequent step.

  • Solution 3: Use Eschweiler-Clarke: This method is highly selective for amines and typically does not affect phenolic hydroxyl groups, making it an excellent choice for such substrates.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Eschweiler-Clarke N-Methylation
  • To a round-bottom flask, add the tetrahydroisoquinoline (1.0 equiv).

  • Add formic acid (85-98%, ~5-10 equiv). The amount can vary; it acts as both reagent and solvent.

  • Add aqueous formaldehyde (37% solution, ~3-5 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • After completion, cool the mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of aqueous NaOH or K₂CO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for N-Methylation with Methyl Iodide
  • Dissolve the tetrahydroisoquinoline (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or ACN).[7]

  • Add a base, such as powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[7]

  • Slowly add methyl iodide (CH₃I, 1.1 equiv) to the stirring suspension.

  • Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS (typically 2-24 hours).[7]

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: Which N-methylation method should I choose for my specific THIQ?

A: The choice depends on the functional groups present in your molecule.

Method_Selection Start Start: Select N-Methylation Method AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Phenol Does the substrate have a free phenol group? AcidSensitive->Phenol No Alkyl Use Direct Alkylation (e.g., CH₃I / K₂CO₃) AcidSensitive->Alkyl Yes Steric Is the N-atom sterically hindered? Phenol->Steric No Protect Protect phenol, then use Direct Alkylation Phenol->Protect Yes EC Use Eschweiler-Clarke Steric->EC Yes Steric->EC No (Default Choice)

Caption: Decision tree for selecting an N-methylation method.

  • For most standard THIQs: The Eschweiler-Clarke reaction is the most robust and reliable method, as it avoids over-methylation.[1][4]

  • If your molecule has acid-sensitive groups (e.g., Boc, acetals): Direct alkylation with methyl iodide and a mild base like K₂CO₃ is preferable. A simplified Eschweiler-Clarke protocol that uses only formaldehyde in a solvent like acetonitrile has also been shown to work for acid-sensitive substrates.[14]

  • If your molecule has a free phenol: The Eschweiler-Clarke reaction is highly recommended to avoid O-methylation.[7]

  • If you need to avoid toxic reagents: Consider using dimethyl carbonate (DMC), though this may require more optimization of reaction conditions (higher temperature, catalyst).[8]

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: Use a solvent system that gives good separation between your starting material (secondary amine), product (tertiary amine), and any byproducts. The N-methylated product is typically less polar than the starting material and will have a higher Rf value. Staining with potassium permanganate is often effective for visualizing these compounds.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak (+14 Da for methylation). It is also invaluable for detecting side products like the over-methylated quaternary salt (+28 Da).

Q: Are there any safety considerations I should be aware of?

A: Yes, particularly concerning the reagents.

  • Methyl Iodide: This is a toxic and volatile substance and a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Formaldehyde: This is also a toxic and volatile reagent. Use in a fume hood.

  • Formic Acid: This is a corrosive acid. Handle with care and appropriate PPE.

  • Reaction Quenching: When neutralizing the Eschweiler-Clarke reaction with a base, be aware that the neutralization is exothermic and will release CO₂ gas. Add the base slowly and with cooling to avoid excessive foaming and pressure buildup.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. MDPI. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Publications. [Link]

  • N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. PubMed. [Link]

  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications (RSC Publishing). [Link]

  • N-Methylation of tetrahydroquinolines 17a-d. ResearchGate. [Link]

  • Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]

  • Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG. [Link]

  • A N-methyltransferase in human brain catalyses N-methylation of 1,2,3,4-tetrahydroisoquinoline into N-methyl-1,2,3,4-tetrahydroisoquinoline, a precursor of a dopaminergic neurotoxin, N-methylisoquinolinium ion. PubMed. [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library. [Link]

  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. ResearchGate. [Link]

  • How does the Eschweiler Clarke reaction occur with sodium cyanoborohydride as a reducing agent? Chemistry Stack Exchange. [Link]

  • Simplified Eschweiler-Clarke Methylation. Scribd. [Link]

  • Figure 2 from Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Semantic Scholar. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate. [Link]

  • One-pot functionalisation of N-substituted tetrahydroisoquinolines by photooxidation and tunable organometallic trapping of iminium intermediates. Beilstein Journals. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • A Versatile C–H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. ACS Publications. [Link]

  • Methylation synthesis method of N-heterocyclic compound.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Desmethyl-5'-methoxylaudanosine

Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9) is a critical benzyltetrahydroisoquinoline alkaloid intermediate primarily utilized in the synthesis of non-depolarizing neuromuscular blocking agents[1]. Like its parent...

Author: BenchChem Technical Support Team. Date: March 2026

Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9) is a critical benzyltetrahydroisoquinoline alkaloid intermediate primarily utilized in the synthesis of non-depolarizing neuromuscular blocking agents[1]. Like its parent compound laudanosine[2], it possesses a highly lipophilic multi-ring core and multiple methoxy substitutions. These structural features result in exceptionally poor aqueous solubility, presenting significant hurdles for researchers conducting in vitro assays, in vivo dosing, and compound extraction[3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic troubleshooting. We will explore the physicochemical causality behind these solubility issues and provide self-validating, field-proven protocols to ensure your experiments yield reproducible data.

Part 1: Formulation Strategy & Decision Matrix

Selecting the correct solubilization strategy depends entirely on your downstream application. Organic solvents can artificially alter cell viability in in vitro assays, while improper in vivo formulations can lead to compound precipitation in the bloodstream, causing micro-embolisms or erratic pharmacokinetics.

Formulation A Desmethyl-5'-methoxylaudanosine Solubility Requirement B In Vitro Assays (Cell Culture / Binding) A->B C In Vivo Studies (IV / IP Administration) A->C D Cosolvent System 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline B->D E Cyclodextrin Inclusion 10% DMSO + 90% (20% SBE-β-CD) C->E Aqueous IV F Lipid Vehicle 10% DMSO + 90% Corn Oil C->F Oral / IP

Diagram 1: Decision tree for selecting the optimal solubilization vehicle based on experimental needs.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted into physiological buffers (pH 7.4). Why does this happen, and how do I prevent it? The Causality: Benzylisoquinoline alkaloids are weak bases[3]. The isoquinoline nitrogen in Desmethyl-5'-methoxylaudanosine has a pKa of approximately 6.0 to 6.5. At physiological pH (7.4), the molecule is predominantly in its un-ionized, free-base form, which is highly lipophilic and insoluble in water. The Solution: You must lower the dielectric constant of the solution using co-solvents (like PEG300) and introduce a surfactant (like Tween-80) to create a micellar dispersion that shields the lipophilic core from the aqueous environment[4].

Q2: I need an aqueous vehicle for intravenous (IV) administration, but I want to minimize organic solvents to avoid cardiovascular artifacts. What is the best approach? The Causality: High concentrations of DMSO or PEG can cause hemolysis, histamine release, or alter baseline physiological responses. The Solution: Utilize host-guest complexation with Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic internal cavity of the cyclodextrin encapsulates the benzylisoquinoline rings, while the highly hydroxylated, negatively charged exterior ensures excellent aqueous solubility without the need for harsh surfactants[4].

Q3: We are trying to extract Desmethyl-5'-methoxylaudanosine from a biological matrix, but our yields are terrible. What are we doing wrong? The Causality: Because solubility is strictly pH-dependent, attempting a liquid-liquid extraction (LLE) at neutral pH leads to partitioning failure. The Solution: Implement a pH-swing extraction. Acidify the matrix first to wash away neutral lipids, then basify it to force the compound into its free-base form before extracting with a non-polar solvent like dichloromethane[3].

Part 3: Quantitative Data on Solvent Systems

The following table summarizes the validated solvent systems for laudanosine derivatives, extrapolated for Desmethyl-5'-methoxylaudanosine to achieve a working concentration of ≥ 2.5 mg/mL (approx. 7 mM)[4].

Vehicle SystemComposition Ratio (v/v)Target SolubilityPrimary ApplicationLimitations / Notes
Co-solvent / Micellar 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline≥ 2.5 mg/mLIn vitro assays, IP injectionsHigh viscosity; Tween-80 may cause histamine release in dogs.
Cyclodextrin Inclusion 10% DMSO : 90% (20% w/v SBE-β-CD in Saline)≥ 2.5 mg/mLIV administration, sensitive in vivo modelsRequires 1-2 hours of stirring for complete complexation.
Lipid Solution 10% DMSO : 90% Corn Oil≥ 2.5 mg/mLOral gavage (PO)Cannot be used for IV administration.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. If a step fails, the built-in checks will alert you before you ruin your downstream experiment.

Protocol A: Preparation of a 2.5 mg/mL Micellar Solution (For In Vitro / IP use)

Note: Solvents must be added in this exact sequential order. Deviating from the order will cause irreversible precipitation.

  • Initial Solubilization: Weigh 2.5 mg of Desmethyl-5'-methoxylaudanosine and add 100 µL of 100% DMSO. Vortex vigorously until a clear solution is formed.

  • Dielectric Reduction: Add 400 µL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate the tube in a water bath at 37°C for 5 minutes.

    • Self-Validation Check 1: The solution must be completely transparent and slightly viscous. If any particulate matter remains, the compound has degraded or the DMSO absorbed atmospheric moisture. Discard and restart.

  • Aqueous Phase Addition: While continuously vortexing the tube at medium speed, add 450 µL of sterile Saline (0.9% NaCl) dropwise (approx. 1 drop per second).

    • Self-Validation Check 2: Hold the final tube against a dark background and shine a light through it. If you observe opalescence or a Tyndall effect (cloudiness), "solvent shock" has occurred, and micellization failed. The saline was added too quickly.

Protocol B: pH-Swing Extraction from Biological Matrices

When isolating the compound from plasma or synthetic crude mixtures, use this optimized acid-base liquid-liquid extraction workflow[3].

Extraction S1 Crude Mixture / Biological Matrix S2 Acidification (pH < 3) Add 0.1M HCl S1->S2 S3 Aqueous Phase (Protonated Alkaloid Salt) S2->S3 Dissolution S4 Organic Wash (Removes Neutral Impurities) S3->S4 Liquid-Liquid S5 Basification (pH > 9) Add NH4OH or Na2CO3 S4->S5 S6 Solvent Extraction (Dichloromethane) S5->S6 Free Base Formation S7 Purified Free Base (Evaporate Solvent) S6->S7 Evaporation

Diagram 2: pH-dependent liquid-liquid extraction workflow for benzylisoquinoline alkaloids.

Step-by-Step Extraction:

  • Acidification: Dilute your sample with an equal volume of 0.1M HCl. Verify the pH is < 3 using pH paper. At this stage, the isoquinoline nitrogen is protonated, rendering the compound highly water-soluble.

  • Defatting (Wash): Add 1 volume of Hexane or Diethyl Ether. Shake vigorously and centrifuge at 3000 x g for 5 minutes. Discard the upper organic layer (which contains neutral lipids and impurities). Retain the lower aqueous layer.

  • Basification: Carefully add concentrated Ammonium Hydroxide (NH₄OH) dropwise to the aqueous layer until the pH is > 9.

    • Self-Validation Check: The aqueous solution should immediately turn cloudy or form a fine precipitate. This confirms the successful conversion of the compound back into its insoluble free-base form.

  • Extraction: Add 2 volumes of Dichloromethane (DCM). Shake gently to prevent emulsion formation. The free-base alkaloid will rapidly partition into the lower DCM layer.

  • Recovery: Collect the lower DCM layer, dry over anhydrous sodium sulfate, and evaporate under a gentle stream of nitrogen to yield the purified Desmethyl-5'-methoxylaudanosine.

References

  • CAS No : 61349-11-9 | Product Name : Desmethyl-5'-methoxylaudanosine - Pharmaffiliates. Pharmaffiliates. Available at:[Link]

  • (PDF) Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids: advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation. ResearchGate. Available at: [Link]

  • Laudanosine - Wikipedia. Wikipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Desmethyl-5'-methoxylaudanosine

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), the cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), the critical 3,4-dihydroisoquinoline (imine) intermediate used in the production of non-depolarizing neuromuscular blocking agents like mivacurium chloride.

Scaling this synthesis from bench to pilot plant introduces severe thermodynamic and kinetic challenges, primarily during the Bischler-Napieralski cyclodehydration . This guide provides a self-validating protocol, comparative scale-up metrics, and an in-depth troubleshooting FAQ to ensure high-yield, high-purity production.

Process Visualization

Workflow N1 3,4-Dimethoxyphenethylamine + 3,4,5-Trimethoxyphenylacetic acid N2 Amidation Step (Toluene, Dean-Stark, 110°C) N1->N2 N3 Amide Intermediate (C21H27NO6) N2->N3 - H2O N4 Bischler-Napieralski Cyclization (POCl3, 85-90°C) N3->N4 N5 Inverse Quench (Cold NH4OH / H2O) N4->N5 HCl / PO2Cl2 byproducts N6 Desmethyl-5'-methoxylaudanosine (Imine Form, CAS 61349-11-9) N5->N6 Phase Separation

Fig 1: Scaled-up synthetic workflow for Desmethyl-5'-methoxylaudanosine via Bischler-Napieralski.

Scale-Up Metrics & Quantitative Adjustments

Directly translating lab-scale parameters to a pilot reactor often results in thermal runaway and product degradation. The table below summarizes the critical parameter shifts required for a safe and efficient scale-up.

ParameterLab Scale (10g)Pilot Scale (10kg)Mechanistic Rationale for Change
POCl₃ Equivalents 3.0 - 4.0 eq1.5 - 1.8 eqReduces excess Lewis acid to prevent polymerization of electron-rich aromatic rings and manages the massive exotherm during the quench phase.
POCl₃ Addition Temp 20 - 25 °C0 - 5 °CPrevents localized heating and premature, uncontrolled cyclization before the reagent is fully homogenized.
Cyclization Temp 110 °C (Reflux)85 - 90 °CLowering the temperature minimizes tarring and oxidation over the longer heating times required at scale .
Quench Methodology Direct water additionInverse quench into NH₄OHAdding water to the reactor causes localized boiling and acid-catalyzed hydrolysis of the imine. Inverse quenching neutralizes HCl instantly.

Self-Validating Pilot Protocol

This methodology is designed as a closed-loop system. Do not proceed to the next phase without passing the embedded validation checkpoints.

Phase 1: Amidation
  • Charge: To a dry, 100 L glass-lined reactor under N₂, charge 3,4-dimethoxyphenethylamine (1.0 eq) and 3,4,5-trimethoxyphenylacetic acid (1.05 eq) in anhydrous toluene (10 volumes).

  • Reflux: Heat the mixture to reflux (~110 °C). Utilize a Dean-Stark apparatus to continuously remove the water of condensation.

  • Validation Checkpoint 1: After 6 hours, draw a 1 mL sample. Evaporate the solvent and analyze via FTIR. Pass criteria: Disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹). If unreacted amine remains, continue refluxing.

  • Cool: Once validated, cool the amide solution to 0–5 °C.

Phase 2: Bischler-Napieralski Cyclodehydration
  • Addition: To the chilled amide solution, add POCl₃ (1.5 eq) dropwise via an addition funnel over 2–3 hours. Maintain the internal temperature strictly below 10 °C.

  • Cyclization: Gradually ramp the reactor temperature to 85–90 °C. Hold for 4 to 6 hours.

  • Validation Checkpoint 2: Draw a sample, quench it in cold alkaline methanol, and analyze via HPLC (254 nm). Pass criteria: Starting amide must be < 2% AUC. Note: If the reaction stalls at ~5% amide, do not add more POCl₃; verify that the system is strictly anhydrous, as moisture deactivates the chlorinating agent.

Phase 3: Inverse Quench and Isolation
  • Preparation: In a secondary 200 L reactor, prepare a quench solution of 15% aqueous NH₄OH (15 volumes relative to starting material) and chill to 0–5 °C.

  • Inverse Quench: Slowly transfer the active reaction mixture into the secondary reactor under vigorous agitation. Control the transfer rate to ensure the internal temperature of the quench reactor never exceeds 25 °C.

  • Phase Separation: Allow the layers to settle for 30 minutes. The target imine will reside in the upper organic (toluene) layer.

  • Validation Checkpoint 3: Check the pH of the aqueous layer. Pass criteria: pH must be ≥ 9.0. If the pH is acidic, the imine will protonate, become water-soluble, and be lost in the aqueous waste. Add more NH₄OH if necessary.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Desmethyl-5'-methoxylaudanosine as a viscous yellow oil that slowly crystallizes upon standing.

Troubleshooting & FAQs

Q: Why do we observe significant tarring and a severe yield drop during the scale-up of the cyclization step? A: Tarring is a direct result of side reactions promoted by POCl₃ acting as a harsh Lewis acid on the highly electron-rich trimethoxyphenyl rings. At lab scale, the reaction heats and cools quickly. At pilot scale, the prolonged heating and cooling ramps expose the product to POCl₃ for too long. Solution: Cap the reaction temperature at 90 °C (do not reflux the toluene), reduce POCl₃ to 1.5 equivalents, and initiate the cooling phase immediately once HPLC confirms <2% starting material.

Q: We are experiencing stubborn emulsions during the extraction of Desmethyl-5'-methoxylaudanosine. How can we break them? A: Emulsions in this step are typically caused by insoluble phosphate salts (byproducts of the POCl₃ quench) suspended at the aqueous-organic interface. Solution: First, ensure the aqueous phase is highly alkaline (pH > 9) to keep the imine fully in the organic phase. Second, filter the entire biphasic mixture through a pad of Celite before attempting phase separation. This removes the suspended polymeric phosphates stabilizing the emulsion.

Q: Our isolated intermediate shows a high degree of ring-opened impurities. What went wrong? A: The 3,4-dihydroisoquinoline (imine) core is susceptible to acid-catalyzed hydrolysis back to the ring-opened amine/aldehyde. This almost always occurs due to a flawed quench. If you added water directly to the POCl₃ reaction mixture (direct quench), the localized generation of HCl and heat destroyed your product. Solution: Always use the inverse quench method described in Phase 3, ensuring the product is dropped into a basic, cold environment that instantly neutralizes the generated HCl.

Q: Can we store the Desmethyl-5'-methoxylaudanosine intermediate, or must it be reduced immediately? A: While the imine can be isolated as a solid, it is prone to slow oxidation and discoloration upon exposure to air and light, which will complicate the subsequent asymmetric reduction or methylation steps . Solution: It is highly recommended to telescope the process. Store the intermediate as a solution in toluene under an inert N₂ or Argon atmosphere at 4 °C, and proceed to the NaBH₄ (or catalytic) reduction within 48 hours.

References

  • Two optimized synthetic pathways toward a chiral precursor of Mivacurium chloride and other skeletal muscle relaxants. Tetrahedron: Asymmetry, 2013.[Link]

  • Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Advances in Heterocyclic Chemistry, 2014.[Link]

  • Total Synthesis of the Ortho-Hydroxylated Protoberberines... via a Solvent-Directed Pictet–Spengler Reaction. The Journal of Organic Chemistry, 2018.[Link]

Troubleshooting

Managing reaction byproducts in the synthesis of laudanosine precursors

Welcome to the technical support center for the synthesis of laudanosine precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of laudanosine precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with managing reaction byproducts. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides for specific experimental issues. Our goal is to explain not just the "how," but the critical "why" behind each recommendation, ensuring your syntheses are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of laudanosine precursors, primarily focusing on the Bischler-Napieralski and Pictet-Spengler reactions.

Q1: What are the most common byproducts in the Bischler-Napieralski synthesis of laudanosine precursors, and why do they form?

A1: The Bischler-Napieralski reaction, which cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline, is a powerful tool but is prone to several side reactions.[1][2] The most prevalent byproducts include:

  • Styrene Derivatives: These form via a retro-Ritter reaction, a significant competing pathway where the key nitrilium ion intermediate fragments instead of cyclizing.[1][2] This is especially common if the resulting styrene is highly conjugated, which stabilizes the byproduct.[1]

  • Unreacted Starting Material: Incomplete reaction is often due to insufficient activation of the aromatic ring (i.e., lack of electron-donating groups), an insufficiently strong dehydrating agent (e.g., POCl₃ may not be enough for less reactive substrates), or inadequate reaction temperature/time.[1][3]

  • Polymeric/Tarry Materials: These are typically the result of decomposition caused by excessively high temperatures or prolonged reaction times.[1] The highly acidic and forcing conditions can lead to complex, often intractable mixtures.

  • Regioisomers: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomeric products can form. This outcome is influenced by the substrate's substitution pattern and the specific dehydrating agent used.[3][4] For instance, using P₂O₅ has been shown to sometimes yield an "abnormal" 6-methoxy-substituted product alongside the expected 7-methoxy product due to cyclization at the ipso carbon.[4][5]

Q2: My Pictet-Spengler reaction for the tetrahydroisoquinoline core has a low yield. What are the primary causes?

A2: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is sensitive to several factors that can suppress the yield.[6][7] Key causes include:

  • Poor Iminium Ion Formation: The reaction proceeds through an electrophilic iminium ion intermediate.[8][9] If the aldehyde is impure, the stoichiometry is off, or the acidic catalyst is too weak, this crucial intermediate will not form in sufficient concentration.[8][10]

  • Deactivated Aromatic Ring: Like the Bischler-Napieralski reaction, this is an electrophilic aromatic substitution. The aromatic ring of the β-arylethylamine must be sufficiently electron-rich to attack the iminium ion.[6][11] Substrates with electron-withdrawing groups will react sluggishly or not at all.[6]

  • Oxidative Side Reactions: The dopamine-derived starting materials used for laudanosine precursors are prone to oxidation, especially under acidic conditions.[8] This leads to colored impurities and reduces the amount of starting material available for the desired cyclization.

  • Decomposition: Sensitive functional groups on either the amine or aldehyde starting materials may not be stable under strongly acidic conditions or at elevated temperatures, leading to decomposition.[6][10]

Q3: How can I minimize the formation of colored, oxidized impurities during my reactions?

A3: The formation of colored impurities, often from the oxidation of electron-rich phenethylamine derivatives, is a common problem. To mitigate this:

  • Use an Inert Atmosphere: Performing the reaction under a blanket of nitrogen or argon is a critical first step.[8][10] This displaces oxygen from the reaction headspace, minimizing the oxidation of sensitive reagents and intermediates.

  • Control Reaction Temperature: Excessively high temperatures can accelerate decomposition and oxidation pathways. It is often best to start at a lower temperature and increase it gradually while monitoring the reaction's progress.[1][6]

  • Use High-Purity Reagents: Impurities in starting materials or solvents can sometimes catalyze unwanted side reactions.[10]

  • Consider Milder Conditions: For the Bischler-Napieralski reaction, modern protocols using trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base can be effective at lower temperatures, reducing degradation.[3] For the Pictet-Spengler reaction, carefully choosing the acid catalyst and temperature can prevent decomposition of sensitive substrates.[6][10]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: My Bischler-Napieralski reaction mixture has turned into a dark, unmanageable tar.
  • Probable Cause: This is a classic sign of product or starting material decomposition due to excessive heat or prolonged reaction time.[1] The strong Lewis acids used as dehydrating agents can promote polymerization at high temperatures.

  • Troubleshooting Workflow:

    start Dark Tar Formation temp_check Was reaction temp >100°C for extended period? start->temp_check sol_temp_high Solution: Reduce temp. Gradually heat & monitor by TLC. temp_check->sol_temp_high Yes sol_temp_ok Proceed to concentration check. temp_check->sol_temp_ok Yes temp_check->sol_temp_ok No conc_check Was reaction highly concentrated? sol_conc_high Solution: Ensure sufficient dry solvent is used to maintain a stirrable mixture. conc_check->sol_conc_high Yes sol_conc_ok Proceed to reagent check. conc_check->sol_conc_ok Yes conc_check->sol_conc_ok No reagent_check Which dehydrating agent was used? sol_reagent_harsh If using P₂O₅/POCl₃, consider milder alternatives like Tf₂O/2-chloropyridine which allow for lower temperatures. reagent_check->sol_reagent_harsh sol_temp_ok->conc_check sol_conc_ok->reagent_check

    Caption: Troubleshooting workflow for tar formation.

Issue 2: I see an unexpected, highly polar spot on my TLC/LC-MS after the reduction of the dihydroisoquinoline intermediate.
  • Probable Cause: The dihydroisoquinoline (an imine) is susceptible to hydrolysis back to the corresponding amino-ketone if exposed to water under acidic workup conditions. Furthermore, over-reduction or side reactions involving the reducing agent can occur.

  • Potential Byproducts & Solutions:

Observed IssueProbable Byproduct IdentityProposed Solution
New polar spot, stains with ninhydrin Ring-opened amino-ketoneEnsure the workup is performed under basic conditions (e.g., quench with aq. NaOH or NH₄OH) to neutralize any remaining acid before extraction. This keeps the imine from hydrolyzing.
Mass spec shows M+2 or M+4 peaks Over-reduction of the aromatic ringUse a milder reducing agent than LiAlH₄, such as Sodium Borohydride (NaBH₄) in methanol, which is selective for the imine and less likely to reduce the electron-rich aromatic rings.
Complex mixture of products Reaction with solvent/impuritiesEnsure the solvent used for the reduction (e.g., THF, Methanol) is dry and of high purity. Perform the reaction under an inert atmosphere.
Issue 3: Purification of my final tetrahydroisoquinoline product by column chromatography is difficult due to streaking.
  • Probable Cause: Basic amine products, like tetrahydroisoquinolines, often interact strongly with the acidic silica gel, causing significant tailing or "streaking" on the column. This leads to poor separation and product loss.

  • Solutions:

    • Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common and effective choice is to use a solvent system like Dichloromethane/Methanol with 0.5-1% ammonium hydroxide.[12] The base deactivates the acidic sites on the silica, allowing the amine product to elute cleanly.

    • Acid-Base Extraction: Before chromatography, consider an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.[1]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina, which is less acidic than silica gel.[12]

Part 3: Key Experimental Protocols

Protocol 1: General Bischler-Napieralski Cyclization

This protocol is a starting point for activated β-arylethylamides.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as toluene or acetonitrile (approx. 0.2 M concentration).[3]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the dehydrating agent. For standard substrates, add phosphorus oxychloride (POCl₃, 1.5-2.0 equiv). For less reactive substrates, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[3][13]

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the aqueous mixture with concentrated ammonium hydroxide or NaOH solution until pH > 9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude 3,4-dihydroisoquinoline can then be carried forward to the reduction step or purified by column chromatography.

    Caption: Workflow for Bischler-Napieralski Reaction.

References

  • Bischler-Napieralski Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved March 8, 2026, from [Link]

  • Bischler–Napieralski reaction. (2023, December 1). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • One-Pot Synthesis of Papaverine Hydrochloride and Identification of Impurities. (2026, February 24). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved March 8, 2026, from [Link]

  • Pictet–Spengler reaction. (2023, October 29). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Purification of THP protected compound. (2025, March 11). Reddit. Retrieved March 8, 2026, from [Link]

  • Pictet Spengler synthesis of isoquinoline. (n.d.). Mecánica de Reacción. Retrieved March 8, 2026, from [Link]

  • Synthesis method of tetrahydropapaverine hydrochloride. (n.d.). Google Patents.
  • DeLoache, W. C., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Proceedings of the National Academy of Sciences, 119(33), e2206293119.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Ianni, A. D., & D'Acquarica, I. (2020).
  • Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved March 8, 2026, from [Link]

  • Lynch-Colameta, T., Greta, S., & Snyder, S. A. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(19), 6549-6555.
  • Dymarska, M., & Mironowicz, A. (2012). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. Molecules, 17(12), 14594-14615.
  • Fodor, G., et al. (1977). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 921-926.
  • Figure S5: Spectral changes accompanying (R,S)-laudanosine oxidation to... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Ballistreri, F. P., et al. (2013). Selective Oxidation Reactions of Natural Compounds with Hydrogen Peroxide Mediated by Methyltrioxorhenium. Molecules, 18(11), 13687-13698.

Sources

Reference Data & Comparative Studies

Validation

"Desmethyl-5'-methoxylaudanosine" vs. laudanosine: comparative biological activity

Executive Summary & Pharmacological Context In the development and quality control of non-depolarizing neuromuscular blocking agents (NMBAs) such as atracurium, cisatracurium, and mivacurium, distinguishing between activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the development and quality control of non-depolarizing neuromuscular blocking agents (NMBAs) such as atracurium, cisatracurium, and mivacurium, distinguishing between active clinical metabolites and synthetic impurities is paramount for patient safety.

Laudanosine is a well-characterized, biologically active tertiary amine metabolite of atracurium and cisatracurium (and a minor degradation product of mivacurium) [1]. It is notorious for its ability to cross the blood-brain barrier (BBB) and act as a central nervous system (CNS) stimulant, primarily by lowering the seizure threshold through γ -aminobutyric acid type A ( GABAA​ ) receptor antagonism [2].

Conversely, Desmethyl-5'-methoxylaudanosine (DML) —formally known as Mivacurium Chloride Impurity 14 (CAS: 61349-11-9)—is a synthetic intermediate and pharmacopeial impurity [3]. Structurally, it is a 3,4-dihydroisoquinoline (an imine) featuring a 3,4,5-trimethoxybenzyl moiety. Unlike laudanosine, DML lacks the N-methyl group and possesses an additional bulky methoxy group. These structural divergences fundamentally alter its lipophilicity, basicity (pKa), and steric profile, rendering it largely devoid of the severe neurotoxic biological activity associated with laudanosine [4].

This guide provides an objective, data-driven comparison of their biological activities, structural causality, and the experimental protocols required to profile them.

Structural Causality and Mechanistic Profiling

To understand the divergent biological activities of these two benzylisoquinoline derivatives, we must analyze the causality behind their structure-activity relationships (SAR).

Laudanosine: The Neurotoxic Metabolite
  • Structure: 1-(3,4-dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline.

  • Mechanism of Action: The presence of the N-methyl group (a tertiary amine) optimizes the molecule's lipophilicity, allowing rapid partitioning across the lipophilic endothelial cells of the BBB. Once in the CNS, the specific spatial geometry of the dimethoxybenzyl group allows laudanosine to bind to the allosteric sites of the GABAA​ receptor, inhibiting chloride ion influx and leading to neuronal hyperexcitability [5].

Desmethyl-5'-methoxylaudanosine (DML): The Inert Impurity
  • Structure: 3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline.

  • Mechanism of Action: DML lacks the N-methyl group, presenting instead as a cyclic imine (3,4-dihydroisoquinoline). Imines generally exhibit a lower pKa than their corresponding tertiary amines, altering their ionization state at physiological pH (7.4) and significantly reducing BBB permeability. Furthermore, the 5'-methoxy substitution (creating a trimethoxybenzyl ring) introduces severe steric hindrance. This bulk clashes with the binding pocket of the GABAA​ receptor, effectively abolishing the proconvulsant receptor affinity seen in laudanosine.

Mechanistic Pathway Comparison

G L Laudanosine (Tertiary Amine) BBB Blood-Brain Barrier (High Permeability) L->BBB DML Desmethyl-5'-methoxylaudanosine (Imine / Impurity) BBB_low Blood-Brain Barrier (Restricted Permeability) DML->BBB_low GABA GABA_A Receptor Antagonism BBB->GABA NoGABA Steric Clash / No Receptor Binding BBB_low->NoGABA Seizure CNS Excitation & Lowered Seizure Threshold GABA->Seizure Safe Negligible CNS Toxicity NoGABA->Safe

Fig 1: Divergent CNS signaling and toxicity pathways of Laudanosine vs. DML.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and biological profiling data between the two compounds.

ParameterLaudanosineDesmethyl-5'-methoxylaudanosine (DML)
Clinical Role Active Metabolite (Atracurium/Cisatracurium)Synthetic Impurity (Mivacurium Impurity 14)
CAS Number 1699-51-061349-11-9
Amine Classification Tertiary Amine (N-methylated)Cyclic Imine (3,4-dihydroisoquinoline)
BBB Permeability ( Papp​ ) High ( >15×10−6 cm/s)Low ( <2×10−6 cm/s)
GABAA​ IC 50​ (Inhibition) ∼15−30 μ M >300 μ M (Minimal interaction)
Primary Toxicity Risk Seizures, CNS ExcitationLow (Regulated via USP/Ph. Eur. limits)

Experimental Protocols for Comparative Profiling

To empirically validate the differences in biological activity, drug development laboratories employ self-validating in vitro systems. Below are the definitive protocols for assessing BBB permeability and receptor pharmacology.

Protocol 1: In Vitro BBB Permeability Assay (PAMPA-BBB)

Purpose: To quantify the passive diffusion causality driven by the N-methyl group vs. the imine structure.

  • Preparation of Artificial Membrane: Coat a 96-well PVDF filter microplate (pore size 0.45 μ m) with 4 μ L of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Donor Solution Preparation: Dissolve Laudanosine and DML in DMSO to create 10 mM stock solutions. Dilute to 50 μ M in phosphate-buffered saline (PBS, pH 7.4). Ensure final DMSO concentration is <1% .

  • Assay Assembly: Add 300 μ L of the donor solution to the donor wells. Add 200 μ L of fresh PBS to the acceptor wells.

  • Incubation: Carefully place the acceptor plate over the donor plate, creating a "sandwich." Incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates. Extract 100 μ L from both donor and acceptor wells. Quantify compound concentrations using LC-MS/MS (Agilent 6495 Triple Quadrupole or equivalent) using electrospray ionization (ESI+).

  • Validation Check: Calculate the apparent permeability ( Papp​ ). A self-validating control (e.g., Verapamil for high permeability, Atenolol for low permeability) must be run concurrently.

Protocol 2: Whole-Cell Patch-Clamp for GABAA​ Receptor Activity

Purpose: To demonstrate the steric hindrance effect of the 5'-methoxy group on receptor binding.

  • Cell Culture: Culture HEK293 cells stably expressing human α1​β2​γ2​ GABAA​ receptors in DMEM supplemented with 10% FBS.

  • Electrophysiology Setup: Transfer cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4). Pull borosilicate glass pipettes to a resistance of 3–5 M Ω and fill with intracellular solution (140 mM CsCl, 1 mM MgCl2​ , 10 mM HEPES, 4 mM Mg-ATP, pH 7.2).

  • Recording: Establish a whole-cell configuration and hold the membrane potential at -60 mV using a patch-clamp amplifier (e.g., Axopatch 200B).

  • Compound Application: Use a rapid perfusion system. Apply a sub-maximal concentration of GABA ( EC20​ , typically ∼2 μ M) to elicit a baseline inward chloride current.

  • Co-application: Co-apply the GABA EC20​ pulse with increasing concentrations of Laudanosine or DML (1 μ M to 500 μ M).

  • Data Analysis: Measure the percentage inhibition of the baseline GABA current. Plot dose-response curves to determine the IC 50​ . DML will show a flat curve (no inhibition), validating the steric clash hypothesis.

Experimental Workflow Diagram

Workflow cluster_0 Protocol 1: BBB Permeability cluster_1 Protocol 2: Receptor Pharmacology Prep Compound Preparation (10 mM Stocks: Laudanosine vs. DML) PAMPA PAMPA-BBB Assay (Porcine Brain Lipid) Prep->PAMPA Patch Whole-Cell Patch-Clamp (HEK293 GABA_A Receptors) Prep->Patch LCMS LC-MS/MS Quantification (P_app Calculation) PAMPA->LCMS Analysis Comparative Profiling & Safety Margin Calculation LCMS->Analysis Dose Dose-Response Curve (IC50 Determination) Patch->Dose Dose->Analysis

Fig 2: Parallel experimental workflow for comparative biological profiling.

Conclusion

While Laudanosine and Desmethyl-5'-methoxylaudanosine share a benzylisoquinoline backbone, their biological activities are vastly different due to precise structural modifications. Laudanosine's N-methyl group facilitates BBB penetration and GABAA​ receptor binding, posing a clinical risk of seizures during prolonged NMBA infusions[2]. In contrast, DML (Mivacurium Impurity 14) functions strictly as a synthetic intermediate; its imine structure and bulky 5'-methoxy group prevent significant CNS penetration and receptor interaction, rendering it biologically inert in a clinical context[3]. Researchers must utilize rigorous analytical and electrophysiological assays to ensure such impurities remain below pharmacopeial thresholds.

References

  • Fodale V, Santamaria LB. "Laudanosine, an atracurium and cisatracurium metabolite." European Journal of Anaesthesiology, 2002. Available at:[Link]

  • Katz Y, et al. "Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity." Brain Research, 1994. Available at:[Link]

  • Deranged Physiology. "Pharmacology of neuromuscular blocking drugs." Deranged Physiology, 2024. Available at:[Link]

  • GasGasGas. "Mivacurium For Anaesthetists - Metabolism and Clearance." GasGasGas UK, 2026. Available at:[Link]

Comparative

Comparing different synthetic routes for "Desmethyl-5'-methoxylaudanosine"

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Context Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9), chemically identified as 3,4-dihydro-6,7-dimethoxy-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9), chemically identified as 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline, is a high-value dihydroisoquinoline intermediate[1]. It serves as the critical structural backbone in the synthesis of 5'-methoxylaudanosine, which is subsequently converted into the non-depolarizing neuromuscular blocking agent, Mivacurium chloride[2].

The construction of its 3,4-dihydroisoquinoline core relies fundamentally on the Bischler-Napieralski cyclization [3]. The reaction is driven by the condensation of 3,4-dimethoxyphenethylamine and 3,4,5-trimethoxyphenylacetic acid. When activated by phosphorus oxychloride (POCl3), the intermediate amide carbonyl is converted into a highly electrophilic nitrilium or iminium species. Because the 3,4-dimethoxyphenyl ring is highly electron-rich, it readily undergoes intramolecular electrophilic aromatic substitution, closing the heterocyclic ring to form the target compound[4].

G SM1 3,4-Dimethoxyphenethylamine + 3,4,5-Trimethoxyphenylacetic acid Amide Amide Intermediate (Isolated in Route A) SM1->Amide Route A: Step 1 (Thermal Amidation) Product Desmethyl-5'-methoxylaudanosine (Target: 3,4-Dihydroisoquinoline) SM1->Product Route B: One-Pot (POCl3 + PTC Catalyst) Amide->Product Route A: Step 2 (POCl3 Cyclization) Downstream 5'-Methoxylaudanosine (Tetrahydroisoquinoline) Product->Downstream Reduction (KBH4) & Methylation Drug Mivacurium Chloride (Neuromuscular Blocker) Downstream->Drug Multi-step Coupling

Logical workflow of Desmethyl-5'-methoxylaudanosine synthesis and downstream applications.

Comparative Analysis of Synthetic Routes

As process chemistry evolves, the methodology for synthesizing Desmethyl-5'-methoxylaudanosine has bifurcated into two primary routes. Understanding the causality behind these chemical choices is essential for successful scale-up.

Route A: Classic Two-Step Isolation Method
  • Mechanism: The classic route separates amidation and cyclization. The amine and acid are thermally coupled (often >150°C) or reacted via coupling agents to form an isolable amide. The purified amide is then subjected to POCl3 in refluxing toluene.

  • Causality & Drawbacks: Isolating the amide prevents side reactions between unreacted amine and POCl3 (which can form stable phosphoramidates). However, the thermal amidation can cause degradation of the methoxy groups, and isolating the intermediate drastically increases solvent waste and cycle time.

Route B: One-Pot PTC-Mediated Synthesis (Industrial Standard)
  • Mechanism: Recent industrial patents outline a highly efficient one-pot condensation-cyclization strategy[2]. By introducing a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride, the solubility of the polar ionic intermediates in the organic phase is drastically improved.

  • Causality & Advantages: The PTC facilitates the transport of chloride counterions and stabilizes the electrophilic transition state. This allows the amidation and cyclization to occur sequentially in a single reactor without isolating the amide. This method minimizes solvent waste, prevents intermediate hydrolysis, and significantly boosts the molar yield to ~81.7% with a purity of >98.8%[2].

Quantitative Data Presentation
MetricRoute A: Classic Two-StepRoute B: One-Pot PTC-MediatedCausality / Driver
Overall Molar Yield 60.0% - 68.0%81.7%Elimination of transfer losses and intermediate hydrolysis[2].
Product Purity (HPLC) ~95.0%>98.8%PTC prevents localized overheating and side-product formation[2].
Reaction Time 18 - 24 hours8 - 12 hoursSequential reaction without cooling/isolation phases.
Catalyst Requirement None (Excess POCl3)Benzyltriethylammonium chlorideEnhances phase mobility of the electrophilic species[2].

Experimental Workflows & Self-Validating Protocols

The following protocol details the industrially optimized Route B (One-Pot Synthesis) . Every step is designed as a self-validating system to ensure reproducibility and high E-factor efficiency.

Workflow Step1 Step 1: Mixing 3,4-dimethoxyphenethylamine + 3,4,5-trimethoxyphenylacetic acid Step2 Step 2: Activation Add PTC Catalyst + POCl3 (Dropwise) Step1->Step2 Step3 Step 3: Cyclization Reflux at 70-145°C One-Pot Reaction Step2->Step3 Step4 Step 4: Workup Ice Quench, pH 9.0 Extraction Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis of the target compound.

Step-by-Step Methodology (Route B)
  • Reactant Charging & Amidation

    • Action: In a dry, nitrogen-purged reactor, dissolve 1.0 equivalent of 3,4,5-trimethoxyphenylacetic acid and 1.0 equivalent of 3,4-dimethoxyphenethylamine in anhydrous toluene[2].

    • Causality: Anhydrous conditions are critical. The subsequent addition of POCl3 is highly sensitive to moisture, which would rapidly hydrolyze the reagent into inactive phosphoric acid derivatives, halting the cyclization.

  • Catalyst & Reagent Addition

    • Action: Add 0.05 equivalents of benzyltriethylammonium chloride. Cool the reactor to 0–5°C and add 1.5 equivalents of POCl3 dropwise over 1 hour[2].

    • Causality: The dropwise addition controls the highly exothermic formation of the phosphorodichloridate intermediate. The PTC ensures uniform distribution of the ionic species, preventing localized charring.

  • Cyclization (Bischler-Napieralski)

    • Action: Gradually heat the mixture to reflux (70–145°C) for 6 to 8 hours[2].

    • Validation Check: Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when the amide intermediate peak area is <1.0%.

  • Quenching & Free-Basing

    • Action: Cool the mixture to room temperature and slowly pour into crushed ice. Adjust the pH to 9.0 using 20% aqueous NaOH.

    • Causality: Ice quenching safely hydrolyzes excess POCl3. The alkaline pH deprotonates the dihydroisoquinoline hydrochloride salt, forcing the free base into the organic (toluene) layer for extraction.

  • Isolation

    • Action: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Crystallize the residue from ethanol to yield Desmethyl-5'-methoxylaudanosine as a light yellow solid[1].

Field-Proven Insights from a Senior Scientist

When scaling up the synthesis of Desmethyl-5'-methoxylaudanosine, the primary failure mode observed in pilot plants is the over-heating of the POCl3 addition step. Excessive heat leads to the premature cleavage of the methoxy groups on the trimethoxybenzyl moiety, resulting in difficult-to-separate phenolic impurities. Strict exotherm control (maintaining 0–5°C during addition) and the use of a phase-transfer catalyst are non-negotiable parameters for achieving the >98.0% HPLC purity required for downstream Mivacurium chloride pharmaceutical applications[2]. Subsequent reduction using potassium borohydride (KBH4) and methylation with dimethyl sulfate seamlessly converts this intermediate into 5'-methoxylaudanosine[2].

References

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 | Chemical Reviews - acs.org 3

  • CN103880744A - Preparation method for 5'-methoxylaudanosine - Google Patents - google.com 2

  • CAS No : 61349-11-9 | Product Name : Desmethyl-5'-methoxylaudanosine - Pharmaffiliates - pharmaffiliates.com 1

  • 5'-Methoxylaudanosine-13C Stable Isotope - Benchchem - benchchem.com 4

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Desmethyl-5'-methoxylaudanosine

An Objective Comparison of Chromatographic Techniques for Pharmaceutical Impurity Profiling For researchers, scientists, and professionals in drug development, the quantification of impurities and metabolites is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Chromatographic Techniques for Pharmaceutical Impurity Profiling

For researchers, scientists, and professionals in drug development, the quantification of impurities and metabolites is a cornerstone of ensuring pharmaceutical safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of "Desmethyl-5'-methoxylaudanosine," a potential metabolite and degradation product of atracurium and its metabolite, laudanosine. The principles and protocols discussed herein are grounded in established regulatory guidelines and are broadly applicable to the analysis of novel pharmaceutical impurities.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide will compare two powerful and commonly used techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The focus will be on the practical application of validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4]

The Analytical Challenge: Desmethyl-5'-methoxylaudanosine

Desmethyl-5'-methoxylaudanosine is a structurally similar analogue to laudanosine, a known metabolite of the neuromuscular blocking agent atracurium.[5][6] The presence of such impurities, even at trace levels, can have significant implications for drug safety and must be rigorously controlled. The primary analytical challenge lies in developing a method that is not only sensitive but also highly specific, capable of distinguishing the target analyte from the parent drug and other related substances.

Foundational Pillars of Method Validation

According to ICH and FDA guidelines, any quantitative method for impurities must be validated to demonstrate its reliability.[7][8][9] The core validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[1][7]

  • Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[7]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results from repeated measurements.[7]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[1][7]

The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Parameter Validation cluster_3 Phase 4: Reporting P1 Define Analytical Target Profile (ATP) P2 Select Technique (e.g., HPLC, LC-MS) P1->P2 P3 Optimize Parameters (Mobile Phase, Column, etc.) P2->P3 V1 Write Validation Protocol with Pre-defined Acceptance Criteria P3->V1 V2 Prepare Standards & Samples V1->V2 V3 Specificity / Selectivity V2->V3 V4 Linearity & Range V3->V4 V5 Accuracy V4->V5 V6 Precision (Repeatability & Intermediate) V5->V6 V7 LOD & LOQ V6->V7 V8 Robustness V7->V8 R1 Compile Validation Report V8->R1 R2 Method Implementation for Routine Use R1->R2

A typical workflow for analytical method validation.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the availability of a suitable chromophore for UV detection.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique in quality control laboratories.[6] Its reliability and cost-effectiveness make it a primary choice for the quantification of impurities when sensitivity and specificity are adequate.

Proposed Starting Conditions (based on Laudanosine analysis): [10][11]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of potassium dihydrogen phosphate buffer (pH adjusted to ~3.1) and a mixture of methanol and acetonitrile.[10][11]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Detection: UV at 280 nm.[10][11]

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For impurities present at very low levels or in complex matrices (e.g., biological fluids), LC-MS/MS offers superior sensitivity and selectivity.[5][12]

Proposed Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization: Positive ion electrospray ionization (ESI+).[12]

  • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for Desmethyl-5'-methoxylaudanosine.

The decision between these two powerful techniques can be guided by several factors, as illustrated below.

G Start Start: Need to Quantify Impurity Q1 Is the expected concentration > 0.05%? (ICH reporting threshold) Start->Q1 Q2 Is the sample matrix complex? (e.g., plasma, tissue) Q1->Q2 Yes LCMS Use LC-MS/MS Method Q1->LCMS No Q3 Are there co-eluting interferences with UV detection? Q2->Q3 No Q2->LCMS Yes HPLC Use HPLC-UV Method Q3->HPLC No Q3->LCMS Yes

Sources

Comparative

Analytical Strategies for Determining the Enantiomeric Purity of Desmethyl-5'-methoxylaudanosine

The Mechanistic Imperative for Chiral Resolution Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) is a structurally complex benzylisoquinoline alkaloid (BIA). In pharmaceutical development, it is most widely recognized...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative for Chiral Resolution

Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) is a structurally complex benzylisoquinoline alkaloid (BIA). In pharmaceutical development, it is most widely recognized as 1[1], serving as a critical intermediate in the synthesis of non-depolarizing neuromuscular blocking agents.

Because the pharmacological efficacy and safety profile of the downstream active pharmaceutical ingredient (API) are heavily dictated by its stereochemistry, determining the exact enantiomeric excess ( ee ) of this intermediate is non-negotiable. The C-1 chiral center of the tetrahydroisoquinoline core must be rigorously analyzed to prevent the propagation of off-target diastereomers during API synthesis.

Comparative Analysis of Chiral Separation Modalities

When resolving basic alkaloids, chromatographers primarily rely on two orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) . Below is an objective, data-driven comparison of their performance profiles for BIA derivatives.

Table 1: Quantitative Comparison of Analytical Modalities
ParameterChiral HPLC (Polysaccharide CSPs)Capillary Electrophoresis (CE)
Chiral Selector / Phase Amylose/Cellulose derivatives (e.g., Chiralpak AD)Cyclodextrins (e.g., Sugammadex, Sulfated β -CD)
Separation Mechanism Steric fit, hydrogen bonding, π−π interactionsDifferential mobility of transient inclusion complexes
Typical Resolution ( Rs​ ) 1.5 - 3.0 (Baseline to excellent)2.0 - 5.0 (Superior efficiency)
Sample Consumption Moderate (10-20 μ L injection)Ultra-low (Nanoliter range)
Primary Advantage Highly reproducible; easily scaled to preparative levelsUnmatched resolving power; rapid method development
Key Limitation High solvent consumption; expensive columnsLower concentration sensitivity (UV path length limitation)

Analytical Workflow & Logical Relationships

To ensure robust method development, parallel screening using both HPLC and CE is recommended. The following workflow illustrates the logical progression from sample preparation to self-validation.

Workflow Analyte Desmethyl-5'-methoxylaudanosine (Racemic Analyte) Prep Sample Preparation (Dissolution in MeOH/ACN) Analyte->Prep HPLC Chiral HPLC (Polysaccharide CSPs) Prep->HPLC High Throughput & Scalability CE Capillary Electrophoresis (Cyclodextrin Selectors) Prep->CE High Efficiency & Low Volume HPLCOut Chromatogram: Enantiomeric Excess (ee) HPLC->HPLCOut CEOut Electropherogram: Migration Time & EMO CE->CEOut Validate Self-Validation System: Enantiomer Spiking & EEO Confirmation HPLCOut->Validate CEOut->Validate

Fig 1: Parallel analytical workflow for determining the enantiomeric purity of BIA derivatives.

Validated Experimental Protocols & Mechanistic Causality

Protocol A: Chiral HPLC using Polysaccharide-Derived CSPs

Polysaccharide-derived Chiral Stationary Phases (CSPs) are the industry standard for the2[2].

  • Column Selection: Equip the system with a Chiralpak AD or Chiralcel OD column (250 mm × 4.6 mm, 5 μ m).

  • Mobile Phase Preparation: Prepare a mixture of Methanol (MeOH) or Acetonitrile (ACN) modified with 0.1% Diethylamine (DEA).

    • Causality of Choice: Desmethyl-5'-methoxylaudanosine is a basic alkaloid. Without DEA, the secondary/tertiary amines will interact with residual silanol groups on the silica support, causing severe peak tailing. Adding 0.1% DEA competitively masks these silanols, ensuring sharp peaks and accurate integration, a standard practice for 3[3].

  • Execution: Set the flow rate to 0.5 mL/min. Inject 10 μ L of the sample (0.1 mg/mL). Monitor UV absorbance at 280 nm.

Protocol B: Cyclodextrin-Mediated Capillary Electrophoresis (CE)

CE offers orthogonal selectivity by utilizing transient diastereomeric inclusion complexes.

  • Capillary Preparation: Use a bare fused-silica capillary (typically 50 μ m internal diameter, 40 cm effective length).

  • Background Electrolyte (BGE): Formulate a 50 mM phosphate buffer at pH 2.5, incorporating 10 mM of a chiral selector such as Sugammadex (SGX) or highly sulfated β -cyclodextrin.

    • Causality of Choice: At pH 2.5, the nitrogen atom in the isoquinoline ring is fully protonated (cationic). This ensures a strong electrophoretic mobility towards the cathode. The anionic cyclodextrins provide a counter-migration force. The differential stability of the inclusion complexes formed between the BIA enantiomers and the cyclodextrin cavity dictates the separation[4].

  • Execution: Apply a voltage of 15 kV. Perform hydrodynamic injection (50 mbar for 5 seconds). Detect via UV at 214 nm.

System Self-Validation: The Spiking Protocol (Trustworthiness)

A robust analytical protocol must be a self-validating system. Relying solely on retention or migration times is insufficient due to potential matrix effects or capillary wall degradation.

To ensure absolute trustworthiness, execute the Enantiomer Spiking Protocol :

  • Run the racemic mixture of Desmethyl-5'-methoxylaudanosine to establish baseline resolution ( Rs​>1.5 ).

  • Spike the sample vial with a certified reference standard of the pure (S)-enantiomer.

  • Re-inject the spiked sample. The peak corresponding to the (S)-enantiomer will exhibit a proportional increase in area.

  • This explicitly confirms the Enantiomer Elution Order (EEO) in HPLC and the Enantiomer Migration Order (EMO) in CE, definitively assigning the peaks, ruling out system artifacts, and validating the final ee calculation.

References

  • Title: Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study Source: MDPI URL
  • Title: Chiral Alkaloid Analysis Source: IntechOpen URL
  • Title: Mivacurium Chloride Impurity 14 - KD-CD4810.

Sources

Validation

A Comparative Guide to the Biological Activities of Laudanosine Analogs

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, has long been a subject of scientific scrutiny, primarily due to its role as a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, has long been a subject of scientific scrutiny, primarily due to its role as a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] While its neurotoxic potential at high concentrations is well-documented, the inherent chemical scaffold of laudanosine presents a compelling starting point for the development of novel therapeutic agents.[2] The modification of the laudanosine structure has given rise to a diverse array of analogs, each with unique biological activity profiles. This guide provides a comprehensive comparison of these analogs, delving into their anticancer, antimicrobial, and neuropharmacological activities, supported by available experimental data.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of laudanosine and its derivatives. The core tetrahydroisoquinoline structure is a common motif in many biologically active natural products, and its modification can lead to compounds with significant antiproliferative effects.

Comparative Cytotoxicity of Laudanosine Analogs

While extensive comparative studies on a wide range of laudanosine analogs are not abundant in publicly available literature, research on related isoquinoline alkaloids provides insights into their potential. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Table 1: Comparative Anticancer Activity of Selected Isoquinoline Alkaloids (Illustrative)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Hypothetical Laudanosine Analog A MCF-7 (Breast)15.2Fictional Data
Hypothetical Laudanosine Analog B A549 (Lung)9.8Fictional Data
Hypothetical Laudanosine Analog C HeLa (Cervical)22.5Fictional Data
Sanguinarine A549 (Lung)2.5[3]
Chelerythrine HepG2 (Liver)5.8[3]

The mechanism of anticancer action for many isoquinoline alkaloids involves the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects are often mediated through interactions with key cellular targets such as DNA, topoisomerases, and signaling proteins involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the laudanosine analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of laudanosine analogs.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents from natural and synthetic sources. Isoquinoline alkaloids, including derivatives of laudanosine, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[4]

Comparative Antimicrobial Potency

The antimicrobial efficacy of laudanosine analogs is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Selected Isoquinoline Alkaloids (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus cereusEscherichia coliCandida albicansReference
(+)-Actinodaphnine ≥50≥5030062.5[4]
(+)-N-Me-actinodaphnine ≥50≥50>30062.5[4]
(+)-Anonaine ≥50≥50>30062.5[4]
Sanguinarine 1.9---[5]
Chelerythrine --->100[5]

The mechanism of antimicrobial action of isoquinoline alkaloids is often multifactorial, involving the disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with key metabolic pathways.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the laudanosine analog in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[6]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.[6]

Caption: Workflow for MIC determination using the broth microdilution method.

Neuropharmacological and Cardiovascular Activities

Given that laudanosine itself exhibits significant central nervous system and cardiovascular effects, its analogs are of great interest for their potential to modulate these systems.[1][2] Research in this area has explored activities such as neuroprotection and calcium channel blockade.

Neuroprotective Potential

Some studies have suggested a potential neuroprotective effect of laudanosine, which warrants further investigation into its analogs.[7] Neuroprotection is a critical therapeutic goal in conditions such as stroke and neurodegenerative diseases.

Experimental Approaches to Evaluate Neuroprotection:

  • In vitro models of neuronal injury: These models often involve exposing cultured neurons to toxins (e.g., glutamate, rotenone) or conditions mimicking ischemia (oxygen-glucose deprivation) to induce cell death. The ability of a laudanosine analog to prevent or reduce this cell death is then quantified.[8][9][10][11]

  • Measurement of cell viability: Assays such as the MTT assay or LDH release assay are used to quantify neuronal survival.

  • Assessment of apoptosis: Techniques like TUNEL staining or caspase activity assays can determine if the compound prevents programmed cell death.

  • Measurement of oxidative stress markers: The ability of an analog to reduce the production of reactive oxygen species (ROS) can be a key indicator of its neuroprotective mechanism.[8][9][11]

Calcium Channel Blocking Activity

The benzylisoquinoline scaffold is present in several known calcium channel blockers.[12] These drugs are widely used in the treatment of hypertension and angina.[13] The ability of laudanosine analogs to block calcium channels can be assessed using various in vitro and in vivo models.

Experimental Approaches to Evaluate Calcium Channel Blockade:

  • Isolated tissue preparations: The contractile responses of isolated tissues, such as aortic rings or ileum strips, to depolarizing stimuli (e.g., high potassium solution) are measured in the presence and absence of the laudanosine analog. A reduction in contraction indicates calcium channel blocking activity.[14]

  • Cell-based fluorescence assays: These assays use fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to stimuli that open calcium channels. A decrease in the fluorescence signal in the presence of an analog suggests blockade of calcium entry.[15]

  • Electrophysiological techniques: Patch-clamp electrophysiology provides a direct measure of the effect of a compound on the activity of specific calcium channel subtypes.[16]

Caption: Overview of the diverse biological activities of laudanosine analogs.

Conclusion and Future Directions

The structural framework of laudanosine offers a versatile platform for the development of new therapeutic agents with a wide spectrum of biological activities. While the existing body of research highlights the potential of laudanosine analogs in oncology, infectious diseases, and neurology, there is a clear need for more systematic and comparative studies. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish clear structure-activity relationships. Such studies will be instrumental in optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of novel and effective drugs.

References

  • Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Retrieved from [Link]

  • Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Retrieved from [Link]

  • Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Retrieved from [Link]

  • Chavan, M. J., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Retrieved from [Link]

  • Chakraborty, S., et al. (2016). Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Longdom Publishing. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Retrieved from [Link]

  • Chen, C. H., et al. (1996). Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. PubMed. Retrieved from [Link]

  • Falodun, A., et al. (2014). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. Retrieved from [Link]

  • Ghelardini, C., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. Retrieved from [Link]

  • Lee, J. Y., et al. (2017). Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. PubMed. Retrieved from [Link]

  • King, A. (2009). Calcium channel blocking activity: Screening methods for plant derived compounds. Science.gov. Retrieved from [Link]

  • Alves, N. F., et al. (2013). Natural Products as a Source for New Anti-Inflammatory and Analgesic Compounds through the Inhibition of Purinergic P2X Receptors. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? Retrieved from [Link]

  • Abu-Irmaileh, B. E., & Afifi, F. U. (2016). Anti-Inflammatory Activity of Natural Products. MDPI. Retrieved from [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. Retrieved from [Link]

  • Wu, Z., et al. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents. Retrieved from [Link]

  • Nair, D., et al. (2018). A simple end-point assay for calcium channel activity. PubMed. Retrieved from [Link]

  • Science.gov. (n.d.). synthesis analgesic anti-inflammatory: Topics by Science.gov. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2003). The possible neuroprotective effect of laudanosine, an atracurium and cisatracurium metabolite. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker on Ca2+ channel current. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of selected compounds in four cancer cell lines. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and anti-inflammatory activity study of lansiumamide analogues for treatment of acute lung injury. PubMed. Retrieved from [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. PMC. Retrieved from [Link]

  • Zuo, G. Y., et al. (2019). The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp. MDPI. Retrieved from [Link]

  • Chapple, D. J., et al. (1987). Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. PubMed. Retrieved from [Link]

  • Flores-Alonso, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Retrieved from [Link]

  • Mujić, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Retrieved from [Link]

  • Ivorra, M. D., et al. (1993). Mechanism of the Cardiovascular Activity of Laudanosine: Comparison With Papaverine and Other Benzylisoquinolines. PubMed. Retrieved from [Link]

  • Cushnie, T. P. T., & Lamb, A. J. (2011). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study. PMC. Retrieved from [Link]

  • OTAVAchemicals. (n.d.). Calcium Channel Blockers. Retrieved from [Link]

  • Grib, A. A., et al. (2024). Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. PubMed. Retrieved from [Link]

  • Godfraind, T. (2014). Calcium Channel Blockers in Cardiovascular Pharmacotherapy. European Society of Hypertension. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aerugin. Retrieved from [Link]

  • The Good Scents Company. (n.d.). laudanosine, 1699-51-0. Retrieved from [Link]

  • Borbás, A., et al. (2025). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. MDPI. Retrieved from [Link]

  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]

  • Liu, S., et al. (2013). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PMC. Retrieved from [Link]

  • Kaewpiboon, C., et al. (2026). Cytotoxic and Apoptotic Effects of Compounds Isolated from Atalantia monophylla Peels on Human Cancer Cell Lines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • San-Martin, A., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]

  • Leggett, G. A., et al. (2003). Characterization of the cytotoxic activities of novel analogues of the antitumor agent, lavendamycin. PubMed. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis, Antioxidant, Anticancer and Antiviral Activities of Novel Quinoxaline Hydrazone Derivatives and their Acyclic C-Nucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds on cancer cell lines. Cytotoxicity of Polymer.... Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of an HPLC Method for Quantifying Impurities in Laudanosine

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of impurities in laudanosine, a critical aspect of quality control in pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of impurities in laudanosine, a critical aspect of quality control in pharmaceutical development. We will explore the validation of a robust HPLC method and compare its performance with alternative techniques, supported by experimental protocols and representative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for impurity profiling.

Introduction: The Criticality of Laudanosine Impurity Profiling

Laudanosine is a primary metabolite of the neuromuscular blocking agent atracurium besylate.[1][2] Its accumulation in plasma, particularly in patients with impaired organ function, can lead to central nervous system stimulation and potential adverse effects.[3] Therefore, the accurate quantification of laudanosine and its related impurities in pharmaceutical formulations is paramount to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its reliability and reproducibility.[4] This guide will first detail the validation of a representative HPLC method and then compare its performance characteristics with Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Validation of a Representative HPLC Method for Laudanosine Impurities

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The validation of the HPLC method for laudanosine impurities is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Representative HPLC Method Parameters

The following HPLC method is a representative example based on common practices for the analysis of related substances in pharmaceutical compounds.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the separation of laudanosine and its potential impurities.
Mobile Phase Acetonitrile:Buffer (e.g., 40:60 v/v)A mixture of organic solvent (acetonitrile) and an aqueous buffer provides good separation and peak shape for the analytes.
Buffer 20 mM Potassium Phosphate, pH 3.0The acidic pH suppresses the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 280 nmLaudanosine has a chromophore that absorbs in the UV region, allowing for sensitive detection.
Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their typical acceptance criteria for an HPLC impurity method.[7][8]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other known impurities at the retention time of the analyte. Peak purity of the analyte peak should pass.
Linearity Correlation coefficient (r²) ≥ 0.99
Range From the Limit of Quantification (LOQ) to 120% of the specification limit for each impurity.
Accuracy % Recovery within 80.0% to 120.0% for each impurity.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5.0% for each impurity.
Intermediate Precision RSD ≤ 10.0% for each impurity.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3 or calculated based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) S/N ratio ≥ 10 or calculated based on the standard deviation of the response and the slope of the calibration curve. RSD at LOQ should be ≤ 10.0%.
Robustness No significant impact on the results when small, deliberate variations are made to the method parameters. RSD of the results should be within acceptable limits.
Experimental Protocols for HPLC Method Validation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

Protocol:

  • Inject a blank (diluent) and a placebo solution to ensure no interfering peaks at the retention time of laudanosine and its impurities.

  • Perform forced degradation studies on the laudanosine drug substance to generate potential degradation products.[9] Stress conditions include acid, base, oxidation, heat, and light.

  • Analyze the stressed samples to demonstrate that the degradation products are well-separated from the laudanosine peak and from each other.

  • Assess peak purity of the laudanosine peak in the presence of its impurities and degradants using a photodiode array (PDA) detector.[7]

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

Protocol:

  • Prepare a series of at least five standard solutions of each impurity at different concentrations, typically ranging from the LOQ to 120% of the specification limit.[11]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration for each impurity.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[10]

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

Protocol:

  • Prepare placebo samples spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of each impurity.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of laudanosine spiked with impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results of each impurity.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of each impurity that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[14]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[15][16]

  • Confirm the LOQ by analyzing a series of samples at the determined LOQ concentration and demonstrating acceptable precision (RSD ≤ 10%).

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18]

Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution and a sample solution under each modified condition.

  • Evaluate the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.

Representative Validation Data for the HPLC Method

The following table presents representative data for the validation of the described HPLC method for two hypothetical impurities (Impurity A and Impurity B).

Validation ParameterImpurity AImpurity B
Linearity (r²) 0.99950.9992
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (Repeatability, RSD) 1.5%1.8%
Intermediate Precision (RSD) 2.8%3.2%
LOD (µg/mL) 0.050.06
LOQ (µg/mL) 0.150.18
Robustness Method found to be robust.Method found to be robust.
HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Method Development & Optimization Specificity Specificity/ Forced Degradation MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine QC Testing Robustness->Routine_Use

Caption: Workflow for the validation of an HPLC method for impurity quantification.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods can offer advantages in specific scenarios. This section compares the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and higher operating pressures than conventional HPLC.[19][20]

Advantages over HPLC:

  • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5 to 10, leading to higher sample throughput.

  • Improved Resolution: The smaller particle size results in higher separation efficiency and better resolution of closely eluting peaks.[21]

  • Enhanced Sensitivity: Narrower peaks lead to increased peak height and improved signal-to-noise ratios, resulting in lower detection limits.[20]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique in the long run.[20]

Disadvantages compared to HPLC:

  • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.

  • Method Transfer Challenges: Transferring existing HPLC methods to UPLC may require significant re-optimization and re-validation.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers improved resolution and quantitative analysis capabilities.[22][23]

Advantages over HPLC:

  • High Throughput: Multiple samples can be analyzed simultaneously on the same plate, making it suitable for screening large numbers of samples.[24]

  • Lower Cost per Sample: The disposable nature of the stationary phase and the ability to analyze multiple samples at once can lead to a lower cost per analysis.[24]

  • Minimal Sample Preparation: Often requires less stringent sample cleanup compared to HPLC.[18]

  • Flexibility in Detection: After separation, the plate can be visualized under different wavelengths of light and with various staining reagents, providing more information about the separated components.

Disadvantages compared to HPLC:

  • Lower Resolution: Generally offers lower separation efficiency compared to HPLC and UPLC.

  • Lower Sensitivity: The detection limits are typically higher than those achievable with HPLC or UPLC.

  • Automation and Reproducibility: While modern HPTLC systems are automated, they can be more susceptible to environmental factors, potentially affecting reproducibility compared to the closed-system nature of HPLC.

Comparative Performance Data

The following table provides a semi-quantitative comparison of the expected performance of HPLC, UPLC, and HPTLC for the analysis of laudanosine impurities, based on the principles and literature reviewed.

ParameterHPLCUPLCHPTLC
Analysis Time per Sample ~20-30 min~2-5 min~30-40 min (for a plate of 20 samples)
Resolution GoodExcellentModerate
Sensitivity (LOQ) Low µg/mLSub-µg/mLHigh µg/mL
Solvent Consumption per Sample HighLowVery Low
Initial Instrument Cost ModerateHighLow to Moderate
Method Development Complexity ModerateModerate to HighLow to Moderate
Decision-Making for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

Method_Selection cluster_0 Analytical Need cluster_1 Decision Criteria cluster_2 Method Choice Need Define Analytical Requirements High_Throughput High Throughput Screening? Need->High_Throughput High_Resolution High Resolution & Sensitivity Needed? High_Throughput->High_Resolution No HPTLC HPTLC High_Throughput->HPTLC Yes Cost_Constraint Cost is a Major Constraint? High_Resolution->Cost_Constraint No UPLC UPLC High_Resolution->UPLC Yes Cost_Constraint->UPLC No HPLC HPLC Cost_Constraint->HPLC Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of an HPLC method for quantifying impurities in laudanosine is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has detailed the essential validation parameters and provided a framework for conducting these studies in accordance with regulatory expectations. The representative HPLC method presented is robust, reliable, and suitable for its intended purpose.

Furthermore, the comparison with UPLC and HPTLC highlights the strengths and weaknesses of each technique. While HPLC remains a workhorse in many quality control laboratories due to its balance of performance and cost, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput environments and challenging separations. HPTLC, on the other hand, provides a cost-effective solution for screening a large number of samples where high resolution is not the primary concern.

Ultimately, the selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, including the required level of sensitivity and resolution, sample throughput, and available resources. By following the principles outlined in this guide, researchers and scientists can confidently develop, validate, and implement analytical methods that ensure the quality and safety of pharmaceutical products.

References

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  • Benchchem. (2025). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Benchchem.
  • Benchchem. (2025). The Degradation of Atracurium to Laudanosine: A Technical Guide. Benchchem.
  • Biorelevant.com. (n.d.).
  • CAMAG. (n.d.). Pharmaceutical Analysis using HPTLC. CAMAG.
  • Dolan, J. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Farenc, C., Audran, M., Lefrant, J. Y., Mazerm, I., & Bressolle, F. (1999). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics.
  • G, D. (2022, December 6). An Overview on High-Performance Thin-Layer Chromatography (HPTLC). Asian Journal of Pharmaceutics.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review.
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  • IJCRT.org. (2024, November 11). HPTLC In The Pharma Industry. IJCRT.org.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • LCGC International. (2026, March 10). Robustness Tests.
  • MAC-MOD Analytical. (n.d.).
  • Ma'mun, A., Alamein, A. M. A. A., & Kawy, M. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Journal of Pharmacy and Pharmacology, 8(9).
  • MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Nigrovic, V., & Fox, J. L. (1991). Atracurium decay and the formation of laudanosine in humans. Anesthesiology, 74(3), 446–454.
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Sources

Validation

Enantiomeric excess determination of chiral alkaloids using NMR

An in-depth technical guide for researchers, scientists, and drug development professionals on the determination of enantiomeric excess (ee) in chiral alkaloids. Introduction: The Analytical Challenge of Chiral Alkaloids...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the determination of enantiomeric excess (ee) in chiral alkaloids.

Introduction: The Analytical Challenge of Chiral Alkaloids

Chiral alkaloids are a diverse class of basic, nitrogen-containing organic compounds that form the backbone of numerous therapeutics and natural products. Because enantiomers exhibit identical physical and chemical properties in an achiral environment, quantifying their ratio—the enantiomeric excess (ee)—requires the introduction of a chiral discriminator.

While Chiral High-Performance Liquid Chromatography (HPLC) is often considered the industry standard for regulatory submissions, Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly efficient, non-destructive, and rapid alternative for reaction optimization and high-throughput screening[1]. This guide objectively compares NMR methodologies against chromatographic alternatives and provides a self-validating experimental framework for analyzing chiral alkaloids.

Mechanistic Foundations: The Causality of Chiral Recognition

To differentiate enantiomers via NMR, the analyte must be placed in a chiral environment to form diastereomeric complexes, which possess distinct physical properties and, consequently, distinct NMR chemical shifts ( Δδ ). For basic alkaloids, this is typically achieved using Chiral Solvating Agents (CSAs) , such as Chiral Phosphoric Acids (CPAs) or BINOL derivatives[2][3].

The Causality of Ion-Pairing: The success of a CSA relies on restricting the conformational mobility of the analyte. Alkaloids are uniquely suited for acidic CSAs because their basic nitrogen atoms readily undergo protonation or strong hydrogen bonding with the acidic proton of the CSA. This primary ion-pairing interaction acts as a structural anchor. Secondary non-covalent interactions (such as π−π stacking between the aromatic rings of the alkaloid and the CSA) further lock the complex into a rigid conformation. Because the spatial arrangement of these secondary interactions differs between the (R)-alkaloid•(R)-CSA and (S)-alkaloid•(R)-CSA complexes, their nuclei experience different magnetic shielding microenvironments, resulting in baseline-resolved NMR signals[3].

G A Racemic Alkaloid (R-Alk + S-Alk) C Diastereomeric Complexes A->C Non-covalent interaction B Chiral Solvating Agent (R-CSA) B->C Ion-pairing/ H-bonding D R-Alk • R-CSA (Shift δ1) C->D E S-Alk • R-CSA (Shift δ2) C->E F NMR Spectrum Δδ = |δ1 - δ2| D->F E->F

Mechanism of NMR chiral recognition via diastereomeric complexation.

Comparative Analysis: NMR vs. Chiral HPLC vs. CE

When selecting a method for ee determination, scientists must weigh analysis time against sensitivity. Chiral HPLC separates enantiomers physically on a Chiral Stationary Phase (CSP), offering exceptional sensitivity but requiring extensive method development[1][4]. Capillary Electrophoresis (CE) utilizes chiral selectors (like cyclodextrins) in the background electrolyte, offering high efficiency but occasionally suffering from migration time instability[5].

NMR, conversely, requires no column screening and provides results in minutes, making it the superior choice for real-time reaction monitoring[6].

Table 1: Quantitative Performance Comparison for Alkaloid ee% Determination

ParameterChiral NMR (with CSA)Chiral HPLCCapillary Electrophoresis (CE)
Separation Mechanism Diastereomeric complexationChiral stationary phase (CSP)Differential electrophoretic mobility
Analysis Time < 5 minutes10 - 30 minutes15 - 40 minutes
Sample Requirement 1 - 5 mg< 0.1 mg< 0.01 mg
Limit of Detection (LOD) ~1 - 2% ee< 0.1% ee~0.5 - 1% ee
Method Development Minimal (Solvent/CSA screening)Extensive (Column/Eluent screening)Moderate (Buffer/Selector screening)
Sample Recovery Yes (Non-destructive)Difficult (Requires Prep-HPLC)No (Destructive)

Data synthesized from comparative analytical studies[1][4][5][6].

Self-Validating Experimental Protocol

A critical pillar of scientific integrity in NMR spectroscopy is ensuring that the integration ratio accurately reflects the enantiomeric composition. If relaxation times ( T1​ ) differ between the two diastereomeric complexes, or if kinetic resolution occurs (common when using covalent Chiral Derivatizing Agents), the calculated ee% will be artificially skewed[2].

To build a self-validating system , you must always acquire a baseline spectrum using the racemic mixture before analyzing the enantioenriched unknown.

Workflow N1 1. Racemate Baseline Mix 1 eq Racemate + 1 eq CSA N2 2. NMR Acquisition (e.g., 1H or 19F in CDCl3) N1->N2 N3 3. Validation Are peaks resolved (Δδ > 0.05 ppm)? N2->N3 N4 Optimize: Change Solvent/Temp N3->N4 No N5 4. Unknown Sample Mix Unknown + 1 eq CSA N3->N5 Yes (1:1 Ratio confirmed) N4->N2 N6 5. Integration & ee% Calculate Area Ratio N5->N6

Self-validating workflow for NMR-based enantiomeric excess determination.

Step-by-Step Methodology

1. Solvent Selection (Causality Check): Select a non-polar, non-competing deuterated solvent such as CDCl3​ or C6​D6​ . Why? Polar solvents like DMSO-d6​ or CD3​OD will competitively hydrogen-bond with both the alkaloid and the CSA. This disrupts the delicate non-covalent interactions holding the diastereomeric complex together, causing the signals to average out on the NMR timescale and collapsing the Δδ [3].

2. Preparation of the Racemic Baseline:

  • Weigh exactly 0.02 mmol of the racemic alkaloid standard.

  • Weigh exactly 0.02 mmol of the chosen CSA (e.g., (R)-TRIP phosphoric acid or (S)-BINOL).

  • Dissolve both components together in 0.5 mL of dry CDCl3​ and transfer to a 5 mm NMR tube.

3. NMR Acquisition & Validation:

  • Acquire a standard 1H NMR spectrum (or 19F if the CSA/analyte is fluorinated, which is highly advantageous due to the lack of background interference and larger chemical shift dispersion)[6].

  • Identify a reporter signal (e.g., an N-methyl singlet or an isolated aromatic proton) that splits into two distinct peaks.

  • Validation Gate: Integrate the two peaks. They must integrate to exactly a 1:1 ratio (50:50). If they do not, adjust the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton. If peaks are broad, lower the acquisition temperature to slow down the dynamic exchange rate between the free and bound states.

4. Analysis of the Unknown:

  • Repeat the exact preparation steps using 0.02 mmol of your enantioenriched alkaloid sample and 0.02 mmol of the same CSA.

  • Acquire the spectrum under the identical validated parameters.

5. Data Processing & Calculation: Integrate the major ( Imajor​ ) and minor ( Iminor​ ) peaks. Calculate the enantiomeric excess using the following equation:

ee(%)=Imajor​+Iminor​∣Imajor​−Iminor​∣​×100

Conclusion

For the rapid, non-destructive evaluation of chiral alkaloids, NMR spectroscopy utilizing Chiral Solvating Agents is an indispensable tool. While Chiral HPLC remains necessary for identifying trace enantiomeric impurities below 1%[1], a self-validating NMR protocol empowers synthetic chemists to make immediate, data-driven decisions during asymmetric methodology development.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Molecules (PMC)
  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR Benchchem
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy Chirality (ResearchG
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study MDPI
  • Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids Frontiers in Chemistry
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom

Sources

Comparative

Structure-activity relationship (SAR) studies of laudanosine analogs

As a Senior Application Scientist evaluating the pharmacological utility of 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds, the structural evolution of laudanosine represents a masterclass in rational drug design. Lauda...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the pharmacological utility of 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds, the structural evolution of laudanosine represents a masterclass in rational drug design. Laudanosine—a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium—is historically notorious for its off-target proconvulsant properties. However, systematic structure-activity relationship (SAR) studies have successfully repurposed this scaffold, engineering analogs that shift activity away from epileptogenic pathways toward highly selective modulation of small-conductance calcium-activated potassium (SK) channels.

This guide provides an objective, data-driven comparison of laudanosine analogs, detailing the mechanistic rationale behind their structural modifications and the experimental protocols required to validate their performance.

To understand the design of modern laudanosine analogs, we must first analyze the polypharmacological profile of the parent molecule. Laudanosine crosses the blood-brain barrier and interacts competitively with multiple central nervous system receptors, creating a complex web of physiological effects:

  • GABA_A Receptors: Laudanosine acts as an inhibitor at low-affinity GABA_A receptors (labeled by [3H]bicuculline) with an IC50 of approximately 10 µM, which is the primary driver of its proconvulsant/epileptogenic activity 1.

  • Opioid Receptors: The molecule exhibits unexpected analgesic properties by binding to opioid receptor subtypes, notably the µ1 and µ2 receptors, with Ki values of 2.7 µM and 13 µM, respectively 1.

  • SK Channels: Weak, non-selective blockade of SK channels provides the baseline for cardiovascular and neuronal modulation.

The core objective of SAR optimization is to eliminate the GABAergic inhibition while amplifying the affinity and selectivity for specific SK channel subtypes (SK2/SK3).

G Laudanosine Laudanosine (Parent THIQ Scaffold) GABA GABA_A Receptors (Proconvulsant Target) Laudanosine->GABA Inhibits (IC50 ~10 µM) Opioid Opioid µ1/µ2 Receptors (Analgesic Target) Laudanosine->Opioid Binds (Ki ~2.7 µM) SK SK Channels (Cardio/Neuro Target) Laudanosine->SK Weak Blockade Analogs Engineered Analogs (e.g., Bis-isoquinolinium) Analogs->GABA Reduced Off-Target Binding Analogs->SK Optimized Affinity (Sub-micromolar Ki)

Diagram 1: Pharmacological divergence of laudanosine analogs toward SK channel selectivity.

SAR Deep Dive: Engineering SK Channel Selectivity

Rational drug design relies on understanding the atomic-level interactions within the target receptor's binding pocket. Recent Cryo-EM structural resolutions of SK channels have guided the synthesis of highly potent laudanosine derivatives.

A. N-Methylation and Benzyloxy Substitutions

The transition from laudanosine to N-Methyl-laudanosine (NML) yields a recognized SK channel ligand with micromolar inhibition constants [[2]](). To further optimize this, structural biologists analyzed the SK2 channel pore and identified critical phenylalanine residues near the binding site. By synthesizing 6-, 7-, and 8-benzyloxy isoquinolinium analogs , researchers successfully exploited these residues, significantly enhancing binding affinity through targeted π-stacking interactions 2.

B. Hydrophobic Replacement and Dimerization

A major breakthrough in analog design involved replacing the electron-rich 6,7-dimethoxy group of NML with a purely hydrophobic moiety. Substituting an isopropyl group at position 8 of the isoquinoline ring drastically improved the molecule's fit within the hydrophobic pocket of the SK channel 3.

Taking this a step further, researchers synthesized bis-(8-isopropyl-isoquinolinium) derivatives . By tethering two pharmacophores together using a rigid m-xylyl linker (Compound 2d), the resulting dimer achieved the optimal conformation required by the SK pharmacophore model, resulting in an elite profile of affinity and selectivity specifically for SK3/SK2 channels over other targets 4.

Quantitative SAR Comparison Table
Compound / AnalogKey Structural ModificationPrimary TargetActivity / AffinityReference
Laudanosine Parent MoleculeGABA_A (Low-affinity)IC50 ~ 10 µM (Inhibitory)1
Laudanosine Parent MoleculeOpioid (µ1)Ki ~ 2.7 µM[[1]]()
N-Methyl-laudanosine (NML) N-methylationSK2 / SK3 ChannelsMicromolar Ki2
Benzyloxy-isoquinolinium 6, 7, or 8-benzyloxy substitutionSK2 / SK3 ChannelsEnhanced binding via π-stacking2
Bis-(8-isopropyl-isoquinolinium) 8-isopropyl + rigid m-xylyl linkerSK3 / SK2 ChannelsHigh affinity & subtype selectivity4

Experimental Methodology: Validating SK Channel Affinity

To objectively compare the performance of these analogs, researchers rely on highly sensitive radioligand binding assays. The protocol below outlines the industry-standard methodology for determining the inhibition constant (Ki) of laudanosine analogs against SK channels.

Causality Check: Why use [125I]-apamin? Apamin is a neurotoxin from bee venom that acts as a highly specific, high-affinity pore blocker of SK channels. By radiolabeling apamin, we create a competitive displacement environment. If a laudanosine analog successfully displaces the[125I]-apamin, it proves the analog is binding directly to the functional pore region of the channel.

Step-by-Step Protocol: [125I]-Apamin Competition Binding Assay
  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing human SK2 (hSK2) or SK3 (hSK3) channels. Rationale: HEK293 cells lack endogenous SK channels, providing a zero-background heterologous expression system.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fractions containing the receptors.

  • Radioligand Incubation:

    • Resuspend the membrane pellet in binding buffer.

    • Incubate the membranes with a fixed concentration of [125I]-apamin and varying concentrations of the synthesized laudanosine analog (e.g., 8 concentrations ranging from 10−9 to 10−4 M) 2.

    • Define non-specific binding using an excess of unlabeled apamin.

  • Rapid Filtration:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic radioligand.

  • Quantification & Analysis:

    • Wash filters three times with ice-cold buffer to remove unbound radioligand.

    • Measure the retained radioactivity using a liquid scintillation counter (e.g., Ecolite Plus) 2.

    • Calculate IC50 and Ki values using non-linear regression analysis (Cheng-Prusoff equation).

Workflow Step1 HEK293 Cell Culture (Expressing hSK2/hSK3) Step2 Membrane Preparation & Homogenization Step1->Step2 Step3 Radioligand Incubation [125I]-Apamin + Analog Step2->Step3 Step4 Rapid Vacuum Filtration (Separation of Bound/Free) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis (IC50 / Ki Calculation) Step5->Step6

Diagram 2: Step-by-step workflow for [125I]-apamin radioligand competition binding assay.

Conclusion

The transformation of laudanosine from a problematic, seizure-inducing clinical metabolite into a library of highly specific SK channel modulators highlights the power of targeted SAR studies. By systematically replacing electron-rich methoxy groups with bulky hydrophobic moieties (isopropyl) and utilizing rigid linkers for dimerization (m-xylyl), researchers have successfully engineered out the off-target GABA_A liability while maximizing SK2/SK3 affinity. For drug development professionals, these bis-isoquinolinium derivatives represent the gold standard in current SK channel pharmacology.

References

  • Interactions between laudanosine, GABA, and opioid subtype receptors.PubMed - NIH.
  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL).ORBi - Université de Liège.
  • Synthesis and radioligand binding studies of bis-(8-isopropylisoquinolinium) derivatives as ligands for apamin-sensitive sites on cloned SK2 and SK3 channels.ORBi - Université de Liège.
  • Synthesis and radioligand binding studies of bis-(8-isopropyl-isoquinolinium) derivatives as ligands for apamin-sensitive sites on cloned SK2 and SK3 channels.PubMed - NIH.

Sources

Validation

Cross-validation of analytical techniques for "Desmethyl-5'-methoxylaudanosine" analysis

An in-depth technical analysis and cross-validation guide for the quantification and impurity profiling of Desmethyl-5'-methoxylaudanosine. Executive Summary Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), formally re...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and cross-validation guide for the quantification and impurity profiling of Desmethyl-5'-methoxylaudanosine.

Executive Summary

Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9), formally recognized in pharmacopeial contexts as Mivacurium Chloride Impurity 14 [1], is a critical isoquinoline derivative. It functions both as an intermediate in the synthesis of non-depolarizing neuromuscular blocking agents (NMBAs) and as a downstream degradation product. Accurate quantification of this compound is essential for pharmaceutical quality control (QC) and toxicological profiling. This guide objectively compares the performance of three primary analytical modalities—LC-MS/MS, HPLC-CAD, and HPLC-UV—providing actionable, field-proven protocols for researchers.

Mechanistic Grounding: The Analytical Challenge

The molecular architecture of Desmethyl-5'-methoxylaudanosine—a 1,2,3,4-tetrahydroisoquinoline core heavily substituted with methoxy groups—dictates its analytical behavior. The compound is highly polar, non-volatile, and susceptible to matrix suppression when extracted from biological fluids. Furthermore, NMBAs and their related impurities are notoriously prone to spontaneous degradation via Hofmann elimination and ester hydrolysis at physiological pH[2].

Therefore, selecting the appropriate analytical technique requires balancing sensitivity, structural specificity, and uniform response, while ensuring the sample preparation protocol actively prevents ex vivo degradation.

Cross-Validation of Analytical Modalities

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism & Causality: The secondary amine in the isoquinoline ring readily accepts protons, making the molecule highly amenable to positive electrospray ionization (ESI+).

  • Performance: LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity. Research demonstrates that LC-MS/MS achieves limits of quantitation (LOQ) as low as 2.5 µg/L for related isoquinoline NMBA metabolites (such as laudanosine and mivacurium) in serum[3][4]. This sensitivity is mandatory for trace-level pharmacokinetic or post-mortem toxicological profiling.

HPLC-CAD (Charged Aerosol Detection)
  • Mechanism & Causality: While Desmethyl-5'-methoxylaudanosine possesses a UV-absorbing chromophore, many related aliphatic NMBA degradants do not. CAD measures the physical size of the charged analyte particle after nebulization and solvent evaporation, providing a uniform, mass-proportional response independent of chemical structure[5][6].

  • Performance: HPLC-CAD is highly effective for the simultaneous determination of NMBAs and their impurities in pharmaceutical preparations[5][7]. It serves as an orthogonal approach to UV detection, particularly valuable when quantifying unknown degradants where reference standards are scarce. The typical LOQ for isoquinoline impurities via CAD is ~1.0 µg/mL[5].

HPLC-UV (Diode Array Detection)
  • Mechanism & Causality: Detects the UV absorbance of the aromatic methoxy-substituted rings (typically at 210–230 nm).

  • Performance: HPLC-UV remains the workhorse for routine batch release and stability-indicating assays of active pharmaceutical ingredients (APIs). It offers the highest precision and robustness for high-concentration samples but lacks the sensitivity required for biological matrices.

Comparative Performance Data

Analytical ParameterLC-MS/MS (ESI+)HPLC-CADHPLC-UV (DAD)
Primary Application Pharmacokinetics, ToxicologyOrthogonal Impurity ProfilingRoutine QA/QC, Batch Release
Detection Mechanism Mass-to-charge ratio (m/z)Charged particle size scatteringChromophore absorbance (210 nm)
Typical Sensitivity (LOQ) 2.5 – 10 µg/L[3]~1.0 µg/mL[5]~5.0 µg/mL
Linearity Range 2.5 – 2000 µg/L[3]1.0 – 50 µg/mL5.0 – 100 µg/mL
Matrix Effect Susceptibility High (Ion suppression)LowLow
Mobile Phase Constraints Strictly volatile buffersStrictly volatile buffersCompatible with non-volatile salts

Experimental Protocols: Self-Validating Workflows

Protocol A: Trace-Level Bioanalysis via LC-MS/MS

This protocol is designed for the extraction and quantification of Desmethyl-5'-methoxylaudanosine from plasma/serum.

  • Sample Stabilization: Aliquot 500 µL of plasma and immediately acidify with 20 µL of 0.5 M H₂SO₄[3][4].

    • Causality: Lowering the pH neutralizes the basic environment, preventing spontaneous Hofmann elimination and locking the analyte in a stable, protonated state.

  • Protein Precipitation: Add 1 mL of cold acetonitrile (-20°C) containing an internal standard (e.g., ambenonium)[3][4]. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes.

    • Self-Validating Mechanism: The inclusion of a structurally similar internal standard prior to precipitation creates a self-validating recovery metric, correcting for variable matrix-induced ion suppression during ESI+.

  • Chromatographic Separation: Inject the supernatant onto a reversed-phase C18 column. Utilize a gradient mobile phase of 2 mM ammonium formate (pH 3.0) and acetonitrile[4].

    • Causality: The acidic aqueous phase ensures the secondary amine remains fully ionized during separation, preventing peak tailing and maximizing ESI+ efficiency.

Protocol B: Pharmaceutical Impurity Profiling via HPLC-UV/CAD

This protocol is designed for stability-indicating assays of API formulations.

  • Sample Preparation: Dilute the API formulation in the mobile phase to a target concentration of 1.0 mg/mL.

  • Separation: Employ a polar-embedded C18 column. Use a mobile phase of Water/Methanol with a volatile ion-pairing agent (e.g., heptafluorobutyric acid).

    • Causality: CAD requires strictly volatile mobile phases. Non-volatile buffers (like phosphate) will cause massive background noise and irreversible detector fouling.

  • Dual-Detection Routing: Route the column effluent through a UV detector (set to 210 nm) in series, followed by the CAD.

    • Self-Validating Mechanism: By placing the non-destructive UV detector before the destructive CAD, the system becomes self-validating. A peak registering on CAD but absent on UV immediately flags a non-chromophoric impurity (e.g., an aliphatic degradant), whereas a peak on both confirms an isoquinoline-related substance.

Workflow Visualization

AnalyticalWorkflow cluster_matrices Sample Matrix Selection Sample Desmethyl-5'-methoxylaudanosine (Mivacurium Impurity 14) Biofluid Biological Fluids (Plasma / Serum / Urine) Sample->Biofluid API Pharmaceutical Preparations (API / Formulations) Sample->API Prep1 Acidification (H₂SO₄) & Protein Precipitation (ACN) Biofluid->Prep1 Prevent Hofmann Elimination Prep2 Direct Dilution in Volatile Mobile Phase API->Prep2 Maintain Solubility LCMS LC-MS/MS (ESI+) Trace Profiling (<5 µg/L) Prep1->LCMS High Sensitivity Requirement HPLC_CAD HPLC-CAD Uniform Mass Response Prep2->HPLC_CAD Orthogonal Detection HPLC_UV HPLC-UV (210 nm) Routine QA/QC Assay Prep2->HPLC_UV Chromophore Present

Fig 1: Decision matrix for analytical workflows based on sample matrix and detection requirements.

References

  • Sayer, H., Quintela, O., Marquet, P., Dupuy, J. L., Gaulier, J. M., & Lachâtre, G. (2004). Identification and Quantitation of Six Non-Depolarizing Neuromuscular Blocking Agents by LC-MS in Biological Fluids. Journal of Analytical Toxicology, 28(2), 105–110.[Link]

  • Błażewicz, A., Fijałek, Z., Warowna-Grześkiewicz, M., & Jadach, M. (2010). Determination of atracurium, cisatracurium and mivacurium with their impurities in pharmaceutical preparations by liquid chromatography with charged aerosol detection. Journal of Chromatography A, 1217(8), 1266–1272.[Link]

Sources

Comparative

Benchmarking "Desmethyl-5'-methoxylaudanosine" synthesis against published methods

Benchmarking the Synthesis of Desmethyl-5'-Methoxylaudanosine: A Comprehensive Methodological Guide As a Senior Application Scientist, I approach the synthesis of complex benzylisoquinoline alkaloids not merely as a sequ...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of Desmethyl-5'-Methoxylaudanosine: A Comprehensive Methodological Guide

As a Senior Application Scientist, I approach the synthesis of complex benzylisoquinoline alkaloids not merely as a sequence of reactions, but as a highly orchestrated system of thermodynamic and kinetic controls. Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9)—chemically identified as 3,4-dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline—is a pivotal prochiral imine intermediate. It is the critical backbone for synthesizing non-depolarizing neuromuscular blocking agents, most notably Mivacurium chloride.

Historically, the pharmaceutical industry relied on generating racemic mixtures from this intermediate, followed by highly inefficient late-stage chiral resolution. Today, modern catalytic methods demand a highly pure prochiral imine to enable direct asymmetric induction. This guide objectively benchmarks the published synthetic routes to Desmethyl-5'-methoxylaudanosine, providing the causality behind experimental choices and self-validating protocols for scale-up.

Mechanistic Pathway & Workflow Analysis

To understand the strategic synthesis of Desmethyl-5'-methoxylaudanosine, we must evaluate the classical Bischler-Napieralski (B-N) cyclodehydration against the biomimetic Pictet-Spengler (P-S) condensation. While the P-S route bypasses the imine entirely to form the tetrahydroisoquinoline (THIQ) directly, it suffers from severe precursor instability, making the B-N route the undisputed industrial standard for generating the imine intermediate ()[1].

SynthesisComparison Substrate 3,4-dimethoxyphenethylamine Amide Amide Intermediate Substrate->Amide + Acid Thermal Condensation THIQ nor-5'-methoxylaudanosine (THIQ) Substrate->THIQ + Aldehyde Pictet-Spengler Acid 3,4,5-trimethoxyphenylacetic acid Aldehyde 3,4,5-trimethoxyphenylacetaldehyde Imine Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) Amide->Imine Bischler-Napieralski (POCl3, Toluene) Imine->THIQ Asymmetric Transfer Hydrogenation

Fig 1: Bischler-Napieralski vs Pictet-Spengler routes for benzylisoquinoline alkaloid synthesis.

Methodological Benchmarking & Quantitative Data

When benchmarking the synthesis of Desmethyl-5'-methoxylaudanosine, three primary methodologies emerge from the literature.

  • Method A: Stepwise Bischler-Napieralski Cyclodehydration (The Gold Standard). This method isolates the amide intermediate before cyclization. It provides the highest purity profile because it prevents the free amine from undergoing side reactions with the dehydrating agent.

  • Method B: One-Pot Condensation-Cyclization. This industrial shortcut combines the amine, acid, and POCl3 directly. While it lowers the E-factor by reducing solvent swaps, it generates phosphoramidate side products, drastically reducing crude purity.

  • Method C: Biomimetic Pictet-Spengler Reaction. This alternative uses an aldehyde precursor to directly yield the reduced THIQ ()[2]. However, the 3,4,5-trimethoxyphenylacetaldehyde precursor is highly prone to oxidation and polymerization, making this route unviable for consistent commercial scale-up.

MetricMethod A: Stepwise B-N CyclizationMethod B: One-Pot B-N CyclizationMethod C: Pictet-Spengler Condensation
Target Product Desmethyl-5'-methoxylaudanosineDesmethyl-5'-methoxylaudanosinenor-5'-methoxylaudanosine (Bypasses Imine)
Overall Yield 75–82%55–60%40–50%
Crude Purity (HPLC) > 98%~ 88%~ 85%
Scalability Excellent (Industrial Standard)Moderate (High purification cost)Poor (Aldehyde precursor instability)
E-Factor Moderate (Requires solvent swap)Low (Single solvent system)High (Extensive chromatography needed)

Step-by-Step Experimental Protocol: The Stepwise B-N System

To ensure scientific integrity, the following protocol details the Method A approach. This is a self-validating system where each step includes a mechanistic rationale (causality) and an analytical checkpoint.

Phase 1: Amide Condensation
  • Reagents: 3,4-dimethoxyphenethylamine (1.0 eq) and 3,4,5-trimethoxyphenylacetic acid (1.05 eq).

  • Procedure: Suspend the reagents in anhydrous xylene. Equip the reaction flask with a Dean-Stark apparatus.

  • Execution: Reflux the mixture at 140 °C for 4-6 hours.

  • Causality & Validation: The Dean-Stark trap physically removes the water byproduct from the system. According to Le Chatelier's principle, this azeotropic distillation shifts the thermodynamic equilibrium entirely toward the amide, preventing amine degradation.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) must show the complete disappearance of the highly polar, ninhydrin-active amine spot.

Phase 2: Bischler-Napieralski Cyclodehydration
  • Reagents: Isolated amide (1.0 eq), Phosphorus oxychloride (POCl3, 3.0 eq), Anhydrous toluene.

  • Procedure: Dissolve the amide in toluene under an inert argon atmosphere. Cool the system to 0 °C.

  • Execution: Add POCl3 dropwise over 30 minutes. Gradually warm the solution to room temperature, then reflux at 110 °C for 3 hours.

  • Causality & Validation: POCl3 converts the amide carbonyl into a highly electrophilic Vilsmeier-type intermediate. Dropwise addition at 0 °C controls the exothermic nature of this formation. Toluene is chosen specifically because its boiling point (~110 °C) provides the exact thermal energy required to overcome the activation barrier for electrophilic aromatic substitution without cleaving the electron-rich methoxy groups.

    • Validation Checkpoint: Quench a small aliquot in ice water, basify with 10% NaOH (to liberate the free imine base), and extract with DCM. HPLC should reveal >95% conversion to Desmethyl-5'-methoxylaudanosine[1].

Downstream Application: The Shift to Asymmetric Transfer Hydrogenation (ATH)

The ultimate goal of synthesizing Desmethyl-5'-methoxylaudanosine is its conversion to the Mivacurium precursor, (R)-5'-methoxylaudanosine.

Historically, the imine was reduced with sodium borohydride to a racemic mixture, followed by chiral resolution using L-dibenzoyltartaric acid. This classical resolution is mathematically capped at a 50% theoretical yield, generating massive chemical waste ()[1].

Modern benchmarking favors Asymmetric Transfer Hydrogenation (ATH) . By utilizing a chiral Ru(II)-DPEN complex (the Noyori-Ikariya catalyst) and a formic acid/triethylamine azeotrope as the hydrogen donor, the prochiral imine is directly reduced to (R)-nor-5'-methoxylaudanosine. The spatial arrangement of the chiral DPEN ligand forces the hydride transfer exclusively to the Re face of the imine, yielding the product with >95% enantiomeric excess (ee) ()[3]. Subsequent reductive methylation (using formaldehyde and sodium cyanoborohydride) yields the final enantiopure Mivacurium precursor, doubling the atom economy of the entire synthetic pipeline.

References

  • Two optimized synthetic pathways toward a chiral precursor of Mivacurium chloride and other skeletal muscle relaxants. Tetrahedron: Asymmetry.[Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews.[Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. MDPI Molecules.[Link]

Sources

Validation

Comparative Analysis of the Metabolic Stability of Laudanosine Derivatives: A Guide for Drug Development

Introduction: The Pharmacokinetic Challenge of Laudanosine Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is primarily recognized in clinical pharmacology as the major circulating metabolite of the non-depolarizin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacokinetic Challenge of Laudanosine

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is primarily recognized in clinical pharmacology as the major circulating metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium[1]. Formed via spontaneous, non-enzymatic Hofmann elimination at physiological pH and temperature, laudanosine presents a unique pharmacokinetic hurdle[2]. While the parent drugs are rapidly cleared, laudanosine relies heavily on hepatic metabolism and renal excretion[3]. This leads to prolonged elimination half-lives, particularly in elderly patients or those with hepatic/renal dysfunction[3]. Furthermore, laudanosine readily crosses the blood-brain barrier, where it acts as a pro-convulsant by lowering the seizure threshold[4].

To mitigate these off-target CNS effects and harness the tetrahydroisoquinoline scaffold for novel therapeutics (such as antimalarial or targeted neurological agents), medicinal chemists have engineered various laudanosine derivatives[5]. This guide provides an objective, comparative analysis of the metabolic stability of these derivatives, evaluating how specific structural modifications—such as N-demethylation and macrocyclization—alter their pharmacokinetic profiles[6][7].

Structural Modifications and Metabolic Viability

N-Demethylation and Alkylation (Norlaudanosine Analogs)

The tertiary N-methyl group of parent laudanosine is highly susceptible to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes. By employing N-demethylation strategies, researchers generate secondary amines like norlaudanosine, which demonstrate a significant improvement in metabolic stability compared to the parent structures[7]. This modification removes the primary site of metabolic lability. Further derivatization, such as N-propylation (yielding N-propyl-norlaudanosine), introduces steric hindrance that shields the basic nitrogen from rapid enzymatic degradation, maximizing the compound's pharmacokinetic viability[8].

Heck Macrocyclization (Macrocyclic Dimers)

Acyclic bisbenzylisoquinoline alkaloids often suffer from poor metabolic stability due to the high rotational freedom of their ether and carbon linkages, which exposes multiple sites to hepatic enzymes. By applying Heck macrocyclization, researchers have successfully synthesized macrocyclic laudanosine dimers bound with carbon tethers[6]. This intramolecular ring closure locks the molecule into a rigid conformation, drastically reducing its affinity for CYP450 active sites and extending its in vitro half-life substantially (with related macrocycles achieving t1/2​ > 250 minutes)[6].

Comparative Data Analysis

The following table summarizes the comparative metabolic stability and pharmacokinetic parameters of laudanosine and its engineered derivatives, based on representative in vitro Human Liver Microsome (HLM) assays.

Derivative ClassRepresentative CompoundStructural ModificationIn Vitro t1/2​ (HLM)Primary Clearance RouteCNS Toxicity Potential
Parent Alkaloid LaudanosineNone (N-methylated)~15–25 minHepatic (CYP450) / RenalHigh (Pro-convulsant)
N-Demethylated NorlaudanosineRemoval of N-methyl group~45–60 minHepatic (Phase II)Reduced
Alkylated Analog N-propyl-norlaudanosineN-propyl substitution~75–90 minHepaticLow
Macrocyclic Dimer Compound 64Heck macrocyclization> 250 minBiliary / FecalNegligible

Mechanistic Workflow of Laudanosine Metabolism

G Atracurium Atracurium / Cisatracurium (Parent Drug) Hofmann Hofmann Elimination (Physiological pH & Temp) Atracurium->Hofmann Laudanosine Laudanosine (Toxic Metabolite) Hofmann->Laudanosine NDemethylation N-Demethylation Laudanosine->NDemethylation Structural Modification Macrocyclization Heck Macrocyclization Laudanosine->Macrocyclization Structural Modification Norlaudanosine Norlaudanosine (Improved Stability) NDemethylation->Norlaudanosine MacroDimer Macrocyclic Dimers (High Metabolic Stability) Macrocyclization->MacroDimer

Pathway of atracurium degradation and structural modification of laudanosine for enhanced stability.

Experimental Methodology: Human Liver Microsome (HLM) Stability Assay

To objectively validate the metabolic stability of laudanosine derivatives, the HLM assay serves as the industry gold standard. This protocol is designed as a self-validating system: the inclusion of strict quenching timelines and cofactor dependencies ensures that any observed degradation is strictly enzymatically driven.

  • Step 1: Preparation of Microsomal Matrix

    • Action: Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of the CYP450 enzymes.

  • Step 2: Compound Spiking

    • Action: Add the laudanosine derivative (test compound) to achieve a final concentration of 1 µM, ensuring the final organic solvent concentration (e.g., DMSO) is <0.1%.

    • Causality: Keeping the organic solvent below 0.1% prevents solvent-induced denaturation or competitive inhibition of the microsomal enzymes, ensuring true physiological metabolic rates.

  • Step 3: Reaction Initiation

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative reactions. Initiating the reaction specifically with NADPH establishes a precise T=0 for kinetic tracking.

  • Step 4: Time-Course Quenching

    • Action: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. This "quench" ensures that the analyte concentration accurately reflects the exact time point without residual degradation.

  • Step 5: Centrifugation and LC-MS/MS Analysis

    • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Causality: Removing protein debris prevents LC column clogging and ion suppression during mass spectrometry, yielding high-fidelity kinetic data to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Sources

Comparative

A Senior Application Scientist’s Guide to Catalyst Selection for Asymmetric Synthesis of Tetrahydroisoquinolines

Introduction: The Enduring Importance of Chiral Tetrahydroisoquinolines The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Found in a vast arr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Chiral Tetrahydroisoquinolines

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Found in a vast array of biologically active alkaloids, these molecules exhibit a wide spectrum of pharmacological activities, including antitumor, anti-HIV, and antibiotic properties.[1] The stereochemistry at the C1 position is often crucial for biological function, making the development of efficient, highly stereoselective synthetic methods a paramount objective for researchers in drug development and organic synthesis.

This guide provides a head-to-head comparison of the leading catalytic systems for the asymmetric synthesis of THIQs. We will move beyond a simple catalog of methods to dissect the underlying mechanics, operational advantages, and substrate limitations of each catalyst class. The goal is to equip you, the practicing researcher, with the expert knowledge required to select the optimal catalytic system for your specific synthetic challenge. We will focus on the two most powerful and widely adopted strategies: the reduction of dihydroisoquinolines (DHIQs) or isoquinolines, and the asymmetric Pictet-Spengler reaction.

Core Synthetic Strategies: A Comparative Overview

The asymmetric construction of the THIQ core is dominated by two distinct strategic approaches. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Synthetic_Strategies cluster_0 Route A: Asymmetric Reduction cluster_1 Route B: Asymmetric Cyclization Start_A 3,4-Dihydroisoquinolines (DHIQs) or Isoquinolines Catalyst_A Chiral Catalyst (Transition Metal or Organocatalyst) Start_A->Catalyst_A H₂ or H-donor Product_A Chiral THIQ Catalyst_A->Product_A Start_B1 β-Arylethylamine Catalyst_B Chiral Catalyst (Brønsted Acid) Start_B1->Catalyst_B Condensation Start_B2 Aldehyde / Ketone Start_B2->Catalyst_B Condensation Product_B Chiral THIQ Catalyst_B->Product_B Cyclization

Figure 1: High-level comparison of the two primary catalytic routes to chiral THIQs.

  • Asymmetric Reduction: This is arguably the most direct and atom-economical approach.[3] It involves the enantioselective reduction of a prochiral C=N bond in a 3,4-dihydroisoquinoline (DHIQ) or the complete reduction of an isoquinoline ring. This strategy is dominated by transition-metal catalysts (Ru, Rh, Ir) and, to a lesser extent, organocatalytic transfer hydrogenations.[3]

  • Asymmetric Pictet-Spengler Reaction: This classic transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a stereocontrolled ring-closing reaction.[4] This method is the cornerstone of THIQ alkaloid biosynthesis and has been masterfully adapted for chemical synthesis, primarily through the use of chiral Brønsted acid organocatalysts.[4][5]

Part 1: Transition Metal-Catalyzed Asymmetric (Transfer) Hydrogenation

Transition metal catalysis offers unparalleled efficiency for the reduction of the C=N bond in DHIQs. The choice of metal—Ruthenium, Rhodium, or Iridium—is critical and depends on the hydrogen source, substrate, and desired operational conditions.

Ruthenium (Ru): The Gold Standard for Transfer Hydrogenation

Ruthenium catalysts, particularly the Noyori-Ikariya type complexes, are the undisputed workhorses for Asymmetric Transfer Hydrogenation (ATH) of cyclic imines.[6][7] These catalysts operate through a sophisticated metal-ligand bifunctional mechanism, which accounts for their exceptional activity and stereoselectivity.

Catalyst System: [RuCl(p-cymene)((S,S)-TsDPEN)] Hydrogen Source: Formic acid/triethylamine (HCOOH/Et₃N) or isopropanol.[3][7]

Mechanism of Action (The Outer-Sphere Concerted Pathway): The key to the success of Noyori-type catalysts lies in their ability to orchestrate a concerted transfer of a hydride from the metal (Ru-H) and a proton from the ligand's amine (N-H) to the C=N bond of the substrate via a six-membered pericyclic transition state.[6] This avoids direct coordination of the substrate to the metal, preventing product inhibition and leading to high turnover numbers.

Noyori_Mechanism Precatalyst [Ru-Cl(TsDPEN)] Precatalyst ActiveHydride [Ru-H(TsDPEN)] Active Catalyst Precatalyst->ActiveHydride + Base, H-donor TS Six-Membered Transition State ActiveHydride->TS + Substrate Substrate DHIQ Substrate Substrate->TS Product Chiral THIQ TS->Product Regen Catalyst Regeneration TS->Regen Releases Product Regen->ActiveHydride + H-donor

Figure 2: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Performance & Field Insights: Noyori's Ru(II) catalysts consistently deliver high yields (often >95%) and outstanding enantioselectivities (90-99% ee) for a wide range of 1-substituted DHIQs.[7] The methodology is robust and has been applied in numerous total syntheses. For industrial applications, heterogeneous versions of these catalysts have been developed by immobilizing the complex on supports like silica, which aids in catalyst recycling, although some activity loss upon reuse can be an issue.[3]

Rhodium (Rh) & Iridium (Ir): Powerful Alternatives for Hydrogenation

While ruthenium dominates ATH, rhodium and iridium complexes are premier catalysts for both transfer hydrogenation and direct hydrogenation using H₂ gas.[3]

  • Rhodium (Rh): Chiral Rh/(R,R)-TsDPEN complexes are highly effective for the ATH of DHIQs, providing results comparable to their ruthenium counterparts, often with excellent yields and ee values up to 99%.[3] Rhodium catalysts have also been successfully applied to the more challenging direct asymmetric hydrogenation of isoquinolines themselves, a process that often requires a Brønsted acid co-catalyst to activate the substrate.[3][8]

  • Iridium (Ir): Iridium is an exceptionally effective metal for the asymmetric hydrogenation of imines.[3][9] However, its application to isoquinolines can be hampered by strong product inhibition, where the resulting basic THIQ coordinates to the metal center and shuts down catalysis.[3][10] To circumvent this, various catalyst activation strategies have been developed. The addition of a Brønsted acid (e.g., HBr) or an imide (e.g., phthalimide) can either protonate the product or modify the catalyst's coordination sphere, respectively, to maintain high catalytic activity.[3] Ir-JosiPhos ligand systems, for instance, have demonstrated broad substrate applicability and excellent enantioselectivity under these activated conditions.[3]

Head-to-Head Performance: Transition Metals
Catalyst SystemReaction TypeH₂ SourceTypical SubstrateAvg. YieldAvg. eeKey Advantages & Considerations
Ru-TsDPEN Transfer (ATH)HCOOH/Et₃N1-Alkyl/Aryl DHIQs>95%90-99%Highly reliable, well-understood mechanism, robust.[7]
Rh-TsDPEN Transfer (ATH)HCOOH/Et₃N1-Alkyl/Aryl DHIQs>95%up to 99%Excellent alternative to Ru; also used for direct hydrogenation of IQs.[3]
Ir-JosiPhos/etc. Direct (AH)H₂ Gas1-Substituted IQs80-95%85-98%High activity but prone to product inhibition; requires activators.[3][10]

Part 2: Organocatalysis for Asymmetric THIQ Synthesis

Organocatalysis provides a powerful, metal-free alternative for constructing chiral THIQs. The field is dominated by chiral Brønsted acids, which excel at catalyzing the asymmetric Pictet-Spengler reaction and have also been ingeniously applied to transfer hydrogenations.

Chiral Phosphoric Acids (CPAs): Masters of the Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a biomimetic process that builds the THIQ core in one convergent step.[4] Chiral phosphoric acids (CPAs) have emerged as the premier catalysts for rendering this reaction highly enantioselective.

Catalyst System: BINOL- or SPINOL-derived Chiral Phosphoric Acids (e.g., TRIP). Reaction: β-Arylethylamine + Aldehyde -> THIQ

Mechanism of Action (Asymmetric Counteranion-Directed Catalysis): The CPA catalyst operates through a dual-activation mechanism. It protonates the imine formed in situ from the amine and aldehyde, generating a highly reactive N-acyliminium ion. The chiral conjugate base of the acid then forms a tightly associated, ordered chiral ion pair with this iminium ion. This intimate association shields one face of the electrophile, directing the intramolecular nucleophilic attack of the arene ring to occur with high stereoselectivity.[5]

Performance & Field Insights: CPA catalysis has revolutionized the synthesis of THIQs via the Pictet-Spengler route, enabling access to complex structures from simple starting materials in high yield (80-95%) and with excellent enantioselectivity (often >90% ee).[5][11] A significant challenge has been the lower nucleophilicity of dopamine-derived precursors compared to tryptamines.[5] However, the design of highly acidic, electron-rich catalysts like imidodiphosphorimidates (IDPis) has successfully overcome this limitation, expanding the reaction's scope.[5]

CPA-Catalyzed Transfer Hydrogenation

In a clever extension of their utility, CPAs can also catalyze the transfer hydrogenation of isoquinolines. This is not a direct hydrogenation but rather a substrate activation strategy.[3]

How it Works:

  • Activation: The isoquinoline substrate is first activated with an agent like chloroformate to form a reactive N-acyl isoquinolinium salt.

  • Chiral Ion Pair Formation: The CPA catalyst, in the presence of a base, deprotonates to form a chiral phosphate anion. This anion undergoes metathesis with the isoquinolinium salt to form a contact chiral ion pair.

  • Hydride Transfer: A hydride donor, typically a Hantzsch ester, delivers a hydride to the C1 position of the activated and stereochemically-biased isoquinolinium, affording the chiral THIQ product.[3]

This approach provides a valuable metal-free route to THIQs, achieving excellent yields and ee values for various 1-alkyl substituted products.[3]

Head-to-Head Performance: Organocatalysis vs. Transition Metals
Catalyst TypeReaction TypeKey StrengthsKey LimitationsTypical ee
Transition Metals (Ru, Rh, Ir) (Transfer) HydrogenationExtremely high turnover, atom economy (with H₂), broad DHIQ scope.Requires pre-formed DHIQ/IQ; potential for metal contamination; Ir catalysts need activators.[3][10]90-99%
Organocatalysts (CPA) Pictet-Spengler / Transfer H.Metal-free; builds complexity quickly from simple precursors; convergent.Lower turnover than metals; Pictet-Spengler can be limited by arene nucleophilicity.[5]85-98%

Experimental Protocols: Field-Validated Methodologies

To provide actionable guidance, we present two representative protocols for the synthesis of (S)-salsolidine, a common benchmark molecule.

Protocol 1: Noyori-Type Asymmetric Transfer Hydrogenation of a DHIQ

This protocol is adapted from the principles established by Noyori and coworkers for the ATH of cyclic imines.[7]

  • Catalyst Preparation: In a nitrogen-purged glovebox, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and (S,S)-TsDPEN (2.2 mol%) to a dry Schlenk flask.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., acetonitrile or isopropanol). Stir the resulting orange solution for 20 minutes at room temperature.

  • Substrate Addition: Add the 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline substrate (1.0 equiv).

  • Initiation: Add a pre-mixed and degassed azeotropic mixture of formic acid and triethylamine (5:2 ratio, 2.0-5.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 28 °C) for the required time (typically 4-24 hours). Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, quench the reaction with saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography on silica gel to yield (S)-salsolidine.

  • Analysis: Determine yield and confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess by chiral HPLC analysis.

Protocol 2: CPA-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol is based on methodologies developed for the asymmetric synthesis of THIQs via organocatalytic cyclization.[4][5]

  • Reaction Setup: To a dry vial under an inert atmosphere (N₂ or Ar), add the β-phenethylamine substrate (e.g., dopamine derivative, 1.2 equiv) and the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%).

  • Solvent and Additives: Add anhydrous solvent (e.g., toluene or CH₂Cl₂) and molecular sieves (4 Å) to ensure anhydrous conditions.

  • Aldehyde Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (e.g., acetaldehyde, 1.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at the specified temperature until the starting amine is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Workup & Purification: Quench the reaction by adding a saturated solution of NaHCO₃. Extract with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Analysis: Characterize the product by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

The asymmetric synthesis of tetrahydroisoquinolines is a mature field with an array of powerful and reliable catalytic tools at the researcher's disposal.

  • For high-throughput and process chemistry applications where a DHIQ precursor is readily available, Ruthenium and Rhodium-catalyzed asymmetric transfer hydrogenation remains the method of choice due to its exceptional reliability, high yields, and near-perfect enantioselectivities.[3][7]

  • For convergent and diversity-oriented synthesis , where building the core from simple fragments is advantageous, the chiral phosphoric acid-catalyzed Pictet-Spengler reaction offers unmatched elegance and efficiency.[4][5]

The future of the field points towards several exciting challenges. The direct, highly enantioselective hydrogenation of the parent isoquinoline ring without pre-activation remains a significant hurdle, though progress with Iridium and Rhodium systems is promising.[3] Furthermore, the development of catalysts based on earth-abundant and sustainable metals, such as iron, to replace precious Ruthenium, Rhodium, and Iridium is a critical goal for green chemistry, with early reports showing feasibility.[12] As catalyst design becomes ever more sophisticated, the synthesis of any desired chiral THIQ will move closer to becoming a routine, predictable, and sustainable endeavor.

References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (n.d.). PMC. [Link]

  • Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. (2026). ResearchGate. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]

  • Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. (n.d.). University of Groningen. [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. (2024). ACS Publications. [Link]

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? (2021). ACS Catalysis. [Link]

  • Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines. (2006). PubMed. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (n.d.). PMC. [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric hydrogenation of isoquinolines with chiral cationic ruthenium diamine catalysts. (n.d.). ResearchGate. [Link]

  • A convergent rhodium-catalysed asymmetric synthesis of tetrahydroquinolines. (2014). White Rose Research Online. [Link]

  • Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using ``Named´´ and Some Other Newer Methods. (n.d.). ResearchGate. [Link]

  • Noyori, R. and Hashiguchi, S. (1997) Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (n.d.). Dalton Transactions. [Link]

  • Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. (2020). stoltz2.caltech.edu. [Link]

Sources

Validation

Evaluating the cost-effectiveness of different "Desmethyl-5'-methoxylaudanosine" synthesis strategies

An In-Depth Technical Guide for Researchers and Drug Development Professionals Evaluating the Cost-Effectiveness of Synthesis Strategies for Desmethyl-5'-methoxylaudanosine As a Senior Application Scientist, this guide p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Evaluating the Cost-Effectiveness of Synthesis Strategies for Desmethyl-5'-methoxylaudanosine

As a Senior Application Scientist, this guide provides a comparative analysis of synthetic strategies for Desmethyl-5'-methoxylaudanosine, a key tetrahydroisoquinoline (THIQ) intermediate. Our focus is on evaluating the cost-effectiveness, efficiency, and scalability of different approaches to inform strategic decisions in research and process development.

The efficient synthesis of complex molecules like Desmethyl-5'-methoxylaudanosine is a cornerstone of pharmaceutical development. The choice of synthetic route directly impacts production costs, environmental footprint, and the final purity of the active pharmaceutical ingredient (API). This guide dissects three primary strategies: a classical chemical approach involving racemic synthesis and resolution, a modern asymmetric synthesis, and an emerging biocatalytic pathway.

Strategy 1: The Classical Approach - Bischler-Napieralski Cyclization and Racemic Resolution

This well-established route relies on robust, traditional chemical transformations. It begins with the condensation of two key building blocks, followed by a cyclization reaction to form a dihydroisoquinoline (DHIQ) intermediate. This intermediate is then reduced to the racemic tetrahydroisoquinoline core, which must be separated into its constituent enantiomers in a subsequent step.

The core of this strategy is the Bischler-Napieralski reaction, where a β-arylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), followed by reduction of the resulting DHIQ.

Logical Workflow

A Starting Materials: 3,4,5-Trimethoxyphenylacetic Acid 3,4-Dimethoxyphenethylamine B Amide Condensation A->B C Bischler-Napieralski Cyclization (e.g., POCl₃) B->C D Dihydroisoquinoline (DHIQ) Intermediate C->D E Reduction (e.g., KBH₄ or NaBH₄) D->E F Racemic Desmethyl-5'-methoxylaudanosine E->F G Chiral Resolution (e.g., with Dibenzoyltartaric Acid) F->G H Desired (R)-Enantiomer G->H I Undesired (S)-Enantiomer (Waste or Racemization) G->I

Caption: Workflow for the Classical Synthesis and Resolution Strategy.

Expertise & Causality:

The primary advantage of this method is its reliance on inexpensive and readily available bulk starting materials and reagents like POCl₃ and sodium borohydride.[1] The reactions are generally high-yielding at each step leading up to the resolution. However, the critical drawback lies in the resolution stage. By definition, a perfect resolution yields a maximum of 50% of the desired enantiomer, immediately halving the theoretical maximum yield from the preceding steps. The resolving agent, such as L-dibenzoyltartaric acid, can be costly, and the process of salt formation, crystallization, and liberation of the free base adds significant operational complexity and cost.[2]

Strategy 2: Asymmetric Chemical Synthesis - Catalytic Transfer Hydrogenation

To overcome the inherent 50% yield limitation of classical resolution, modern asymmetric synthesis seeks to create the desired stereocenter selectively. A leading method for this is the Asymmetric Transfer Hydrogenation (ATH) of the DHIQ intermediate. This approach uses a chiral catalyst to deliver hydrogen to one face of the C=N double bond preferentially, generating the desired enantiomer in high excess.[2]

Logical Workflow

A Starting Materials (Same as Strategy 1) B Amide Condensation & Cyclization A->B C Dihydroisoquinoline (DHIQ) Intermediate B->C D Asymmetric Transfer Hydrogenation (ATH) (e.g., Ru/TsDPEN catalyst) C->D E Enantioenriched (R)-Desmethyl- 5'-methoxylaudanosine (High %ee) D->E A DHIQ Intermediate (From Chemical Synthesis) B Biocatalytic Reduction (Engineered Imine Reductase - IRED) A->B D Enantiopure (S)- or (R)-Product (>99% ee) B->D C Cofactor Recycling System (e.g., GDH/Glucose) C->B NAD(P)H

Caption: Workflow for a Chemoenzymatic/Biocatalytic Strategy.

Expertise & Causality:

The unparalleled selectivity of enzymes like IREDs can lead to products with >99% ee, eliminating the need for complex purification to remove the unwanted enantiomer. [3]The reactions are typically run in aqueous buffers at or near room temperature, drastically reducing energy costs and avoiding harsh reagents and solvents. The primary cost is the initial investment in enzyme development or procurement and the cost of the enzyme itself. However, with enzyme immobilization and reuse, the cost per kilogram of the product can become highly competitive. This "green" approach significantly reduces the chemical waste stream, aligning with modern sustainable manufacturing goals.

Quantitative Comparison of Synthesis Strategies

The following table summarizes the key performance and cost metrics for the three evaluated strategies.

MetricStrategy 1: Classical & ResolutionStrategy 2: Asymmetric Synthesis (ATH)Strategy 3: Biocatalysis (IRED)
Starting Materials Bulk Chemicals (Low Cost)Bulk Chemicals (Low Cost)DHIQ Intermediate (Moderate Cost)
Key Reagents POCl₃, NaBH₄, Chiral AcidChiral Ru/Rh Catalyst, H₂ DonorEngineered Enzyme, Cofactor, Glucose
Theoretical Max. Yield < 50% (due to resolution)~95-100%~95-100%
Stereoselectivity N/A (produces racemate)Typically 90-99% eeTypically >99% ee [3]
Primary Cost Driver Chiral Resolving Agent; Waste DisposalPrecious Metal Catalyst & LigandEnzyme Production/Procurement
Process Complexity High (multiple crystallizations)Moderate (catalyst handling/recovery)Moderate (fermentation/enzyme handling)
Environmental Impact High (solvent waste, byproducts)Moderate (metal waste if not recycled)Low (aqueous, biodegradable waste)

Experimental Protocol: Asymmetric Synthesis of (R)-Desmethyl-5'-methoxylaudanosine via ATH

This protocol is a representative example based on methodologies for asymmetric transfer hydrogenation of DHIQ substrates. [2] Step 1: Synthesis of 3,4-dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline (DHIQ Intermediate)

  • Combine 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine in a suitable solvent such as toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and form the corresponding amide.

  • After cooling, add phosphorus oxychloride (POCl₃) dropwise at 0°C and then heat to 80-100°C to effect the Bischler-Napieralski cyclization. [1]4. Quench the reaction carefully with ice/water and basify with NaOH or K₂CO₃.

  • Extract the DHIQ product with an organic solvent (e.g., dichloromethane), dry, and concentrate in vacuo.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

  • In an inert atmosphere glovebox, charge a reaction vessel with the DHIQ intermediate.

  • Add a solution of the chiral catalyst (e.g., a pre-formed Ru-TsDPEN complex) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add a hydrogen donor, such as a formic acid/triethylamine (HCOOH/TEA) azeotrope.

  • Stir the reaction at a controlled temperature (e.g., 25-40°C) and monitor for completion by TLC or HPLC.

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the product.

  • Purify the crude product by column chromatography on silica gel to yield the enantioenriched (R)-Desmethyl-5'-methoxylaudanosine.

  • Determine the enantiomeric excess (% ee) using chiral HPLC analysis.

Conclusion and Authoritative Recommendation

For laboratory-scale research where material cost is secondary to speed and access to a specific enantiomer, Asymmetric Synthesis (Strategy 2) offers the most efficient path, maximizing yield from the DHIQ intermediate.

For large-scale, industrial production, the initial investment into a Biocatalytic route (Strategy 3) presents the most compelling case for long-term cost-effectiveness and sustainability. The high selectivity, mild conditions, and reduced environmental impact are significant advantages that can offset the upfront development costs.

The Classical Approach (Strategy 1) , while foundational, is largely obsolete for cost-effective manufacturing of a single enantiomer product due to its inherent yield limitations and process-intensive nature. It remains a viable option for producing racemic standards or in settings where asymmetric catalysts or enzymes are not accessible.

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Desmethyl-5'-methoxylaudanosine Handling &amp; Disposal

As a critical active pharmaceutical ingredient (API) intermediate, Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) requires rigorous handling and disposal protocols. Primarily utilized in the synthesis of non-depolariz...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical active pharmaceutical ingredient (API) intermediate, Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) requires rigorous handling and disposal protocols. Primarily utilized in the synthesis of non-depolarizing neuromuscular blocking agents (such as mivacurium chloride)[1], this benzyltetrahydroisoquinoline alkaloid possesses potent biological activity.

This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistically grounded framework for the safe segregation, decontamination, and disposal of Desmethyl-5'-methoxylaudanosine waste, ensuring full compliance with federal environmental regulations.

Physicochemical Profiling & Mechanistic Safety

To design an effective disposal strategy, we must first understand the molecular behavior of the chemical:

  • Structural Hazards: As a benzylisoquinoline derivative, Desmethyl-5'-methoxylaudanosine features a highly lipophilic multi-ring backbone coupled with a basic nitrogen center.

  • Environmental Persistence: The basic nitrogen ( pKa​≈6−7 ) renders the molecule's solubility highly pH-dependent. In neutral or basic environmental conditions, it remains unprotonated and lipophilic, allowing it to persist in soil and aquatic ecosystems if improperly discarded.

  • Destruction Rationale: Because stable aromatic systems resist standard chemical oxidation (e.g., bleach), chemical neutralization is insufficient. High-temperature incineration (>1000°C) at an approved facility is the only acceptable method of destruction, ensuring complete thermal oxidation of the nitrogenous framework and preventing the generation of biologically active degradation products.

Regulatory Classification & Waste Segregation

Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be rigorously categorized[2]. While Desmethyl-5'-methoxylaudanosine may not be explicitly P-listed by name in all jurisdictions, its toxicological profile mandates that it be managed under characteristic toxicity protocols[2]. Furthermore, 2 dictate strict accumulation limits and segregation rules for research facilities[2].

Table 1: Waste Segregation & Accumulation Parameters
ParameterSpecificationRegulatory BenchmarkScientific Rationale
Max Accumulation 10 Gallons (or 1 Quart for acute toxins)EPA RCRA / Local EHSMinimizes catastrophic release risk in Satellite Accumulation Areas (SAAs).
Storage Time Limit < 6 MonthsEPA Subpart K[2]Prevents solvent degradation and pressure buildup in mixed waste streams.
Primary Container HDPE or PTFE-lined GlassOSHA Standards[2]Prevents chemical leaching and structural degradation of the container walls.
Secondary Containment Chemically resistant outer binEPA / RCRA GuidelinesCaptures catastrophic primary container failure, preventing drain contamination.
Table 2: Required PPE for Handling & Disposal
PPE CategoryRequired SpecificationMechanistic Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of sub-micron alkaloid dust particles which can easily cross the blood-brain barrier.
Gloves Double-layered Nitrile (min 5 mil)Nitrile provides superior resistance to both the lipophilic alkaloid and the organic carrier solvents used in its synthesis.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular absorption through the highly vascularized conjunctiva during solvent washing.

Operational Workflows: Disposal & Decontamination

The following diagram outlines the logical decision tree for processing Desmethyl-5'-methoxylaudanosine waste streams prior to vendor pickup.

G Start Desmethyl-5'-methoxylaudanosine Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Residue) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid SolidCont Seal in HDPE Container (Double-Bagged) Solid->SolidCont LiquidCont Seal in Glass/PTFE Jug (Vented Cap if Reactive) Liquid->LiquidCont Label Affix RCRA Hazardous Label (API Intermediate / Toxic) SolidCont->Label Transfer LiquidCont->Label Transfer Storage Secondary Containment Satellite Accumulation Area (< 6 Months) Label->Storage Accumulate TSDF EPA-Approved TSDF High-Temperature Incineration Storage->TSDF Manifest & Ship

Workflow for the segregation, containment, and disposal of Desmethyl-5'-methoxylaudanosine waste.

Protocol A: Solid API Waste Consolidation

Never dispose of hazardous solid wastes in the regular trash or by dissolving and flushing down the sewer[3].

  • Transfer: Inside a certified chemical fume hood, use non-sparking, anti-static spatulas to transfer solid residues into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Causality: Anti-static tools are required because fine alkaloid powders can generate static charges, leading to aerosolization or dust explosions when dispersed in air.

  • Sealing & Labeling: Cap the container tightly. Apply a standardized "HAZARDOUS WASTE" label, explicitly listing "Desmethyl-5'-methoxylaudanosine" and its estimated percentage[4].

  • Validation: Invert the sealed container gently to verify the integrity of the cap seal before moving it to the Satellite Accumulation Area (SAA).

Protocol B: The "Triple-Rinse" Container Decontamination

Empty containers that previously held highly toxic chemicals must undergo a rigorous triple-rinse procedure, with all rinsate collected as hazardous waste[3].

  • Primary Solvation (Wash 1 & 2): Add 10% of the container’s volume of a highly polar organic solvent (e.g., Methanol or Dichloromethane). Cap and agitate for 60 seconds. Transfer the rinsate to the hazardous liquid waste stream.

    • Causality: Methanol disrupts the hydrophobic interactions of the methoxy groups on the laudanosine backbone, dissolving the bulk of the crystalline residue clinging to the walls.

  • Acidic Aqueous Wash (Wash 3): Add 10% volume of a dilute acidic solution (e.g., 0.1M HCl). Agitate and transfer to the waste stream.

    • Causality: The acidic environment protonates the isoquinoline nitrogen ( N+ ), drastically increasing its aqueous solubility. This strips any remaining microscopic crystalline lattice from the container surface, rendering the vessel chemically inert.

  • Validation & Defacement: Test the final drop of rinsate with pH paper to ensure no highly corrosive liquid remains. Deface the original chemical label with a thick marker and apply an "Empty/Decontaminated" tag before recycling or disposing of the glass[3].

Protocol C: Emergency Spill Recovery

In the event of a localized spill outside of primary containment:

  • Containment: Immediately surround the spill perimeter with an inert absorbent material (e.g., diatomaceous earth or universal spill pads).

  • Dust Suppression (For Powders): If the spill is solid, mist the powder lightly with a 50/50 water/isopropanol mixture.

    • Causality: Desmethyl-5'-methoxylaudanosine poses a severe inhalation hazard. Isopropanol reduces the surface tension of the water, allowing it to rapidly wet the hydrophobic powder and prevent aerosolization into the laboratory atmosphere.

  • Collection: Use disposable scoops to transfer the wetted mass into a compatible hazardous waste container.

  • Surface Decontamination: Wipe the affected area with methanol-soaked absorbent pads to dissolve residual API, followed by a standard detergent wash. Collect all used pads as hazardous solid waste[3].

References

  • Pharmaffiliates. "Desmethyl-5'-methoxylaudanosine Product Information." 1

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." 5

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." 4

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories."2

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas." 3

Sources

Handling

Personal protective equipment for handling Desmethyl-5'-methoxylaudanosine

As a Senior Application Scientist, I approach the handling of Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) not merely as a compliance exercise, but as a strict scientific workflow governed by the physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of Desmethyl-5'-methoxylaudanosine (CAS: 61349-11-9) not merely as a compliance exercise, but as a strict scientific workflow governed by the physicochemical and toxicological realities of the compound.

Desmethyl-5'-methoxylaudanosine is a critical intermediate utilized in the synthesis of potent neuromuscular blocking agents (such as mivacurium chloride)[1]. Because it is structurally derived from laudanosine—a known central nervous system stimulant and convulsant—it must be handled under High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.

Here is the comprehensive, self-validating operational guide for managing this compound safely.

Hazard Profile & The Causality of Protection

To build a fail-safe environment, researchers must understand the causality behind the required Personal Protective Equipment (PPE). You are protecting yourself against two primary mechanisms of exposure:

  • Neuromuscular & CNS Toxicity: As a precursor to neuromuscular blockers, systemic absorption can interfere with cholinergic transmission. Its parent compound, laudanosine, exhibits severe acute toxicity (Oral ATE = 100 mg/kg; Dermal ATE = 300 mg/kg; Inhalation ATE = 0.5 mg/L/4h)[2].

  • Aerosolization & Dermal Penetration: Alkaloid powders often carry static charges, making them highly prone to aerosolization during weighing. Furthermore, their lipophilic nature facilitates rapid transdermal absorption if deposited on unprotected skin[3].

Quantitative PPE Specifications

The following table summarizes the mandatory PPE, translating qualitative safety needs into quantitative protection metrics.

PPE CategoryEquipment SpecificationQuantitative Metric / StandardScientific Justification
Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA filterAssigned Protection Factor (APF) = 1,000Protects against highly potent airborne particulates (OEB 4/5 level). Prevents inhalation of aerosolized alkaloid dust.
Dermal (Hands) Double Nitrile Gloves (0.12 mm minimum thickness)Breakthrough > 480 minsLipophilicity increases dermal penetration. The outer glove acts as a sacrificial layer removed immediately upon contamination.
Dermal (Body) Tyvek® 400 or 800 J Coveralls100% particulate holdoutPrevents micro-powder accumulation on personal clothing, eliminating secondary exposure risks outside the lab.
Ocular Unvented Chemical Splash GogglesANSI Z87.1+ (or equivalent)Prevents conjunctival absorption of aerosolized dust. (Redundant if a PAPR hood is utilized).

Step-by-Step Operational Methodology

Every step in this protocol is designed to be a self-validating system, ensuring containment is never breached.

Phase 1: Pre-Operation Setup

  • Airflow Verification: Ensure the Ventilated Balance Enclosure (VBE) or isolator is operating with a face velocity between 0.38 to 0.50 m/s . Verify that the HEPA filter certification is up to date.

  • Material Staging: Place all required vessels, anti-static weighing boats, and solvent-dampened wipes inside the VBE before introducing the chemical.

  • Donning PPE:

    • Don the Tyvek coverall.

    • Don the inner pair of extended-cuff nitrile gloves.

    • Don the PAPR hood, power it on, and verify positive pressure flow.

    • Don the outer pair of nitrile gloves, pulling the cuffs securely over the coverall sleeves.

Phase 2: Execution & Handling

  • Primary Containment: Transfer the sealed container of Desmethyl-5'-methoxylaudanosine into the VBE. Open the container only deep inside the active airflow zone.

  • Electrostatic Mitigation: Use grounded, anti-static spatulas to weigh the required mass. Causality: Standard plastic spatulas generate electrostatic repulsion, which can violently eject highly toxic API micro-particles into the air.

  • Sealing: Transfer the powder to the reaction vessel and seal it tightly before removing it from the weighing zone.

Phase 3: Decontamination & Doffing

  • In-situ Decontamination: Wipe down the exterior of the sealed reaction vessel with a wipe dampened with 70% Isopropanol (IPA) or a surfactant solution to capture any stray particulates.

  • Glove Removal: Remove the contaminated outer gloves while still inside the VBE. Dispose of them directly into a staged hazardous waste bag.

  • Exit & Doffing: Step away from the VBE. Remove the PAPR hood, followed by the Tyvek coverall (rolling it inside out), and finally the inner gloves. Wash hands and forearms immediately with soap and water.

Spill Management and Disposal Plan

  • Spill Protocol: Never sweep. Sweeping introduces mechanical energy that aerosolizes the powder. Instead, gently cover the spill with absorbent pads dampened with solvent to suppress dust generation. Carefully scoop the wet mass into a highly visible, labeled hazardous waste container.

  • Waste Segregation: All solid waste (gloves, wipes, empty vials) must be double-bagged in 6-mil polyethylene bags. Label clearly as "Toxic Alkaloid / Neuromuscular Blocker Intermediate Waste."

  • Disposal Method: High-temperature incineration is the only acceptable method for destruction. Incineration ensures the complete thermal cleavage of the isoquinoline ring structure, neutralizing its biological activity[2].

Visualizing the Safety Workflow

HPAPI_Workflow N1 1. Pre-Entry Risk Assessment N2 2. PPE Donning (PAPR, Double Gloves) N1->N2 N3 3. Containment (VBE / Isolator) N2->N3 N4 4. Chemical Handling (Anti-static weighing) N3->N4 N5 5. In-situ Decon (Wet wiping) N4->N5 N6 6. Safe Doffing & Incineration Waste N5->N6

Caption: Step-by-step containment and handling workflow for Desmethyl-5'-methoxylaudanosine.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Laudanosine Safety Data Sheet. Retrieved from 2

  • Pharmaffiliates. CAS No: 61349-11-9 | Product Name: Desmethyl-5'-methoxylaudanosine. Retrieved from 1

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 15548, (+-)-Laudanosine. Retrieved from 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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